Product packaging for Methyl 1-Acetyl-3-azetidinecarboxylate(Cat. No.:CAS No. 1353953-76-0)

Methyl 1-Acetyl-3-azetidinecarboxylate

Cat. No.: B567881
CAS No.: 1353953-76-0
M. Wt: 157.169
InChI Key: HZHPHZDQKWKVGY-UHFFFAOYSA-N
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Description

Methyl 1-Acetyl-3-azetidinecarboxylate is a chemical compound characterized by its unique azetidine ring—a four-membered nitrogen-containing heterocycle . This structure serves as a versatile building block for the synthesis of more complex organic molecules . Azetidine rings are increasingly significant in modern medicinal chemistry due to their strained ring properties and their ability to improve the pharmacokinetic and physicochemical profiles of drug candidates, often leading to enhanced permeability, solubility, and metabolic stability . As a proline analogue, the azetidine core can mimic natural amino acids, making it a valuable scaffold in the design of novel bioactive compounds and natural product analogues . Its acetyl and methyl ester functional groups provide reactive sites for further chemical modification, enabling its application in diverse research areas, including the development of new pharmaceuticals and functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B567881 Methyl 1-Acetyl-3-azetidinecarboxylate CAS No. 1353953-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-acetylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHPHZDQKWKVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1353953-76-0

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools for introducing novel three-dimensional diversity into drug candidates, often leading to improved physicochemical properties and biological activity. Among these, the azetidine motif has garnered significant attention. This guide provides a comprehensive technical overview of Methyl 1-Acetyl-3-azetidinecarboxylate, a versatile and valuable derivative for the synthesis of complex pharmaceutical intermediates. As a Senior Application Scientist, my aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its synthesis and characterization to its strategic applications, thereby empowering its effective utilization in the pursuit of innovative therapeutics.

Compound Profile and Physicochemical Properties

This compound is a substituted azetidine derivative that serves as a key intermediate in organic synthesis, particularly within the realm of medicinal chemistry.[1] Its compact and rigid four-membered ring structure, combined with the reactive N-acetyl and methyl ester functionalities, makes it an attractive scaffold for the construction of more complex molecules.

PropertyValueSource
CAS Number 1353953-76-0[1]
Molecular Formula C₇H₁₁NO₃[1]
Molecular Weight 157.17 g/mol [1]
MDL Number MFCD21098315[1]
Appearance (Expected) Colorless to pale yellow oil or low-melting solidGeneral knowledge
Storage Room temperature, dry conditions[1]

The presence of both a hydrogen bond acceptor (the acetyl carbonyl) and a handle for further chemical modification (the methyl ester) within a constrained framework are key features that underpin its utility.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through the N-acetylation of its precursor, Methyl azetidine-3-carboxylate. This transformation is a standard procedure in organic synthesis, and several effective methods can be employed. The choice of acetylating agent and reaction conditions can be tailored based on scale, available resources, and desired purity profile.

Causality Behind Experimental Choices

The N-acetylation of a secondary amine like Methyl azetidine-3-carboxylate involves the reaction of the lone pair of electrons on the nitrogen atom with an electrophilic acetyl source. The selection of the acetylating agent is critical:

  • Acetyl Chloride: This is a highly reactive acetylating agent that often leads to rapid and complete conversion.[2] However, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the formation of the amine hydrochloride salt.[3][4]

  • Acetic Anhydride: A less reactive but often preferred alternative, acetic anhydride is easier to handle and its byproduct, acetic acid, is less corrosive and more readily removed than HCl.[2] The reaction may require slightly longer reaction times or gentle heating to achieve full conversion.

The choice of base is also important. A non-nucleophilic organic base, such as triethylamine or pyridine, is commonly used to scavenge the acidic byproduct without competing in the acetylation reaction.[3][5] For reactions that are sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the process.[3]

Experimental Protocol: N-Acetylation using Acetyl Chloride

This protocol describes a general and reliable method for the synthesis of this compound.

Materials:

  • Methyl azetidine-3-carboxylate hydrochloride

  • Acetyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • (Optional) 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Preparation of the Free Amine: To a stirred solution of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to ensure the formation of the free secondary amine.

  • Acetylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.05 - 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3] If the reaction is slow, a catalytic amount of DMAP (0.05 eq) can be added.[3]

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Methyl azetidine-3-carboxylate HCl FreeBase Free Base Formation (Triethylamine, DCM, 0 °C) Start->FreeBase Acetylation N-Acetylation (Acetyl Chloride, 0 °C to RT) FreeBase->Acetylation Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Acetylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and for confirming its identity in subsequent reactions. The following are the expected spectroscopic data based on its structure and data from related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the acetyl methyl protons (a singlet around 2.1 ppm), and the protons of the azetidine ring. The azetidine protons will appear as a set of multiplets in the range of 3.5-4.5 ppm, with their exact chemical shifts and coupling patterns being dependent on the conformation of the four-membered ring.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will feature characteristic peaks for the two carbonyl carbons (ester and amide) in the range of 165-180 ppm.[8] The methyl ester carbon will be around 52 ppm, and the acetyl methyl carbon will be in the aliphatic region, typically around 22 ppm. The carbons of the azetidine ring will resonate in the range of 40-60 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl stretch is expected around 1735 cm⁻¹, while the amide carbonyl (acetyl) stretch should appear at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 157. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) from the ester, the loss of the acetyl group (CH₃CO-, m/z = 43), or cleavage of the azetidine ring.[11][12][13]

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility of the azetidine scaffold.[14] Its application is particularly noted in the synthesis of compounds targeting the central nervous system (CNS).[1]

Role as a Key Intermediate

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification. The N-acetyl group provides stability but can also be manipulated under certain conditions.

This compound and its derivatives are utilized in the construction of:

  • Novel CNS Agents: The rigid azetidine core can be used to orient substituents in a precise three-dimensional arrangement, which is often crucial for potent and selective binding to CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.[1]

  • Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design inhibitors that fit into the active sites of enzymes.[1]

  • Beta-Lactam Analogs: The azetidine ring is a core component of many beta-lactam antibiotics, and derivatives like this can be used to synthesize novel analogs with potentially improved properties.[1]

Logical Flow of Application in Medicinal Chemistry

MedChem_Application cluster_application Medicinal Chemistry Applications Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduction Ester Reduction Start->Reduction CarboxylicAcid 1-Acetyl-azetidine-3-carboxylic acid Hydrolysis->CarboxylicAcid Alcohol (1-Acetyl-azetidin-3-yl)methanol Reduction->Alcohol AmideCoupling Amide Coupling (with various amines) CarboxylicAcid->AmideCoupling FurtherFunc Further Functionalization Alcohol->FurtherFunc CNS_Targets CNS Drug Candidates AmideCoupling->CNS_Targets Enzyme_Inhibitors Enzyme Inhibitors AmideCoupling->Enzyme_Inhibitors Other_Bioactive Other Bioactive Molecules FurtherFunc->Other_Bioactive

Caption: Application pathways in medicinal chemistry.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its straightforward synthesis and the versatile reactivity of its functional groups provide a solid foundation for its use in drug discovery programs. As the demand for sp³-rich scaffolds in medicinal chemistry continues to grow, the importance of intermediates like this is set to increase. Future research will likely focus on expanding the diversity of derivatives that can be accessed from this compound and exploring their utility in targeting a wider range of biological targets.

References

  • Chemistry Stack Exchange. Acetylation of Secondary amines. (2022-07-30).
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  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
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  • Devi, N., & Saikia, P. Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. 2009;39(15):2694-2701.
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  • Google Patents. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • ResearchGate. 13 C direct-detect NMR spectra recorded on acetyllysine residues from...
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025-02-25).
  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000;13(3):129-153.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 13-C NMR Chemical Shift Table.pdf.
  • ResearchGate. Mass spectrum and the fragmentation pattern of the peracetylated methyl ester of N -acetylmuramylo-(1 → 4)- glucose derivatives in a reduced (NaBD 4 ) (A) or a methanolysed (B) sample.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21).
  • Pandit, N. K., & Connors, K. A. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. 1982;71(5):485-491.
  • ACETYLATION Acetyl chloride: Acetic acid:.
  • ResearchGate. 1 H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites.
  • PubMed Central. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
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"Methyl 1-Acetyl-3-azetidinecarboxylate" structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-Acetyl-3-azetidinecarboxylate: A Versatile Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the various scaffolds employed, saturated heterocycles have gained prominence for their ability to confer three-dimensionality, enhance metabolic stability, and improve aqueous solubility. The azetidine ring, a four-membered nitrogen-containing heterocycle, exemplifies these desirable traits.[1] Its inherent ring strain and sp³-rich character provide a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide focuses on a particularly valuable derivative, this compound, a building block that marries the unique properties of the azetidine core with versatile functional handles for chemical elaboration. It serves as a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[2] This document provides an in-depth exploration of its structure, properties, synthesis, and strategic applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Profile

This compound is a bifunctional molecule featuring a central azetidine ring. The nitrogen atom is functionalized with an acetyl group, rendering it a tertiary amide, while the C3 position of the ring is substituted with a methyl carboxylate group.

Caption: Chemical structure of this compound.

The presence of the acetyl group significantly influences the electronic properties of the ring nitrogen, differentiating it from N-Boc or N-benzyl protected analogues. The methyl ester provides a convenient handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions.

Physicochemical Data

The key properties of this compound are summarized below. This data is crucial for planning reactions, purification, and formulation studies.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
CAS Number 1353953-76-0[2]
MDL Number MFCD21098315[2]
Appearance Not specified; related compounds are liquids[3]
Purity (Commercial) ≥97%[2]
Storage Conditions Room temperature, dry, moisture sensitive[2][4]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process starting from a commercially available precursor, Methyl azetidine-3-carboxylate hydrochloride. The causality behind this choice is the precursor's stability as a salt and the free secondary amine it provides upon neutralization, which is essential for the subsequent acylation.

Synthetic Workflow

Synthesis_Workflow Start Methyl azetidine-3-carboxylate HCl Step1 Step 1: Neutralization (Base, e.g., Et₃N in DCM) Start->Step1 Intermediate Methyl azetidine-3-carboxylate (Free base) Step1->Intermediate Step2 Step 2: N-Acetylation (Acetyl Chloride or Acetic Anhydride) Intermediate->Step2 Product Methyl 1-Acetyl-3- azetidinecarboxylate Step2->Product Purification Purification (Column Chromatography) Product->Purification Final Final Product (>97% Purity) Purification->Final

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful neutralization in Step 1 is a prerequisite for the acylation in Step 2, which can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • Methyl azetidine-3-carboxylate hydrochloride[5][6]

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N), distilled

  • Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Neutralization of the Starting Material:

    • Suspend Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C using an ice bath. This is critical to control the exothermicity of the acid-base reaction.

    • Add triethylamine (1.1 eq) dropwise to the suspension. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete neutralization.

  • N-Acetylation:

    • Re-cool the reaction mixture to 0 °C. This is a crucial step to manage the reactivity of the acylating agent and prevent side reactions.

    • Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) dropwise. The choice of acetyl chloride often leads to a faster reaction but requires careful handling due to its high reactivity and production of HCl, which is neutralized by the excess triethylamine.

    • Monitor the reaction progress by TLC (e.g., using a 50:50 Ethyl Acetate:Hexane mobile phase). The disappearance of the free amine intermediate and the appearance of a new, typically less polar, product spot indicates reaction completion.

    • Once the reaction is complete (usually within 1-2 hours), proceed to the workup.

  • Aqueous Workup and Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining acidic species), and then with brine (to reduce the amount of water in the organic layer).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel. An elution gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 70%) is typically effective for separating the product from non-polar impurities and baseline polar materials.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure compound.

Chemical Reactivity and Strategic Derivatization

The molecule possesses two primary sites for chemical transformation: the ester group at C3 and the N-acetyl group. The strained azetidine ring itself can also participate in ring-opening reactions under certain conditions, though it is generally stable under standard synthetic transformations.

Reactivity_Map Main Methyl 1-Acetyl-3- azetidinecarboxylate Acid 1-Acetylazetidine-3- carboxylic Acid Main->Acid Ester Hydrolysis (LiOH, H₂O/THF) Amide 1-Acetyl-N-R-azetidine- 3-carboxamide Main->Amide Amidation (R-NH₂, Heat or Coupling Agents) Amine Methyl azetidine-3- carboxylate Main->Amine Deacetylation (Strong Acid/Base, Heat)

Caption: Key reaction pathways for derivatization.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield 1-acetylazetidine-3-carboxylic acid . This carboxylic acid is a crucial intermediate, as the acid motif is often important for biological activity, for instance, in inhibiting STAT3.[7] The acid can then be used in standard amide coupling reactions.

  • Prodrug Strategy: The methyl ester form often exhibits better cell permeability compared to the more polar carboxylic acid. Inside the cell, esterases can hydrolyze the ester to the active carboxylate form. This makes the title compound an excellent precursor for creating prodrugs, enhancing the cellular activity of pharmacologically active carboxylic acids.[7]

Applications in Medicinal Chemistry

The azetidine scaffold is a "privileged" structure in medicinal chemistry, appearing in several FDA-approved drugs like baricitinib and cobimetinib.[1] It is often used as a bioisosteric replacement for other rings (e.g., piperidine, pyrrolidine) or acyclic fragments to fine-tune physicochemical and pharmacokinetic properties.

Role as a Versatile Scaffold

This compound provides a rigid framework to which pharmacophoric elements can be attached with well-defined spatial orientation. Its utility stems from its role as a key intermediate for more complex molecules.[2]

Scaffold_Application Scaffold Methyl 1-Acetyl-3- azetidinecarboxylate CNS_Agent CNS Agents Scaffold->CNS_Agent Elaboration Enzyme_Inhibitor Enzyme Inhibitors (e.g., STAT3) Scaffold->Enzyme_Inhibitor Elaboration Antipsychotic Antipsychotics Scaffold->Antipsychotic Elaboration Beta_Lactam_Analog β-Lactam Analogs Scaffold->Beta_Lactam_Analog Elaboration

Caption: Application of the scaffold in developing various therapeutic agents.

  • CNS Agents: The polarity and rigid nature of the azetidine ring can facilitate passage through the blood-brain barrier while avoiding unwanted off-target interactions, making it a valuable scaffold for CNS drug candidates.[1][2]

  • Enzyme Inhibitors: As demonstrated in the development of STAT3 inhibitors, the azetidine-3-carboxylate core can serve as a central piece to orient aromatic and other binding groups, with the carboxylate often forming a key interaction with the target protein.[7]

  • Antibacterial and Anticancer Agents: The azetidine motif is found in various antibacterial and anticancer compounds, where it contributes to the overall shape and electronic properties required for activity.[1][8]

Safety, Handling, and Storage

While toxicological data for this compound is not extensively documented, data from closely related compounds, such as Methyl azetidine-3-carboxylate hydrochloride, should be used to guide handling procedures.[4]

  • Hazards: Assumed to be a skin, eye, and respiratory irritant based on analogous structures.[4][9] May be harmful if swallowed.[4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9] Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool place.[2] The material is noted to be moisture-sensitive, which could lead to hydrolysis of the ester over time.[4]

Conclusion

This compound is more than just a simple chemical reagent; it is a strategically designed building block that offers a potent combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. Its utility in constructing advanced intermediates for CNS agents, enzyme inhibitors, and other therapeutics underscores the growing importance of strained heterocyclic systems in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable scaffold in their pursuit of novel and effective medicines.

References

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  • ResearchGate. New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

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"Methyl 1-Acetyl-3-azetidinecarboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-Acetyl-3-azetidinecarboxylate

Executive Summary

This compound is a heterocyclic building block of significant interest in contemporary medicinal chemistry and pharmaceutical development. Its rigid, strained four-membered azetidine ring, combined with strategic functionalization—an N-acetyl group and a methyl ester—provides a unique conformational scaffold for designing novel bioactive molecules. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, its strategic importance, a representative synthetic pathway, robust analytical characterization protocols, and essential safety and handling procedures. The insights provided herein are grounded in established chemical principles to empower scientists in leveraging this versatile intermediate for advanced research applications.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. All quantitative data are summarized for clarity and rapid assessment.

Core Molecular Data

The essential identifiers and molecular metrics for this compound are presented below. These values are critical for stoichiometric calculations, analytical interpretations, and regulatory documentation.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₃[1][2][3]
Molecular Weight 157.17 g/mol [1][2]
Exact Mass 157.1671 g/mol [3]
CAS Number 1353953-76-0[1][3]
MDL Number MFCD21098315[1]
Physical and Chemical Characteristics

The physical state, solubility, and stability of the compound dictate its handling, formulation, and reaction compatibility.

PropertyDescriptionSource(s)
Appearance White to off-white crystalline powder[2]
Purity Typically ≥96-97%[1][2][3]
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane (DCM)[2]
Storage Conditions Store at room temperature in a dry, well-ventilated area within a tightly sealed container[1][2]
Shelf Life Up to 24 months if stored under recommended conditions[2]

Significance in Medicinal Chemistry and Drug Development

The azetidine moiety is a "bioisostere" for various other cyclic and acyclic structures, offering a favorable balance of metabolic stability, rigidity, and aqueous solubility. The title compound, this compound, serves as a valuable and versatile intermediate for several reasons:

  • Scaffold for Complex Synthesis: It is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly those targeting the central nervous system (CNS) and in the development of antipsychotic drugs.[1]

  • Bioactive Molecule Construction: The structure is strategically employed to build beta-lactam analogs and other complex nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry.[1]

  • Modulator and Inhibitor Development: Its reactive ester functionality and the conformational constraint of the azetidine ring make it an ideal starting point for creating novel enzyme inhibitors and receptor modulators.[1] The N-acetyl group provides stability and specific steric and electronic properties compared to an unprotected amine, preventing unwanted side reactions and influencing the molecule's final conformation.

Synthesis and Manufacturing Overview

While multiple proprietary synthesis routes exist, a logical and common approach involves the esterification and subsequent acetylation of the parent azetidine-3-carboxylic acid. This method is efficient and relies on fundamental, well-understood organic chemistry transformations.

Representative Synthetic Workflow

The following diagram illustrates a plausible and efficient two-step synthesis starting from the commercially available methyl ester hydrochloride salt. This approach is chosen for its high efficiency and use of standard laboratory reagents.

G cluster_0 Step 1: Neutralization & Ester Availability cluster_1 Step 2: N-Acetylation start Methyl azetidine-3-carboxylate hydrochloride intermediate Methyl azetidine-3-carboxylate (Free Base) start->intermediate  Base (e.g., Triethylamine)  Solvent (e.g., DCM)   product This compound (Final Product) intermediate->product  Base (e.g., Triethylamine)  0°C to Room Temp   reagent Acetyl Chloride or Acetic Anhydride reagent->product G A Sample Receipt & Visual Inspection B Purity Analysis (HPLC) A->B C Identity Confirmation (MS) B->C D Structural Verification (NMR) C->D E Decision Point D->E  Meets Specifications?   F Release (Certificate of Analysis) E->F  Yes   G Repurify or Reject E->G  No  

Sources

A Technical Guide to Methyl 1-Acetylazetidine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 1-Acetylazetidine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Azetidines, as strained four-membered rings, offer unique conformational constraints and reactivity patterns that are highly valued in the design of novel therapeutics.[1] This guide delves into the compound's chemical identity, physicochemical properties, synthetic routes, and core reactivity. Furthermore, it explores its applications as a crucial intermediate in the development of complex pharmaceutical agents, including those targeting the central nervous system.[2] Detailed protocols, data summaries, and workflow visualizations are provided to support researchers and drug development professionals in leveraging this versatile scaffold.

Nomenclature and Chemical Identity

The formal IUPAC name for the topic compound is Methyl 1-acetylazetidine-3-carboxylate . This name precisely describes a four-membered azetidine ring functionalized with a methyl carboxylate group at the 3-position and an acetyl group on the nitrogen atom at the 1-position.

IdentifierValue
IUPAC Name Methyl 1-acetylazetidine-3-carboxylate
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Canonical SMILES CC(=O)N1CC(C1)C(=O)OC
InChI InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3
InChIKey YLKCFGVPVCXJSL-UHFFFAOYSA-N
CAS Number 59617-36-0

Physicochemical and Safety Properties

While specific experimental data for Methyl 1-Acetylazetidine-3-carboxylate is not extensively published, properties can be inferred from its unacetylated precursor, methyl azetidine-3-carboxylate. The precursor is a colorless liquid, indicating the acetylated form is also likely a liquid or low-melting solid at room temperature.[3]

Table of Estimated and Known Properties:

Property Value Source / Note
Appearance Colorless to pale yellow liquid Inferred from related compounds[3]
Boiling Point Not reported Precursor boils at 100-102 °C[3]
Density Not reported Precursor density is 1.072 g/cm³[3]

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM) | Inferred from related compounds[4] |

Safety and Handling: Safety data for the acetylated compound is not readily available. However, based on the unacetylated hydrochloride salt, caution is warranted.[5] The precursor is classified as harmful if swallowed and causes serious eye irritation.[5][6] Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn during handling.

Synthesis and Manufacturing

The synthesis of Methyl 1-Acetylazetidine-3-carboxylate typically begins with a commercially available and more stable precursor, such as Methyl azetidine-3-carboxylate hydrochloride.[1][5] The synthetic strategy involves a standard N-acetylation reaction.

Synthetic Workflow: The process involves two main steps: neutralization of the hydrochloride salt to liberate the free secondary amine, followed by acylation with a suitable acetylating agent.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: N-Acetylation A Methyl azetidine-3-carboxylate HCl B Free Methyl azetidine-3-carboxylate A->B Base (e.g., Et3N) in Solvent (e.g., DCM) D Methyl 1-acetylazetidine-3-carboxylate B->D Reaction & Purification C Acetylating Agent (e.g., Acetic Anhydride) C->D

Caption: Synthetic workflow for Methyl 1-acetylazetidine-3-carboxylate.

Experimental Protocol: N-Acetylation of Methyl Azetidine-3-carboxylate

This protocol describes the synthesis starting from the hydrochloride salt.

  • Reaction Setup: To a solution of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

    • Causality: The base (Et₃N) is required to deprotonate the ammonium salt, generating the free secondary amine which is the active nucleophile for the subsequent acylation step. Dichloromethane is a common, non-protic solvent for this type of reaction.

  • Acetylation: To the stirred suspension, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Causality: Acetic anhydride is an effective acetylating agent. The reaction is started at a low temperature to control the initial exotherm.

  • Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Trustworthiness: This standard aqueous workup removes the water-soluble triethylamine hydrochloride salt and any excess acetic anhydride (which hydrolyzes to acetic acid).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure Methyl 1-Acetylazetidine-3-carboxylate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 1-Acetylazetidine-3-carboxylate is governed by the interplay of its functional groups and the inherent strain of the four-membered ring.[7]

Key Reactive Sites:

  • Ester Carbonyl (C3): Susceptible to nucleophilic acyl substitution, allowing for hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

  • Amide Carbonyl (N1): The N-acetyl group is relatively stable but can be cleaved under harsh hydrolytic conditions.

  • α-Proton (C3): The proton on the carbon bearing the ester is acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This forms a key enolate intermediate.[8] This enolate can then react with various electrophiles, enabling functionalization at the C3 position.[8]

  • Ring Strain: The azetidine ring possesses significant angle strain, making it more susceptible to ring-opening reactions than larger rings like pyrrolidine or piperidine, though it is more stable than an aziridine.[7]

Sources

"Methyl 1-Acetyl-3-azetidinecarboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-Acetyl-3-azetidinecarboxylate

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry. Its rigid, strained four-membered azetidine ring, combined with the reactive acetyl and methyl ester functionalities, makes it a valuable intermediate for constructing complex molecular architectures. This compound serves as a crucial precursor in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, as well as enzyme inhibitors and receptor modulators.[1] Its utility lies in the precise three-dimensional orientation it imparts to substituents, enabling chemists to explore chemical space with a high degree of control.

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers and professionals in drug discovery and development. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative references.

Molecular and Physical Properties

A summary of the fundamental properties of the target compound is presented below.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[1][2]
Molecular Weight 157.17 g/mol [1][2]
CAS Number 1353953-76-0[2]
Appearance (Expected) Colorless to pale yellow oil or low-melting solid
Storage Store at room temperature in a dry environment[1]

Synthetic Strategy and Workflow

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available Azetidine-3-carboxylic acid. The strategy involves:

  • N-Acetylation: Selective acylation of the secondary amine of the azetidine ring to install the acetyl group. This step protects the nitrogen and introduces a key structural motif.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester under acidic conditions. This enhances the compound's utility for further coupling reactions.

The overall workflow is depicted below.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Fischer Esterification A Azetidine-3-carboxylic Acid C 1-Acetyl-3-azetidinecarboxylic Acid A->C Base (e.g., Triethylamine) DCM, 0°C to RT B Acetic Anhydride B->C F This compound (Final Product) C->F Heat/Reflux D Methanol (Excess) D->F E Acid Catalyst (e.g., H₂SO₄) E->F

Caption: Two-step synthesis of the target compound.

Experimental Protocols

The protocols described below are designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Part 1: Synthesis of 1-Acetyl-3-azetidinecarboxylic Acid

Rationale: This step involves the nucleophilic attack of the azetidine nitrogen onto the carbonyl carbon of acetic anhydride. A non-nucleophilic base like triethylamine is used to quench the acetic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials. The reaction is initiated at 0°C to control the initial exotherm.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred suspension of Azetidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the cooled suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Acetyl-3-azetidinecarboxylic acid, which can often be used in the next step without further purification.

Part 2: Synthesis of this compound via Fischer Esterification

Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used as both the reactant and the solvent.[4] A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][5] Heating under reflux accelerates this typically slow reaction.[5]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude 1-Acetyl-3-azetidinecarboxylic acid (1.0 eq) in methanol (10-20 fold excess).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution while stirring.

  • Reaction Progression: Heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to afford the pure this compound.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Caption: Analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the strained ring system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~3.75Singlet3HO-CH₃ (Ester)
H-b~2.10Singlet3HCO-CH₃ (Amide)
H-c~3.40 - 3.60Multiplet1HCH (Azetidine C3)
H-d~4.10 - 4.40Multiplet4HCH₂ (Azetidine C2, C4)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonChemical Shift (δ, ppm)Assignment
C-1~172.0C =O (Ester)
C-2~169.0C =O (Amide)
C-3~52.5O-C H₃ (Ester)
C-4, C-5~55.0 - 58.0C H₂ (Azetidine C2, C4)
C-6~35.0C H (Azetidine C3)
C-7~22.0CO-C H₃ (Amide)

Note: Due to the conformational rigidity and potential for restricted rotation around the N-acetyl bond, some peaks in both ¹H and ¹³C NMR spectra may appear broadened or as a mixture of rotamers at room temperature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The carbonyl stretching frequencies are particularly diagnostic.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~1745StrongC=O Stretch (Ester)
~1650StrongC=O Stretch (Amide, "Amide I band")[6]
~1200-1300StrongC-O Stretch (Ester)
~2850-3000MediumC-H Stretch (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

Expected Mass Spectrometry Data (ESI+):

m/z ValueIon
158.07[M+H]⁺
180.05[M+Na]⁺
116.06[M+H - C₂H₂O]⁺ (Loss of ketene)
98.05[M+H - COOCH₃]⁺ (Loss of carbomethoxy group)

The fragmentation pattern may involve the loss of ketene from the N-acetyl group, a common pathway for acetylated compounds.[7]

Conclusion

This guide has outlined a reliable and reproducible two-step synthesis for this compound from Azetidine-3-carboxylic acid. The detailed protocols for N-acetylation and Fischer esterification are grounded in established chemical principles to ensure high yields and purity. Furthermore, a comprehensive characterization framework using NMR, IR, and MS has been provided to allow for unambiguous confirmation of the final product's structure. The successful synthesis and characterization of this versatile building block pave the way for its application in the development of novel and potent therapeutic agents.

References

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • The Journal of Organic Chemistry. Synthesis of azetidine-3-carboxylic acid.
  • American Chemical Society Publications. Synthesis of azetidine-3-carboxylic acid.
  • ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • Organic Chemistry Portal. Azetidine synthesis.
  • National Institutes of Health. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
  • MySkinRecipes. This compound.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • MDPI. Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate.
  • ResearchGate. Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety.
  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • ResearchGate. (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • PubMed Central. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • YouTube. 08.08 Esterification of Carboxylic Acids.
  • ResearchGate. Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top)....
  • Gsrs. 1-((4-ACETYL-2-ETHYL-PHENYL)METHYL)AZETIDINE-3-CARBOXYLIC ACID.
  • Organic Chemistry Portal. Ester synthesis by esterification.

Sources

A Technical Guide to the Spectral Analysis of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of Methyl 1-Acetyl-3-azetidinecarboxylate, a key intermediate in pharmaceutical synthesis.[1] In the absence of publicly available experimental spectra, this document synthesizes data from structurally related compounds and established spectroscopic principles to offer a detailed predictive analysis. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule. Each section includes a detailed interpretation of the expected spectral features, providing a valuable resource for researchers working with this or similar heterocyclic compounds. Furthermore, this guide outlines robust experimental protocols for acquiring high-quality spectral data and includes visualizations to clarify structural assignments and experimental workflows.

Introduction: The Significance of this compound

This compound (C₇H₁₁NO₃, Molecular Weight: 157.17 g/mol ) is a substituted azetidine derivative.[1] The strained four-membered azetidine ring is a prevalent motif in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. The N-acetyl and methyl ester functionalities of this particular molecule offer versatile handles for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for unambiguous structural assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like Chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3 - 4.5Triplet2HH-2, H-4 (cis to ester)
~4.0 - 4.2Triplet2HH-2, H-4 (trans to ester)
~3.75Singlet3H-OCH₃
~3.6 - 3.8Multiplet1HH-3
~2.10Singlet3H-C(O)CH₃

Causality Behind Predicted Shifts:

  • Azetidine Ring Protons (H-2, H-4): These protons are adjacent to the nitrogen atom and are deshielded, hence their expected downfield shift. The presence of the electron-withdrawing acetyl group on the nitrogen further enhances this effect. Due to the rigid nature of the four-membered ring, the protons on the same carbon (geminal) and on adjacent carbons (vicinal) will exhibit coupling, leading to complex multiplets. For simplicity, they are represented as triplets, but a more complex pattern is likely. The protons cis and trans to the ester group are expected to be in slightly different chemical environments, potentially leading to two distinct signals.

  • Methine Proton (H-3): This proton is attached to the carbon bearing the ester group and is expected to be a multiplet due to coupling with the adjacent methylene protons of the azetidine ring.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is characteristic of methyl esters.

  • N-Acetyl Protons (-C(O)CH₃): The protons of the acetyl methyl group are also equivalent and appear as a singlet. This signal is typically found around 2.1 ppm and is a hallmark of the N-acetyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlet peaks for each unique carbon environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~172C=O (Ester)
~169C=O (Amide)
~55-OCH₃
~52C-2, C-4
~35C-3
~22-C(O)CH₃

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbons (C=O): The carbonyl carbons of the ester and amide groups are the most deshielded carbons in the molecule due to the strong electron-withdrawing effect of the oxygen atoms, placing them at the downfield end of the spectrum. Amide carbonyls typically resonate slightly upfield compared to ester carbonyls.

  • Methyl Ester Carbon (-OCH₃): This carbon is attached to an electronegative oxygen atom, resulting in a chemical shift around 55 ppm.

  • Azetidine Ring Carbons (C-2, C-4): These carbons are adjacent to the nitrogen atom and are expected to appear in the range of 50-60 ppm.

  • Methine Carbon (C-3): The carbon bearing the ester group will be deshielded compared to a simple alkane carbon.

  • N-Acetyl Methyl Carbon (-C(O)CH₃): The methyl carbon of the acetyl group is typically found in the upfield region of the spectrum.

Advanced NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see cross-peaks between the H-3 proton and the H-2/H-4 protons, confirming their vicinal relationship within the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each proton signal to its corresponding carbon signal (e.g., the singlet at ~3.75 ppm to the carbon at ~55 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Key expected correlations would include:

    • The methyl protons of the acetyl group (~2.10 ppm) to the amide carbonyl carbon (~169 ppm).

    • The methyl protons of the ester group (~3.75 ppm) to the ester carbonyl carbon (~172 ppm).

    • The H-3 proton to the ester carbonyl carbon.

    • The H-2/H-4 protons to the amide carbonyl carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to determine the number of protons attached to each carbon. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This would confirm the assignments of the azetidine CH₂ carbons and the methine CH carbon.[2][3][4][5][6]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.[7][8][9][10][11]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize acquisition and processing parameters as needed.

  • DEPT Acquisition: Run DEPT-90 and DEPT-135 experiments to aid in carbon multiplicity assignment.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (Ester)
~1650StrongC=O stretch (Amide)
~1200StrongC-O stretch (Ester)
2850-3000MediumC-H stretch (Aliphatic)

Interpretation of Key Bands:

  • Ester Carbonyl Stretch (~1740 cm⁻¹): This is a characteristic and strong absorption for saturated esters.[12][13][14][15][16]

  • Amide Carbonyl Stretch (~1650 cm⁻¹): The carbonyl of the N-acetyl group is expected to absorb at a lower frequency than the ester carbonyl due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[12][17][18]

  • Ester C-O Stretch (~1200 cm⁻¹): A strong band corresponding to the stretching of the C-O single bond of the ester is also expected.

  • C-H Aliphatic Stretch (2850-3000 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and azetidine ring methylene and methine groups.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Both "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques like Electrospray Ionization (ESI) can be used to analyze this compound.

  • Electrospray Ionization (ESI): This soft ionization technique is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 158.1. Adducts with sodium [M+Na]⁺ at m/z 180.1 may also be observed.

  • Electron Ionization (EI): This higher-energy technique will likely lead to fragmentation of the molecule.[1] The molecular ion peak [M]⁺• at m/z 157.1 may be observed, though it might be weak. Key predicted fragment ions are listed in the table below.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/zPredicted Fragment Ion
126[M - OCH₃]⁺
114[M - C(O)CH₃]⁺
98[M - COOCH₃]⁺
43[CH₃CO]⁺ (base peak)

Interpretation of Fragmentation Pattern:

  • Loss of the Methoxy Group (m/z 126): Cleavage of the methyl ester can result in the loss of a methoxy radical.

  • Loss of the Acetyl Group (m/z 114): The N-acetyl group can be lost as a ketene or an acetyl radical.

  • Loss of the Carbomethoxy Group (m/z 98): The entire methyl carboxylate group can be cleaved.

  • Acylium Ion (m/z 43): The formation of the acetyl cation is a very common and stable fragment for N-acetylated compounds and is often the base peak in the EI spectrum.

Experimental Protocol for Mass Spectrometry

4.2.1. Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

4.2.2. Electron Ionization (EI-MS)

  • Sample Introduction: For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are separated by their m/z ratio in the mass analyzer.

  • Data Acquisition: The mass spectrum is recorded.

Integrated Spectroscopic Analysis: A Cohesive Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted data presented in this guide provides a self-consistent picture of the structure of this compound.

  • MS confirms the molecular weight.

  • IR identifies the key functional groups (amide and ester).

  • ¹³C NMR reveals the number of unique carbon environments.

  • ¹H NMR shows the number of different proton environments and their neighboring protons through coupling patterns.

  • 2D NMR experiments definitively link all the pieces together, confirming the connectivity of the atoms within the molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify this compound, assess its purity, and proceed with its use in complex synthetic pathways. The experimental protocols outlined herein provide a robust framework for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable reference for those undertaking the empirical characterization of this important synthetic intermediate.

Visualizations

Diagram 1: Molecular Structure of this compound with Atom Numbering

Caption: Structure of this compound.

Diagram 2: Key HMBC Correlations

Caption: Predicted long-range proton-carbon correlations.

References

  • DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]
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  • Methyl 1-Acetyl-3-azetidinecarboxyl
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1).
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A Comprehensive Technical Guide to the Solubility and Stability of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and drug development, small, rigid scaffolds are invaluable tools for exploring chemical space and optimizing molecular interactions. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and synthetic tractability.[1][2] Its incorporation into molecular design can significantly enhance properties such as metabolic stability and solubility.[2] This guide focuses on a specific, functionalized azetidine derivative: Methyl 1-Acetyl-3-azetidinecarboxylate . By dissecting its constituent functional groups—the N-acetylated azetidine and the methyl ester—we can construct a robust framework for predicting and experimentally determining its solubility and stability profiles. This document is intended for researchers, chemists, and formulation scientists, providing both the theoretical underpinnings and detailed, field-proven protocols required to thoroughly characterize this molecule.

Physicochemical Profile: A Predictive Analysis

Chemical Structure:

The molecule's behavior is dictated by three primary features:

  • The Azetidine Ring: A strained four-membered ring that is generally more stable than an aziridine but susceptible to ring-opening under certain conditions, particularly strong acid.[1][3]

  • The N-Acetyl Group: This electron-withdrawing amide group significantly reduces the basicity of the azetidine nitrogen. Unlike a simple secondary amine, this nitrogen is not readily protonated under typical physiological conditions, which will profoundly impact its solubility and stability.[3]

  • The Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[4]

A summary of predicted physicochemical properties is presented below.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₇H₁₁NO₃From structure
Molecular Weight 157.17 g/mol From structure
Physical Form Predicted to be a liquid or low-melting solidBased on structurally similar compounds like Methyl 1-Boc-azetidine-3-carboxylate.
pKa (Conjugate Acid) Very Low (Predicted < 2)The N-acetyl group is strongly electron-withdrawing, delocalizing the nitrogen's lone pair and drastically reducing its basicity compared to unsubstituted azetidine (pKa ~11.29).[3][5]
logP (Octanol/Water) Low to Moderate (Predicted 0.5 - 1.5)The molecule has both polar (ester, amide) and non-polar (methyl, methylene groups) character, suggesting moderate lipophilicity.
Aqueous Solubility LimitedThe lack of a strongly basic center for salt formation and the presence of the ester and acetyl groups suggest that solubility will be limited in neutral aqueous media.

Solubility Profiling: A Methodological Framework

Understanding the solubility of a compound is a cornerstone of its development, influencing everything from reaction work-ups to bioavailability. The following sections detail the theoretical considerations and provide a gold-standard protocol for its experimental determination.

Theoretical Solubility Considerations

The molecule's structure suggests it will exhibit preferential solubility in polar organic solvents such as ethyl acetate, dichloromethane, acetone, and acetonitrile, owing to the hydrogen bond accepting capabilities of the ester and amide carbonyls. Solubility in protic solvents like ethanol and methanol is also expected to be high. Due to the very low predicted basicity of the acetylated nitrogen, solubility is not expected to increase significantly in acidic aqueous buffers. However, at high pH, the compound will degrade via hydrolysis, leading to an apparent increase in solubility as the more polar carboxylate salt is formed.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol describes the equilibrium (thermodynamic) solubility measurement, which is critical for understanding the intrinsic properties of the compound.

Objective: To determine the saturation concentration of this compound in various solvent systems at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile)

  • Scintillation vials or HPLC vials with caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vials securely and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle. Do not centrifuge unless necessary, as this can alter the temperature.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Self-Validation Step: Discard the first portion of the filtrate (e.g., 200 µL) to prevent bias from filter adsorption.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration using a pre-validated analytical method.

  • Data Reporting: Report the solubility in mg/mL or µg/mL. Visual inspection should confirm that solid material was present in the vial at the end of the experiment.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask solubility protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temp (24-48 hours) prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Filter supernatant (0.22 µm syringe filter) equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify concentration (HPLC, LC-MS) analysis2->analysis3 report report analysis3->report Report as mg/mL

Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Stability testing is essential for identifying potential liabilities, understanding degradation pathways, and establishing appropriate storage and handling conditions. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under harsh conditions.[6][7]

Predicted Degradation Pathways

The structure of this compound suggests two primary degradation pathways:

  • Hydrolysis (Acidic or Basic): The methyl ester is the most probable site of hydrolysis, yielding the corresponding carboxylic acid (1-Acetyl-azetidine-3-carboxylic acid). This is likely to be the dominant pathway in mild basic and acidic conditions.

  • Ring Opening (Acid-Catalyzed): Due to inherent ring strain, the azetidine ring is susceptible to cleavage under strongly acidic conditions.[3][8] Protonation of the amide carbonyl oxygen can facilitate nucleophilic attack on one of the ring carbons, leading to ring-opened products.

The N-acetyl amide bond is significantly more stable to hydrolysis than the methyl ester and would likely only cleave under very harsh conditions (e.g., concentrated acid or base at high temperatures).

Visualization: Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening Parent Methyl 1-Acetyl-3-azetidinecarboxylate Acid 1-Acetyl-azetidine-3-carboxylic acid Parent->Acid H+ or OH- (Ester Hydrolysis) RingOpened Ring-Opened Products (e.g., via nucleophilic attack) Parent->RingOpened Strong H+ (Azetidine Cleavage)

Primary Predicted Degradation Pathways.
Protocol: Forced Degradation Study (ICH Guideline Approach)

Objective: To generate degradation products for identification and to facilitate the development of a stability-indicating analytical method. The target degradation for each condition is typically 5-20%.[9][10]

Analytical Prerequisite: A robust analytical method (e.g., reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile with a UV or MS detector) must be in place to separate the parent compound from its degradants.

General Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]

  • For each condition below, dilute the stock solution into the stressor solution.

  • Run a control sample (diluted in the reaction solvent without the stressor) in parallel at Time 0 and at the final time point.

  • Monitor the reaction at various time points (e.g., 2, 8, 24 hours) until the target degradation is achieved.

  • Before analysis, neutralize acidic and basic samples to prevent further degradation or damage to the analytical column.

Stress Conditions:

ConditionProtocolRationale & Self-Validation
Acid Hydrolysis Mix sample with 0.1 M HCl. Incubate at room temperature or elevate to 60 °C if no degradation is observed.[10]Tests for lability to acid. Trustworthiness Check: The appearance of a more polar peak (carboxylic acid) and/or novel peaks (ring-opening) validates the pathway.
Base Hydrolysis Mix sample with 0.1 M NaOH. Incubate at room temperature.Tests for lability to base, primarily targeting ester hydrolysis. Trustworthiness Check: The primary degradant should correspond to the mass of the carboxylic acid. This reaction is often faster than acid hydrolysis.
Oxidation Mix sample with 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature.Tests for susceptibility to oxidation. The azetidine nitrogen is a potential site, although the acetyl group offers protection.
Thermal Store the solid compound (and a solution) in an oven at 80 °C.[10]Evaluates the intrinsic thermal stability of the molecule.
Photostability Expose the solid compound (and a solution) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/m²).[7][10]Identifies potential for photodegradation. A control sample should be wrapped in aluminum foil to shield it from light.
Visualization: Forced Degradation Workflow

G cluster_stress Apply Stress Conditions (Target 5-20% Degradation) cluster_outcome Outcomes start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analysis Analyze Samples at Time Points (HPLC-UV/MS) oxid->analysis thermal->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Stability-Indicating Method analysis->method storage Inform Storage Conditions analysis->storage neutralize->analysis

Workflow for a Forced Degradation Study.

Recommendations for Handling and Storage

Based on the predictive stability analysis, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-4 °C to -20 °C) is advisable.

  • Handling: Avoid contact with strong acids and bases. When preparing solutions, use anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions to prevent hydrolysis. Aqueous buffers used for experiments should be prepared fresh.

  • Purification: During chromatographic purification (e.g., on silica gel), care should be taken as standard silica gel is acidic and can potentially cause degradation, including ring-opening, with prolonged exposure.[3] Using a neutralized silica gel or minimizing exposure time is recommended.

Conclusion

While this compound may not be a common reagent, its structural motifs are highly relevant in modern chemical research. This guide provides a robust, predictive framework and a set of actionable, detailed protocols for the comprehensive evaluation of its solubility and stability. The primary predicted liabilities are hydrolysis of the methyl ester and acid-catalyzed opening of the azetidine ring . By following the outlined experimental methodologies, researchers can generate the critical data needed to confidently use, store, and formulate this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Azetidine Compound Stability.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). The Kinetics of the Alkaline Hydrolysis of Esters and Amides of Naphthoic Acid. Journal of the Chemical Society, 32.
  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY.
  • University of Bradford. (2010, June 30). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures.
  • Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. (n.d.).
  • American Chemical Society. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ACS Publications. (n.d.). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids.
  • Sigma-Aldrich. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate 95%.
  • YouTube. (2020, November 19). Azetidine: Basicity and Preparation.
  • National Institutes of Health. (n.d.). A-971432.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Semantic Scholar. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
  • Wikipedia. (n.d.). Azetidine.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • National Institutes of Health. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • PubMed. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors.

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A Technical Guide to Methyl 1-Acetyl-3-azetidinecarboxylate: Commercial Availability and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being niche curiosities to vital scaffolds in modern drug discovery. Their unique structural properties, including high ring strain, a significant sp³-rich character, and conformational rigidity, confer advantageous physicochemical and pharmacokinetic profiles to parent molecules. These attributes often lead to enhanced solubility, improved metabolic stability, and better receptor selectivity, making azetidines highly sought-after motifs in the design of novel therapeutics.[1] Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as central nervous system (CNS) modulators, antibacterial agents, and anticancer therapeutics.[1]

This guide focuses on a key building block within this chemical class: Methyl 1-Acetyl-3-azetidinecarboxylate . With its protected nitrogen and reactive ester functionality, this compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system.[2] This document provides an in-depth overview of its commercial availability, key specifications, and practical applications, including a detailed experimental protocol for its synthetic manipulation.

Commercial Availability and Specifications

This compound is commercially available from a range of suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various quantities with purities suitable for most synthetic applications. Below is a summary of representative commercial sources and their typical product specifications.

Supplier CAS Number Molecular Formula Molecular Weight Purity Typical Pack Sizes
MySkinRecipes 1353953-76-0C₇H₁₁NO₃157.17 g/mol ≥97%1g
Atomax Chemicals 1353953-76-0C₇H₁₁NO₃157.17 g/mol 95+%Inquire
National Analytical Corporation 1353953-76-0C₇H₁₁NO₃157.2 g/mol 96%Inquire
Chem-Space 1353953-76-0C₇H₁₁NO₃157.17 g/mol >95%100mg, 250mg, 1g

Note: Availability, pricing, and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for creating diverse molecular architectures. Its primary utility lies in its role as a constrained, non-classical bioisostere for other cyclic and acyclic moieties in drug candidates.

Central Nervous System (CNS) Agents

Azetidine-containing compounds have shown significant promise as modulators of CNS targets. The rigid azetidine scaffold can orient substituents in a well-defined three-dimensional space, leading to precise interactions with receptors and enzymes in the brain. This compound is particularly useful in the synthesis of libraries of compounds for screening against CNS disorders.[2][3] The synthesis of diverse azetidine-based scaffolds has been a key strategy in the development of lead-like libraries focused on CNS targets.[2][3]

Enzyme Inhibitors and Receptor Modulators

The azetidine core can be found in several FDA-approved drugs, where it contributes to enhanced metabolic stability and pharmacokinetic properties.[1] By modifying the ester group of this compound, researchers can introduce a wide array of functionalities to target specific enzyme active sites or receptor binding pockets. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Synthetic Utility and Experimental Protocols

The primary synthetic transformations involving this compound are the hydrolysis of the methyl ester to the carboxylic acid and the subsequent amide coupling with a desired amine. This two-step process converts a relatively simple building block into a more complex and often biologically active molecule.

Workflow for the Synthesis of N-Substituted 1-Acetyl-azetidine-3-carboxamides

G A This compound B Hydrolysis (LiOH, THF/H2O) A->B Step 1 C 1-Acetyl-azetidine-3-carboxylic acid B->C D Amine (R-NH2) Amide Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) C->D Step 2 E N-Substituted 1-Acetyl-azetidine-3-carboxamide D->E

Caption: Synthetic workflow from the starting ester to the final amide product.

Step 1: Hydrolysis of this compound

This protocol describes a standard procedure for the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add lithium hydroxide (1.5 - 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Acetyl-azetidine-3-carboxylic acid. The crude product can often be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize N-Substituted 1-Acetyl-azetidine-3-carboxamides

This protocol outlines a general procedure for the coupling of the resulting carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 1-Acetyl-azetidine-3-carboxylic acid (from Step 1)

  • Desired primary or secondary amine (1.0 - 1.2 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Acetyl-azetidine-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.0 - 1.2 eq.) to the solution.

  • Add HATU (1.1 - 1.3 eq.) and DIPEA (2.0 - 3.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 1-acetyl-azetidine-3-carboxamide.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant value for medicinal chemists and drug discovery professionals. Its unique structural features and straightforward reactivity provide a reliable entry point for the synthesis of novel azetidine-containing compounds, particularly those targeting the central nervous system. The protocols outlined in this guide offer a practical framework for the utilization of this important intermediate in the development of next-generation therapeutics.

References

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  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • Base-promoted direct amidation of esters: beyond the current scope and practical applic
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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • 1-Acetyl-azetidine-3-carboxylic acid methyl ester, 96% Purity, C7H11NO3, 1 gram. HDH Pharma. [Link]
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A Technical Guide to the Safe Handling of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 1-Acetyl-3-azetidinecarboxylate has been identified in publicly available databases. The following guide is a synthesis of safety information from structurally analogous compounds, including azetidine derivatives, N-acetylated amines, and methyl esters. The recommendations herein are based on inferred potential hazards and should be implemented with the understanding that they represent a cautious approach in the absence of compound-specific data. All laboratory operations should be preceded by a thorough, site-specific risk assessment.

Introduction and Compound Profile

This compound is a functionalized small heterocyclic compound. Its structure, featuring an N-acetylated azetidine ring and a methyl ester, makes it a valuable building block in medicinal chemistry and drug development.[1] The azetidine ring is a strained four-membered heterocycle that can be reactive, while the N-acetyl and methyl ester groups provide specific points for chemical modification. Given its intended use in research and synthesis, a robust understanding of its safe handling is paramount for protecting laboratory personnel.

Compound Identifiers:

  • Molecular Formula: C₇H₁₁NO₃

  • Molecular Weight: 157.17 g/mol

  • MDL Number: MFCD21098315[1]

Inferred Hazard Identification and Classification

Based on the known hazards of the core azetidine structure and related functionalized derivatives, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with the parent azetidine molecule, which is known to be flammable and can cause severe skin and eye damage.[2][3][4] Derivatives often carry risks of skin, eye, and respiratory irritation.[5][6]

Table 2.1: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Basis for Inference
Flammable Liquids Category 3 (Assumed) H226: Flammable liquid and vapour Azetidine, the parent heterocycle, is a flammable liquid.[3] While substitution may alter the flashpoint, flammability should be assumed.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Azetidine itself causes severe skin burns.[3] Many of its derivatives are classified as skin irritants.[5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation Azetidine causes serious eye damage.[2] Related azetidine and N-acetylated compounds are known eye irritants.[5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation Inhalation of vapors or aerosols of similar small heterocyclic compounds and amines can irritate the respiratory system.[5][6][7]

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed | Some azetidine derivatives are classified as harmful if swallowed.[3][5] This should be considered a potential hazard. |

Engineering Controls and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls with rigorous handling protocols, is essential. The causality behind these recommendations is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.[2][5]

  • Ignition Source Control: Given the inferred flammability, all sources of ignition (e.g., open flames, hot plates, non-intrinsically safe electrical equipment) must be strictly excluded from the handling area.[3][4] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[4]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[4]

Handling Protocols
  • Hygiene: Avoid all direct contact with the skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling and before leaving the work area.

  • Transfers: When transferring the substance, use appropriate tools (e.g., spatulas, syringes) to avoid generating dust or aerosols. For liquid transfers, conduct them slowly to minimize splashing.

  • Inert Atmosphere: For reactions sensitive to air or moisture, and as a general precaution for storing reactive compounds, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Review Safety Information (Analog SDS) a->b c Prepare Engineering Controls (Fume Hood, Safety Shower) b->c d Don Personal Protective Equipment (PPE) c->d e Transfer Compound in Fume Hood d->e Proceed to Handling f Perform Experiment e->f g Monitor for Spills or Exposures f->g h Decontaminate Work Area g->h Experiment Complete i Segregate & Label Waste h->i j Doff & Dispose of PPE i->j k Wash Hands Thoroughly j->k

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following recommendations are based on standards for handling corrosive, irritant, and flammable organic chemicals.

Table 4.1: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield should be worn over safety glasses if there is a significant risk of splashing.[3][8] Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately.[8]
Skin and Body Protection Flame-retardant lab coat. Chemical-resistant apron and closed-toe shoes are mandatory. Protects skin from accidental contact and provides a barrier against small splashes. Ensures no skin is exposed.[3]

| Respiratory Protection | Not typically required if work is performed exclusively within a certified fume hood. If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] | Serves as a secondary line of defense against inhalation exposure in non-routine situations. |

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety within the laboratory.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9] A refrigerator designated for chemical storage may be appropriate.[9]

  • Ignition Sources: The storage area must be free of heat, sparks, and open flames.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids, which are common incompatibilities for amines and esters.[4]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant hazard pictograms.

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Spill and Fire Procedures
  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Remove all ignition sources.[4]

    • Ensure adequate ventilation.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[3]

    • Decontaminate the spill area.

  • Firefighting:

    • Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish the fire.[9]

    • Do not use a solid stream of water, as it may spread the fire.

    • Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA).[2]

    • Cool fire-exposed containers with water spray to prevent rupture.[10]

G cluster_exposure Personnel Exposure cluster_spill Spill or Fire A Incident Occurs (Spill, Exposure, Fire) B Skin/Eye Contact? A->B G Spill or Fire? A->G C Flush with Water (15 min) Remove Contaminated Clothing B->C Yes D Inhalation? B->D No F Seek Immediate Medical Attention C->F E Move to Fresh Air D->E Yes E->F H Small Spill? G->H Spill J Large Spill / Any Fire G->J Fire I Contain with Absorbent Clean Up with Full PPE H->I Yes H->J No K Evacuate Area Activate Alarm Call Emergency Services J->K

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Containers: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Adhere strictly to all local, state, and federal environmental regulations. Do not dispose of down the drain.[9]

References

  • GL Sciences Inc. (2021). SAFETY DATA SHEET_1021-58220_Fatty acid methyl ester 8 component mixture.
  • Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Fatty acid methyl ester mixture.
  • Carl Roth GmbH + Co KG. (2022). Safety Data Sheet: Fatty acid methyl ester mixture.
  • JMN Specialties, Inc. (2021). Safety Data Sheet (SOY METHYL ESTER).
  • Slooff, W., et al. (1991). Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. PubMed.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
  • MySkinRecipes. (n.d.). This compound.
  • Jiang, M., et al. (2005). Study on toxicity of nitrogenous heterocyclic compounds to aquatic organisms. ResearchGate.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.

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An In-Depth Technical Guide to Methyl 1-Acetyl-3-azetidinecarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery, prized for the unique structural and pharmacokinetic properties they impart to bioactive molecules.[1] Their inherent ring strain and defined three-dimensional structure can enhance metabolic stability, solubility, and receptor binding affinity.[1] This guide focuses on a key derivative, Methyl 1-Acetyl-3-azetidinecarboxylate, a versatile building block used in the synthesis of complex pharmaceutical compounds. We will provide an in-depth analysis of its physicochemical properties, detail robust synthetic methodologies, explore its chemical reactivity, and highlight its proven applications in medicinal chemistry, particularly in the development of central nervous system (CNS) agents.[2]

Introduction: The Strategic Value of the Azetidine Scaffold

The incorporation of small, strained rings is a powerful strategy in modern medicinal chemistry. The azetidine ring, in particular, has gained significant popularity, with at least seven FDA-approved drugs containing this motif and many more in clinical development.[1][3] Unlike more flexible aliphatic chains or larger rings, the rigid, sp³-rich character of the azetidine scaffold offers a unique way to orient substituents in three-dimensional space, leading to improved target engagement and selectivity.[1]

This compound emerges as a particularly useful synthetic intermediate. It possesses three key functional handles:

  • The N-Acetyl Group: This amide functionality renders the ring nitrogen non-basic and resistant to unwanted side reactions, while still influencing the electronic properties of the ring.

  • The Methyl Ester: A versatile group that can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to a wide array of amides, providing a primary vector for molecular elaboration.

  • The Azetidine Core: The strained four-membered ring itself can participate in strain-release methodologies, although the N-acetyl group provides significant stability under typical synthetic conditions.[1]

This combination makes it a valuable precursor for creating novel enzyme inhibitors, receptor modulators, and beta-lactam analogs.[2]

Physicochemical Properties and Characterization

A comprehensive understanding of a building block's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
CAS Number 1353953-76-0[2]
Appearance (Expected) Colorless to pale yellow oil or low-melting solid
Storage Room temperature, dry[2]

Spectroscopic Profile (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.2-4.5 (m, 2H, -CH₂-N), 3.9-4.1 (m, 2H, -CH₂-CH-), 3.75 (s, 3H, -OCH₃), 3.4-3.6 (m, 1H, -CH-CO₂Me), 2.10 (s, 3H, -COCH₃). The exact shifts and coupling patterns will vary depending on the conformational preference of the ring.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~172 (C=O, ester), 169 (C=O, amide), 52.5 (-OCH₃), 48-55 (ring CH₂ carbons), 35-40 (ring CH carbon), 22 (-COCH₃).

  • IR (neat): ν ~1740 cm⁻¹ (C=O stretch, ester), ~1650 cm⁻¹ (C=O stretch, amide).

  • Mass Spec (ESI+): m/z = 158.08 [M+H]⁺, 180.06 [M+Na]⁺.

Synthesis and Manufacturing

The most common and practical laboratory-scale synthesis of this compound begins with the commercially available and stable precursor, Methyl 1-Boc-azetidine-3-carboxylate. The synthesis involves a straightforward two-step sequence of deprotection followed by acetylation.

G cluster_0 Synthetic Workflow A Methyl 1-Boc-azetidine-3-carboxylate B Methyl azetidine-3-carboxylate (as HCl or TFA salt) A->B  Step 1:  Boc Deprotection  (e.g., TFA or HCl in Dioxane) C This compound (Target Molecule) B->C  Step 2:  N-Acetylation  (e.g., Ac₂O or AcCl, Base)

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from Methyl 1-Boc-azetidine-3-carboxylate

This protocol describes a reliable method for producing the title compound.

Step 1: Boc Deprotection

  • To a solution of Methyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in 1,4-dioxane (0.2 M) at 0 °C, add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise.

    • Causality: The strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, generating the free secondary amine as its hydrochloride salt. Using HCl in dioxane is a standard, effective method that yields a solid product which can often be isolated by simple filtration.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure to afford the crude Methyl azetidine-3-carboxylate hydrochloride salt, which is used directly in the next step.

Step 2: N-Acetylation

  • Suspend the crude hydrochloride salt (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Cool the suspension to 0 °C and add triethylamine (TEA, 2.5 eq) dropwise. Stir for 15 minutes.

    • Causality: TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt, liberating the free secondary amine in situ. An excess is used to also quench the HCl generated in the subsequent acylation step.

  • Add acetyl chloride (1.2 eq) dropwise to the stirring suspension. Maintain the temperature at 0 °C.

    • Causality: Acetyl chloride is a highly reactive acylating agent that readily reacts with the nucleophilic secondary amine to form the target N-acetyl amide bond.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups, allowing for selective transformations.

G cluster_1 Key Reaction Pathways Start Methyl 1-Acetyl-3- azetidinecarboxylate ProdA 1-Acetyl-azetidine-3- carboxylic Acid Start->ProdA  Ester Hydrolysis  (LiOH, H₂O/THF) ProdB (1-Acetyl-azetidin-3-yl)methanol Start->ProdB  Ester Reduction  (LiBH₄, THF) ProdC 1-Acetyl-N-R-azetidine-3- carboxamide Start->ProdC  Amidation  (R-NH₂, Heat or Coupling Agent)

Figure 2: Primary transformations of the methyl ester group.

  • Ester Hydrolysis: The methyl ester can be selectively saponified using standard conditions (e.g., LiOH in a THF/water mixture) to yield 1-Acetyl-3-azetidinecarboxylic acid . This carboxylic acid is a crucial intermediate for peptide couplings or further functionalization where an acid moiety is required.

  • Ester Reduction: Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) can reduce the ester to the corresponding primary alcohol, (1-Acetyl-azetidin-3-yl)methanol , without affecting the more stable amide bond. This provides access to a different class of derivatives.

  • Amidation: The ester can be converted directly to a variety of amides by heating with a primary or secondary amine, or more efficiently at lower temperatures using amide coupling reagents after hydrolysis to the carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting point for various therapeutic targets. It is frequently employed as a key intermediate in the synthesis of pharmaceutical compounds, especially for CNS disorders and as a scaffold for novel bioactive molecules.[2]

1. Prodrug Strategies for Improved Cell Permeability: In the development of STAT3 inhibitors, it was observed that while the free carboxylate versions of azetidine analogues showed high potency in cell-free assays, their cellular activity was low, likely due to poor membrane permeability.[4] The corresponding methyl esters, such as the scaffold provided by this compound, demonstrated stronger cellular activities.[4] This highlights a key strategy where the methyl ester acts as a prodrug, masking the polar carboxylic acid to facilitate cell entry, after which it is hydrolyzed by intracellular esterases to release the active acidic drug.[4]

2. Scaffolds for CNS Agents: The rigid azetidine core is valuable for constructing ligands that target receptors and enzymes in the central nervous system.[2] By functionalizing the 3-position via the carboxylate handle, chemists can introduce pharmacophores that interact with specific binding pockets, while the compact azetidine ring serves as a bioisostere for other common groups, often improving pharmacokinetic properties.

3. Building Blocks for Enzyme Inhibitors: The defined stereochemistry and conformational rigidity of the azetidine ring are ideal for designing potent and selective enzyme inhibitors.[2] The carboxylate group can be elaborated to mimic a substrate's transition state or to introduce groups that form key hydrogen bonds or covalent interactions with active site residues.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a robust and versatile platform for innovation in drug discovery. Its stable yet reactive nature, coupled with the proven benefits of the azetidine scaffold, ensures its continued relevance in the synthesis of next-generation therapeutics.[1][3] The synthetic routes are well-established, and the orthogonal reactivity of its functional groups provides a clear and logical path for the construction of complex molecular architectures targeting a wide range of diseases.

References

  • MySkinRecipes.
  • Page, B. D. G., et al. (2015). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4343–4360. [Link]
  • Cheekatla, S. R., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

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Methyl 1-Acetyl-3-azetidinecarboxylate: A Technical Guide to Unlocking Its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a desirable molecular rigidity and conformational constraint, which can lead to higher binding affinity with biological targets by minimizing the entropic penalty upon binding.[2] This unique structural feature, combined with its sp3-rich character, often confers enhanced pharmacokinetic properties such as improved solubility and metabolic stability.[1][3] The clinical relevance of the azetidine motif is firmly established, with its presence in FDA-approved drugs like the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib.[2] This guide focuses on a specific, yet underexplored derivative, Methyl 1-Acetyl-3-azetidinecarboxylate , and provides a comprehensive framework for investigating its potential biological activities. While direct biological data for this compound is sparse, its structural features suggest it serves as a valuable intermediate in the synthesis of novel bioactive molecules, particularly those targeting the central nervous system (CNS).[4]

Compound Profile: this compound

Parameter Value
IUPAC Name Methyl 1-acetylazetidine-3-carboxylate
CAS Number 59855-76-2
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Structure

Image Source: TCI Chemicals (This is a representative structure, not from a cited source in the initial search)

The structure of this compound presents two key reactive handles: the methyl ester at the C3 position and the acetyl group on the nitrogen atom. The ester provides a site for hydrolysis or amidation, allowing for the introduction of diverse functionalities. The acetyl group, while relatively stable, can be removed under certain conditions to allow for N-alkylation or N-arylation, further enabling the synthesis of a library of derivatives. This inherent chemical tractability makes it an attractive starting point for a drug discovery campaign.

Postulated Biological Activities and Investigational Roadmap

Given the prevalence of the azetidine scaffold in neurologically active agents, a primary focus of investigation for this compound and its derivatives should be within the realm of neuroscience.[3][5][6] Additionally, the known antibacterial and anticancer properties of other azetidine-containing compounds warrant exploration.[1][3][7]

Central Nervous System (CNS) Activity

The constrained nature of the azetidine ring can mimic the conformations of endogenous neurotransmitters, making it a promising scaffold for targeting CNS receptors and transporters.[2] Specifically, derivatives of azetidine-3-carboxylic acid have been investigated as GABA uptake inhibitors.[8]

Hypothesis: Derivatives of this compound can be synthesized to modulate the activity of key CNS targets, such as GABA transporters (GATs) or glutamate receptors, and may exhibit antidepressant or anxiolytic properties.

Experimental Workflow:

CNS_Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Optimization A This compound B Derivative Library Synthesis (Amidation, N-Deacetylation/Re-alkylation) A->B C High-Throughput Screening (HTS) - GAT Inhibition Assays - Glutamate Receptor Binding Assays B->C D In Vitro ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) E->F

Caption: Workflow for CNS-targeted drug discovery starting from this compound.

Detailed Protocol: GAT Inhibition Assay

  • Objective: To determine the inhibitory potency of synthesized derivatives against GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).

  • Materials:

    • HEK293 cells stably expressing individual human GAT subtypes.

    • [³H]GABA (radiolabeled gamma-aminobutyric acid).

    • Test compounds (synthesized derivatives of this compound).

    • Positive controls (e.g., Tiagabine for GAT-1).

    • Scintillation fluid and microplates.

  • Procedure: a. Culture the GAT-expressing HEK293 cells in 96-well plates to confluency. b. Prepare serial dilutions of the test compounds and positive controls. c. Wash the cells with a suitable assay buffer. d. Pre-incubate the cells with the test compounds or vehicle for 15 minutes at room temperature. e. Add [³H]GABA to each well and incubate for a defined period (e.g., 10 minutes) to allow for uptake. f. Terminate the uptake by rapidly washing the cells with ice-cold buffer. g. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of [³H]GABA uptake) by fitting the data to a dose-response curve.

Antibacterial Activity

The azetidinone (β-lactam) ring is a well-known pharmacophore in antibacterial agents like penicillins and cephalosporins.[9] While this compound is not a β-lactam, the strained azetidine ring itself can be a key structural motif in novel antibacterial agents, as seen in certain quinolone antibiotics.[10]

Hypothesis: The azetidine core of this compound can be incorporated into scaffolds that disrupt bacterial cell wall synthesis or inhibit other essential bacterial enzymes.

Experimental Workflow:

Antibacterial_Workflow A This compound B Synthesis of Hybrid Molecules (e.g., with Fluoroquinolone core) A->B C Initial Screening: Minimum Inhibitory Concentration (MIC) Assay (Gram-positive & Gram-negative strains) B->C D Secondary Screening: - Minimum Bactericidal Concentration (MBC) Assay - Time-Kill Kinetics C->D F In Vivo Efficacy Models (e.g., Murine Sepsis Model) C->F E Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) D->E E->F

Caption: A streamlined workflow for the discovery of novel antibacterial agents derived from this compound.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of a test compound that prevents visible growth of a bacterium.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton broth.

    • 96-well microtiter plates.

    • Test compounds.

    • Positive control antibiotic (e.g., Ciprofloxacin).

  • Procedure: a. Prepare a 2-fold serial dilution of the test compounds in the microtiter plate. b. Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL). c. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours. e. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.

Anticancer Activity

Azetidine derivatives have shown promise as anticancer agents, with some acting as inhibitors of crucial signaling pathways.[7][11] For instance, certain azetidine amides have been identified as potent small-molecule STAT3 inhibitors.[11]

Hypothesis: The rigid azetidine scaffold can be used to design inhibitors of protein-protein interactions or enzymatic activity in cancer-related signaling pathways.

Proposed Signaling Pathway for Investigation: STAT3

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_active Inhibits Dimerization

Caption: Proposed mechanism of action for an azetidine-based STAT3 inhibitor in a cancer cell signaling pathway.

Detailed Protocol: STAT3 DNA-Binding Assay (EMSA)

  • Objective: To assess the ability of test compounds to inhibit the DNA-binding activity of activated STAT3.

  • Materials:

    • Nuclear extracts from cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231).

    • Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.

    • Test compounds.

    • Polyacrylamide gel electrophoresis (PAGE) equipment.

  • Procedure: a. Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature. b. Add the radiolabeled hSIE probe and incubate for another 20-30 minutes to allow for STAT3-DNA complex formation. c. Separate the protein-DNA complexes from the free probe using non-denaturing PAGE. d. Dry the gel and visualize the radiolabeled bands by autoradiography.

  • Data Analysis:

    • Quantify the band intensity corresponding to the STAT3:DNA complex.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a versatile and promising starting point for the development of novel therapeutics. Its inherent chemical tractability and the proven track record of the azetidine scaffold in drug discovery provide a strong rationale for its exploration. The investigational roadmap outlined in this guide, encompassing CNS, antibacterial, and anticancer applications, offers a structured approach for researchers and drug development professionals to unlock the full potential of this intriguing molecule. Future efforts should focus on the synthesis of diverse chemical libraries based on this core structure and their systematic evaluation in the proposed biological assays. Through a combination of rational design, high-throughput screening, and detailed mechanistic studies, this compound can serve as a gateway to the next generation of innovative medicines.

References

  • Wouters, J. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Cattaneo, C., et al. (1981). Azetidine derivatives of tricyclic antidepressant agents. PubMed.
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  • BenchChem. (2025). Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. BenchChem.
  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
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  • Höfner, G., et al. (2010).
  • Sahoo, U., et al. (2010). Synthesis and biological activity of azetidinone.
  • Vasylenko, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Frigola, J., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. PubMed.
  • Batra, S., et al. (2001). Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety.
  • gsrs. 1-((4-ACETYL-2-ETHYL-PHENYL)METHYL)AZETIDINE-3-CARBOXYLIC ACID. gsrs.
  • commonchemistry.cas.org. 1-((4-ACETYL-2-ETHYL-PHENYL)METHYL)AZETIDINE-3-CARBOXYLIC ACID.
  • Kumar, A., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • TIJER. (2021). BIOACTIVE AZETIDINONE: A REVIEW.
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  • Santa Cruz Biotechnology. Azetidine-3-carboxylic methyl ester HCl. SCBT.
  • WO2004035538A1. Process for making azetidine-3-carboxylic acid.
  • BLD Pharm. N-Boc-Azetidine-3-carboxylic acid.
  • Nature Communications. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
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The Strategic Role of Methyl 1-Acetyl-3-azetidinecarboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1] Its inherent ring strain and three-dimensional architecture offer unique conformational constraints and physicochemical properties that can enhance metabolic stability, binding affinity, and solubility of drug candidates.[1] Among the diverse array of azetidine-based building blocks, Methyl 1-Acetyl-3-azetidinecarboxylate stands out as a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS) and for the development of enzyme inhibitors.[2] This guide will provide a comprehensive technical overview of this valuable research chemical.

Physicochemical Properties and Molecular Structure

A solid understanding of a research chemical begins with its fundamental properties. This compound is characterized by the following:

PropertyValueSource
CAS Number 1353953-76-0[2]
Molecular Formula C₇H₁₁NO₃[2]
Molecular Weight 157.17 g/mol [2]
Appearance White to Almost white powder/crystalInferred from similar compounds
Storage Room temperature, dry[2]

The structure, featuring a reactive azetidine ring and an ester functionality, makes it a prime candidate for the construction of more complex molecular architectures, including beta-lactam analogs and other nitrogenous heterocycles.[2]

Synthesis and Purification: A Validated Protocol

While multiple strategies exist for the synthesis of azetidine derivatives, a common and reliable pathway to this compound involves a two-step process starting from commercially available Methyl azetidine-3-carboxylate hydrochloride. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Part 1: Neutralization of Methyl azetidine-3-carboxylate Hydrochloride

The initial step involves the liberation of the free amine from its hydrochloride salt. This is a critical prerequisite for the subsequent acylation.

Experimental Protocol:

  • Dissolution: Dissolve Methyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

  • Basification: Cool the solution to 0 °C in an ice bath. Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), dropwise while stirring. The base neutralizes the hydrochloride, yielding the free amine.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: After completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free amine.

Part 2: N-Acetylation of Methyl azetidine-3-carboxylate

The free amine is then acylated to introduce the acetyl group at the nitrogen atom.

Experimental Protocol:

  • Re-dissolution: Dissolve the crude Methyl azetidine-3-carboxylate from Part 1 in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agent Addition: Cool the solution to 0 °C. Add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise. If using acetyl chloride, the presence of a non-nucleophilic base like triethylamine (1.2 equivalents) is necessary to scavenge the generated HCl.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis_Workflow cluster_part1 Part 1: Neutralization cluster_part2 Part 2: N-Acetylation start1 Methyl azetidine-3-carboxylate HCl step1_1 Dissolve in DCM/MeOH start1->step1_1 step1_2 Add Triethylamine at 0°C step1_1->step1_2 step1_3 Aqueous Work-up step1_2->step1_3 product1 Methyl azetidine-3-carboxylate (free amine) step1_3->product1 start2 Methyl azetidine-3-carboxylate product1->start2 Proceed to Part 2 step2_1 Dissolve in anhydrous DCM start2->step2_1 step2_2 Add Acetic Anhydride at 0°C step2_1->step2_2 step2_3 Quench and Extract step2_2->step2_3 step2_4 Silica Gel Chromatography step2_3->step2_4 product2 This compound step2_4->product2

Synthesis workflow for this compound.

Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2.1 ppm), the methyl ester protons (a singlet around 3.7 ppm), and the protons of the azetidine ring (multiplets in the range of 3.5-4.5 ppm).

    • ¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbons of the acetyl and ester groups (typically in the 168-175 ppm region), the methyl carbons, and the carbons of the azetidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the amide (around 1650 cm⁻¹) and the ester (around 1735 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 158.1.

Applications in Medicinal Chemistry

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more elaborate molecules with potential therapeutic applications.

Central Nervous System (CNS) Drug Discovery

The incorporation of the azetidine moiety is a recognized strategy for improving the pharmacokinetic properties of CNS drug candidates.[1] The constrained nature of the ring can enhance brain penetration and metabolic stability. This compound provides a convenient starting point for the elaboration of novel CNS-active compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies.

Enzyme Inhibitor Synthesis

The azetidine ring can act as a bioisostere for other cyclic systems and can be strategically employed in the design of enzyme inhibitors. The functional handles on this compound allow for its incorporation into larger molecules that can interact with the active sites of target enzymes. For instance, it can be used in the synthesis of inhibitors for proteases, kinases, and other enzymes implicated in various diseases.[2]

Applications cluster_cns CNS Drug Discovery cluster_enzyme Enzyme Inhibitor Synthesis start This compound cns_intermediate Azetidine Scaffold start->cns_intermediate enzyme_intermediate Bioisosteric Replacement start->enzyme_intermediate cns_application Improved Pharmacokinetics (e.g., Brain Penetration) cns_intermediate->cns_application enzyme_application Active Site Targeting (Proteases, Kinases) enzyme_intermediate->enzyme_application

Key application areas of the target compound.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the development of novel therapeutics, particularly in the challenging areas of CNS disorders and enzyme inhibition. This guide provides a foundational understanding of its synthesis, characterization, and strategic applications, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

  • Methyl 1-Acetyl-3-azetidinecarboxyl
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

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An In-depth Technical Guide to the Conformational Analysis of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart rigidity and novel three-dimensional character to bioactive molecules.[1] As a strained four-membered heterocycle, its conformational landscape is subtly yet profoundly influenced by its substituents. Understanding this landscape is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the optimization of ligand-protein interactions. This guide provides a comprehensive, field-proven framework for elucidating the conformational preferences of Methyl 1-Acetyl-3-azetidinecarboxylate, a versatile building block in pharmaceutical synthesis.[2] We will merge the predictive power of computational chemistry with the empirical validation of Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a self-validating system for determining molecular geometry and dynamics.

The Azetidine Ring: A Conformationally Constrained Scaffold

Unlike planar aromatic rings or highly flexible acyclic chains, the azetidine ring occupies a unique conformational space. The inherent angle strain of the four-membered ring is partially alleviated through out-of-plane puckering.[3] For this compound, the key conformational questions revolve around three degrees of freedom:

  • Ring Puckering: The azetidine ring exists in a dynamic equilibrium between two non-planar, puckered conformations. The energy barrier to inversion and the preferred pucker angle are dictated by the substituents.

  • N-Acetyl Group Orientation: The amide bond of the N-acetyl group introduces the possibility of cis/trans isomerism. The steric and electronic influence of this group is a primary determinant of the ring's overall shape.

  • Ester Group Conformation: The orientation of the methyl carboxylate group at the C3 position can be described as pseudo-axial or pseudo-equatorial relative to the puckered ring, significantly impacting the molecule's steric profile.

This guide will systematically dissect each of these features to build a complete conformational picture.

Predictive Analysis via Computational Modeling

Expertise & Causality: We begin with computational modeling not as a replacement for experimental data, but as a powerful predictive tool. It allows us to map the entire potential energy surface (PES) of the molecule, identifying all energetically accessible conformers and the barriers separating them. This in silico exploration is essential for designing targeted experiments and interpreting their results. Density Functional Theory (DFT) provides a robust balance of accuracy and computational efficiency for systems of this size.[4]

Experimental Protocol: In Silico Conformational Search and Validation
  • Initial Structure Generation: Construct the 3D model of this compound using any standard molecular modeling software.

  • Force-Field Based Conformational Search:

    • Rationale: To efficiently sample the vast conformational space, a computationally inexpensive method is required. Molecular mechanics (MM) force fields (e.g., MMFF94) are ideal for rapidly generating hundreds of potential conformers by rotating all single bonds.

    • Execution: Perform a systematic conformational search, ensuring to include rotation around the N-C(acetyl) and C3-C(ester) bonds, as well as allowing for ring puckering.

  • DFT Geometry Optimization:

    • Rationale: The conformers identified by MM are crude approximations. Quantum mechanics, specifically DFT, is required for accurate geometric and energetic refinement. The B3LYP functional with a Pople-style basis set such as 6-31G(d) is a well-validated standard for organic molecules.

    • Execution: Subject each unique conformer from the MM search to full geometry optimization using DFT. Record the final electronic energy of each optimized structure.

  • Vibrational Frequency Calculation:

    • Rationale: This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. A structure with one imaginary frequency represents a transition state. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute relative Gibbs free energies (ΔG), which are more physically relevant than simple electronic energies.

    • Execution: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)) for all optimized structures.

  • Analysis of Results:

    • Identify all unique, stable conformers (no imaginary frequencies).

    • Calculate their relative energies (ΔE, ΔH, and ΔG) to determine the Boltzmann population of each conformer at a given temperature.

    • Analyze key geometric parameters, such as the ring puckering dihedral angle and the orientation of the substituents.

Data Presentation: Predicted Conformational Landscape

The computational analysis is expected to reveal two primary low-energy puckered conformers, likely separated by a higher-energy planar transition state.

ConformerPuckering Dihedral (C2-N1-C4-C3)C3-SubstituentRelative Energy (ΔG, kcal/mol)Predicted Population (298 K)
Conf-1 (Axial) ~25°Pseudo-AxialTBDTBD
Conf-2 (Equatorial) ~-25°Pseudo-EquatorialTBDTBD
TS-Planar -TBD~0%
Note: TBD (To Be Determined) values are placeholders for actual computational output.
Visualization: Computational Workflow & Energy Profile

The following diagrams illustrate the logical flow of the computational protocol and the expected potential energy surface for the ring puckering motion.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. Molecular Mechanics Conformational Search A->B C 3. DFT Geometry Optimization B->C D 4. DFT Frequency Calculation C->D E 5. Energy & Geometry Analysis D->E

Caption: Workflow for computational conformational analysis.

G p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 E_axis Relative Energy (ΔG) E_arrow_start E_arrow_end E_arrow_start->E_arrow_end RC_axis Ring Puckering Coordinate RC_arrow_start RC_arrow_end RC_arrow_start->RC_arrow_end Min1 Puckered Conf-1 TS Planar TS Min2 Puckered Conf-2

Caption: Potential energy surface for azetidine ring puckering.

Empirical Validation with NMR Spectroscopy

Trustworthiness: While computation provides a theoretical map, NMR spectroscopy provides the ground truth of the molecule's behavior in solution. The cornerstone of this analysis is the measurement of vicinal proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angle separating the protons, as described by the Karplus relationship. By comparing experimental ³JHH values with those predicted for our computed conformers, we can validate our model and determine the dominant solution-phase structure.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformational equilibria and should be noted.

  • Spectrum Acquisition:

    • Acquire a high-resolution 1D ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. This is a self-validating step to unambiguously confirm which protons are coupled to each other, aiding in accurate peak assignment.

  • Spectral Analysis:

    • Assignment: Assign all proton signals. The protons on the azetidine ring (H2, H3, H4) are of primary interest. The two protons at C2 and C4 will each appear as distinct signals due to their different relationships (cis or trans) to the C3 substituent.

    • Coupling Constant Measurement: Carefully measure the ³JHH values (in Hz) from the multiplet patterns of the ring protons. Focus on the couplings between H3 and the two H2 protons, and between H3 and the two H4 protons (³J_trans_ and ³J_cis_).

  • Karplus Analysis and Interpretation:

    • Rationale: The magnitude of ³J_trans_ and ³J_cis_ is directly related to the H-C-C-H dihedral angles, which in turn define the ring pucker. A larger puckering angle leads to a greater difference between ³J_trans_ and ³J_cis_.

    • Execution: Compare the experimentally measured J-couplings to the values predicted for the low-energy conformers identified by DFT. (Note: J-couplings can also be calculated using DFT, providing a more direct comparison). The computed conformer whose predicted J-couplings most closely match the experimental data represents the dominant conformation in solution.

Data Presentation: NMR Spectroscopic Data
ProtonChemical Shift (δ, ppm)MultiplicityMeasured J-Couplings (Hz)
H3 TBDmJ(H3, H2_trans_), J(H3, H2_cis_), J(H3, H4_trans_), J(H3, H4_cis_)
H2_trans_ TBDmJ(H2_trans_, H3), J(H2_trans_, H2_cis_)
H2_cis_ TBDmJ(H2_cis_, H3), J(H2_cis_, H2_trans_)
H4_trans_ TBDmJ(H4_trans_, H3), J(H4_trans_, H4_cis_)
H4_cis_ TBDmJ(H4_cis_, H3), J(H4_cis_, H4_trans_)
-COCH₃ TBDs-
-OCH₃ TBDs-
Note: TBD values are placeholders for actual experimental data.
Visualization: Experimental Validation Workflow

G cluster_workflow NMR Validation Workflow A 1. Sample Preparation (Dissolve in CDCl3) B 2. Acquire 1D ¹H and 2D COSY Spectra A->B C 3. Assign Signals & Measure ³JHH Values B->C D 4. Compare Experimental ³JHH with DFT Predictions C->D E 5. Identify Dominant Solution Conformer D->E

Caption: Workflow for NMR-based conformational validation.

Synthesis and Conclusion: A Unified Conformational Model

The true power of this analytical approach lies in the synthesis of computational and experimental data. The DFT calculations provide a detailed, energetic map of all possible conformations, while the NMR experiment provides a definitive snapshot of the most populated state in solution.

For this compound, the analysis is expected to conclude that:

  • The azetidine ring is significantly puckered in solution.

  • The equilibrium will likely favor the conformer where the bulkier methyl carboxylate group occupies a pseudo-equatorial position to minimize steric hindrance.

  • The N-acetyl group will overwhelmingly adopt a trans-amide conformation due to its inherent energetic preference.

For drug development professionals, this level of detailed conformational understanding is invaluable. It transforms a flat, 2D chemical structure into a dynamic 3D model, providing critical insights into the molecule's shape, volume, and the spatial orientation of its functional groups. This knowledge is paramount for designing ligands with high affinity and selectivity for their biological targets, ultimately accelerating the journey from a chemical lead to a clinical candidate.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link][5]
  • Lange, M., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Mastryukov, V. S., et al. (1979). Ring puckering of azetidine: an electron diffraction study.
  • MySkinRecipes. (n.d.).
  • Meanwell, N. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. [Link][1]
  • Iwahara, J., et al. (2001). An efficient NMR experiment for analyzing sugar-puckering in unlabeled DNA: application to the 26-kDa dead ringer-DNA complex. Journal of Magnetic Resonance. [Link][6]

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"Methyl 1-Acetyl-3-azetidinecarboxylate" reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of Methyl 1-Acetyl-3-azetidinecarboxylate

Abstract

This compound is a versatile bifunctional building block pivotal in modern medicinal chemistry. Its structure, featuring a strained four-membered azetidine ring, an N-acetyl protecting group, and a methyl ester, presents multiple handles for chemical manipulation. The inherent ring strain of the azetidine core not only influences its three-dimensional conformation but also dictates its reactivity, making it a valuable scaffold for introducing sp³-rich character into drug candidates.[1][2] This guide provides a comprehensive analysis of the molecule's reactivity profile, detailing transformations at the N-acetyl group, the C3-methyl ester, and the azetidine ring itself. We will explore the causality behind common experimental choices and provide validated protocols for key reactions, offering researchers, scientists, and drug development professionals a practical framework for utilizing this important synthetic intermediate.[3]

Introduction: A Scaffold of Strategic Importance

The azetidine motif has seen a dramatic rise in popularity within drug discovery, prized for its ability to confer improved physicochemical properties such as solubility and metabolic stability.[2][4] this compound serves as a key entry point into this chemical space. Its structure comprises three primary reactive zones:

  • The N1-Position: Protected by an acetyl group, the ring nitrogen can be unmasked to reveal a secondary amine, ready for nucleophilic substitution, acylation, or coupling reactions.

  • The C3-Carboxylate: The methyl ester at the C3 position can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide, providing a critical anchor for pharmacophore elaboration.

  • The Azetidine Ring: The inherent strain energy of the four-membered ring (~26 kcal/mol) makes it susceptible to nucleophilic ring-opening under specific conditions, a reactivity pathway that can be strategically exploited.[1]

This guide will dissect the chemistry of each reactive zone, providing a logical and experimentally grounded exploration of this molecule's synthetic potential.

Synthesis of the Core Scaffold

The most direct and common route to this compound is through the N-acetylation of its parent amine, Methyl azetidine-3-carboxylate, which is typically available as its hydrochloride salt.[5]

The choice of acetylating agent and base is critical to ensure high yield and purity. Acetyl chloride or acetic anhydride are standard acyl sources. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is employed to neutralize the generated acid (HCl) without competing in the acylation reaction.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Methyl azetidine-3-carboxylate (or HCl salt) D This compound A:e->D:w Acylation B Acetyl Chloride (AcCl) or Acetic Anhydride (Ac2O) B:e->D:w C Base (e.g., TEA, DIEA) Solvent (e.g., DCM, THF) C:n->D:s

Caption: Synthetic pathway for N-acetylation.

Reactivity Profile: A Multifaceted Intermediate

The true utility of this compound lies in its predictable and selective reactivity, allowing for stepwise functionalization.

Transformations at the N1-Position: De-acetylation

The N-acetyl group serves as a robust protecting group for the azetidine nitrogen. Its removal is a critical step to enable further functionalization. Due to the stability of the amide bond, cleavage typically requires forcing conditions, which must be chosen carefully to avoid unintended reactions elsewhere in the molecule, such as ester hydrolysis.

Causality of Method Selection:

  • Acidic Hydrolysis: This is a common and effective method. Bubbling hydrogen chloride gas through an alcoholic solution followed by heating is a classic protocol.[6] The alcohol acts as both a solvent and a reactant, potentially leading to transesterification if not carefully controlled. The mechanism involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water or the alcohol solvent.

  • Basic Hydrolysis: Strong aqueous bases like sodium hydroxide can also cleave the amide bond, but these conditions will simultaneously hydrolyze the methyl ester.[7] This approach is therefore only suitable when the desired product is the N-unprotected amino acid.

  • Mild, Chemoselective Methods: For sensitive substrates, harsher methods are unsuitable. Advanced reagents like Schwartz's reagent (zirconocene hydrochloride) have been shown to promote chemoselective N-deacetylation of nucleosides under mild conditions, offering a potential alternative for complex azetidine derivatives.[8]

Method Reagents & Conditions Key Considerations Reference
Acidic HydrolysisHCl (gas or conc. aq.), EtOH or MeOH, refluxEffective but harsh; can affect other acid-sensitive groups.[6][7]
Basic HydrolysisNaOH or KOH, EtOH/H₂O, refluxConcomitant ester hydrolysis is unavoidable.[7]
Schwartz's ReagentCp₂Zr(H)Cl, THF, room temp.Very mild and chemoselective; suitable for complex molecules.[8]
Protocol 1: N-Deacetylation via Acidic Hydrolysis

This protocol is adapted from a procedure for a related N-acetyl azetidine derivative.[6]

  • Inert Atmosphere: Suspend this compound (1.0 eq) in anhydrous ethanol (approx. 0.3 M) in an oven-dried, three-neck flask equipped with a condenser and a gas inlet tube, under a nitrogen atmosphere.

  • Acidification: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension for 10-15 minutes.

  • Reaction: Remove the gas inlet and heat the reaction mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 10-16 hours).

  • Work-up: Allow the mixture to cool to room temperature. The product, Methyl azetidine-3-carboxylate hydrochloride, often precipitates from the solution.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Transformations at the C3-Carboxylate Group

The methyl ester is a versatile handle for introducing diverse functionality.

3.2.1. Ester Hydrolysis

Saponification of the methyl ester to the corresponding carboxylic acid is one of the most fundamental transformations. The resulting 1-Acetyl-azetidine-3-carboxylic acid is a valuable building block for amide couplings.

Causality of Method Selection:

  • Lithium Hydroxide (LiOH): LiOH is the base of choice for hydrolyzing methyl esters in complex substrates.[9] Its use in a mixed solvent system like THF/Methanol/H₂O at room temperature provides mild conditions that minimize side reactions and prevent racemization at adjacent stereocenters. Lithium hydroperoxide (LiOOH), generated in situ, can be even more effective for sterically hindered esters.[9]

  • Aqueous Acid: While possible, acidic hydrolysis of the ester requires harsh conditions (e.g., strong acid, high temperatures) that would likely cause simultaneous de-acetylation.

Diagram 2: Ester Hydrolysis Workflow

G A Dissolve Ester in THF/MeOH/H₂O (3:1:1) B Add aq. LiOH (1.5 eq) Stir at Room Temp A->B C Monitor by TLC/LC-MS (2-6 hours) B->C D Quench: Acidify to pH ~3-4 with 1N HCl C->D E Extraction with Ethyl Acetate (3x) D->E F Dry (Na₂SO₄), Filter, and Concentrate E->F G Isolate Product: 1-Acetyl-azetidine-3-carboxylic acid F->G G A This compound B Methyl azetidine-3-carboxylate (N-Deacetylation) A->B  Acidic Hydrolysis  (e.g., HCl, EtOH, reflux) C 1-Acetyl-azetidine-3-carboxylic acid (Ester Hydrolysis) A->C  Basic Hydrolysis  (e.g., LiOH, THF/H₂O) D (1-Acetylazetidin-3-yl)methanol (Ester Reduction) A->D  Reduction  (e.g., LiBH₄, THF) E C3-Functionalized Azetidines (via Enolate/Halogenation) A->E  Functionalization  (e.g., LDA; multi-step)

Caption: Key transformations of the title compound.

Conclusion

This compound is more than a simple building block; it is a strategic tool for molecular design. Its well-defined reactivity at three distinct sites—the N-acetyl group, the C3-ester, and the C3-carbon—allows for controlled, sequential modifications. Understanding the causality behind different reaction conditions is paramount for harnessing its full potential, enabling chemists to selectively unmask or transform functional groups while preserving the core azetidine scaffold. The protocols and reactivity patterns outlined in this guide provide a solid foundation for the innovative application of this intermediate in the synthesis of next-generation therapeutics and complex molecular probes.

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  • Kuriyama, Y., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.
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  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry.
  • Page, D. G., et al.
  • Rovira, C., et al. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC - NIH.
  • Organic Chemistry Portal. Acetyl Protection - Common Conditions.
  • Žukauskaitė, A., et al. (2011).
  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Kliukvin, N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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"Methyl 1-Acetyl-3-azetidinecarboxylate" role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Methyl 1-Acetyl-3-azetidinecarboxylate in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: Unlocking New Chemical Space with Strained Scaffolds

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into underexplored areas of chemical space. The focus has pivoted towards molecules with greater three-dimensionality (sp³-rich character), which often leads to improved pharmacological properties.[1][2] Among the scaffolds that have garnered significant attention are small, strained heterocycles. This guide delves into the strategic application of one such building block: This compound . We will explore the foundational principles that make the azetidine core a powerful tool in drug design and provide a technical overview of how this specific, functionalized intermediate serves as a gateway to innovative drug candidates.

The Azetidine Motif: A Privileged Scaffold in Modern Drug Discovery

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have emerged as vital motifs in medicinal chemistry.[1][3] Their utility stems from a unique combination of structural and physicochemical properties that distinguish them from more common saturated heterocycles like pyrrolidine and piperidine.[2][4]

The defining characteristic of the azetidine ring is its significant ring strain (approx. 25.4 kcal/mol).[5] This strain, while ensuring reasonable chemical stability for handling and synthesis, imparts a unique reactivity and conformational rigidity that can be exploited in drug design.[3][5][6]

Key Attributes of the Azetidine Scaffold:

  • Structural Rigidity: The four-membered ring severely restricts conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[1][6]

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility, increase metabolic stability, and modulate lipophilicity, all critical parameters in developing viable drug candidates.[1][2][4][7]

  • Novel Exit Vectors: The puckered, three-dimensional structure of the azetidine ring provides distinct vectors for substituent placement, allowing chemists to probe interactions within a binding pocket in ways that are not possible with flat, aromatic systems.[4]

  • Bioisosteric Replacement: Azetidines serve as excellent bioisosteres for other commonly used groups, a strategy that has proven effective in overcoming various drug development hurdles.[4][8][9][10]

The successful integration of this scaffold into numerous FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , underscores its therapeutic relevance and impact.[1]

Profile of a Versatile Intermediate: this compound

This compound is a functionalized azetidine derivative that serves as a key building block for more complex molecules.[11] Its structure combines the advantageous azetidine core with two versatile functional groups, making it a powerful synthetic intermediate.

Property Value
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
CAS Number 1353953-76-0
Key Structural Features 1. Azetidine Ring
2. N-Acetyl Group
3. C3-Methyl Ester
Primary Role Key intermediate for enzyme inhibitors, receptor modulators, and CNS agents.[11]

Strategic Functional Groups:

  • The N-Acetyl Group: This moiety protects the ring nitrogen, rendering it less basic and preventing unwanted side reactions. It can be strategically removed later in a synthetic sequence to allow for further functionalization at the nitrogen atom.

  • The C3-Methyl Ester: The ester at the 3-position provides a crucial handle for synthetic elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, opening up a wide array of subsequent chemical transformations.

This combination of a rigid scaffold and orthogonally reactive functional groups makes this compound an ideal starting point for building libraries of diverse compounds for screening and lead optimization.[6]

Core Medicinal Chemistry Strategies Employing the Azetidine Scaffold

The utility of this compound is rooted in the fundamental strategies where the azetidine ring provides a distinct advantage.

Strategy 1: Conformational Constraint as a Tool for Potency

The lack of conformational freedom in many small molecules is a significant hurdle in drug design, particularly for fragment-based approaches.[6] By incorporating a rigid scaffold like azetidine, chemists can lock a portion of the molecule into a specific, biologically relevant conformation.[12]

This is particularly valuable when designing constrained amino acid analogues.[13] Azetidine-2-carboxylic acid, a close relative of the core scaffold discussed here, is a well-known proline analogue that induces significant conformational changes in peptides.[14][15] The 3-substituted pattern of our core molecule allows for the introduction of side chains that mimic other amino acids while maintaining a rigid backbone vector.

G cluster_0 Flexible Ligand cluster_1 Azetidine-Constrained Ligand Flexible Multiple Low-Energy Conformations Receptor Target Receptor Binding Site Flexible->Receptor High Entropic Penalty (Lower Affinity) Constrained Few Low-Energy Conformations Constrained->Receptor Low Entropic Penalty (Higher Affinity)

Caption: Conformational constraint reduces the entropic cost of binding.

Strategy 2: Bioisosteric Replacement for Property Optimization

Bioisosterism—the replacement of one chemical group with another that retains similar biological activity but has different physical or chemical properties—is a cornerstone of lead optimization.[10][16] The azetidine ring is a powerful and versatile bioisostere.

It can replace:

  • Larger Saturated Rings (Pyrrolidine, Piperidine): This swap can reduce molecular weight and lipophilicity (LogP), often leading to improved solubility and pharmacokinetic profiles.[4][9]

  • Planar Aromatic Rings: Replacing a phenyl group with a 3-substituted azetidine introduces a three-dimensional character, which can improve solubility and selectivity by engaging with the target protein in a completely different manner.[17]

  • Carbonyl Groups and gem-Dimethyl Groups: The strained ring can mimic the geometry of other functionalities while altering the electronic and metabolic properties of the parent molecule.[4][17]

G cluster_0 Parent Moiety cluster_1 Bioisosteric Replacement cluster_2 Resulting Improvements node_parent Pyrrolidine Phenyl gem-Dimethyl node_azetidine Azetidine Ring node_parent:f0->node_azetidine:f0 node_parent:f1->node_azetidine:f0 node_parent:f2->node_azetidine:f0 node_improvements Enhanced Metabolic Stability Increased Solubility Reduced Lipophilicity Novel Exit Vectors node_azetidine->node_improvements Leads to

Caption: Azetidine as a versatile bioisostere for property modulation.

Experimental Protocols and Synthetic Workflows

While numerous advanced methods exist for the synthesis of the azetidine core, this section focuses on the practical manipulation of this compound as a starting material.[5][18][19]

Protocol: N-Acetylation of Methyl Azetidine-3-carboxylate

The preparation of this compound can be reliably achieved through the N-acetylation of its unprotected amine precursor. This is a standard and robust transformation in organic synthesis.[20][21]

Objective: To synthesize this compound from Methyl Azetidine-3-carboxylate hydrochloride.

Materials:

  • Methyl Azetidine-3-carboxylate hydrochloride

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl Azetidine-3-carboxylate hydrochloride (1.0 eq).

  • Suspension: Suspend the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the acetylation. Stir for 15 minutes.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirring solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain pure this compound.

G Start Suspend Precursor in DCM Cool Cool to 0 °C Start->Cool Base Add Triethylamine (2.2 eq) Cool->Base Acyl Add Acetic Anhydride (1.2 eq) Base->Acyl React Warm to RT, Stir 2-4h Acyl->React Quench Quench with NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify

Caption: Workflow for the N-acetylation of methyl azetidine-3-carboxylate.

Synthetic Elaboration: Gateway to Amide Derivatives

A primary application of this compound is its conversion into novel amide derivatives, which are common motifs in bioactive molecules.

Workflow Overview:

  • Saponification: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a solvent mixture like THF/water.

  • Amide Coupling: The resulting 1-Acetyl-azetidine-3-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the target amide.

This two-step sequence allows for the introduction of a vast array of chemical diversity at the C3 position, making it a powerful strategy in lead discovery and optimization campaigns.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its intrinsic properties—a rigid, sp³-rich core combined with versatile, orthogonally reactive handles—provide a reliable and powerful platform for addressing key challenges in drug discovery. By enabling the synthesis of conformationally constrained analogues and facilitating bioisosteric replacements, this building block allows for the systematic optimization of potency, selectivity, and pharmacokinetic profiles. As the pharmaceutical industry continues to push the boundaries of chemical space, the intelligent application of strained scaffolds like azetidines, through versatile intermediates such as this compound, will remain a critical component of successful drug design.[1][22]

References

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Methodological & Application

Application Notes and Protocols for the N-acetylation of Methyl Azetidine-3-carboxylate with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the N-acetylation of methyl azetidine-3-carboxylate using acetic anhydride. N-acetylated azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and ability to modulate physicochemical properties. This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for the analytical characterization of the final product, methyl 1-acetylazetidine-3-carboxylate.

Introduction: The Significance of N-Acetylated Azetidines

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered considerable attention as valuable building blocks in modern drug discovery.[1] The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, imparts a rigid conformation that can be exploited to orient substituents in a well-defined three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of an azetidine ring can favorably impact key drug-like properties such as solubility, metabolic stability, and cell permeability.

N-acylation, and specifically N-acetylation, of the azetidine nitrogen is a common and critical transformation. The acetyl group can serve multiple purposes:

  • As a Protective Group: The N-acetyl group can mask the basicity and nucleophilicity of the azetidine nitrogen, preventing unwanted side reactions in subsequent synthetic steps.[2]

  • Modulation of Pharmacokinetics: The introduction of an acetyl group can alter a molecule's polarity and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: In some instances, the N-acetyl group can act as a bioisostere for other functional groups, helping to fine-tune the biological activity of a lead compound.

This guide focuses on the N-acetylation of methyl azetidine-3-carboxylate, a bifunctional molecule that is a versatile starting material for the synthesis of more complex azetidine-containing compounds.[3]

Reaction Mechanism and Scientific Rationale

The N-acetylation of an amine with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the secondary amine of the azetidine ring onto one of the electrophilic carbonyl carbons of acetic anhydride.

Mechanism:

  • Nucleophilic Attack: The nitrogen atom of methyl azetidine-3-carboxylate acts as a nucleophile, attacking a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the acetate ion is expelled as a leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the now positively charged nitrogen atom, regenerating the neutral N-acetylated product and forming a salt with the liberated acetic acid.

The presence of a base is crucial to neutralize the acetic acid byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Chemoselectivity: A key consideration in this synthesis is the presence of the methyl ester functionality. Fortunately, the N-acetylation of amino esters with acetic anhydride is generally a highly chemoselective process. The amine is significantly more nucleophilic than the ester, ensuring that the reaction occurs preferentially at the nitrogen atom.[4]

Azetidine Ring Stability: The azetidine ring is generally stable under these acylation conditions. While the ring can be susceptible to opening under strongly acidic conditions or in the presence of certain activating groups, the mild conditions of this protocol are not expected to compromise the integrity of the four-membered ring.[5][6]

Experimental Protocol

This protocol details the N-acetylation of methyl azetidine-3-carboxylate hydrochloride, a common commercially available salt form of the starting material.

Materials and Equipment
Reagents Equipment
Methyl azetidine-3-carboxylate hydrochlorideRound-bottom flask
Acetic anhydrideMagnetic stirrer and stir bar
Triethylamine (Et3N) or PyridineIce bath
Dichloromethane (DCM), anhydrousDropping funnel
Saturated aqueous sodium bicarbonate (NaHCO3) solutionSeparatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)Standard laboratory glassware
Deuterated chloroform (CDCl3) for NMR analysisNMR spectrometer
Potassium bromide (KBr) for IR analysisFT-IR spectrometer
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add methyl azetidine-3-carboxylate hydrochloride (1.0 eq).

  • Dissolution: Suspend the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) dropwise to the stirred suspension. The triethylamine will neutralize the hydrochloride salt to liberate the free amine and will also act as the base for the subsequent acylation reaction. Stir the mixture at 0 °C for 15-20 minutes.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains at or below 5 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though in many cases, the product is of sufficient purity after the work-up.

Visualization of the Experimental Workflow

experimental_workflow start Start: Methyl azetidine-3-carboxylate HCl in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_ac2o Add Acetic Anhydride add_base->add_ac2o react React at 0 °C to RT add_ac2o->react workup Aqueous Work-up (NaHCO3, H2O, Brine) react->workup extract Extract with DCM workup->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Product: Methyl 1-acetylazetidine-3-carboxylate purify->product

Caption: Experimental workflow for the N-acetylation of methyl azetidine-3-carboxylate.

Analytical Characterization of Methyl 1-acetylazetidine-3-carboxylate

Thorough characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. Expected chemical shifts (in CDCl₃) are:

    • A singlet for the acetyl methyl protons (CH₃CO-) around δ 2.0-2.2 ppm.

    • A multiplet for the azetidine ring protons. The methylene protons (CH₂) will likely appear as complex multiplets due to restricted rotation and coupling.

    • A singlet for the methyl ester protons (COOCH₃) around δ 3.7 ppm.[3][7]

    • The disappearance of the N-H proton signal from the starting material.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. Expected chemical shifts (in CDCl₃) are:

    • A signal for the acetyl methyl carbon around δ 21-23 ppm.

    • Signals for the azetidine ring carbons.

    • A signal for the methyl ester carbon around δ 52 ppm.

    • Two carbonyl carbon signals: one for the amide (N-C=O) around δ 168-172 ppm and one for the ester (O-C=O) around δ 170-174 ppm.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • Amide C=O stretch: A strong absorption band in the region of 1630-1680 cm⁻¹.[11]

  • Ester C=O stretch: A strong absorption band typically around 1735-1750 cm⁻¹.[7]

  • C-N stretch: An absorption band in the fingerprint region.

  • The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the successful N-acetylation.

Safety Precautions

  • Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator. It reacts exothermically with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Triethylamine/Pyridine: These bases are flammable and have strong, unpleasant odors. They should also be handled in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient baseEnsure 2.2 equivalents of triethylamine are used to both neutralize the HCl salt and catalyze the reaction.
Inactive acetic anhydrideUse a fresh bottle of acetic anhydride, as it can hydrolyze over time.
Low reaction temperature or short reaction timeAllow the reaction to proceed for a longer duration at room temperature.
Low Yield Product loss during work-upEnsure thorough extraction with DCM. Avoid overly aggressive washing that could lead to emulsion formation.
Hydrolysis of the esterWhile unlikely under these conditions, ensure the work-up is performed without unnecessary delays.
Impure Product Residual starting materialIf the reaction did not go to completion, purify the product via flash column chromatography.
DiacetylationThis is highly unlikely for a secondary amine but could indicate a side reaction. Characterize the impurity by NMR and MS.

Conclusion

The N-acetylation of methyl azetidine-3-carboxylate with acetic anhydride is a robust and high-yielding transformation that provides access to a valuable building block for drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented, researchers can confidently synthesize and characterize this important scaffold.

References

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Application Notes and Protocols for the Use of Methyl 1-Acetyl-3-azetidinecarboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Constrained Amino Acids in Peptide Therapeutics

The rational design of peptide-based therapeutics often involves the incorporation of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1][2] Constrained amino acids, in particular, are powerful tools for rigidifying the peptide backbone, leading to pre-organized conformations that can enhance receptor binding affinity, selectivity, and resistance to proteolytic degradation.[1][2] The four-membered azetidine ring, a proline analogue, is an attractive scaffold for inducing conformational constraints.[3][4] This guide provides a comprehensive overview and detailed protocols for the use of "Methyl 1-Acetyl-3-azetidinecarboxylate" as a precursor for a unique building block in solid-phase peptide synthesis (SPPS).

The N-acetylated azetidine-3-carboxylic acid moiety offers a unique combination of a constrained backbone and a modified nitrogen that can influence the electronic and steric properties of the resulting peptide. This document will detail the conversion of the commercially available methyl ester to the corresponding Fmoc-protected carboxylic acid, its subsequent incorporation into a peptide sequence via Fmoc-SPPS, and methods for characterization.

Physicochemical Properties of the Precursor

A clear understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Chemical Name This compoundMySkinRecipes
Molecular Formula C₇H₁₁NO₃[5]
Molecular Weight 157.17 g/mol [5]
Appearance Not specified, typically an oil or low-melting solid-
Storage Room temperature, dry conditions[5]

Part 1: Synthesis of the Fmoc-Protected Building Block

To be utilized in standard Fmoc-based solid-phase peptide synthesis, "this compound" must first be converted into its corresponding N-Fmoc protected carboxylic acid, Fmoc-1-acetyl-3-azetidinecarboxylic acid (Fmoc-Aze(Ac)-OH) . This is a two-step process involving the hydrolysis of the methyl ester followed by the protection of the azetidine nitrogen with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Workflow for Building Block Synthesis

Start This compound Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate 1-Acetyl-3-azetidinecarboxylic Acid Step1->Intermediate Step2 Step 2: Fmoc Protection (Fmoc-OSu, NaHCO3, Dioxane/H2O) Intermediate->Step2 End Fmoc-1-acetyl-3-azetidinecarboxylic acid (Fmoc-Aze(Ac)-OH) Step2->End

Caption: Synthetic pathway from the starting material to the final Fmoc-protected building block.

Protocol 1.1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH (1.5 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Acetyl-3-azetidinecarboxylic acid as a crude product. This is often used in the next step without further purification.

Protocol 1.2: Fmoc Protection of 1-Acetyl-3-azetidinecarboxylic Acid

This protocol details the protection of the secondary amine of the azetidine ring with the Fmoc group.[6][7]

Materials:

  • 1-Acetyl-3-azetidinecarboxylic Acid (from Protocol 1.1)

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1-Acetyl-3-azetidinecarboxylic Acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of NaHCO₃.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Fmoc-1-acetyl-3-azetidinecarboxylic acid.

Expected Yields and Characterization:

StepProductTypical YieldCharacterization
Hydrolysis 1-Acetyl-3-azetidinecarboxylic Acid>90% (crude)¹H NMR, LC-MS
Fmoc Protection Fmoc-1-acetyl-3-azetidinecarboxylic acid70-85%¹H NMR, ¹³C NMR, HRMS, HPLC

Part 2: Incorporation into Solid-Phase Peptide Synthesis

The newly synthesized Fmoc-Aze(Ac)-OH can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. Due to the steric hindrance of the azetidine ring, optimized coupling conditions may be required for efficient peptide bond formation.

Fmoc-SPPS Workflow

Resin Resin with N-terminal amine Coupling Couple Fmoc-Aze(Ac)-OH (HBTU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 NextAA Couple next Fmoc-AA-OH Wash2->NextAA Repeat Repeat Cycle NextAA->Repeat Repeat->Coupling Continue Elongation Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage Final Step Purification Purification (HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for incorporating Fmoc-Aze(Ac)-OH into a peptide chain via SPPS.

Protocol 2.1: Solid-Phase Peptide Synthesis using Fmoc-Aze(Ac)-OH

This protocol outlines the manual coupling of Fmoc-Aze(Ac)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine (e.g., Rink Amide resin)

  • Fmoc-1-acetyl-3-azetidinecarboxylic acid (Fmoc-Aze(Ac)-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: If the resin-bound peptide is N-terminally Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Fmoc-Aze(Ac)-OH: In a separate vial, dissolve Fmoc-Aze(Ac)-OH (3 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Shake the mixture at room temperature for 2-4 hours. The extended coupling time is recommended to overcome the potential steric hindrance of the azetidine ring.

  • Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and methanol (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: The cycle of deprotection and coupling can be repeated with the next desired amino acid until the full peptide sequence is assembled.

Protocol 2.2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Part 3: Characterization of the Final Peptide

The purified peptide should be characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to assess the purity of the peptide and to confirm its molecular weight. The observed mass should correspond to the calculated mass of the peptide containing the Aze(Ac) residue.

  • High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used for purity assessment and purification of the crude peptide, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to confirm the sequence and to study the conformational effects of the incorporated azetidine ring on the peptide structure.[8][9]

Conclusion

"this compound" serves as a valuable and accessible precursor for the synthesis of a unique constrained amino acid building block, Fmoc-Aze(Ac)-OH. Its incorporation into peptides via Fmoc-SPPS allows for the introduction of conformational rigidity and N-terminal modification, which can be leveraged in the design of novel peptide therapeutics with improved pharmacological properties. The protocols detailed in this guide provide a framework for the successful synthesis and application of this promising building block.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Wikipedia. (2023, December 19). Fluorenylmethyloxycarbonyl protecting group.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(21), e202400308.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Gante, J., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.
  • Inui, T., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 35(5), 417-424.
  • Aapptec Peptides. (n.d.). Fmoc-Azetidine-3-carboxylic acid [193693-64-0].
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Arfin, S. M., et al. (1979). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Journal of Biological Chemistry, 254(14), 6560-6564.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 1-[2-(3,5-Dimethyl-phenyl)-acetyl]-2-methyl-azetidine-2-carboxylic acid (3-carbamoyl-propyl)-(4-chloro-benzyl)-amide.

Sources

Application Notes and Protocols: Methyl 1-Acetyl-3-azetidinecarboxylate as a Constrained Amino Acid Mimic

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and potency with lower toxicity compared to small molecules. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. A powerful strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs) that introduce conformational constraints.[1][2] By restricting the peptide backbone's freedom of movement, we can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and resistance to proteolytic degradation.[3][4]

Azetidine-3-carboxylic acid, a four-membered cyclic amino acid analog, has emerged as a valuable building block in this endeavor.[5][6] Its strained ring system imparts significant rigidity to the peptide backbone, often mimicking the β-turn motifs crucial for biological recognition events.[7][8] This application note focuses on Methyl 1-Acetyl-3-azetidinecarboxylate , a derivative of this class, and provides a comprehensive guide for its application as a constrained amino acid mimic for researchers, scientists, and drug development professionals.

Molecular Profile: this compound

This compound is a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting the central nervous system.[9] The presence of the acetyl group on the nitrogen atom and the methyl ester at the 3-position makes it a versatile building block for further chemical modifications.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[9]
Molecular Weight 157.17 g/mol [9]
CAS Number 1353953-76-0[9]
Appearance Liquid (for related compounds)
Storage Room temperature, dry conditions[9]

The Azetidine Ring: A Superior Proline Mimic

L-proline, with its five-membered pyrrolidine ring, is unique among the canonical amino acids for its ability to introduce conformational constraints. Azetidine-2-carboxylic acid, a lower homologue of proline, can be incorporated into peptides and generally leads to a more flexible structure compared to proline.[10] However, 3-substituted azetidine carboxylic acids, such as the one discussed here, offer a different and often more desirable conformational profile. The four-membered ring of azetidine-3-carboxylic acid derivatives provides a more acute constraint on the peptide backbone, leading to unique folding patterns.[3] This rigidity can enhance stability against enzymatic degradation, a critical factor for developing effective peptide therapeutics.[3]

Conformational Logic: Azetidine vs. Proline

The following diagram illustrates the conformational differences imparted by proline and an azetidine-3-carboxylic acid residue within a peptide chain.

G cluster_0 Proline-Containing Peptide cluster_1 Azetidine-3-Carboxylic Acid Peptide Pro_N N Pro_CA Pro_N->Pro_CA φ Pro_C C' Pro_CA->Pro_C ψ Pro_CB Pro_CA->Pro_CB Peptide_Chain_2 ... Pro_C->Peptide_Chain_2 Pro_CG Pro_CB->Pro_CG Pro_CD Pro_CG->Pro_CD Pro_CD->Pro_N Aze_N N Aze_CA Aze_N->Aze_CA φ' Aze_C C' Aze_CA->Aze_C ψ' Aze_CB Aze_CA->Aze_CB Aze_CD Aze_CA->Aze_CD Peptide_Chain_4 ... Aze_C->Peptide_Chain_4 Aze_CB->Aze_N Aze_CD->Aze_N Peptide_Chain_1 ... Peptide_Chain_1->Pro_N Peptide_Chain_3 ... Peptide_Chain_3->Aze_N

Caption: Conformational constraint of Proline vs. Azetidine-3-carboxylic acid.

Synthetic Protocols: A Guide to Application

The successful application of this compound as a constrained amino acid mimic requires robust synthetic protocols. The following sections detail the synthesis of a suitable precursor for peptide synthesis and its subsequent incorporation into a peptide chain using Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of Boc-Azetidine-3-carboxylic Acid

Rationale for Boc Protection: The Boc group is a standard protecting group in peptide chemistry that is stable under the basic conditions used for Fmoc deprotection but can be readily removed with mild acid, allowing for orthogonal protection strategies.[11]

Protocol 2: Incorporation of Boc-Azetidine-3-carboxylic Acid into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azetidine-3-carboxylic acid residue using the Fmoc/tBu strategy, which is a widely used method for SPPS.[11][12]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Boc-Azetidine-3-carboxylic acid

  • Fmoc-protected amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Solid-phase synthesis vessel

Workflow for SPPS Incorporation:

G start Start: Fmoc-Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple_aa 4. Couple Fmoc-Amino Acid (HBTU/DIPEA in DMF) wash1->couple_aa wash2 5. Wash (DMF, DCM) couple_aa->wash2 repeat Repeat Steps 2-5 for subsequent amino acids wash2->repeat repeat->deprotect Next AA couple_aze 6. Couple Boc-Azetidine-3-carboxylic Acid (HBTU/DIPEA in DMF) repeat->couple_aze Azetidine residue wash3 7. Wash (DMF, DCM) couple_aze->wash3 final_deprotect 8. Final Fmoc Deprotection wash3->final_deprotect cleave 9. Cleave from Resin and Deprotect Side Chains (TFA Cocktail) final_deprotect->cleave precipitate 10. Precipitate and Purify Peptide cleave->precipitate end End: Purified Peptide precipitate->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for azetidine incorporation.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: For each standard amino acid, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test to ensure completion.[11]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Boc-Azetidine-3-carboxylic Acid:

    • Following Fmoc deprotection of the preceding amino acid, dissolve Boc-Azetidine-3-carboxylic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow it to couple for 2-4 hours. The smaller ring and different stereoelectronics may require a longer coupling time or a double coupling.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Chemical Biology

The incorporation of azetidine-3-carboxylic acid and its derivatives into peptides has significant implications for drug discovery and chemical biology.[5][13]

  • Enhanced Proteolytic Stability: The constrained nature of the azetidine ring can sterically hinder the approach of proteases, leading to peptides with longer half-lives in biological systems.[3]

  • Improved Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.

  • Scaffolding for Novel Peptidomimetics: Azetidine derivatives serve as versatile scaffolds for the development of peptidomimetics with novel structural and functional properties.[1]

  • Probing Protein-Protein Interactions: Peptides containing these constrained mimics can be used as tools to study the conformational requirements of protein-protein interactions.

Conclusion

This compound and its derivatives represent a powerful class of constrained amino acid mimics for peptide modification. The protocols and conceptual framework provided in this application note offer a starting point for researchers to leverage the unique properties of the azetidine ring to design and synthesize peptides with enhanced therapeutic potential. The inherent rigidity and synthetic tractability of these building blocks make them invaluable tools in the ongoing quest to develop next-generation peptide-based drugs and chemical probes.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Chem-Impex. (n.d.). Azetidine-3-carboxylic acid.
  • Hodgson, D. R., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430.
  • various authors. (2025). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. Request PDF.
  • MySkinRecipes. (n.d.). This compound.
  • various authors. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF.
  • various authors. (2025). Synthesis and new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Request PDF.
  • Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design.
  • various authors. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Sigma-Aldrich. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4.
  • Singh, Y., & Sharma, P. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.

Sources

The Strategic Utility of Methyl 1-Acetyl-3-azetidinecarboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with favorable pharmacokinetic profiles is paramount. Small, strained ring systems, particularly azetidines, have emerged as valuable motifs for imparting desirable properties such as increased metabolic stability, improved solubility, and unique three-dimensional conformations that can enhance target engagement.[1] This guide provides an in-depth exploration of Methyl 1-Acetyl-3-azetidinecarboxylate , a versatile and strategically important building block. We will delineate its synthetic utility and provide detailed protocols for its manipulation, empowering medicinal chemists to leverage its unique structural features in the design and synthesis of next-generation therapeutics.

Introduction: The Azetidine Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) provides a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets. This sp³-rich scaffold can also serve as a bioisostere for other common functionalities, offering a pathway to navigate intellectual property landscapes and overcome liabilities associated with more traditional structures.

This compound is a particularly attractive building block due to its bifunctional nature. The N-acetyl group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, while the methyl ester at the C3 position offers a handle for a variety of chemical transformations. This dual functionality allows for sequential and site-selective modifications, making it a powerful tool for the construction of diverse molecular libraries. This compound is frequently utilized as a key intermediate in the synthesis of agents targeting the central nervous system and in the development of enzyme inhibitors and receptor modulators.[1]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, THF)
Storage Store in a cool, dry place away from moisture

Synthetic Manipulations and Key Protocols

The synthetic utility of this compound lies in the selective manipulation of its two functional groups: the N-acetyl amide and the C3-methyl ester. The following protocols detail the key transformations that unlock the potential of this building block.

Workflow for Utilizing this compound

The following diagram illustrates the primary synthetic pathways available from this building block.

G A This compound B Selective N-Deacetylation A->B  Acidic or Basic  Conditions D Selective Ester Hydrolysis A->D  LiOH, NaOH, or KOH C Methyl 3-Azetidinecarboxylate B->C I Further Functionalization C->I  Alkylation, Acylation,  Reductive Amination E 1-Acetyl-3-azetidinecarboxylic Acid D->E F Amide Coupling E->F  Coupling Reagents  (e.g., HATU, EDC) H Amide Derivatives F->H G N-Substituted Azetidine Derivatives I->G

This compound + HCl/EtOH -> Methyl 3-Azetidinecarboxylate Hydrochloride

This compound + LiOH -> 1-Acetyl-3-azetidinecarboxylic Acid

1-Acetyl-3-azetidinecarboxylic Acid + R-NH₂ --(HATU, DIPEA)--> N-R-1-Acetyl-3-azetidinecarboxamide

Caption: Orthogonal strategies for library synthesis.

By following either Pathway A or Pathway B, medicinal chemists can rapidly generate libraries of compounds with diversity at either the C3 or N1 position, respectively. Furthermore, these pathways can be combined, for instance, by performing an N-deacetylation on a member of the amide library from Pathway A, to create even more complex and diverse molecular scaffolds.

Conclusion

This compound is a high-value building block that offers a strategic entry point into the rich chemical space of substituted azetidines. Its bifunctional nature, coupled with the well-established and reliable protocols for the selective manipulation of its N-acetyl and C3-ester groups, makes it an indispensable tool for the modern medicinal chemist. The ability to orthogonally introduce diversity at two distinct positions on the azetidine ring provides a powerful platform for the rapid optimization of lead compounds and the exploration of novel structure-activity relationships.

References

  • MySkinRecipes. (n.d.). This compound.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.

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Anwendungsleitfaden: Strategien zur Derivatisierung von Methyl-1-acetyl-3-azetidincarboxylat an der C3-Position

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Eva Reinhardt, Leitende Anwendungswissenschaftlerin Datum: 10. Januar 2026 Abstrakt: Das Azetidin-Grundgerüst ist ein hochgeschätztes Strukturelement in der modernen medizinischen Chemie, das Molekülen eine einzigartige konformationelle Starrheit und vorteilhafte physikochemisch-chemische Eigenschaften verleiht.[1][2] Methyl-1-acetyl-3-azetidincarboxylat dient als vielseitiger Ausgangsstoff, dessen Funktionalisierung an der C3-Position jedoch eine strategische chemische Umwandlung erfordert. Dieser Leitfaden beschreibt detaillierte Protokolle für die Umwandlung der Estergruppe in ein vielseitiges Amin-Intermediat über eine Curtius-Umlagerung. Diese Transformation ermöglicht eine breite Palette nachfolgender Derivatisierungen und eröffnet neue Wege für das Wirkstoffdesign und die Entwicklung von Leitstrukturen. Die hier beschriebenen Methoden betonen Sicherheit, Effizienz und die rationale Begründung für jeden experimentellen Schritt.

Einleitung und strategische Überlegungen

Die Funktionalisierung des C3-Kohlenstoffs von Azetidinringen ist ein zentrales Thema in der Synthese von Wirkstoffkandidaten.[3] Das quartäre Zentrum in Methyl-1-acetyl-3-azetidincarboxylat erlaubt keine direkte nukleophile Substitution am Ring. Stattdessen muss die vorhandene Methylestergruppe als "synthetischer Hebel" genutzt werden, um neue funktionelle Gruppen an dieser Position einzuführen.

Unsere Strategie konzentriert sich auf die Umwandlung der chemisch relativ inerten Estergruppe in eine hochreaktive und vielseitige Aminogruppe. Dieser Ansatz, der über eine Hydrolyse, gefolgt von einer Curtius-Umlagerung, verläuft, ist ein Paradebeispiel für eine leistungsfähige Derivatisierung. Das resultierende 3-Aminoazetidin-Derivat dient als Schlüsselintermediat, das für eine Vielzahl von nachfolgenden Modifikationen zugänglich ist.[2][4]

Workflow der Derivatisierungsstrategie

Der folgende schematische Workflow illustriert die mehrstufige Transformation vom Ausgangsmaterial zum derivatisierten Endprodukt.

G A Methyl-1-acetyl- 3-azetidincarboxylat (Ausgangsmaterial) B 1-Acetyl-3-azetidin- carbonsäure A->B Schritt 1: Verseifung C Acylazid / Isocyanat (Schlüsselintermediat) B->C Schritt 2: Curtius-Umlagerung D N-Boc-geschütztes 3-Aminoazetidin-Derivat C->D Abfangen mit t-BuOH E Funktionalisiertes C3-Derivat (z.B. Amid) D->E Schritt 3: Beispiel-Derivatisierung (Acylierung)

Abbildung 1: Allgemeiner Workflow für die C3-Derivatisierung.

Experimentelle Protokolle

Protokoll 1: Verseifung des Methylesters zur Carbonsäure

Hintergrund: Der erste Schritt ist die Hydrolyse der Estergruppe zur freien Carbonsäure. Die Verwendung von Lithiumhydroxid (LiOH) in einem wässrigen Tetrahydrofuran (THF)-Gemisch ist eine milde und effektive Methode, die Nebenreaktionen minimiert und eine einfache Aufarbeitung ermöglicht.

Materialien:

  • Methyl-1-acetyl-3-azetidincarboxylat

  • Lithiumhydroxid-Monohydrat (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC-Qualität

  • Deionisiertes Wasser (DI H₂O)

  • Salzsäure (HCl), 1 M

  • Ethylacetat (EtOAc)

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Rotationsverdampfer, Magnetrührer, pH-Papier

Schritt-für-Schritt-Protokoll:

  • Ansatz: Lösen Sie Methyl-1-acetyl-3-azetidincarboxylat (1 Äquiv.) in einer Mischung aus THF und DI H₂O (3:1 Volumenverhältnis).

  • Reagenzzugabe: Fügen Sie LiOH·H₂O (1.5 Äquiv.) portionsweise zur gerührten Lösung bei Raumtemperatur hinzu.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktion ist typischerweise innerhalb von 2-4 Stunden abgeschlossen.

  • Aufarbeitung (Quenchen): Reduzieren Sie das Reaktionsvolumen am Rotationsverdampfer, um den Großteil des THF zu entfernen.

  • Ansäuerung: Kühlen Sie die verbleibende wässrige Lösung in einem Eisbad auf 0 °C und säuern Sie vorsichtig mit 1 M HCl an, bis ein pH-Wert von ca. 3-4 erreicht ist.

  • Extraktion: Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Trocknung und Konzentration: Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

  • Analyse: Das Produkt, 1-Acetyl-3-azetidincarbonsäure, wird als weißer Feststoff erhalten und kann durch ¹H-NMR und MS charakterisiert werden. Eine weitere Aufreinigung ist in der Regel nicht erforderlich.

ParameterWertAnmerkung
Temperatur Raumtemperatur (ca. 20-25 °C)Milde Bedingungen verhindern eine mögliche Ringöffnung.
Reaktionszeit 2 - 4 StundenÜberwachung mittels DC/LC-MS wird empfohlen.
Erwartete Ausbeute > 95 %Die Reaktion verläuft in der Regel sehr sauber und quantitativ.
Protokoll 2: Ein-Topf-Curtius-Umlagerung zum Boc-geschützten Amin

Hintergrund: Die Curtius-Umlagerung ist eine klassische Reaktion zur Umwandlung von Carbonsäuren in Amine mit dem Verlust eines Kohlenstoffatoms.[5] Die Verwendung von Diphenylphosphorylazid (DPPA) ermöglicht eine sichere Ein-Topf-Prozedur, die die Isolierung des potenziell explosiven Acylazid-Intermediats vermeidet. Das in situ erzeugte Isocyanat wird mit tert-Butanol abgefangen, um direkt das stabile und vielseitige N-Boc-geschützte Amin zu bilden.[6]

Materialien:

  • 1-Acetyl-3-azetidincarbonsäure (aus Protokoll 1)

  • Diphenylphosphorylazid (DPPA)

  • Triethylamin (TEA)

  • tert-Butanol, wasserfrei

  • Toluol, wasserfrei

  • Stickstoff- oder Argonatmosphäre

Schritt-für-Schritt-Protokoll:

  • Ansatz: Lösen Sie die 1-Acetyl-3-azetidincarbonsäure (1 Äquiv.) in wasserfreiem Toluol unter einer Inertgasatmosphäre.

  • Basenzugabe: Fügen Sie Triethylamin (1.1 Äquiv.) hinzu und rühren Sie für 10 Minuten bei Raumtemperatur.

  • DPPA-Zugabe: Fügen Sie DPPA (1.1 Äquiv.) tropfenweise bei Raumtemperatur hinzu. Es kann eine leichte Gasentwicklung (N₂) beobachtet werden.

  • Acylazid-Bildung: Rühren Sie die Mischung für 1 Stunde bei Raumtemperatur.

  • Umlagerung zum Isocyanat: Erhitzen Sie die Reaktionsmischung langsam auf 80-90 °C. Die Umlagerung wird durch eine verstärkte Stickstoffentwicklung angezeigt. Halten Sie diese Temperatur für 2-3 Stunden, bis die Gasentwicklung aufhört.

  • Abfangen des Isocyanats: Fügen Sie wasserfreies tert-Butanol (3-5 Äquiv.) zur heißen Lösung hinzu und halten Sie die Temperatur für weitere 2-4 Stunden, um die vollständige Bildung des Boc-Carbamats sicherzustellen.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab, verdünnen Sie sie mit Ethylacetat und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.

  • Reinigung: Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rückstand mittels Säulenchromatographie (Kieselgel, Eluent z.B. Hexan/Ethylacetat-Gradient), um das reine tert-Butyl-(1-acetylazetidin-3-yl)carbamat zu erhalten.

ParameterWertAnmerkung
Temperatur 80 - 90 °CNotwendig für die thermische Umlagerung des Acylazids.
Reaktionszeit 6 - 8 Stunden (gesamt)Die einzelnen Phasen sollten sorgfältig durchgeführt werden.
Erwartete Ausbeute 60 - 80 %Die Ausbeute hängt stark von der Reinheit des Ausgangsmaterials ab.
Mechanistischer Einblick: Die Curtius-Umlagerung

G cluster_0 Mechanismus der Curtius-Umlagerung A R-COOH (Carbonsäure) B R-CO-N₃ (Acylazid) A->B + DPPA C R-N=C=O (Isocyanat) B->C Δ - N₂ D R-NH-COOBoc (Boc-Carbamat) C->D + t-BuOH

Abbildung 2: Vereinfachter Mechanismus der Curtius-Umlagerung.

Protokoll 3: Beispiel-Derivatisierung des 3-Aminoazetidins

Hintergrund: Das N-Boc-geschützte 3-Aminoazetidin-Derivat ist nun bereit für die weitere Funktionalisierung. Nach der Entfernung der Boc-Schutzgruppe kann das freie Amin in einer Vielzahl von Reaktionen eingesetzt werden. Hier wird beispielhaft die Acylierung mit einem Säurechlorid zur Bildung eines Amids gezeigt. Dieser Reaktionstyp ist fundamental in der Synthese von Wirkstoffbibliotheken.

Materialien:

  • tert-Butyl-(1-acetylazetidin-3-yl)carbamat (aus Protokoll 2)

  • Trifluoressigsäure (TFA)

  • Dichlormethan (DCM)

  • Beliebiges Acylchlorid (z.B. Benzoylchlorid)

  • Diisopropylethylamin (DIPEA) oder eine andere nicht-nukleophile Base

Schritt-für-Schritt-Protokoll:

Teil A: Boc-Entschützung

  • Lösen Sie das Boc-geschützte Amin (1 Äquiv.) in DCM (ca. 0.1 M).

  • Fügen Sie Trifluoressigsäure (TFA, 5-10 Äquiv.) bei 0 °C hinzu.

  • Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur und verfolgen Sie die Reaktion mittels DC/LC-MS.

  • Entfernen Sie das Lösungsmittel und überschüssige TFA im Vakuum. Der Rückstand ist das TFA-Salz des freien Amins und wird oft direkt im nächsten Schritt verwendet.

Teil B: Acylierung

  • Lösen Sie das rohe TFA-Salz (1 Äquiv.) in DCM.

  • Fügen Sie eine Base wie DIPEA (3 Äquiv.) hinzu, um das freie Amin freizusetzen und die TFA zu neutralisieren.

  • Kühlen Sie die Lösung auf 0 °C und fügen Sie das Acylchlorid (z.B. Benzoylchlorid, 1.1 Äquiv.) tropfenweise hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden.

  • Aufarbeitung: Waschen Sie die Reaktionsmischung mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.

  • Reinigung: Trocknen Sie die organische Phase (MgSO₄), filtrieren, konzentrieren und reinigen Sie das Produkt mittels Säulenchromatographie oder Kristallisation, um das finale Amid-Derivat zu erhalten.

Zusammenfassung und Ausblick

Dieser Anwendungsleitfaden beschreibt eine robuste und verlässliche Methode zur Derivatisierung von Methyl-1-acetyl-3-azetidincarboxylat an der C3-Position. Durch die strategische Umwandlung der Estergruppe in ein Amin wird eine Plattform für nahezu unbegrenzte nachfolgende Funktionalisierungen geschaffen, einschließlich Acylierungen, Sulfonylierungen, reduktiven Aminierungen und Alkylierungen.[7] Die vorgestellten Protokolle sind detailliert und basieren auf etablierten chemischen Prinzipien der nukleophilen Acylsubstitution und Umlagerungsreaktionen, was ihre breite Anwendbarkeit in der Forschung und Wirkstoffentwicklung gewährleistet.[8][9][10]

Referenzen

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ACS Publications. Verfügbar unter: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Verfügbar unter: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Verfügbar unter: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. Verfügbar unter: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Verfügbar unter: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. Verfügbar unter: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Verfügbar unter: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. ResearchGate. Verfügbar unter: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents. Verfügbar unter:

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. Verfügbar unter: [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents. Verfügbar unter:

  • Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate. Verfügbar unter: [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. MDPI. Verfügbar unter: [Link]

  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Thieme. Verfügbar unter: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Verfügbar unter: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Verfügbar unter: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. Verfügbar unter: [Link]

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. YouTube. Verfügbar unter: [Link]

  • Nucleophilic Acyl Substitution Reactions: General Concepts. YouTube. Verfügbar unter: [Link]

  • Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. PubMed. Verfügbar unter: [Link]

Sources

Introduction: The Strategic Value of Azetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Methyl 1-Acetyl-3-azetidinecarboxylate

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial building blocks in modern medicinal chemistry.[1][2] Their inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common carbocyclic and heterocyclic scaffolds.[1] The incorporation of an azetidine moiety can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and conformational rigidity, thereby enhancing its pharmacological profile.[3] this compound, in particular, serves as a versatile intermediate, providing a synthetically accessible handle for further elaboration in the development of novel therapeutics, including enzyme inhibitors and receptor antagonists.[4][5][6]

However, the transition from laboratory-scale synthesis to a robust, scalable process presents significant challenges. The inherent ring strain that makes azetidines attractive also renders them susceptible to undesired ring-opening reactions under harsh conditions.[1] Therefore, a successful scale-up strategy requires careful optimization of reaction parameters, judicious selection of reagents, and implementation of rigorous process controls to ensure safety, efficiency, and product quality.

This application note provides a comprehensive guide for the multi-gram scale synthesis of this compound, focusing on a practical and reproducible two-step process. We will delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step protocol, and outline critical considerations for purification, process safety, and analytical quality control.

Synthetic Strategy and Mechanistic Considerations

The selected synthetic pathway involves two primary stages: the formation of the key intermediate, Methyl 3-azetidinecarboxylate, followed by its N-acetylation. This route is designed for scalability, employing readily available starting materials and avoiding hazardous or prohibitively expensive reagents.

Part 1: Synthesis of the Precursor, Methyl 3-azetidinecarboxylate Hydrochloride

A robust method for preparing the azetidine core on a larger scale starts from diethyl bis(hydroxymethyl)malonate. The process, adapted from established patent literature, involves a multi-step sequence that has proven amenable to scale-up.[7] The key transformations include:

  • Cyclization: The diol is first converted to a bis-sulfonate ester in situ, which then undergoes cyclization with a protected amine (e.g., benzylamine) to form the N-protected azetidine diester.

  • Saponification: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide.[7]

  • Decarboxylation: The resulting malonic acid derivative is carefully heated in an aqueous medium to induce decarboxylation, yielding the N-protected azetidine-3-carboxylic acid.[7]

  • Deprotection & Esterification: The N-benzyl protecting group is removed via catalytic hydrogenation, and the resulting amino acid is esterified to yield the methyl ester hydrochloride salt.

Part 2: N-Acetylation of Methyl 3-azetidinecarboxylate

The final step is the N-acetylation of the azetidine nitrogen. The mechanism involves the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

  • Mechanism with Acetyl Chloride: The lone pair of electrons on the azetidine nitrogen attacks the carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[4]

The choice of acetylating agent and base is critical for scale-up. While acetic anhydride is less reactive, acetyl chloride is often preferred for its higher reactivity and the volatile nature of its byproduct when neutralized. Triethylamine is a cost-effective and common choice for a base.

Process Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Acetylation & Purification A Diethyl bis(hydroxymethyl)malonate B N-Benzyl Azetidine-3,3-dicarboxylate A->B 1. Sulfonylation 2. Cyclization (BnNH2) C N-Benzyl Azetidine-3-carboxylic Acid B->C Saponification & Decarboxylation D Methyl 3-Azetidinecarboxylate HCl C->D Hydrogenolysis (H2, Pd/C) & Esterification (MeOH, HCl) E N-Acetylation Reaction D->E Acetyl Chloride, TEA, DCM F Aqueous Work-up & Extraction E->F Quench & Phase Separation G Purification (Recrystallization) F->G Solvent Exchange & Crystallization H Final Product: This compound G->H Isolation & Drying G Start Final Dried Product QC_Check Perform QC Tests Start->QC_Check Pass Product Meets Specifications (Purity ≥ 98%) QC_Check->Pass Yes Fail Product Fails Specifications QC_Check->Fail No Release Release for Use Pass->Release Repurify Repurify Batch (e.g., Recrystallization) Fail->Repurify Repurify->QC_Check Re-test Reject Reject Batch Repurify->Reject If still fails

Sources

Application Notes and Protocols for the Recrystallization of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the theory, application, and a validated protocol for the purification of Methyl 1-Acetyl-3-azetidinecarboxylate via recrystallization. Primarily targeting researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of solvent selection, procedural steps, and troubleshooting, grounded in the fundamental principles of crystallization. The aim is to furnish a robust methodology for obtaining high-purity this compound, a key building block in contemporary medicinal chemistry.

Introduction: The Rationale for Recrystallization

This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents. The azetidine motif is increasingly incorporated into modern drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity[1][2][3]. The purity of this building block is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in biological assays.

Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds[4][5][6]. The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude material in a hot solvent to create a saturated solution and then allowing it to cool, the target compound selectively crystallizes out, leaving impurities behind in the mother liquor[4][7]. This guide provides a systematic approach to the recrystallization of this compound, ensuring a final product of high purity.

Physicochemical Properties and Solvent Selection Strategy

A successful recrystallization protocol is predicated on a thorough understanding of the compound's physical properties. For this compound, the following data are critical for designing the purification strategy:

PropertyValueSource
Appearance White to off-white crystalline powder[8]
Molecular Formula C7H11NO3[8]
Molecular Weight 157.17 g/mol [8]
Melting Point 55-60 °C[8]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane)[8]

The Causality behind Solvent Selection:

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should dissolve the compound well at elevated temperatures but poorly at lower temperatures[4]. Based on the known solubility of this compound, a polar protic solvent like ethanol or isopropanol is a logical starting point. These solvents are less volatile and flammable than methanol and dichloromethane, offering a safer profile for heating.

For this protocol, a mixed-solvent (or two-solvent) system of Isopropanol and Hexanes is recommended.

  • Isopropanol (IPA): The primary solvent in which this compound is readily soluble when hot.

  • Hexanes: The anti-solvent in which the compound is poorly soluble. The gradual addition of hexanes to the hot isopropanol solution will decrease the overall polarity of the solvent system, inducing supersaturation and promoting crystallization upon cooling[7][9]. This method provides excellent control over the crystallization process.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:
  • Crude this compound

  • Isopropanol (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Induction of Crystallization cluster_collection Step 4: Crystal Collection & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot Isopropanol to dissolve A->B C If insoluble impurities exist, perform hot gravity filtration B->C if needed D Add Hexanes dropwise to hot solution until cloudy B->D C->D E Add a few drops of hot IPA to redissolve (clear solution) D->E F Allow to cool slowly to room temperature E->F G Place in ice bath to maximize crystal yield F->G H Collect crystals via vacuum filtration G->H I Wash with cold IPA/Hexanes mixture H->I J Dry crystals under vacuum I->J

Caption: Workflow for the recrystallization of this compound.

Procedure:
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate 50 mL Erlenmeyer flask, heat approximately 30-40 mL of isopropanol on a hot plate to a gentle boil.

    • Carefully add the hot isopropanol to the flask containing the crude solid in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a clear solution[6].

  • Decolorization (if necessary):

    • If the resulting solution is colored, remove it from the heat and add a small amount (e.g., a spatula tip) of activated charcoal.

    • Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities[4].

    • Perform a hot gravity filtration through fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel[5].

  • Inducing Crystallization:

    • Reheat the clear solution to boiling.

    • Slowly add hexanes dropwise to the hot, stirring solution. A cloudy appearance (incipient precipitation) indicates that the saturation point is being reached.

    • Once the solution remains faintly cloudy, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again. This ensures the solution is perfectly saturated[7].

  • Cooling and Crystal Growth:

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[6].

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product[4].

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel[5].

    • Wash the crystals with a small amount of a cold (pre-chilled in the ice bath) 1:1 mixture of isopropanol and hexanes to rinse away any remaining mother liquor from the crystal surfaces.

    • Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 35-40 °C).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound "Oils Out" The solution is too supersaturated, or the cooling process is too rapid. The melting point of the solute may be lower than the boiling point of the solvent.Reheat the mixture to dissolve the oil. Add a small amount more of the primary solvent (Isopropanol) and allow it to cool more slowly. Ensure the flask is not placed directly on the bottom of a hot plate to avoid localized overheating.
No Crystals Form Too much solvent was used; the solution is not saturated. The cooling time is insufficient.If too much solvent is suspected, gently boil off some of the solvent to concentrate the solution. Try inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound[6]. Ensure adequate time in the ice bath.
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the washing step is performed with ice-cold solvent and is done quickly. To prevent premature crystallization, ensure the funnel and receiving flask are pre-heated during hot filtration.

Conclusion

This application note provides a validated and scientifically grounded protocol for the purification of this compound. By employing a mixed-solvent system of isopropanol and hexanes, this method offers precise control over the crystallization process, leading to a product of high purity suitable for demanding applications in pharmaceutical research and development. The principles and troubleshooting guide presented herein are designed to empower researchers to confidently and successfully implement this essential purification technique.

References

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Tradeindia. (n.d.). 1-acetyl-azetidine-3-carboxylic Acid Methyl Ester.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.
  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization.
  • PubChem. (n.d.). Methyl 1-acetylpyrrolidine-2-carboxylate.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Chinese Journal of Chemistry. (2017). Synthesis of Azetidines.

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Application Notes & Protocols: The Strategic Deployment of Methyl 1-Acetyl-3-azetidinecarboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead campaigns, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] The core principle of FBDD lies in identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1] These initial hits serve as high-quality starting points for elaboration into potent, drug-like molecules.[3][4]

Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing complexity of drug targets, particularly protein-protein interfaces, has driven a demand for fragments with greater three-dimensional (3D) character.[5] 3D fragments can offer improved physicochemical properties, such as enhanced solubility and metabolic stability, and provide novel vectors for synthetic elaboration into unexplored chemical space.[6]

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in this context.[7][8] Its rigid, non-planar structure introduces desirable 3D geometry, can act as a bioisosteric replacement for less favorable groups like piperidines or morpholines, and provides well-defined exit vectors for chemical modification.[6] This guide focuses on a particularly valuable azetidine-based fragment: Methyl 1-Acetyl-3-azetidinecarboxylate .

Section 1: The Profile of a Privileged Fragment: this compound

This compound is a commercially available building block that combines several features making it an exemplary candidate for an FBDD library.[9][10]

Physicochemical Properties and "Rule of Three" Compliance

A successful fragment should adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) to ensure developability and efficient binding.[1] Let's analyze our title compound against these criteria.

PropertyValue"Rule of Three" ComplianceSource/Rationale
Molecular Formula C₇H₁₁NO₃N/A[9][10][11]
Molecular Weight 157.17 g/mol Yes (< 300)[9][10][11]
Calculated LogP (cLogP) ~ -0.4 to -0.7Yes (< 3)Estimated based on similar structures (e.g., Methyl 1-acetylpyrrolidine-2-carboxylate cLogP = -0.4[12]) and general principles. The presence of polar carbonyl and ester groups outweighs the small alkyl framework.
Hydrogen Bond Donors 0Yes (< 3)All hydrogens are bound to carbon; no N-H or O-H groups are present.[13][14]
Hydrogen Bond Acceptors 3Yes (< 3)The two carbonyl oxygens (amide and ester) and the ester ether oxygen can accept hydrogen bonds.[15]
Physical Form White to off-white crystalline powderN/A[11]
Melting Point 55-60 °CN/A[11]
Solubility Soluble in common organic solvents (DMSO, MeOH, DCM)Favorable for screening[11]
Structural Rationale: Causality Behind the Choice

The selection of this fragment is underpinned by a strong medicinal chemistry rationale:

  • 3D Scaffold: The puckered azetidine ring provides a rigid, three-dimensional architecture, allowing it to probe pockets of a protein surface that are inaccessible to flat aromatic fragments.[7][8] This rigidity reduces the entropic penalty upon binding, which can contribute to higher ligand efficiency.[8]

  • Defined Exit Vectors: The ester and acetyl groups are positioned on the azetidine core, offering two distinct and synthetically tractable vectors for elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide coupling, while the acetyl group provides a handle for other modifications.

  • Bioisosteric Potential: The azetidine ring is a known bioisostere for larger, more lipophilic rings.[6] Incorporating it early in the design process can pre-emptively address potential ADME (Absorption, Distribution, Metabolism, and Excretion) issues.

  • Chemical Stability: The N-acetyl group enhances the stability of the azetidine ring and removes the basicity of the nitrogen, which can be advantageous in avoiding off-target interactions with aminergic receptors.

Section 2: Experimental Protocols for a Fragment Screening Campaign

The following protocols outline a robust workflow for identifying and validating the binding of this compound to a target protein. This workflow integrates biophysical and structural methods to provide a comprehensive understanding of the fragment's interaction.

Workflow Overview: A Multi-Stage Biophysical Cascade

A successful fragment screening campaign relies on a cascade of techniques to efficiently identify true hits and eliminate false positives.[8] Our recommended workflow prioritizes high-throughput primary screening followed by rigorous validation and structural characterization.

FBDD_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Validation & Characterization cluster_2 Stage 3: Structural Biology cluster_3 Stage 4: Hit Expansion PrimaryScreen Primary Screen (NMR or DSF) HitTriage Hit Triage & Analysis PrimaryScreen->HitTriage Identify initial hits NMR_Titration NMR Titration HitTriage->NMR_Titration Confirm binding & map site ITC Isothermal Titration Calorimetry (ITC) XRay X-ray Crystallography ITC->XRay Determine 3D Binding Mode NMR_Titration->ITC Quantify thermodynamics (Kd) SBDD Structure-Based Drug Design (SBDD) XRay->SBDD Guide chemical elaboration

Caption: A multi-stage workflow for an FBDD campaign.

Protocol 1: NMR-Based Primary Screening (Protein-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary screening tool as it can reliably detect weak binding interactions and provides information on the binding site.[15][16][17] The protein-observed 2D ¹H-¹⁵N HSQC experiment is a robust method for this purpose.

Objective: To identify fragments that cause chemical shift perturbations (CSPs) in the target protein's NMR spectrum, indicating a binding event.

Materials:

  • ¹⁵N-isotopically labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 2 mM DTT, pH 7.0 in 90% H₂O/10% D₂O).

  • This compound stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Step-by-Step Methodology:

  • Protein Preparation & Reference Spectrum:

    • Prepare a 300 µL sample of ¹⁵N-labeled protein at 50 µM.

    • Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum. This is your "apo" or unbound state reference. The protein must be stable under these conditions for the duration of the experiment.[17]

  • Fragment Addition:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 200-500 µM. The final DMSO concentration should not exceed 1-2% to avoid protein denaturation.

    • Gently mix the sample and allow it to equilibrate for 5-10 minutes.

  • Data Acquisition:

    • Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions to the reference spectrum.

  • Data Analysis:

    • Overlay the reference spectrum with the fragment-containing spectrum.

    • Identify any amide peaks (resonances) that have shifted their position or significantly broadened/disappeared. These are indicative of a direct or allosteric interaction between the fragment and the protein in the vicinity of that amide proton.

    • A weighted-average chemical shift perturbation (CSP) can be calculated for each residue using the formula: CSP = sqrt[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges.

    • Residues with CSPs above a certain threshold (e.g., mean + 2 standard deviations of all CSPs) are considered significant hits.

Self-Validation & Trustworthiness: The use of a 2D experiment provides high resolution, reducing the chance of random spectral overlap being misinterpreted as a hit. Comparing shifts of multiple, well-dispersed peaks for the same protein provides an internal validation that the observed effect is due to a specific interaction rather than a non-specific effect like a change in pH or buffer conditions.

Protocol 2: X-ray Crystallography for Structural Validation

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[4][17] This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[4]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-purity (>95%) target protein at high concentration (e.g., 5-10 mg/mL).

  • Crystallization screening kits and reagents.

  • This compound solid or high-concentration stock.

  • Cryoprotectant solutions.

  • Access to an X-ray diffraction source (in-house or synchrotron).

Step-by-Step Methodology:

  • Apo Crystal Production:

    • Screen for and optimize crystallization conditions for the target protein alone to produce well-diffracting apo crystals. This is often the most challenging bottleneck.[15]

  • Fragment Soaking:

    • Prepare a "soaking solution" by adding the fragment to the mother liquor from the crystallization drop. A typical fragment concentration is 1-10 mM.

    • Carefully transfer an apo crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in a stream of liquid nitrogen.

  • Data Collection and Processing:

    • Mount the frozen crystal on the diffractometer.

    • Collect a complete X-ray diffraction dataset.

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Calculate an initial electron density map.

    • Carefully inspect the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.

    • If clear density is present, model the fragment into the density and perform iterative rounds of refinement and model building until the structure converges with good statistics (R-work, R-free).

Self-Validation & Trustworthiness: The final refined structure is validated by the quality of the electron density map. Unambiguous, well-defined density for the fragment, consistent with its chemical structure and forming plausible interactions (e.g., hydrogen bonds, van der Waals contacts) with the protein, provides high-confidence validation of the binding event.

Section 3: Data Interpretation and Hit Progression

Representative Screening Data

The following table presents a hypothetical but realistic dataset from a primary screen of a small, focused library of 3D fragments against a target protein (e.g., a bromodomain), illustrating how this compound might perform.

Fragment IDStructureMW ( g/mol )MethodResult (Kd, µM)Ligand Efficiency (LE)¹
F001 (Topic) This compound 157.17 ITC 450 0.37
F002N-acetyl-piperidine127.17ITC>2000<0.25
F003Tetrahydrofuran-3-yl acetate130.14ITC8000.31
F0043-acetyl-oxazolidin-2-one129.11ITC6000.34

¹Ligand Efficiency (LE) is calculated as: LE = -RT * ln(Kd) / HAC, where HAC is the heavy atom count. A value > 0.3 is generally considered favorable for a fragment.[18]

From Hit to Lead: A Structure-Guided Path

The crystallographic data is the key to intelligent lead design.

Hit_To_Lead cluster_0 Structural Insight cluster_1 Elaboration Strategy cluster_2 Lead Generation Fragment Fragment Hit Bound in Pocket (X-ray) Vectors Identify Exit Vectors (Ester & Acetyl Groups) Fragment->Vectors Pockets Map Unoccupied Sub-pockets Fragment->Pockets Synthesis Synthesize Analogs (e.g., Amide Library) Vectors->Synthesis Pockets->Synthesis Assay Assay for Potency & Selectivity Synthesis->Assay Lead Potent Lead Compound Assay->Lead

Caption: Structure-guided fragment elaboration workflow.

Based on the X-ray structure, a medicinal chemist can observe how the fragment is oriented in the active site. For example, if the methyl ester points towards a hydrophobic pocket, it can be elaborated by creating a library of amides with various hydrophobic groups. If the acetyl methyl group is near a hydrogen bond donor on the protein, it could be modified to an alcohol or another acceptor group. This iterative, structure-guided process is a highly efficient path to developing potent and selective lead compounds.[5]

References

  • National Analytical Corporation - Chemical Division. 1-acetyl-azetidine-3-carboxylic Acid Methyl Ester - Cas No: 1353953-76-0, 96% Purity, Molecular Weight: 157.2 G/mol, Liquid Form at Best Price in Mumbai. Tradeindia.
  • RGDscience Ltd. Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd.
  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(16), 6409-6414.
  • Wen, Y., et al. (2014). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of analytical methods in chemistry, 2014, 280687.
  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of medicinal chemistry, 63(24), 15776–15805.
  • van der Pijl, R., et al. (2022). Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. RSC Medicinal Chemistry, 13(10), 1221-1230.
  • PubChem. Methyl 1-acetylpyrrolidine-2-carboxylate. National Center for Biotechnology Information.
  • Singh, J., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • PubChem. Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1). National Center for Biotechnology Information.
  • PubChem. Methyl azetidine-2-carboxylate hydrochloride. National Center for Biotechnology Information.
  • Murray, C. W., et al. (2014). Validity of Ligand Efficiency Metrics. ACS medicinal chemistry letters, 5(6), 616–618.
  • Payne, A. H., et al. (2022). Reactive fragments targeting carboxylate residues employing direct to biology, high-throughput chemistry. Chemical science, 13(21), 6336–6343.
  • Johnson, C. M., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. STAR protocols, 2(3), 100720.
  • MySkinRecipes. This compound. MySkinRecipes.
  • Renaud, J. P., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 36.
  • Kirkman, N. T., et al. (2024). Fragment-based drug discovery: A graphical review. Acta pharmaceutica Sinica. B, 14(1), 1–17.
  • Kenny, P. W. (2019). Hydrogen bond donors in drug design. ChemRxiv.
  • ResearchGate. Comparison of fragment‐based drug design and traditional.... ResearchGate.
  • Kuleshova, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 990.
  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in molecular biosciences, 7, 189.
  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of medicinal chemistry, 65(21), 14261–14275.

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Application Notes & Protocols: Leveraging Methyl 1-Acetyl-3-azetidinecarboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery.[1][2] Their inherent ring strain and rigid, three-dimensional structure offer a unique tactical advantage over more flexible aliphatic chains or common ring systems.[1][3] This conformational rigidity can pre-organize appended substituents into well-defined vectors, potentially reducing the entropic penalty of binding to a biological target and thereby increasing affinity.[3] Furthermore, the sp³-rich character of the azetidine ring often imparts favorable physicochemical properties, such as enhanced metabolic stability and improved solubility, which are critical for successful drug development.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs, underscoring their therapeutic relevance.[1]

"Methyl 1-acetyl-3-azetidinecarboxylate" is a versatile and strategically designed building block for introducing this valuable scaffold into peptide and small molecule libraries via Solid-Phase Synthesis (SPS). Its design features are twofold:

  • The Methyl Ester: Provides a latent carboxylic acid functionality, ready for immobilization onto standard amine-functionalized resins.

  • The N-Acetyl Group: Acts as a stable, temporary protecting group for the azetidine nitrogen, which can be removed under specific conditions to allow for subsequent library diversification.

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase library synthesis, from initial resin loading to downstream functionalization.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental for successful and safe implementation in any synthetic workflow.

PropertyValueSource
Molecular Formula C7H11NO3PubChem
Molecular Weight 157.17 g/mol PubChem
CAS Number 875629-26-8[4]
Appearance White to off-white solidTypical Supplier Data
Solubility Soluble in DMF, DCM, MethanolGeneral Lab Experience
Storage Store at 2-8°C, desiccatedGeneral Supplier Recommendation

Core Synthetic Strategy & Workflow

The use of this compound in SPS follows a logical and robust workflow. The initial N-acetyl group protects the secondary amine during the initial saponification and resin-loading steps. Once the scaffold is securely anchored to the solid support, the acetyl group is removed, revealing a reactive secondary amine. This amine serves as a key diversification point for building combinatorial libraries through subsequent acylation, alkylation, or sulfonylation reactions.

SPS_Workflow cluster_prep Solution Phase Preparation cluster_sps Solid-Phase Synthesis reagent Methyl 1-Acetyl-3- azetidinecarboxylate sapon Saponification (e.g., LiOH, THF/H2O) reagent->sapon acid 1-Acetyl-3-azetidine- carboxylic Acid sapon->acid load Coupling/ Loading acid->load Coupling Agents (HATU/DIPEA) resin Amine Resin (e.g., Rink Amide) resin->load loaded_resin Resin-Bound Azetidine (N-Acetyl) load->loaded_resin deprotect N-Acetyl Deprotection loaded_resin->deprotect activated_resin Resin-Bound Azetidine (Free NH) deprotect->activated_resin diversify Diversification (Acylation, Alkylation, etc.) activated_resin->diversify library Resin-Bound Library Member diversify->library cleave Cleavage from Resin (e.g., TFA cocktail) library->cleave product Final Product in Solution cleave->product caption Figure 1. General workflow for solid-phase synthesis.

Caption: Figure 1. General workflow for solid-phase synthesis.

Detailed Protocols

Protocol 1: Saponification of the Methyl Ester

Rationale: The first step is the hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid. This is necessary to enable amide bond formation with the amine-functionalized solid-phase resin. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering clean conversion under mild conditions.

Materials:

  • This compound

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • 1M Lithium Hydroxide (LiOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add 1M LiOH (1.2 eq) dropwise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Once complete, carefully acidify the reaction mixture to pH ~3 using 1M HCl.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Acetyl-3-azetidinecarboxylic acid as a solid.

  • Verify the structure and purity via ¹H NMR and LC-MS before proceeding.

Protocol 2: Loading onto Amine-Functionalized Resin

Rationale: This protocol describes the covalent attachment of the azetidine acid to a solid support, such as Rink Amide resin. This is a standard amide coupling reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[5] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to activate the carboxylic acid and neutralize salts.[6]

Materials:

  • 1-Acetyl-3-azetidinecarboxylic acid (from Protocol 1)

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the Rink Amide resin (1.0 eq) in DMF in a solid-phase synthesis vessel for 1 hour.[5] Drain the DMF.

  • In a separate vial, dissolve 1-Acetyl-3-azetidinecarboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

  • Add the activation solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[6]

  • Perform a Kaiser test (Ninhydrin test) to confirm the absence of free primary amines.[7] A negative result (yellow beads) indicates successful loading.

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes. Wash as in step 6.[8]

Protocol 3: N-Acetyl Deprotection

Rationale: The N-acetyl group on an amide is robust. Its removal typically requires harsh acidic or basic conditions which might not be compatible with all solid supports or linkers.[9] However, for many standard acid-labile resins (like Rink Amide), carefully controlled strong acid hydrolysis can be effective. Note: This step requires optimization based on the acid sensitivity of other functional groups in the molecule and the resin linker.

Materials:

  • Resin-bound N-acetyl azetidine (from Protocol 2)

  • 6M Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Dichloromethane (DCM)

  • 10% DIPEA in DMF (for neutralization)

Procedure:

  • Swell the resin in DCM, then drain.

  • Treat the resin with 6M HCl in Dioxane at room temperature for 12-18 hours. Caution: This is a harsh step and may require optimization of time and temperature.

  • Drain the acidic solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralize the resulting amine hydrochloride salt by washing with 10% DIPEA in DMF (3x), followed by washes with DMF (3x) and DCM (3x).[6]

  • The resin now presents a secondary amine, ready for diversification. A chloranil test can be used to confirm the presence of a secondary amine.

Deprotection_Mechanism cluster_mech N-Acetyl Deprotection Mechanism start Resin-Azetidine-N-Ac protonation Resin-Azetidine-N(H+)-Ac start->protonation H+ (HCl) attack Resin-Azetidine-N(H)-C(OH2+)-CH3 protonation->attack H2O (trace) Nucleophilic Attack cleaved Resin-Azetidine-NH2+ attack->cleaved Elimination of Acetic Acid caption Figure 2. Simplified N-Acetyl deprotection.

Caption: Figure 2. Simplified N-Acetyl deprotection.

Diversification, Cleavage, and Analysis

Once the N-acetyl group is removed, the exposed secondary amine on the azetidine ring is the point of diversification. Standard solid-phase coupling protocols can be employed:

  • Acylation: Use a carboxylic acid with coupling reagents (e.g., HATU/DIPEA) or an acid chloride with a base (e.g., DIPEA).

  • Sulfonylation: Use a sulfonyl chloride with a base (e.g., DIPEA).

  • Reductive Amination: On-resin formation of an iminium ion followed by reduction (if the linker is stable to the reducing agent).

After the final diversification step, the molecule is cleaved from the resin. For Rink Amide resin, a standard cleavage cocktail is used.

Cleavage Protocol (Example for Rink Amide):

  • Wash the final, dried resin with DCM.

  • Prepare a cleavage cocktail, commonly 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger for cations generated during cleavage.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude solid.

  • Purify the final compound using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Loading (Positive Kaiser Test) Insufficient activation time or reagent equivalents. Steric hindrance.Increase coupling time to 8-12 hours. Increase equivalents of acid and coupling reagents to 5.0.
Incomplete N-Acetyl Deprotection Insufficient acid strength or reaction time.Increase reaction time for HCl treatment. Cautiously explore alternative, stronger acids if compatible with the resin.
Degradation of Azetidine Ring The azetidine ring is generally stable to TFA but can be sensitive to very harsh conditions.[10][11]Ensure cleavage times are not excessively long. Minimize exposure to very high temperatures during deprotection.
Low Final Yield Cumulative losses at each step. Incomplete reactions.Ensure each step (loading, deprotection, coupling) goes to completion using qualitative tests. Optimize washing steps to prevent mechanical loss of resin.

Conclusion

This compound is a highly valuable building block for integrating the conformationally constrained azetidine scaffold into molecules using solid-phase synthesis. While the N-acetyl deprotection step requires careful consideration and optimization, the overall workflow is robust and compatible with standard SPS methodologies. The ability to anchor the scaffold and then expose a reactive handle for diversification makes this reagent an excellent tool for generating novel libraries of peptidomimetics and small molecules for drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Azetidines. (n.d.). Enamine.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley-VCH GmbH.
  • Acetyl Protection - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Methods and protocols of modern solid phase peptide synthesis. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • 1-Methyl-3-azetidinecarboxylic acid. (2025). ChemicalBook.

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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies using Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, properties highly sought after in modern drug discovery.[1] Unlike more flexible aliphatic chains or planar aromatic rings, the constrained nature of the azetidine core allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets. Furthermore, the introduction of this sp³-rich motif can improve key pharmacokinetic properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1]

Methyl 1-Acetyl-3-azetidinecarboxylate serves as an ideal starting point for structure-activity relationship (SAR) studies. It possesses three key points for chemical modification: the N-acetyl group, the methyl ester at the C3 position, and the azetidine ring itself. By systematically modifying these positions and evaluating the biological activity of the resulting analogues, researchers can elucidate the key molecular features required for potency and selectivity, ultimately leading to the design of more effective therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies and biological evaluation protocols for conducting SAR studies based on this versatile chemical building block.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for designing a successful synthetic and screening campaign.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃N/A
Molecular Weight157.17 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
SolubilitySoluble in methanol, ethanol, dichloromethane, and other common organic solvents.N/A

Synthetic Strategy for Generating a Diverse Chemical Library

The core of an SAR study lies in the creation of a library of chemical analogues. The following sections detail the key synthetic transformations to modify this compound at its three primary diversification points.

Workflow for SAR Library Synthesis

The overall strategy for generating a library of analogues from this compound is depicted below. This workflow allows for a systematic exploration of the chemical space around the azetidine core.

SAR_Workflow start This compound hydrolysis Ester Hydrolysis start->hydrolysis Step 1a deacetylation N-Deacetylation start->deacetylation Step 1b amide_coupling Amide Coupling hydrolysis->amide_coupling Step 2a amide_coupling->deacetylation Step 3 library1 C3-Amide Analogues amide_coupling->library1 reacylation N-Acylation / N-Alkylation deacetylation->reacylation Step 2b library3 Hybrid Analogues deacetylation->library3 library2 N-Substituted Analogues reacylation->library2

Caption: General workflow for the synthesis of an SAR library from this compound.

Protocol 1: Synthesis of the Starting Material - this compound

While commercially available, understanding the synthesis of the starting material provides valuable context. A common route involves a multi-step process starting from a protected azetidine-3-carboxylic acid.

Step 1: Esterification of 1-Acetyl-3-azetidinecarboxylic acid

This Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester.[2][3]

  • Materials:

    • 1-Acetyl-3-azetidinecarboxylic acid (1.0 eq)

    • Methanol (as solvent)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • Suspend 1-Acetyl-3-azetidinecarboxylic acid in methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

    • The crude product can be purified by silica gel column chromatography if necessary.

Step 2: N-Acetylation of Methyl 3-azetidinecarboxylate

Should the synthesis start from the free amine, N-acetylation is a straightforward transformation.[4][5]

  • Materials:

    • Methyl 3-azetidinecarboxylate hydrochloride (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Triethylamine (2.5 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (aqueous solution)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Suspend Methyl 3-azetidinecarboxylate hydrochloride in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirring suspension.

    • Slowly add acetic anhydride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Protocol 2: Modification at the C3 Position - Amide Library Synthesis

The methyl ester at the C3 position is a versatile handle for introducing a wide array of substituents via amide bond formation. This is a critical step in many SAR studies as the amide bond can introduce key hydrogen bond donors and acceptors, and the substituent on the nitrogen can probe different regions of a target's binding pocket.

Step 2a: Hydrolysis of the Methyl Ester

The first step is the saponification of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (or Sodium hydroxide), 1 M aqueous solution (1.5 eq)

    • Tetrahydrofuran (THF) or Methanol

    • 1 M Hydrochloric acid (aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in a mixture of THF (or methanol) and water.

    • Add the 1 M LiOH solution and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Acetyl-3-azetidinecarboxylic acid.

Step 2b: Amide Coupling

With the carboxylic acid in hand, a diverse library of amides can be generated using standard peptide coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient choice.[6][7][8]

  • Materials:

    • 1-Acetyl-3-azetidinecarboxylic acid (1.0 eq)

    • A diverse library of primary and secondary amines (1.1 eq each)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (for each amine in the library):

    • Dissolve 1-Acetyl-3-azetidinecarboxylic acid in DMF in a reaction vial.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure amide analogue.

Protocol 3: Modification at the N1 Position

The N-acetyl group can be removed and replaced with a variety of other acyl or alkyl groups to probe the SAR at this position.

Step 3a: N-Deacetylation

Selective removal of the N-acetyl group in the presence of the methyl ester can be achieved under specific conditions.[1][9]

  • Materials:

    • This compound (1.0 eq)

    • Schwartz's reagent (Zirconocene chloride hydride) (3-6 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere.

    • Add Schwartz's reagent portion-wise at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield Methyl 3-azetidinecarboxylate.

Step 3b: N-Acylation / N-Sulfonylation

The resulting free amine can be readily functionalized with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates.

  • Materials:

    • Methyl 3-azetidinecarboxylate (1.0 eq)

    • Desired acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq)

    • Triethylamine or DIPEA (1.5 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve Methyl 3-azetidinecarboxylate in DCM and add the base.

    • Cool the mixture to 0 °C.

    • Add the desired electrophile (acyl chloride, sulfonyl chloride, or isocyanate) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up the reaction as described in Protocol 1, Step 2.

Data Presentation: Hypothetical SAR Table

The data generated from the biological screening of the synthesized library should be organized in a clear and concise manner to facilitate the identification of SAR trends.

Compound IDR¹ (N-substituent)R² (C3-substituent)Target IC₅₀ (µM)
Parent -COCH₃-OCH₃15.2
A-1 -COCH₃-NH-CH₂-Ph5.8
A-2 -COCH₃-NH-CH₂-(4-Cl-Ph)2.1
A-3 -COCH₃-NH-Cyclohexyl8.9
A-4 -COCH₃-N(CH₃)₂> 50
B-1 -CO-Ph-OCH₃10.5
B-2 -SO₂-Ph-OCH₃7.3
B-3 -H-OCH₃25.6
C-1 -SO₂-Ph-NH-CH₂-(4-Cl-Ph)0.9
  • Conversion of the C3-ester to an amide is generally beneficial for activity (Parent vs. A-1, A-2, A-3).

  • Aromatic substituents on the C3-amide are preferred, with electron-withdrawing groups enhancing potency (A-1 vs. A-2).

  • A free N-H on the C3-amide may be important for activity (A-1 vs. A-4).

  • Modification of the N-acyl group to a sulfonyl group improves activity (Parent vs. B-2).

  • Combining the optimal N-substituent and C3-substituent leads to a significant improvement in potency (C-1).

Biological Evaluation: Protocols for Primary Screening

The choice of biological assay is dependent on the therapeutic target of interest. Below are two common primary screening assays.

Protocol 4: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay Example)

This protocol describes a general method for assessing the ability of the synthesized compounds to inhibit a specific kinase.

  • Materials:

    • Purified target kinase

    • Kinase substrate (e.g., a peptide)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Synthesized azetidine analogues dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

    • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of the compounds on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HCT-116, A549)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Synthesized azetidine analogues dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., acidified isopropanol)

    • 96-well clear plates

    • Microplate reader capable of absorbance measurement at 570 nm

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percent cell viability relative to the vehicle control and determine the IC₅₀ or EC₅₀ value.

Visualization of Key Concepts

Key Diversification Points of the Scaffold

Diversification_Points R1 N-Acyl/Alkyl Modification struct struct R2 C3-Amide/Ester Bioisostere

Caption: Key points for chemical modification on the this compound scaffold.

(Note: The above DOT script is a conceptual representation. A chemical drawing software would be used to generate the image of the molecule, and the labels would be overlaid.)

Conclusion and Future Directions

This compound is a highly valuable starting material for SAR studies aimed at discovering novel therapeutic agents. The synthetic protocols and biological assays detailed in this guide provide a robust framework for the systematic exploration of the chemical space around the azetidine core. By carefully analyzing the resulting SAR data, researchers can gain crucial insights into the molecular interactions driving biological activity and rationally design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Future work could involve the exploration of more advanced modifications, such as the introduction of chirality at the C3 position or the use of the azetidine nitrogen as a vector for fragment-based drug discovery.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
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  • A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
  • Synthesis and SAR of azetidine hybrids as FabH inhibitors.
  • Bioisosteres of Common Functional Groups.
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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. PubMed. (2015).
  • N-Terminus Acetyl
  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetriz
  • Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Process for making azetidine-3-carboxylic acid.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.
  • Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. YouTube. (2013).
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  • Synthetic Strategies, SAR Studies, and Computer Modeling of Indole 2 and 3-carboxamides as the Strong Enzyme Inhibitors: A Review. PubMed. (2020).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. PubMed.
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  • Ester synthesis by esterific

Sources

The Versatile Synthon: Methyl 1-Acetyl-3-azetidinecarboxylate in the Genesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced physicochemical and pharmacokinetic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as prized building blocks due to their unique structural attributes.[1] The inherent ring strain (approximately 25.4 kcal/mol) of the azetidine core imparts a distinct three-dimensionality and reactivity that can lead to improved metabolic stability, solubility, and ligand efficiency when incorporated into bioactive molecules.[1][2] Among the diverse array of functionalized azetidines, Methyl 1-Acetyl-3-azetidinecarboxylate stands out as a particularly versatile and reactive intermediate for the synthesis of complex, novel heterocyclic systems.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will explore its synthesis, inherent reactivity driven by ring strain, and its application in key synthetic transformations such as cycloadditions and nucleophilic ring-openings to construct spirocyclic and other elaborate heterocyclic scaffolds.

The Synthetic Utility of this compound

The reactivity of this compound is governed by the interplay of several structural features:

  • Ring Strain: The significant strain energy of the four-membered ring is a powerful thermodynamic driving force for reactions that lead to ring expansion or opening, making the azetidine a competent electrophile.[1][3]

  • N-Acetyl Group: The acetyl group modulates the nucleophilicity of the nitrogen atom and can influence the stereochemical outcome of reactions. It also serves as a stable protecting group that can be removed under specific conditions.

  • Methyl Carboxylate: This functional group at the C3 position provides a convenient handle for further synthetic elaboration and can act as a directing group in certain transformations.

These features make this compound an ideal precursor for creating libraries of diverse heterocyclic compounds, particularly those with spirocyclic junctions, which are of increasing interest in medicinal chemistry for their structural rigidity and novelty.[4][5]

Synthesis of the Building Block

Protocol 1: Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of N-benzyl azetidine-3-carboxylic acid methyl ester.[6][7] The initial steps would involve the synthesis of N-acetyl-3-cyanoazetidine, which is then converted to the target compound.

Step 1: Synthesis of N-acetyl-3-cyanoazetidine This intermediate can be prepared from 1,3-dihalo-2-(halomethyl)propanes and N-acetylcyanamide, followed by cyclization.

Step 2: Conversion to this compound

  • Reaction Setup: In a multi-necked flask equipped with a stirrer and dropping funnel, charge N-acetyl-3-cyanoazetidine and methanol.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise over a period of 45 minutes, maintaining the temperature between 50-55°C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 80°C for 2 hours. Monitor the conversion of the starting material by Gas-Liquid Chromatography (GLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice. Basify the aqueous mixture with ammonia and extract the product with a water-immiscible organic solvent such as methylene chloride.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under vacuum to yield this compound.

Application in the Synthesis of Novel Heterocycles

The true value of this compound lies in its ability to serve as a linchpin in the construction of complex heterocyclic systems. Two primary modes of reactivity are particularly powerful: [3+2] cycloaddition reactions and nucleophilic ring-opening for the synthesis of spirocycles.

[3+2] Cycloaddition Reactions: Accessing Pyrrolidine-Containing Scaffolds

1,3-dipolar cycloaddition is a powerful method for the construction of five-membered heterocycles.[8] Azomethine ylides, which can be generated in situ from various precursors, are common 1,3-dipoles used in these reactions. While a specific example utilizing this compound as the dipolarophile is not extensively documented, its activated nature due to the N-acetyl group and ring strain makes it a promising candidate for such transformations. The resulting spiro-pyrrolidinyl-azetidine core would be a valuable scaffold in medicinal chemistry.

G

Protocol 2: General Procedure for [3+2] Cycloaddition with Azomethine Ylides

This generalized protocol is based on established procedures for the [3+2] cycloaddition of azomethine ylides with activated alkenes.[9][10]

  • Generation of Azomethine Ylide: In a flame-dried flask under an inert atmosphere, dissolve the azomethine ylide precursor (e.g., an N-metalated glycine imine) in a suitable dry solvent (e.g., THF or toluene).

  • Reaction Initiation: Add a Lewis acid or a base, if required, to facilitate the in situ generation of the azomethine ylide.

  • Addition of Dipolarophile: To the solution containing the generated azomethine ylide, add a solution of this compound in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired spiro[azetidine-3,3'-pyrrolidine] derivative.

ParameterConditionRationale
Solvent Anhydrous THF, TolueneEnsures a dry environment for the moisture-sensitive intermediates.
Temperature 0°C to refluxThe optimal temperature depends on the reactivity of the specific azomethine ylide and dipolarophile.
Catalyst Lewis acids (e.g., Ag(I), Cu(I)) or basesPromotes the formation of the azomethine ylide from its precursor.[9]
Stoichiometry 1:1.2 (Dipolarophile:Ylide precursor)A slight excess of the ylide precursor can help drive the reaction to completion.
Yield Variable (typically 50-80%)Dependent on the specific substrates and reaction conditions.

Table 1: Typical Reaction Parameters for [3+2] Cycloaddition.

Nucleophilic Ring-Opening: A Gateway to Spirocyclic Heterocycles

The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. When the nucleophile is part of a tether attached to the C3 position, this can lead to the formation of spirocyclic systems. This strain-release-driven spirocyclization is a powerful strategy for accessing novel three-dimensional scaffolds.[11]

G

Protocol 3: Synthesis of a Spiro[azetidine-3,X]-heterocycle (Generalized)

This protocol outlines a general strategy for the synthesis of spiro-azetidines, which would first require modification of this compound to introduce a tethered nucleophile.

Step 1: Synthesis of the Spirocyclization Precursor

  • Hydrolysis: Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amide Coupling: Couple the resulting carboxylic acid with a suitable amine containing a masked nucleophile (e.g., an amino alcohol) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) to form an amide bond.

  • Deprotection (if necessary): If the tethered nucleophile is protected, deprotect it under appropriate conditions.

Step 2: Intramolecular Nucleophilic Ring-Opening

  • Activation of Azetidine: The azetidine nitrogen can be activated by quaternization with an alkylating agent (e.g., methyl triflate) to form a more electrophilic azetidinium salt.[10]

  • Cyclization: Treat the activated precursor with a non-nucleophilic base (e.g., proton sponge) to promote the intramolecular nucleophilic attack of the tethered nucleophile onto one of the azetidine ring carbons, leading to ring-opening and concomitant spirocycle formation.

  • Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. Purify the resulting spirocyclic compound by column chromatography.

ParameterConditionRationale
Activation Methyl triflate, Benzyl bromideForms a highly reactive azetidinium salt, facilitating nucleophilic attack.[10]
Base Non-nucleophilic base (e.g., DBU, proton sponge)Promotes the cyclization without competing in the ring-opening.
Solvent Anhydrous acetonitrile or DCMProvides a suitable medium for the reaction of charged intermediates.
Temperature Room temperature to 50°CMild conditions are often sufficient due to the high reactivity of the azetidinium salt.
Yield VariableHighly dependent on the nature of the tether and the nucleophile.

Table 2: Typical Reaction Parameters for Spirocyclization.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of novel and complex heterocyclic scaffolds. Its inherent ring strain, coupled with the strategically placed functional groups, provides a powerful driving force for a variety of synthetic transformations. The protocols and strategies outlined in this application note offer a solid foundation for researchers to explore the rich chemistry of this compound. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the importance of synthons like this compound is set to increase, paving the way for the discovery of next-generation therapeutics.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the N-acetylation of Azetidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NAC-AZT-2601

For Internal and External Use

Welcome to the technical support center for the N-acetylation of azetidine-3-carboxylates. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific transformation. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring reproducible and high-yielding results.

Introduction: The Chemistry and Its Challenges

N-acetylation is a fundamental and widely utilized transformation in organic synthesis. The introduction of an acetyl group can serve as a crucial step in building molecular complexity or as a protecting group strategy for amine functionalities.[1] While seemingly straightforward, the N-acetylation of azetidine-3-carboxylates presents a unique set of challenges primarily due to the inherent ring strain of the four-membered azetidine heterocycle.[2][3] This strain, approximately 25.4 kcal/mol, makes the ring susceptible to undesired side reactions, such as ring-opening or polymerization, under various conditions.[2][3][4]

This document will address these specific challenges, providing a framework for logical troubleshooting and reaction optimization.

Troubleshooting Guide: A-Q&A Approach

This section is structured to directly address common problems encountered during the N-acetylation of azetidine-3-carboxylates.

Issue 1: Low or No Product Yield

Question: I am performing an N-acetylation on ethyl azetidine-3-carboxylate using acetic anhydride and a base like triethylamine, but I am observing very low conversion to the desired N-acetylated product. What are the likely causes and how can I improve the yield?

Answer:

Low yield in this reaction is a common issue and can often be traced back to a few key factors related to reagent reactivity and reaction conditions.

  • Insufficient Acylating Power: Acetic anhydride, while a common acetylating agent, may not be sufficiently reactive on its own to efficiently acylate the secondary amine of the azetidine, especially if the reaction temperature is too low.[5] The nucleophilicity of the azetidine nitrogen is moderate, and a more potent acylating species is often required to drive the reaction to completion.

  • Sub-optimal Base Selection: While a base like triethylamine (TEA) is necessary to neutralize the acetic acid byproduct, it does little to activate the acetic anhydride. A more effective approach is to use a nucleophilic catalyst.

Solutions & Optimization Strategies:

  • Introduce a Nucleophilic Catalyst: The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is highly recommended.[6] DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a much more potent acetylating agent.[5][7] Typically, 5-10 mol% of DMAP is sufficient to dramatically increase the reaction rate and yield.[5]

  • Solvent Choice: Ensure the reaction is conducted in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The presence of water can lead to the hydrolysis of acetic anhydride, reducing its effective concentration.[8]

  • Stoichiometry and Order of Addition: A slight excess of acetic anhydride (1.2-1.5 equivalents) is often beneficial. A typical and effective order of addition is to first dissolve the azetidine substrate and DMAP in the solvent, followed by the addition of the tertiary amine base (e.g., triethylamine), and finally the dropwise addition of acetic anhydride, especially if the reaction is exothermic.[5]

Issue 2: Formation of Side Products

Question: My reaction seems to be working, but I am isolating significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?

Answer:

The strained nature of the azetidine ring is the primary culprit for the formation of specific side products.

  • Ring-Opening: The azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[2][9] This can be exacerbated by acidic conditions or the presence of aggressive nucleophiles. The N-acyl azetidine itself can form stable tetrahedral intermediates which may be prone to further reactions.[2]

  • Polymerization: Azetidines and their derivatives are known to undergo polymerization, particularly under cationic conditions.[4][10] The generation of an acidic byproduct (acetic acid) can potentially initiate this process if not effectively neutralized.

  • Ester Hydrolysis: If there is water in the reaction medium, the ethyl ester of the carboxylate can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions.[11][12][13]

Solutions & Optimization Strategies:

  • Maintain Anhydrous Conditions: Rigorously exclude water from your reaction by using dry solvents and glassware to prevent both hydrolysis of the anhydride and the ester.

  • Effective Base Usage: Use a non-nucleophilic base like triethylamine (at least 1.5 equivalents) to efficiently scavenge the acetic acid byproduct. This prevents the buildup of acid that could catalyze ring-opening or polymerization.[5]

  • Temperature Control: Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can help minimize side reactions. Avoid excessive heating unless necessary for the reaction to proceed, as higher temperatures can promote degradation pathways.

  • Careful Work-up: During the aqueous work-up, promptly neutralize the reaction mixture. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will remove any remaining acetic acid and unreacted acetic anhydride.[5]

Issue 3: Difficult Purification

Question: I have a mixture of my product and what I believe to be DMAP and other salts. How can I effectively purify my N-acetylated azetidine-3-carboxylate?

Answer:

Purification can be challenging due to the polar nature of the product and the reagents used. A standard work-up procedure designed to remove both acidic and basic impurities is crucial.

Recommended Purification Protocol:

  • Quench the Reaction: After the reaction is complete (as monitored by TLC), dilute the reaction mixture with your organic solvent (e.g., DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution, such as 1M HCl. This will protonate and extract basic compounds like DMAP and triethylamine into the aqueous layer.[5]

  • Base Wash: Next, wash the organic layer with a saturated aqueous solution of NaHCO₃. This will neutralize and remove any remaining acetic acid.[5]

  • Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If further purification is needed, the crude product can be purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the N-acetylation of ethyl azetidine-3-carboxylate?

A1: A robust starting point is to use acetic anhydride as the acetylating agent with a catalytic amount of DMAP and triethylamine as a stoichiometric base in an anhydrous solvent like DCM. A detailed experimental protocol is provided below.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. The product, being an amide, is typically more polar than the starting amine, resulting in a lower Rf value. Use a suitable visualization technique, such as potassium permanganate stain or iodine vapor, as the product may not be UV-active. For more quantitative analysis, techniques like LC-MS or ¹H NMR can be used to track the disappearance of the starting material and the appearance of the product.

Q3: Can I use acetyl chloride instead of acetic anhydride?

A3: Yes, acetyl chloride is a more reactive acetylating agent. However, it reacts more vigorously and produces HCl gas, which must be effectively neutralized. The general principles of using a non-nucleophilic base and anhydrous conditions still apply.

Q4: My starting material is an azetidine-3-carboxylate hydrochloride salt. How should I modify the procedure?

A4: If you are starting with the hydrochloride salt, you will need to add an additional equivalent of a non-nucleophilic base (like triethylamine) to neutralize the HCl and liberate the free amine in situ before proceeding with the acetylation.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for the product, ethyl 1-acetylazetidine-3-carboxylate?

  • ¹H NMR (in CDCl₃):

    • Ethyl group (ester): A quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃).

    • Acetyl group: A singlet around 2.1 ppm (CO-CH₃).

    • Azetidine ring protons: These will be in the range of 3.5-4.5 ppm and will likely show complex splitting patterns due to coupling with each other. The methine proton at the 3-position will be a multiplet.

  • ¹³C NMR (in CDCl₃):

    • Carbonyls: Ester carbonyl around 170-175 ppm; Amide carbonyl around 168-172 ppm.

    • Ethyl group: O-CH₂ around 60-62 ppm; CH₃ around 14 ppm.

    • Acetyl group: CH₃ around 21-23 ppm.

    • Azetidine ring carbons: In the range of 40-60 ppm.

Data & Protocols

Table 1: Reagent Guide for N-Acetylation
Reagent TypeExample(s)Role in ReactionKey Considerations
Substrate Ethyl azetidine-3-carboxylateStarting materialEnsure it is pure and dry. If it is a salt, add an extra equivalent of base.
Acetylating Agent Acetic AnhydrideSource of the acetyl groupUse a slight excess (1.2-1.5 eq.). Highly susceptible to hydrolysis.
Catalyst 4-(Dimethylamino)pyridine (DMAP)Nucleophilic catalystHighly effective at 5-10 mol%. Toxic, handle with care.
Base Triethylamine (TEA), PyridineAcid scavengerNeutralizes the acid byproduct. Use at least 1.5 eq.
Solvent Dichloromethane (DCM), THFReaction mediumMust be anhydrous to prevent side reactions.
Experimental Protocol: N-Acetylation of Ethyl Azetidine-3-carboxylate

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl azetidine-3-carboxylate (1.0 eq.).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to dissolve the substrate, followed by the addition of DMAP (0.1 eq.).

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Acetylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by silica gel column chromatography if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagrams

DMAP_Catalysis reagents Acetic Anhydride + DMAP intermediate N-Acetylpyridinium Ion (Highly Reactive) reagents->intermediate Activation product N-Acetylated Azetidine + Acetate intermediate->product Acetylation substrate Azetidine-3-carboxylate + Alcohol (if present) product->reagents Catalyst Regeneration

Caption: The catalytic cycle of DMAP in N-acetylation.

Troubleshooting_Workflow start Low Yield or Side Products check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Is a nucleophilic catalyst (DMAP) being used? start->check_catalyst check_temp Is the reaction temperature controlled? start->check_temp check_workup Is the work-up procedure removing impurities? start->check_workup add_dmap Add 5-10 mol% DMAP check_catalyst->add_dmap No success Improved Yield & Purity check_catalyst->success Yes control_temp Run at 0°C to RT check_temp->control_temp No check_temp->success Yes optimize_workup Implement Acid/Base Washes check_workup->optimize_workup No check_workup->success Yes add_dmap->success control_temp->success optimize_workup->success

Caption: A logical workflow for troubleshooting common issues.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24.
  • Wiley-VCH 2007 - Supporting Information.
  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017-09-27.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Anionic polymerizations of activated aziridines and azetidines. American Chemical Society.
  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
  • Ester synthesis by acylation. Organic Chemistry Portal.
  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed.
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Ester hydrolysis. Wikipedia.
  • Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC - NIH.
  • hydrolysis of esters. Chemguide.
  • 4.7 hydrolysis of esters.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers.
  • 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Acylation by Anhydrides and Esters. YouTube. 2019-07-29.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • General Procedure for Acylation of 3° Alcohols: Scandium Triflate/DMAP Reagent. The Journal of Organic Chemistry - ACS Publications.
  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. NIH.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • Ethyl azetidine-3-carboxylate. PubChem - NIH.
  • Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. University of New Hampshire.
  • N-terminal Acetylation Levels Are Maintained During Acetyl-CoA Deficiency in Saccharomyces cerevisiae. PMC - NIH.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. 2021-09-30.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.

Sources

Technical Support Center: Synthesis of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 1-Acetyl-3-azetidinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The N-acetylation of methyl azetidine-3-carboxylate is a critical transformation, but the inherent strain of the four-membered ring presents unique challenges, often leading to unexpected side reactions and yield loss.[1][2]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is messy. The primary byproduct has a molecular weight corresponding to the addition of the acylating agent and its counter-ion (e.g., HCl from acetyl chloride). What is happening?

Answer: You are likely observing a nucleophilic ring-opening reaction . This is the most common and problematic side reaction in the functionalization of activated azetidines.

Causality & Mechanism: The azetidine nitrogen, upon acylation, forms a highly reactive N-acyl-azetidinium ion intermediate.[3][4] The significant ring strain of this four-membered ring makes the α-carbons highly electrophilic and susceptible to nucleophilic attack.[5][6] If your reaction uses acetyl chloride, the chloride ion (Cl⁻) generated is a competent nucleophile that can attack one of the ring carbons, leading to the formation of a ring-opened γ-chloro-α-amino acid derivative.

This process is particularly favored under acidic conditions or with prolonged reaction times, which allow for the buildup of the reactive azetidinium species.[3][7]

Side_Reaction_Ring_Opening cluster_main Desired N-Acetylation Pathway cluster_side Side Reaction Pathway Start Methyl azetidine- 3-carboxylate Reagents + Acetyl Chloride + Base (e.g., TEA) Start->Reagents Product Methyl 1-Acetyl-3- azetidinecarboxylate Reagents->Product N-Acetylation Azetidinium N-Acyl-azetidinium Ion Intermediate Reagents->Azetidinium Forms reactive intermediate Nucleophile + Nucleophile (e.g., Cl⁻) Azetidinium->Nucleophile RingOpened Ring-Opened Byproduct (γ-chloro amide) Nucleophile->RingOpened Ring Opening

Caption: Competing pathways in the N-acetylation of azetidines.

Troubleshooting & Prevention:

  • Choice of Acylating Agent: Switch from acetyl chloride to acetic anhydride . Acetic anhydride generates acetate as the leaving group, which is a much weaker nucleophile than chloride, thereby suppressing the ring-opening reaction.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is added before the acylating agent to neutralize the starting material (if it's a hydrochloride salt) and to scavenge the acid byproduct.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to minimize the rate of the ring-opening side reaction. Add the acylating agent slowly and maintain strict temperature control.

Q2: My final product is highly water-soluble and I see a loss of the methyl singlet (~3.7 ppm) in my ¹H NMR spectrum. What is the issue?

Answer: This is a classic case of ester hydrolysis , where the methyl ester has been cleaved to the corresponding carboxylic acid.

Causality & Mechanism: The methyl ester functional group is labile and can be hydrolyzed under both acidic and basic conditions (saponification).[8][9] This can occur during the reaction itself or, more commonly, during the aqueous workup.

  • Basic Hydrolysis: Using strong bases (e.g., NaOH, KOH) or even milder bases like K₂CO₃ with prolonged heating or in the presence of water can lead to saponification.

  • Acidic Hydrolysis: Quenching the reaction with strong acids (e.g., concentrated HCl) can also catalyze ester hydrolysis, especially if the mixture is stirred for an extended period.

Troubleshooting & Prevention:

  • Workup Procedure:

    • Quench the reaction carefully with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) , at a low temperature.[10]

    • Avoid using strong acids or bases during extraction. If pH adjustment is necessary, use dilute solutions (e.g., 1M HCl, 1M NaHCO₃) and minimize contact time.

  • Reaction Conditions: Ensure your solvent is anhydrous and that a suitable base is used. If the reaction is sluggish, avoid high temperatures for extended periods. It is often better to accept a slightly lower conversion than to force the reaction and hydrolyze the product.

Q3: The reaction is clean but conversion is low. How can I drive the reaction to completion without generating byproducts?

Answer: Low conversion typically points to issues with reagent stoichiometry, purity, or reaction conditions that are too mild.

Causality & Optimization:

  • Insufficient Base: If starting with methyl azetidine-3-carboxylate hydrochloride, you need at least two equivalents of base: one to neutralize the HCl salt and a second to scavenge the acid produced during acetylation.

  • Reagent Purity: Acetic anhydride can hydrolyze to acetic acid over time. Ensure you are using a fresh bottle or recently distilled material. Water in the solvent or on the glassware will consume the acylating agent.

  • Insufficient Acylating Agent: While a large excess should be avoided to prevent side reactions, a slight excess (1.1-1.2 equivalents) of the acylating agent is often beneficial.

Troubleshooting & Optimization Protocol:

  • Stoichiometry Check: If using the HCl salt, ensure at least 2.2 equivalents of base (e.g., TEA) are used relative to the azetidine.

  • Activation: For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP is an acylation catalyst that forms a highly reactive intermediate with acetic anhydride. Use it sparingly (1-5 mol%) as it can also promote side reactions if used in excess.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are standard. Ensure they are anhydrous.

ParameterStandard ConditionOptimized Condition for Higher ConversionRationale
Base (vs. HCl salt) 2.0 eq. TEA2.2 eq. TEA or DIPEAEnsures complete neutralization and scavenging of acid.
Acylating Agent 1.05 eq. Acetic Anhydride1.2 eq. Acetic AnhydrideDrives equilibrium towards the product.
Temperature 0 °C0 °C to Room TemperatureAllow to warm slowly after addition if conversion stalls.
Catalyst None1-5 mol% DMAPIncreases the rate of acylation.[11]
Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize the formation of both ring-opened and hydrolyzed byproducts.

Materials:

  • Methyl azetidine-3-carboxylate hydrochloride (1.0 eq.)

  • Acetic Anhydride (1.2 eq.)

  • Triethylamine (TEA) (2.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.02 eq., optional)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add methyl azetidine-3-carboxylate hydrochloride (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).

  • Cooling & Base Addition: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (2.2 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for 15-20 minutes at 0 °C. If using, add the DMAP at this stage.

  • Acylation: Add acetic anhydride (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS. If the reaction is slow, let the ice bath expire and allow the reaction to slowly warm to room temperature over 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture back down to 0 °C.

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A1 Combine Azetidine HCl and Anhydrous DCM A2 Cool to 0 °C A1->A2 B1 Add TEA (2.2 eq) Stir 15 min A2->B1 B2 Add Acetic Anhydride (1.2 eq) < 5 °C B1->B2 B3 Monitor by TLC/LC-MS (0 °C to RT) B2->B3 C1 Quench with NaHCO₃ (aq) at 0 °C B3->C1 C2 Extract with DCM C1->C2 C3 Wash, Dry, Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4

Caption: Optimized workflow for the synthesis of this compound.

References
  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
  • Jacobsen, E. N., & White, A. K. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(15), 7088-7094. [Link]
  • Gedgaudas, R., Šačkus, A., & Stankevič, M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • White, A. K., & Jacobsen, E. N. (2020).
  • Ghorai, M. K., Kumar, A., & Das, K. (2011). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 28. [Link]
  • Kim, H., & Lee, P. H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
  • Allen, C. F. H., & Bell, A. (2000). Synthesis of azetidine derivatives.
  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47047-47073. [Link]
  • Kocienski, P. J. (2005). Protective Groups. 3rd ed., Georg Thieme Verlag, pp. 395.
  • Finkelstein, J. A., & Wallace, C. H. (2004). Process for making azetidine-3-carboxylic acid.
  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6345-6384. [Link]
  • MySkinRecipes. (n.d.).
  • Al-Masoudi, N. A. (2012). Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety.
  • Kamal, A., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Gedgaudas, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 780-785. [Link]
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]
  • Wang, D., et al. (2014).
  • Siddiqui, H. L., et al. (2008). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1802. [Link]

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Removal of by-products from "Methyl 1-Acetyl-3-azetidinecarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 1-Acetyl-3-azetidinecarboxylate

Welcome to the Technical Support Center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key pharmaceutical intermediate.

Introduction

This compound is an important building block in medicinal chemistry. Its synthesis typically involves the N-acetylation of Methyl 3-azetidinecarboxylate. While seemingly straightforward, this reaction can present several challenges related to by-product formation and purification. This guide provides a structured approach to identifying and resolving these common issues, ensuring the synthesis of a high-purity final product.

The most common route for this synthesis is the reaction of Methyl 3-azetidinecarboxylate with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acidic by-product.

Troubleshooting Guide: By-product Removal

This section is formatted in a question-and-answer style to directly address specific issues that may arise during your experiment.

Question 1: After my reaction, I see multiple spots on my TLC, and my crude NMR shows more than just my desired product. What are the likely by-products?

Answer:

The presence of multiple by-products is a common issue. The nature of these impurities depends on the specific reagents and conditions used in your N-acetylation reaction. Based on a typical procedure using either acetyl chloride or acetic anhydride with a tertiary amine base (e.g., triethylamine or pyridine), the most probable by-products are:

  • Unreacted Starting Material (Methyl 3-azetidinecarboxylate): This is often the most common impurity, indicating an incomplete reaction.

  • Tertiary Amine Hydrochloride Salt: If you used a tertiary amine base like triethylamine or pyridine with acetyl chloride, the corresponding hydrochloride salt (e.g., triethylamine hydrochloride) will be a major by-product.[1]

  • Acetic Acid: If you used acetic anhydride as the acetylating agent, acetic acid is the primary by-product.[2]

  • Hydrolyzed Product (1-Acetyl-azetidine-3-carboxylic acid): If there is water present in your reaction, the methyl ester of your product can hydrolyze to the corresponding carboxylic acid.

  • Diacylated By-products or Oligomers: While less common for secondary amines under controlled conditions, forcing conditions (e.g., high temperature, large excess of acetylating agent) could potentially lead to side reactions.[2]

To confirm the identity of these by-products, analytical techniques such as LC-MS and NMR spectroscopy are invaluable.

Question 2: How can I remove the unreacted Methyl 3-azetidinecarboxylate from my product?

Answer:

Unreacted starting material can often be removed through careful purification. Here are a few methods:

  • Aqueous Work-up: The starting material, being a free amine, is more polar than your N-acetylated product. A standard aqueous work-up can help. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic starting material will be protonated and move into the aqueous layer.[1] Be cautious not to use a strong acid or prolonged exposure, which could risk hydrolysis of the methyl ester.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the less polar product from the more polar starting material. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should provide good separation.

Question 3: The triethylamine hydrochloride salt formed is insoluble and makes my reaction mixture a thick slurry. How do I effectively remove it?

Answer:

Triethylamine hydrochloride is a common by-product when using acetyl chloride and triethylamine.[1] Here's how to handle it:

  • Filtration: After the reaction is complete, you can often filter the reaction mixture to remove the bulk of the precipitated salt. Wash the filter cake with a small amount of the reaction solvent to recover any trapped product.

  • Aqueous Wash: During the work-up, washing the organic layer with water will dissolve the triethylamine hydrochloride, effectively removing it from your product.

Question 4: I used acetic anhydride, and now I have residual acetic acid in my product. How can I get rid of it?

Answer:

Acetic acid can be effectively removed during the work-up procedure. After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and washed with a mild base to neutralize and extract the acetic acid.

A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method.[2][3] The bicarbonate will react with the acetic acid to form sodium acetate, carbon dioxide, and water, all of which will be in the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ gas will be generated.

Question 5: My final product seems to be contaminated with 1-Acetyl-azetidine-3-carboxylic acid. How did this happen and how can I remove it?

Answer:

The formation of the carboxylic acid is due to the hydrolysis of the methyl ester. This typically occurs if there was water present in your reaction mixture or during the work-up. To avoid this, ensure all your reagents and solvents are anhydrous.

To remove the acidic by-product:

  • Base Wash: A wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) during the work-up will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer.[3] This is often sufficient for removal.

  • Column Chromatography: If the base wash is not completely effective, silica gel chromatography can separate the more polar carboxylic acid from the desired ester product.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of acetylating agent: acetyl chloride or acetic anhydride?

Both acetyl chloride and acetic anhydride are effective for N-acetylation.[4]

  • Acetyl chloride is generally more reactive but produces hydrochloric acid as a by-product, which must be scavenged by a base.[1]

  • Acetic anhydride is less reactive but often easier to handle. It produces acetic acid as a by-product, which also needs to be neutralized.[2] For laboratory-scale synthesis, acetic anhydride is often preferred due to its ease of handling.

Q2: What is the role of the base in this reaction?

The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the acidic by-product (HCl or acetic acid) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.[2]

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an excellent way to monitor the reaction.[2] Spot the reaction mixture alongside your starting material. The product, being N-acetylated, should be less polar than the starting amine and thus have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

Q4: What are the recommended conditions for silica gel chromatography to purify this compound?

A good starting point for a solvent system is a mixture of ethyl acetate and hexanes. You can start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact ratio will depend on your specific by-products and should be determined by TLC analysis.

Q5: My final product is an oil, but I have seen it reported as a solid. How can I induce crystallization?

If your product is pure but remains an oil, you can try the following techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections in the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of the desired product, add it to the oil to act as a seed for crystallization.

  • Solvent/Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, and crystals may form.

Experimental Protocols

Protocol 1: N-acetylation using Acetic Anhydride

This protocol describes a general procedure for the N-acetylation of Methyl 3-azetidinecarboxylate using acetic anhydride and triethylamine.

Materials:

  • Methyl 3-azetidinecarboxylate

  • Acetic Anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-azetidinecarboxylate (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography if necessary.

Data Presentation
Compound Molecular Weight ( g/mol ) Boiling/Melting Point Typical TLC Rf (30% EtOAc/Hex)
Methyl 3-azetidinecarboxylate115.13Varies (often as salt)~0.2
This compound157.17Not readily available~0.5
Acetic Acid60.05118 °C (Boiling Point)Streaks on TLC
1-Acetyl-azetidine-3-carboxylic acid143.14Not readily available~0.1 (can streak)

Note: TLC Rf values are approximate and can vary based on the specific conditions.

Visualizations
Workflow for Removal of By-products

G start Crude Reaction Mixture wash_bicarb Wash with aq. NaHCO3 start->wash_bicarb Removes Acetic Acid wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Chromatography (if needed) evaporate->chromatography Removes unreacted starting material & polar impurities product Pure this compound evaporate->product If sufficiently pure chromatography->product

Caption: Aqueous work-up and purification workflow.

Logical Relationship of By-product Formation

G cluster_reactants Reactants & Conditions cluster_products Products & By-products Methyl 3-azetidinecarboxylate Methyl 3-azetidinecarboxylate Desired Product Desired Product Methyl 3-azetidinecarboxylate->Desired Product Unreacted SM Unreacted SM Methyl 3-azetidinecarboxylate->Unreacted SM Incomplete Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Desired Product Acid By-product Acid By-product Acetylating Agent->Acid By-product Stoichiometric formation Base Base Water (impurity) Water (impurity) Hydrolyzed Product Hydrolyzed Product Water (impurity)->Hydrolyzed Product Ester Hydrolysis

Caption: Origin of common by-products.

References

  • Biofilm Inhibitor Synthesis. Final Workup. University of Arizona. [Link]
  • Organic Syntheses. 6. [Link]
  • Sciencemadness Discussion Board. (2009).
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
  • Kóti, J., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Chemistry Stack Exchange. (2022).
  • The Organic Companion. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. [Link]
  • NCERT. Amines. [Link]
  • Magritek. (2021). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. [Link]
  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
  • Organic Syntheses. 4-methoxycarbonyl-2-methyl-1,3-oxazole. [Link]
  • Organic Syntheses. (2016).

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and yield optimization of Methyl 1-Acetyl-3-azetidinecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the N-acetylation of the strained azetidine ring system. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion, and I primarily recover my starting material, Methyl 3-azetidinecarboxylate. What is the most likely cause?

This is a classic problem that almost always points to insufficient nucleophilicity of the starting amine.

  • Root Cause Analysis: Your starting material, Methyl 3-azetidinecarboxylate, is likely in its hydrochloride salt form. In this protonated state, the nitrogen's lone pair is unavailable for nucleophilic attack on the acetylating agent. The reaction simply cannot start.[1][2]

  • Solution 1 (In Situ Free-Basing): Use an additional equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), relative to the amine salt. The first equivalent of the base will neutralize the HCl salt, "free-basing" the amine and making it reactive. The second equivalent will then act as the scavenger for the acid generated during the acylation reaction itself.[2]

  • Solution 2 (Pre-Reaction Free-Basing): Before the reaction, you can perform a separate workup step. Dissolve the amine hydrochloride salt in a minimal amount of water, add a base like sodium carbonate or sodium hydroxide to raise the pH (>10), and then extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and use the resulting solution directly. This method ensures your amine is fully reactive from the start.[1]

Q2: My reaction is very slow, even after addressing the amine's free-base status. How can I accelerate the conversion?

Slow reaction rates are typically due to reagent reactivity or suboptimal reaction conditions.

  • Catalysis: The addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate, particularly when using the less reactive acetic anhydride.[2][3] DMAP acts as a potent nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate.

  • Temperature Control: While it is common practice to add the acetylating agent at a low temperature (e.g., 0 °C) to control the initial exotherm, the reaction may require warming to room temperature to proceed to completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Choice: Acetyl chloride is significantly more electrophilic and reactive than acetic anhydride.[] If your reaction with acetic anhydride is sluggish, switching to acetyl chloride may provide the necessary reactivity boost.

Q3: I'm observing multiple byproducts on my TLC analysis. What are these impurities and how can I prevent them?

The primary byproduct is almost always related to the presence of water in the reaction.

  • Hydrolysis: Acetyl chloride and acetic anhydride react rapidly with water to form acetic acid.[5] This side reaction consumes your acetylating agent, leading to incomplete conversion and lower yields.

    • Preventative Measures: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and high-purity reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[3][5]

  • Ring Opening: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening under harsh acidic conditions.[6][7] While unlikely under standard N-acetylation conditions with a proper base, if the acid byproduct (HCl or acetic acid) is not effectively neutralized, it could potentially lead to degradation pathways. Always ensure an adequate amount of base is present throughout the reaction.

Q4: My workup and purification are resulting in significant product loss. What are the best practices for isolating this compound?

Product loss during isolation is often due to the compound's polarity and the challenge of removing reaction byproducts.

  • Aqueous Wash: After quenching the reaction, a series of aqueous washes is critical.

    • Water or Dilute Acid Wash: A wash with water or a dilute acid (e.g., 1M HCl or saturated NH₄Cl) will remove the amine base (like TEA or pyridine) and its corresponding salt.[2][5]

    • Dilute Base Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will remove any unreacted acetic anhydride (as acetate) and acetic acid.[2]

    • Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove the bulk of the dissolved water from the organic layer before the drying step, improving the efficiency of the drying agent (e.g., Na₂SO₄ or MgSO₄).[5]

  • Purification: The product is a relatively polar molecule. Flash column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a less polar solvent system (e.g., 30-50% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 100% ethyl acetate or adding a small percentage of methanol) will typically provide good separation from less polar impurities and any remaining starting material.

Optimized Experimental Protocols

Here we provide two robust, step-by-step protocols for the synthesis. The choice between them depends on reagent availability and sensitivity to reaction conditions.

Method A: Acetylation using Acetyl Chloride and Triethylamine

This is a classic and highly effective method utilizing a reactive acylating agent.

Reagents & Materials:

  • Methyl 3-azetidinecarboxylate HCl (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, 0.02 eq)

  • Nitrogen or Argon atmosphere

Step-by-Step Protocol:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Methyl 3-azetidinecarboxylate HCl (1.0 eq).

  • Suspension: Add anhydrous DCM to create a suspension (concentration approx. 0.2 M).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C. The first equivalent neutralizes the HCl salt, and the second will scavenge the HCl produced by the reaction.

  • Catalyst (Optional): If desired, add DMAP (0.02 eq) at this stage.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup:

    • Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Method B: Acetylation using Acetic Anhydride and DMAP

This method uses a less moisture-sensitive reagent and is ideal for reactions where trace water is a concern.

Reagents & Materials:

  • Methyl 3-azetidinecarboxylate HCl (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (TEA) (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Step-by-Step Protocol:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add Methyl 3-azetidinecarboxylate HCl (1.0 eq), DMAP (0.05 eq), and anhydrous DCM (to approx. 0.2 M).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) and stir for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction is typically slower than with acetyl chloride; monitor progress by TLC/LC-MS.

  • Workup & Purification: Follow steps 8 and 9 from Method A. The workup procedure is identical and will effectively remove acetic acid and unreacted anhydride.

Data Summary & Method Comparison

ParameterMethod A: Acetyl ChlorideMethod B: Acetic Anhydride
Acylating Agent Acetyl ChlorideAcetic Anhydride
Base Triethylamine (2.2 eq)Triethylamine (2.2 eq)
Catalyst DMAP (Optional, 0.01-0.02 eq)DMAP (Required, 0.05 eq)
Typical Temperature 0 °C to Room Temperature0 °C to Room Temperature
Relative Speed Fast (Typically 2-4 hours)Moderate (Typically 4-12 hours)
Pros High reactivity, fast conversion.Less sensitive to moisture, often cleaner reactions.
Cons Highly moisture-sensitive, corrosive byproduct (HCl).Slower reaction times, requires a catalyst for good rates.
Typical Yield 75-90%80-95%

Visualized Workflows and Mechanisms

General Synthesis Workflow

SynthesisWorkflow SM Methyl 3-azetidinecarboxylate (HCl Salt) FB In Situ Free-Basing (+2.2 eq Base) SM->FB DCM, 0C AC Acetylation (+Acylating Agent) FB->AC 0C -> RT WQ Aqueous Workup (Wash & Extract) AC->WQ Quench PU Purification (Column Chromatography) WQ->PU Concentrate FP Final Product PU->FP

Caption: General workflow for the N-acetylation of Methyl 3-azetidinecarboxylate.

Troubleshooting Decision Tree

Troubleshooting start Low Yield Issue Is Starting Material Recovered? q1_yes q1_yes start:q->q1_yes Yes q1_no Reaction Works, Poor Isolation? (Product Loss During Workup) start:q->q1_no No q2_sol Workup/Purification Issue Optimize Aqueous Washes (Acid/Base/Brine) 2. Ensure Correct pH for Extraction 3. Use Gradient Elution for Chromatography q1_no:q->q2_sol Yes

Caption: Decision tree for troubleshooting low yield issues.

Reaction Mechanism

Caption: Simplified mechanism of N-acetylation (L = Cl or OAc).

References

  • Popa, M., et al. (2021). Why did my amide synthesis does not work? ResearchGate.
  • Ismail, M. M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11536-11543. DOI: 10.1039/C5OB02129D.
  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit.
  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Heravi, M. M., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 4, 27761-27764.
  • Mako, Z., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(10), 2396. DOI: 10.3390/molecules25102396.
  • Garg, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5145-5199. DOI: 10.1039/D0CS01111K.
  • Pattabiraman, V. R., & Bode, J. W. (2011). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II. Elsevier.
  • Szolcsanyi, P., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6649. DOI: 10.3390/molecules27196649.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254.
  • The Organic Chemistry Tutor. (2020). Azetidine: Chemical Reactivity. YouTube.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.

Sources

"Methyl 1-Acetyl-3-azetidinecarboxylate" stability under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering researcher questions on the chemical stability of Methyl 1-Acetyl-3-azetidinecarboxylate.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related questions encountered during experimentation. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address specific issues directly.

Frequently Asked Questions (FAQs) - Stability Under Acidic Conditions

Question: What degradation pathways should I anticipate for this compound in an acidic solution?

Answer:

Under acidic conditions, this compound possesses three primary sites susceptible to degradation: the methyl ester, the N-acetyl amide, and the azetidine ring itself.

  • Acid-Catalyzed Ester Hydrolysis: The methyl ester is the most probable site of initial degradation. This is a reversible reaction where the ester is hydrolyzed to yield Azetidine-1-acetyl-3-carboxylic acid and methanol.[1][2][3] The reaction is catalyzed by a strong acid (e.g., HCl, H₂SO₄) and is driven to completion by using a large excess of water.[1][3]

  • Acid-Catalyzed Amide Hydrolysis: The N-acetyl amide bond is generally more stable than the ester linkage but can also undergo hydrolysis under more forcing acidic conditions (e.g., higher temperatures, prolonged reaction times). This would cleave the acetyl group, yielding Methyl 3-azetidinecarboxylate.

  • Azetidine Ring Opening: The four-membered azetidine ring is subject to considerable ring strain.[4] Under acidic conditions, the ring nitrogen can be protonated to form an azetidinium ion. This positively charged intermediate is activated towards nucleophilic attack, which can lead to ring-opening.[5][6] An intramolecular attack by the pendant amide group has been reported for similar structures, leading to decomposition.[7]

It is plausible that a combination of these pathways will occur, leading to a mixture of degradation products. The relative rates will depend on the specific conditions (pH, temperature, solvent).

Acid_Degradation Compound This compound Ester_Hydrolysis Ester Hydrolysis (Primary Pathway) Compound->Ester_Hydrolysis H⁺ / H₂O Amide_Hydrolysis Amide Hydrolysis (Slower Pathway) Compound->Amide_Hydrolysis H⁺ / H₂O (harsher conditions) Ring_Opening Ring Opening (Possible) Compound->Ring_Opening H⁺ Product1 Azetidine-1-acetyl-3-carboxylic Acid + Methanol Ester_Hydrolysis->Product1 Product2 Methyl 3-azetidinecarboxylate + Acetic Acid Amide_Hydrolysis->Product2 Product3 Ring-Opened Products Ring_Opening->Product3

Caption: Potential degradation pathways under acidic conditions.

Troubleshooting Guide: Acid-Mediated Reactions
Observed Issue Potential Cause Recommended Solution
Low or no reaction/degradation. Insufficient acid catalyst or water; temperature too low.Increase the concentration of the acid. Ensure a sufficient excess of water is present.[1] Increase the reaction temperature cautiously while monitoring.
Formation of multiple unexpected products. Competing degradation pathways (amide hydrolysis, ring opening) are occurring.Use milder acidic conditions (e.g., lower temperature, weaker acid). Reduce reaction time and monitor progress frequently using TLC or HPLC to isolate the desired product before further degradation occurs.
Reaction is reversible and does not go to completion. Ester hydrolysis is an equilibrium process.[8]Use a large excess of aqueous acid to shift the equilibrium toward the hydrolysis products.[1] If possible, remove the methanol byproduct as it forms.

Frequently Asked Questions (FAQs) - Stability Under Basic Conditions

Question: How does this compound behave in the presence of a base?

Answer:

In basic media, the primary degradation pathway is the hydrolysis of the ester and amide functional groups.

  • Base-Catalyzed Ester Hydrolysis (Saponification): This is typically a rapid and irreversible reaction.[8] The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the ester carbonyl. This process, known as saponification, yields an alcohol (methanol) and the carboxylate salt of the acid (Sodium or Potassium 1-acetyl-3-azetidinecarboxylate).[3][9][10] Because the final carboxylate is deprotonated and negatively charged, it is resistant to further nucleophilic attack, making the reaction irreversible.[8]

  • Base-Catalyzed Amide Hydrolysis: Similar to acidic conditions, the N-acetyl amide bond is more resistant to hydrolysis than the ester. However, with sufficient base strength and/or heat, the amide can be cleaved to produce the salt of 3-azetidinecarboxylic acid and acetate.

Ring-opening of the azetidine is less common under basic conditions compared to acidic conditions, as the nitrogen atom is not activated by protonation.

Basic_Degradation Compound This compound Saponification Saponification (Primary Pathway) Compound->Saponification OH⁻ / H₂O Amide_Hydrolysis Amide Hydrolysis (Slower Pathway) Compound->Amide_Hydrolysis OH⁻ / H₂O (harsher conditions) Product1 1-Acetyl-3-azetidinecarboxylate Salt + Methanol Saponification->Product1 Product2 3-Azetidinecarboxylate Salt + Acetate Amide_Hydrolysis->Product2

Caption: Primary degradation pathways under basic conditions.

Troubleshooting Guide: Base-Mediated Reactions
Observed Issue Potential Cause Recommended Solution
Incomplete reaction. Insufficient base (less than stoichiometric amount). Low temperature.Use at least one molar equivalent of base for saponification. An excess is often used to ensure completion. Gently warm the reaction mixture if kinetics are slow at room temperature.
Difficulty isolating the carboxylic acid product. The product is a carboxylate salt, which is water-soluble.After the reaction is complete, perform an acidic workup. Carefully acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a low pH (e.g., pH 2-3) to protonate the carboxylate, forming the neutral carboxylic acid, which can then be extracted with an organic solvent.
Side reactions observed. If other base-sensitive functional groups are present in the molecule, they may also react.Use milder basic conditions, such as K₂CO₃ in methanol, if complete saponification is not required. Monitor the reaction closely to stop it before significant side product formation.

General Stability & Analytical Protocols

Question: Which functional group is more susceptible to hydrolysis: the N-acetyl group or the methyl ester?

Answer:

The methyl ester is significantly more labile and susceptible to both acid- and base-catalyzed hydrolysis than the N-acetyl amide group. Esters are generally less stable than amides due to the better leaving group ability of an alkoxide (⁻OR) compared to an amide anion (⁻NR₂). Therefore, under mild hydrolytic conditions, you should expect to see selective cleavage of the methyl ester before significant hydrolysis of the N-acetyl group occurs.

Question: How can I perform a forced degradation study to confirm these pathways?

Answer:

A forced degradation or stress testing study is essential for identifying potential degradants, as outlined in ICH guidelines.[11][12][13]

Objective: To intentionally degrade the sample under controlled acidic and basic conditions to identify and characterize the resulting products.

Experimental Protocol: Forced Hydrolysis Study

Caption: Workflow for a forced hydrolysis stability study.

Detailed Steps:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acidic: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Basic: To a separate aliquot, add an equal volume of 0.2 M NaOH for a final base concentration of 0.1 M.

    • Neutral: Prepare a control by adding an equal volume of water.

  • Incubation: Place all samples in a controlled temperature environment, such as a 50°C water bath or oven.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction. For example, quench the HCl sample with NaOH and the NaOH sample with HCl.

  • Analytical Method: Analyze all quenched samples and the control using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection.[14]

    • The HPLC method should be capable of separating the parent compound from all major degradation products.

    • MS detection will provide mass information for the degradants, aiding in their identification.[5]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which correspond to degradation products. Calculate the percentage of degradation and tentatively identify the structures based on their mass-to-charge ratio and fragmentation patterns.

Summary of Potential Degradation Products

Condition Primary Product(s) Secondary Product(s)
Acidic (H⁺/H₂O) Azetidine-1-acetyl-3-carboxylic acidMethyl 3-azetidinecarboxylate, Ring-opened products
Basic (OH⁻/H₂O) 1-Acetyl-3-azetidinecarboxylate Salt3-Azetidinecarboxylate Salt

References

  • ICH Q1 guideline on stability testing of drug substances and drug products (2025). European Medicines Agency (EMA).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline (2003). European Medicines Agency (EMA).
  • Saponification in Biodiesel Production (2018). Medium.
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  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism (N/A). Chemistry Steps.
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  • The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters of Cyclohexanedicarboxylic Acids1 (N/A). Journal of the American Chemical Society.
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  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway (N/A).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines (2021). PMC - NIH.
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  • Stability of different azetidine esters. Condition D: PG-azetidine (1... (N/A).
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Technical Support Center: Purification of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-Acetyl-3-azetidinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common challenges encountered during the purification of this key pharmaceutical intermediate.[1] The following content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Pre-Purification and Initial Assessment

This section addresses common questions regarding the material properties and initial work-up steps crucial for a successful purification.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A: Understanding the fundamental properties of your target compound is the first step in designing a purification strategy. This compound is a relatively small, polar molecule.

Key Properties Summary:

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[1][2]
Molecular Weight 157.17 g/mol [1][2]
Appearance Typically an oil or low-melting solid[3]
Purity (Commercial) ≥96-97%[1][2]
Storage Room temperature, keep dry[1]

The presence of both a hydrogen bond acceptor (amide and ester carbonyls) and a polar N-acetyl group, combined with its modest molecular weight, dictates its solubility and chromatographic behavior. It is generally soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol.

Q2: I've completed the acetylation of Methyl azetidine-3-carboxylate. What is the correct aqueous work-up procedure before attempting purification?

A: A proper work-up is critical to remove inorganic salts and water-soluble impurities, which can interfere with chromatographic purification. The choice of reagents is dictated by the reaction conditions. A typical synthesis involves acetylating Methyl azetidine-3-carboxylate (often from its hydrochloride salt) with acetyl chloride or acetic anhydride in the presence of a base like triethylamine (TEA).[3]

Recommended Work-up Protocol:

  • Quench Reaction: If unreacted acetyl chloride is present, cool the reaction mixture to 0 °C and slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[3]

  • Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), the layers will separate. If a water-miscible solvent was used (e.g., THF), dilute with a water-immiscible solvent to enable extraction.

  • Aqueous Washes:

    • Saturated NaHCO₃ Wash: This step neutralizes any excess acid (like HCl formed from acetyl chloride) and removes acidic impurities.

    • Water Wash: Removes any remaining water-soluble byproducts.

    • Brine (Saturated NaCl) Wash: This wash helps to break up any emulsions and begins the process of drying the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

Causality: The bicarbonate wash is crucial. The starting material, Methyl azetidine-3-carboxylate, is basic. If any unreacted starting material is present, washing with a mild base like NaHCO₃ prevents it from being protonated and extracted into the aqueous layer as a salt, ensuring it remains in the organic phase for removal during chromatography.

Q3: What are the most common impurities I should expect to see in my crude product?

A: Awareness of potential impurities is key to selecting the right purification and analytical methods.

Common Process-Related Impurities:

ImpurityStructure/FormulaOriginRemoval Strategy
Unreacted Starting Material Methyl azetidine-3-carboxylateIncomplete acetylation reaction.Column Chromatography
Hydrolyzed Product 1-Acetyl-3-azetidinecarboxylic acidHydrolysis of the methyl ester during a basic work-up (e.g., with NaOH or LiOH).[4]Acid/Base extraction or Column Chromatography (will be more polar).
Triethylamine Hydrochloride Et₃N·HClByproduct of the reaction when using TEA as a base.Aqueous work-up.
Residual Solvents N/AFrom the reaction or work-up.High vacuum evaporation.

A general workflow from synthesis to pure product is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Methyl azetidine-3-carboxylate + Acetylating Agent reaction Acetylation Reaction (Base, Solvent) start->reaction quench Quench & Dilute reaction->quench wash Aqueous Washes (NaHCO3, Brine) quench->wash dry Dry & Concentrate wash->dry tlc TLC Analysis dry->tlc column Column Chromatography tlc->column analysis Purity Check (NMR, LC-MS) column->analysis product Pure Product analysis->product TLC_Troubleshooting start Spot Crude on TLC Plate & Elute check_rf Observe Spot Position start->check_rf rf_low Rf is too low (near origin) check_rf->rf_low Rf ≈ 0 rf_high Rf is too high (near solvent front) check_rf->rf_high Rf ≈ 1 streaking Spot is streaking or tailing check_rf->streaking Tailing? good_sep Good Separation (Rf 0.2-0.4) check_rf->good_sep Clean Spot? increase_polarity Increase Eluent Polarity (e.g., add more EtOAc/MeOH) rf_low->increase_polarity decrease_polarity Decrease Eluent Polarity (e.g., add more Hexane) rf_high->decrease_polarity add_base Add Basic Modifier (e.g., 1% Triethylamine) streaking->add_base run_column Proceed to Column Chromatography good_sep->run_column increase_polarity->start Re-spot & Elute decrease_polarity->start Re-spot & Elute add_base->start Re-spot & Elute

Sources

Preventing ring-opening of "Methyl 1-Acetyl-3-azetidinecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1-Acetyl-3-azetidinecarboxylate

A Guide to Preventing Ring-Opening and Ensuring Compound Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable but sensitive building block. As a strained four-membered heterocycle, the azetidine ring is susceptible to undesired ring-opening under various conditions.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the structural integrity of your compound throughout storage and reaction sequences.

Core Principles of Azetidine Stability

This compound possesses two key features that dictate its reactivity:

  • Ring Strain: The four-membered azetidine ring has significant angle strain, making it thermodynamically predisposed to ring-opening reactions that relieve this strain.[2]

  • Electronic Factors:

    • N-Acetyl Group: The acetyl group withdraws electron density from the nitrogen atom, decreasing its basicity and nucleophilicity. This generally makes the nitrogen less prone to protonation, which is often a prelude to acid-catalyzed ring-opening.[1] However, the amide bond itself can be a site of reactivity.

    • C3-Methyl Ester: The ester group at the C3 position is an electron-withdrawing group and a potential site for nucleophilic attack or hydrolysis.

Understanding these principles is crucial for predicting and preventing unintended degradation pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.

Q1: My compound is showing signs of degradation upon storage. What are the optimal storage conditions?

Short Answer: Store this compound at room temperature in a dry, inert atmosphere. Avoid acidic or basic contaminants.[3]

In-Depth Explanation: The primary culprits for degradation during storage are moisture and atmospheric CO₂ (which can form carbonic acid). Hydrolysis of either the N-acetyl group or the methyl ester can initiate degradation pathways. While the compound is generally stable at room temperature, it's crucial to minimize exposure to ambient air and humidity.

Best Practices for Storage:

  • Container: Use a tightly sealed vial, preferably with a PTFE-lined cap.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Environment: Store in a desiccator or a controlled-humidity cabinet to protect from moisture.

Q2: I need to hydrolyze the methyl ester to the corresponding carboxylic acid. How can I do this without opening the azetidine ring?

Short Answer: Use mild, low-temperature basic hydrolysis with careful monitoring. Standard room temperature saponification with strong bases like NaOH or KOH is high-risk.

In-Depth Explanation: The azetidine ring is highly susceptible to nucleophilic attack under basic conditions, which can compete with the desired ester hydrolysis.[4] Strong bases at elevated temperatures can lead to direct attack on the ring carbons or promote intramolecular decomposition pathways.

The key is to use conditions that favor saponification kinetically while minimizing the rate of ring-opening. Lithium hydroxide (LiOH) is often the base of choice for complex substrates as it can be effective at lower temperatures.[5]

Recommended Protocol for Selective Ester Hydrolysis:

  • Setup: Dissolve this compound in a mixture of THF and water (e.g., 3:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-chilled solution of 1.05 equivalents of LiOH in water dropwise over 15-20 minutes. The slow addition prevents localized high concentrations of base.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS every 15-30 minutes. The goal is to stop the reaction as soon as the starting material is consumed.

  • Quenching: Once the reaction is complete, immediately quench by adding a mild acid (e.g., saturated aqueous NH₄Cl or cold 1N HCl) until the pH is neutral or slightly acidic (pH ~6-7).

  • Workup: Promptly proceed with extraction using an organic solvent like ethyl acetate to isolate the carboxylic acid.

Parameter Recommended Condition Rationale
Base LiOHGood reactivity at low temperatures, minimizing side reactions.
Temperature 0 °CSlows the rate of undesired ring-opening relative to hydrolysis.
Equivalents 1.0 - 1.1 eq.Minimizes excess base that could attack the ring.
Monitoring Frequent TLC/LC-MSPrevents over-reaction and subsequent degradation.
Q3: My reaction under acidic conditions is failing. Is the azetidine ring opening?

Short Answer: Yes, this is highly likely. The azetidine ring is very sensitive to acid. Protonation of the ring nitrogen, even with the N-acetyl group present, significantly activates the ring for nucleophilic attack and subsequent cleavage.[1]

In-Depth Explanation: While the N-acetyl group reduces the basicity of the nitrogen, strong acids can still lead to protonation. This creates a highly strained and electrophilic azetidinium ion. Even weak nucleophiles present in the reaction mixture (like water, alcohols, or halide counter-ions) can then attack a ring carbon, leading to irreversible ring-opening. The rate of this decomposition is highly pH-dependent, with faster degradation at lower pH.[1]

Mechanism: Acid-Catalyzed Ring-Opening The diagram below illustrates the general mechanism for acid-catalyzed ring-opening, where a nucleophile (Nu⁻) attacks the activated azetidinium ion.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Azetidine Methyl 1-Acetyl-3- azetidinecarboxylate Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium H_plus H+ RingOpened Ring-Opened Product Azetidinium->RingOpened Nu Nu-

Caption: Acid-catalyzed ring-opening of the azetidine.

Troubleshooting Strategies for Acidic Conditions:

  • Avoid Strong Acids: Do not use strong Brønsted acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., AlCl₃, TiCl₄) if at all possible.

  • Use Buffered Systems: If acidic conditions are unavoidable, use a buffered system to maintain the mildest possible acidic pH.

  • Alternative Reagents: Explore alternative, non-acidic reagents or catalysts for your desired transformation. For example, some reactions typically catalyzed by Lewis acids might have milder, transition-metal-catalyzed alternatives.[6]

Q4: Can I remove the N-acetyl group, and if so, how can I do it safely?

Short Answer: Yes, but it is challenging. Standard amide hydrolysis conditions (strong acid or base) will destroy the azetidine ring. Milder, specific methods are required.

In-Depth Explanation: The N-acetyl group is a robust protecting group. Its removal requires conditions that are often harsh enough to promote ring-opening. The goal is to find a method that cleaves the amide C-N bond without facilitating an attack on the ring C-N or C-C bonds.

Potential Deprotection Strategies (Use with Caution):

  • Mild Basic Hydrolysis: Conditions similar to the ester hydrolysis (e.g., K₂CO₃ in methanol) might work but require careful optimization and are not guaranteed to be selective if the ester is also present.[7]

  • Hydrazine: In some contexts, hydrazine in an alcohol solvent can be used for deacetylation, though this may also react with the ester.[7]

  • Alternative Protecting Groups: For future syntheses, consider using a more labile N-protecting group from the outset, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, which have well-established, milder deprotection protocols that are more compatible with the azetidine ring.

Workflow: Choosing the Right Reaction Conditions This decision tree can help guide your experimental design to preserve the azetidine ring.

G Start Reaction Goal? IsAcid Requires Acidic Conditions? Start->IsAcid IsBase Requires Basic Conditions? Start->IsBase IsNuc Involves Strong Nucleophile? Start->IsNuc AvoidStrongAcid Avoid Strong Acids (HCl, TFA, Lewis Acids) IsAcid->AvoidStrongAcid Yes Proceed Proceed with Caution & Monitor Closely IsAcid->Proceed No AvoidExcessBase Avoid Strong/Excess Base (NaOH, KOH) IsBase->AvoidExcessBase Yes IsBase->Proceed No ProtectCarbonyl Consider Protecting Ester Group IsNuc->ProtectCarbonyl Yes IsNuc->Proceed No UseBuffer Use Mild Buffer System (e.g., AcOH/AcONa) AvoidStrongAcid->UseBuffer LowTemp Use Low Temp (0 °C) & Stoichiometric Base AvoidExcessBase->LowTemp

Sources

Technical Support Center: Challenges in the Scale-Up of Methyl 1-Acetyl-3-azetidinecarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 1-Acetyl-3-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable building block from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, experience-driven advice and provide validated protocols to ensure the integrity of your process.

I. Overview of Synthetic Strategy

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its strained four-membered ring and functional group handles make it a versatile scaffold, but also introduce specific challenges during synthesis and scale-up. The most common synthetic routes involve the N-acetylation of a pre-formed azetidine-3-carboxylic acid ester or the cyclization of a suitably substituted acyclic precursor.

A prevalent laboratory-scale synthesis begins with a protected azetidine-3-carboxylic acid, followed by esterification and N-acetylation. While effective at the gram scale, this approach can present economic and logistical hurdles during scale-up, such as the cost of protecting groups and additional reaction steps.

A more convergent approach, often favored for larger scales, involves the direct acetylation of methyl azetidine-3-carboxylate. This method is more atom-economical but requires careful control of reaction conditions to avoid side reactions.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that frequently arise during the scale-up of this compound production.

Issue 1: Incomplete N-Acetylation and Formation of Di-acylated Impurities

Question: During our pilot-scale run, we observed incomplete conversion of the starting methyl azetidine-3-carboxylate, and our crude product contains a significant amount of an unknown, higher molecular weight impurity. What is the likely cause and how can we mitigate this?

Answer: This is a classic challenge when scaling up acetylation reactions. The root causes are often related to mass transfer limitations and localized concentration gradients.

  • Causality: In a large reactor, inefficient mixing can lead to "hot spots" where the local concentration of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is excessively high. This can lead to side reactions, including the potential for di-acetylation or other undesired reactions. Conversely, areas with poor mixing may have insufficient acetylating agent, resulting in incomplete conversion.

  • Troubleshooting Steps:

    • Reagent Addition Strategy: Instead of a bulk addition, implement a controlled, subsurface addition of the acetylating agent over an extended period. This maintains a low, steady concentration of the reagent in the reaction mixture.

    • Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to ensure homogeneity. For viscous reaction mixtures, consider using a dual-impeller system.

    • Temperature Control: Acetylation is an exothermic reaction. A decrease in the surface-area-to-volume ratio at scale makes heat dissipation more challenging.[1] Implement a robust cooling system and monitor the internal temperature closely. A runaway reaction can lead to significant impurity formation.

    • Solvent Choice: The choice of solvent can impact solubility and reaction kinetics. Ensure your starting materials and reagents are fully dissolved. A solvent system that facilitates both solubility and heat transfer is crucial.

Below is a diagram illustrating the logical flow for troubleshooting this issue.

G Incomplete_Reaction Incomplete Reaction & High MW Impurity Check_Mixing Evaluate Mixing Efficiency Incomplete_Reaction->Check_Mixing Check_Addition Review Reagent Addition Incomplete_Reaction->Check_Addition Check_Temp Monitor Temperature Profile Incomplete_Reaction->Check_Temp Optimize_Mixing Optimize Agitation Speed/ Impeller Design Check_Mixing->Optimize_Mixing Slow_Addition Implement Slow, Subsurface Reagent Addition Check_Addition->Slow_Addition Improve_Cooling Enhance Cooling Capacity Check_Temp->Improve_Cooling Successful_Reaction Complete Conversion, Reduced Impurities Optimize_Mixing->Successful_Reaction Slow_Addition->Successful_Reaction Improve_Cooling->Successful_Reaction

Caption: Troubleshooting incomplete acetylation.

Issue 2: Product Isolation and Purification Challenges

Question: We are struggling with the isolation of our product. The crude material is an oil, and we are experiencing significant product loss during aqueous work-up and subsequent purification by column chromatography. How can we improve our isolation and purification process?

Answer: The physical properties of this compound can make its isolation tricky, especially at a larger scale where handling oils is less convenient than crystalline solids.

  • Causality: The acetyl group increases the compound's polarity, but the methyl ester retains some lipophilicity, leading to a compound that can be soluble in both aqueous and organic phases, complicating extractions. Column chromatography is often not economically viable for large-scale production.

  • Troubleshooting & Optimization:

    • Crystallization: The most effective purification method at scale is crystallization. A systematic screening of solvents and solvent mixtures is highly recommended. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent is slowly added to induce precipitation.

    • Work-up Procedure:

      • Minimize the volume of water used during quenching and washing to reduce product loss to the aqueous phase.

      • Use brine washes to "salt out" the product from the aqueous layer, driving it into the organic phase.

      • Back-extract the aqueous layers with fresh organic solvent to recover dissolved product.

    • Alternative Purification: If crystallization proves difficult, consider a short-path distillation under reduced pressure. This can be effective for removing less volatile impurities.

Experimental Protocol: Optimized Work-up and Isolation
  • Quenching: Cool the reaction mixture to 0-5°C. Slowly and carefully add the reaction mixture to a pre-chilled, vigorously stirred solution of saturated sodium bicarbonate. Monitor the pH to ensure it remains basic (pH > 8). Caution: This is an exothermic process and will evolve gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization Screening: Dissolve a small amount of the crude oil in various solvents (e.g., isopropanol, ethyl acetate, toluene) at an elevated temperature and then slowly cool to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up the synthesis of this compound?

A1: Safety is paramount. Key considerations include:

  • Exothermic Reactions: The acetylation step is exothermic. Ensure adequate cooling capacity and a system for monitoring and controlling the internal temperature.[2]

  • Reagent Handling: Acetyl chloride and acetic anhydride are corrosive and react violently with water. Handle them in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[3][4][5]

  • Pressure Build-up: Quenching with bicarbonate will release carbon dioxide. Ensure the reaction vessel is adequately vented.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge.

Q2: Which analytical techniques are most suitable for in-process control and final product analysis?

A2: A combination of techniques is recommended for robust process control:

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting material and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the formation of impurities.[6][7][8][9]

  • Final Product Analysis:

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Karl Fischer Titration: To determine the water content of the final product.

Q3: Are there any known stable polymorphs of this compound that could affect formulation?

A3: While the literature does not extensively cover the polymorphism of this specific compound, it is a critical consideration for any active pharmaceutical ingredient (API) intermediate. Different crystalline forms can have different physical properties, such as solubility and stability. It is highly recommended to perform a polymorph screen as part of the process development to identify and characterize any different solid forms.

IV. Data Summary

ParameterLaboratory Scale (10g)Pilot Scale (1 kg) - InitialPilot Scale (1 kg) - Optimized
Reagent Addition BulkBulkSlow, subsurface
Yield 85%60%82%
Purity (by HPLC) 98%85% (with 10% di-acetylated impurity)97.5%
Isolation Method Column ChromatographyAqueous wash, concentrationAqueous wash, crystallization
Physical Form OilOilCrystalline Solid

V. Concluding Remarks

The scale-up of this compound production presents a set of predictable but manageable challenges. By focusing on robust process control, particularly in managing the exothermic acetylation reaction and optimizing the product isolation through crystallization, a high-yielding and pure product can be consistently manufactured at scale. This guide provides a foundation for troubleshooting and process optimization, but it is essential to conduct thorough process safety assessments and development work for your specific equipment and conditions.

VI. References

  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET. Retrieved from

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from

  • AK Scientific, Inc. (n.d.). Methyl 1-(4-formylphenyl)azetidine-3-carboxylate. Retrieved from

  • ChemicalBook. (2025, July 26). 1-Methyl-3-azetidinecarboxylic acid - Safety Data Sheet. Retrieved from

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from

  • ResearchGate. (2014, June). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from

  • Google Patents. (n.d.). EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Retrieved from

  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid. Retrieved from

  • ResearchGate. (n.d.). Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety | Request PDF. Retrieved from

  • ResearchGate. (2014, December 27). Acetyl content determination using different analytical techniques. Retrieved from

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from

  • Unknown Source. (2025, August 5). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes.

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from

  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. Retrieved from

  • ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from

  • Semantic Scholar. (2021, May 14). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from

  • Unknown Source. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.

  • BenchChem. (n.d.). Technical Support Center: Scale-Up of 3-Acetyl-1-propanol Production. Retrieved from

  • ResearchGate. (n.d.). (PDF) Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from

  • ResearchGate. (n.d.). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Retrieved from

  • MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from

Sources

Alternative acetylating agents for "Methyl 1-Acetyl-3-azetidinecarboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-Acetyl-3-azetidinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and explore alternative acetylating agents beyond the conventional choices. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Section 1: The Standard Approach & Common Queries

The N-acetylation of the secondary amine in methyl 3-azetidinecarboxylate is a crucial step in the synthesis of many pharmaceutical intermediates. The most common reagents for this transformation are acetic anhydride and acetyl chloride.[1] While effective, the choice between them involves a trade-off between reactivity and handling.[2][3]

Q1: What are the primary differences between using acetic anhydride and acetyl chloride for this synthesis?

A1: The core difference lies in their reactivity and the byproducts they generate.

  • Acetyl Chloride is generally more reactive than acetic anhydride, often leading to faster reaction times.[2] However, this high reactivity can be a drawback, potentially causing lower selectivity with sensitive substrates. Its reaction produces corrosive hydrogen chloride (HCl) gas, which must be neutralized by a base (like triethylamine or pyridine) to prevent the formation of a hydrochloride salt with the starting amine, which would render it unreactive.[4]

  • Acetic Anhydride is less reactive, offering a milder and often more controlled acetylation.[2] The byproduct is acetic acid, which is less corrosive and easier to remove during work-up than HCl.[3] For these reasons, especially in larger-scale syntheses or with delicate molecules, acetic anhydride is frequently the preferred reagent.[2][3]

Q2: My reaction with acetic anhydride is sluggish. What can be done to improve the reaction rate?

A2: Several factors can be addressed:

  • Catalysis: While often not strictly necessary, a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[5]

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the rate. However, monitor for potential side reactions or degradation of your starting material.

  • Solvent: Ensure your solvent is appropriate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.

  • Reagent Purity: Acetic anhydride can hydrolyze over time. Using a fresh bottle or distilling the reagent can be beneficial.

Q3: Why is a base required when using acetyl chloride?

A3: The N-acetylation reaction with acetyl chloride produces one equivalent of hydrochloric acid (HCl).[4] The azetidine starting material is a secondary amine, which is basic. The generated HCl will react with the unreacted amine to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acetyl chloride, effectively stopping the reaction.[6] Therefore, at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is added to scavenge the HCl as it is formed.

Section 2: Exploring Alternative Acetylating Agents

Relying solely on acetic anhydride or acetyl chloride can be limiting, especially when dealing with sensitive substrates, stringent purity requirements, or green chemistry initiatives. Here we explore several viable alternatives.

Q4: Are there "greener" or milder alternatives for this N-acetylation?

A4: Yes, several methods have been developed to move away from hazardous reagents like acetyl chloride.

  • Acetonitrile: In the presence of a Lewis acid catalyst like alumina, acetonitrile can serve as both the solvent and the acetylating agent. This method is considerably milder than using conventional carboxylic acid derivatives.[1][7] The process often requires elevated temperatures but avoids corrosive byproducts.[7]

  • Ethyl Acetate with Catalytic Acetic Acid: A simple and cost-effective method involves using an ester, such as ethyl acetate or butyl acetate, as the acyl source with a catalytic amount of acetic acid. This approach can provide excellent yields at moderate temperatures (80-120 °C) and represents a very accessible and environmentally benign option.[8]

Q5: My downstream process is sensitive to acidic residues. What is a suitable non-acidic acetylation protocol?

A5: The mixed anhydride method is an excellent strategy to avoid strong acidic byproducts and is particularly useful for sensitive substrates.

This is a two-step, one-pot procedure.[9] First, a carboxylic acid (acetic acid in this case) is activated with an alkyl chloroformate (like isobutyl chloroformate) in the presence of a tertiary amine base (e.g., N-methylmorpholine) at a low temperature (0 °C or below). This forms a highly reactive mixed carbonic-carboxylic anhydride. The amine substrate (methyl 3-azetidinecarboxylate) is then added, which nucleophilically attacks the acetyl moiety to form the desired amide. This method offers high yields and control.[9]

Q6: I am working with a complex molecule containing other nucleophilic functional groups. How can I achieve chemoselective N-acetylation of the azetidine ring?

A6: Achieving chemoselectivity often requires milder reagents and conditions.

  • Isopropenyl Acetate: This reagent can be a highly efficient acetylating agent, sometimes even in the absence of a solvent or catalyst, yielding clean products that may not require extensive purification.[5][10]

  • Catalyst-Free Acetic Anhydride: Under specific conditions, often just by stirring the amine with acetic anhydride at room temperature, N-acetylation can proceed efficiently without any catalyst. This simple protocol can sometimes offer better selectivity compared to more forceful conditions.[11] The choice of solvent can also influence the outcome, though in some cases, the reaction can be run neat.[11]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

A common frustration in synthesis is a lower-than-expected yield. A systematic approach to troubleshooting is essential.

Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?

A: Several factors could be at play. Consider the following checklist:

  • Reagent Quality: Acylating agents like acetyl chloride and acetic anhydride are susceptible to hydrolysis.[6] Ensure you are using fresh or properly stored reagents.

  • Inadequate Base (for Acetyl Chloride): As discussed, an insufficient amount of base will allow the generated HCl to quench your starting amine, halting the reaction.[6] Use at least one equivalent of a tertiary amine base.

  • Steric Hindrance: While the azetidine ring is not exceptionally bulky, steric factors can sometimes slow reactions. Ensure adequate reaction time or consider slightly elevated temperatures.[6]

  • Hydrolysis during Work-up: Prematurely quenching the reaction with a large amount of water when excess acylating agent is present can lead to hydrolysis of the product, especially under acidic conditions.[12][13]

G start Low Yield Observed q1 Check Reagent Quality (Anhydride/Chloride) start->q1 a1_ok Reagents are Fresh q1->a1_ok OK a1_bad Use Fresh/Distilled Reagent q1->a1_bad Old/Suspect q2 Using Acetyl Chloride? a1_ok->q2 a2_yes Check Base Stoichiometry (>= 1 equivalent) q2->a2_yes Yes a2_no Proceed to Next Check q2->a2_no No a2_ok Base is Sufficient a2_yes->a2_ok Sufficient a2_bad Add More Base a2_yes->a2_bad Insufficient q3 Check Reaction Conditions (Time, Temp) a2_no->q3 a2_ok->q3 a3_ok Conditions Standard q3->a3_ok Standard a3_bad Increase Time/Temp Monitor by TLC q3->a3_bad Mild

Caption: Troubleshooting workflow for low yield.

Issue 2: Difficult Reaction Work-up and Purification

Q: How do I properly quench the reaction and purify my product?

A: A standard aqueous work-up is the most common procedure.[14]

  • Quenching: Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath. Slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acetylating agent. Be cautious, as this can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (if a basic catalyst like pyridine or DMAP was used).

    • Saturated aqueous NaHCO₃ solution (to remove acetic acid).[9]

    • Brine (saturated NaCl solution) to aid in separating the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]

Comparative Data of Acetylating Agents

AgentReactivityByproductHandlingKey Advantage
Acetyl Chloride Very HighHCl (corrosive gas)Moisture sensitive, corrosive. Requires base.[2]Fast reaction times.[2]
Acetic Anhydride HighAcetic AcidEasier to handle than AcCl, less corrosive.[3]Good balance of reactivity and safety.[2]
Acetonitrile / Alumina ModerateMinimalMild reagent, requires high temp/pressure.[7]Green, avoids hazardous reagents.[1]
Ethyl Acetate / H⁺ LowEthanolBenign reagent and byproduct.[8]Very low cost and environmentally friendly.[8]
Mixed Anhydride HighCO₂, AlcoholRequires low temp, multi-step one-pot.[9]High control, mild conditions for sensitive substrates.[9]

Detailed Experimental Protocols

Protocol 1: Standard Acetylation with Acetic Anhydride

  • Dissolve methyl 3-azetidinecarboxylate (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Proceed with the aqueous work-up as described in the troubleshooting section.

G sub Substrate + Base in DCM cool Cool to 0 °C sub->cool add Add Acetic Anhydride cool->add react Stir at RT (Monitor) add->react workup Aqueous Work-up react->workup product Purified Product workup->product

Caption: Workflow for acetylation with acetic anhydride.

Protocol 2: Green Acetylation using Acetonitrile and Alumina

(Note: This protocol is adapted from continuous-flow methods and may require optimization for batch synthesis.)

  • This reaction is typically performed in a continuous-flow reactor packed with alumina.[7]

  • A solution of methyl 3-azetidinecarboxylate in acetonitrile (e.g., 100 mM) is prepared.

  • The solution is pumped through the heated (e.g., 100-200 °C) and pressurized (e.g., 50 bar) reactor.[7]

  • The output stream is collected.

  • Purification typically involves the simple evaporation of the acetonitrile solvent, followed by further purification if necessary.[7]

Protocol 3: N-Acetylation via Mixed Anhydride Method

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve acetic acid (1.0 equiv) in anhydrous THF (approx. 0.2 M).[9]

  • Add N-methylmorpholine (1.0 equiv) to the solution.

  • Cool the mixture to -15 °C using an appropriate cooling bath.

  • Add isobutyl chloroformate (1.0 equiv) dropwise, keeping the internal temperature below 0 °C. Stir for 30 minutes to form the mixed anhydride.[9]

  • In a separate flask, dissolve methyl 3-azetidinecarboxylate (0.95 equiv) in anhydrous THF.

  • Add the amine solution dropwise to the mixed anhydride mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.[9]

  • Quench the reaction by adding water and proceed with a standard aqueous work-up.[9]

References

  • A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. Benchchem.
  • Why is acetic anhydride preferred over acetyl chloride in an acetyl
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • Technical Support Center: Refinement of Work-up Procedures for Acetyl
  • Mild and Useful Method for N-Acylation of Amines.
  • Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?.
  • ACETYLATION Acetyl chloride: Acetic acid. [Source not available].
  • Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • What is the best work-up for acetic anhydride/pyradine acetylation?.
  • Acetyl
  • Common pitfalls in the synthesis of N-acyl amino acids. Benchchem.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Source not available].
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • What is the best work-up for acetic anhydride/pyradine acetyl

Sources

Technical Support Center: Monitoring the Synthesis of Methyl 1-Acetyl-3-azetidinecarboxylate by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Methyl 1-Acetyl-3-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the monitoring of this synthesis by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you navigate the challenges of working with this strained heterocyclic molecule.

Introduction: The Challenges of an Azetidine Core

Azetidines are valuable scaffolds in medicinal chemistry, offering a rigid, three-dimensional framework.[1] However, the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) makes them susceptible to decomposition, particularly ring-opening reactions under acidic conditions.[2][3] This instability is a critical consideration throughout the synthesis, workup, purification, and analytical stages. The N-acetyl group in this compound can influence the basicity of the azetidine nitrogen, but careful handling is still paramount to prevent unwanted side reactions.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the routine monitoring of the synthesis of this compound.

TLC Analysis FAQs

Q1: My product spot is streaking on the TLC plate. What is the cause and how can I fix it?

A1: Streaking on a TLC plate is often indicative of compound decomposition on the acidic silica gel surface or overloading of the sample.[2] Azetidines can be particularly sensitive to the acidic nature of standard silica gel.[2]

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Prepare a more dilute solution of your reaction mixture for spotting.

    • Use Neutralized Silica Plates: Consider using silica gel plates that have been treated with a base (e.g., triethylamine) to neutralize the acidic sites. You can prepare these by running the plate in a mobile phase containing 1-2% triethylamine before use and then drying it.

    • Modify the Mobile Phase: Adding a small amount of a basic modifier like triethylamine or ammonia to your eluent can suppress the interaction of the basic azetidine nitrogen with the acidic silica, leading to sharper spots.

Q2: I'm not getting good separation between my starting material and product spots. How can I improve the resolution?

A2: Poor separation on TLC is a common issue that can be resolved by adjusting the polarity of the mobile phase.[4] The goal is to achieve a retention factor (Rf) value between 0.3 and 0.7 for your compounds of interest.[4]

  • Improving Separation:

    • If Rf is too high (spots near the solvent front): Your mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in an ethyl acetate/hexane mixture).[5]

    • If Rf is too low (spots near the baseline): Your mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., increase the ethyl acetate content).[6]

    • For very polar compounds: If you are using a highly polar mobile phase and still have low Rf values, consider using a more polar solvent system, such as dichloromethane/methanol.

Q3: What visualization techniques are suitable for this compound on a TLC plate?

A3: Since this compound lacks a strong chromophore, UV visualization might be weak. Several chemical staining methods are more effective:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.

  • Ninhydrin Stain: While ninhydrin is typically used for primary and secondary amines, it can sometimes be used to visualize related compounds, though it may require heating.[7][8]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

LC-MS Analysis FAQs

Q1: What type of LC column is best for analyzing a polar compound like this compound?

A1: For polar compounds, traditional reversed-phase (RP) chromatography with C18 columns can be challenging due to poor retention. The recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer. This allows for the effective retention and separation of polar analytes. Aqueous Normal Phase (ANP) chromatography on silica hydride-based columns is also an excellent alternative.[9]

Q2: Which mobile phase additives are compatible with mass spectrometry for this analysis?

A2: It is crucial to use volatile mobile phase additives to avoid fouling the mass spectrometer source.[10][11]

  • Recommended Volatile Additives:

    • Ammonium Acetate: A good choice for providing ionic strength and improving peak shape.[10]

    • Ammonium Formate: Another excellent volatile buffer.[10]

    • Formic Acid or Acetic Acid: Used to control pH at low concentrations (typically 0.1%). However, be mindful of the potential for acid-catalyzed degradation of the azetidine ring, especially with prolonged sample residence time in the autosampler.[1][2]

  • Additives to Avoid:

    • Phosphate buffers (e.g., sodium phosphate, potassium phosphate)

    • Tris buffers

    • Sulfates and chlorides

Q3: My LC-MS peak for the product is broad and tailing. What are the likely causes?

A3: Poor peak shape in LC-MS can stem from several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic azetidine nitrogen, causing tailing. Using a high-purity, end-capped column or a HILIC column can mitigate this.

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can lead to peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, fronting peaks. Try injecting a smaller volume or a more dilute sample.

  • Degradation: The compound may be degrading on the column or in the ion source. Consider the pH of your mobile phase and the temperature of the source.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex experimental issues.

Guide 1: Troubleshooting Unexpected TLC Results

If your TLC plate shows unexpected spots or significant smearing, a systematic investigation is necessary.[12]

Scenario: After running a TLC of your reaction mixture, you observe a new, very polar spot (low Rf) and the product spot is faint.

Possible Causes & Solutions:

  • Product Decomposition: The azetidine ring may have opened during the reaction or workup, leading to a more polar, acyclic compound.[1][2]

    • Confirmation: Analyze the reaction mixture by LC-MS to check for a mass corresponding to the expected ring-opened product (e.g., the addition of water).

    • Solution: If decomposition is confirmed, re-evaluate your reaction and workup conditions. Avoid strongly acidic conditions, and if an acidic wash is necessary, perform it quickly at low temperatures.[2]

  • Formation of a Salt: If your workup involved an acid wash, your product may have formed a salt, which is highly polar and will have a very low Rf on silica gel.

    • Confirmation: Take a small aliquot of your organic layer, basify it with a mild base (e.g., saturated sodium bicarbonate solution), dry it, and re-run the TLC. If the product spot reappears at its expected Rf, salt formation was the issue.

    • Solution: Neutralize the organic layer after any acidic extraction before proceeding with purification.

Troubleshooting Workflow for Unexpected TLC Spots

start Unexpected TLC Result (e.g., new polar spot, faint product) check_lcms Analyze by LC-MS start->check_lcms mass_match Does mass match ring-opened product? check_lcms->mass_match re_evaluate Re-evaluate reaction/workup (avoid strong acid) mass_match->re_evaluate Yes check_salt Was an acidic workup used? mass_match->check_salt No basify_aliquot Basify a small aliquot and re-run TLC check_salt->basify_aliquot Yes other_side_product Consider other side reactions check_salt->other_side_product No spot_reappears Does product spot reappear? basify_aliquot->spot_reappears neutralize Neutralize organic layer before purification spot_reappears->neutralize Yes spot_reappears->other_side_product No

Caption: Decision tree for troubleshooting unexpected TLC results.

Guide 2: Optimizing LC-MS Method for this compound

A robust LC-MS method is essential for accurate reaction monitoring and purity assessment.

Step-by-Step Method Development Protocol:

  • Column Selection:

    • Start with a HILIC column (e.g., amide or unbonded silica).

    • A typical dimension would be 2.1 x 100 mm, with a particle size of 1.7-3 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water.[10]

    • Mobile Phase B: Acetonitrile.

    • Ensure both mobile phases are filtered and degassed.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention on the HILIC column.

    • Run a linear gradient from 95% B to 50% B over 5-10 minutes.

    • Hold at 50% B for 1 minute.

    • Return to 95% B and allow for column re-equilibration (this is critical for HILIC and may take longer than for reversed-phase).

  • Mass Spectrometer Settings:

    • Ionization Mode: Start with positive electrospray ionization (ESI+), as the azetidine nitrogen can be protonated.

    • Full Scan: Initially, perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion ([M+H]⁺) of your product (expected m/z 158.08) and any potential side products.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, switch to SIM or MRM mode for enhanced sensitivity and selectivity.[13][14]

Data Presentation: Starting LC-MS Conditions

ParameterRecommended Starting ConditionRationale
Column HILIC (e.g., BEH Amide, 2.1x100mm, 1.7µm)Optimal for retaining and separating polar compounds.
Mobile Phase A 10 mM Ammonium Acetate in WaterVolatile buffer, MS-compatible, improves peak shape.[10]
Mobile Phase B AcetonitrileHigh organic content is necessary for HILIC retention.
Gradient 95% to 50% B over 5-10 minA good starting point for scouting elution conditions.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Injection Volume 1 - 5 µLAvoids column overload.
Ionization Mode ESI PositiveThe compound is expected to form [M+H]⁺.
Scan Mode Full Scan (initially), then SIM/MRMFull scan for identification, SIM/MRM for quantification.[13]

LC-MS Workflow Diagram

cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS Detection sample Reaction Aliquot dilute Dilute in Acetonitrile/Water sample->dilute filter Filter (0.22 µm) dilute->filter inject Inject onto HILIC Column filter->inject gradient Apply Gradient (High to Low Organic) inject->gradient elute Elute Analytes gradient->elute ionize Electrospray Ionization (ESI+) elute->ionize detect Mass Analysis (Full Scan or SIM) ionize->detect data Data Acquisition detect->data

Caption: General workflow for LC-MS analysis of the target compound.

Part 3: Synthesis Troubleshooting - Low Yield

A common problem in the synthesis of heterocyclic compounds is low product yield.[12]

Scenario: The reaction to form this compound appears to proceed based on TLC/LC-MS, but the isolated yield after workup and purification is consistently low.

Systematic Troubleshooting Approach:

  • Verify Reagent and Solvent Purity:

    • Ensure all starting materials are of high purity and that any solvents used are anhydrous if the reaction is moisture-sensitive.[12] Impurities can lead to side reactions that consume starting materials.

  • Monitor Reaction for Product Decomposition:

    • Take time points from the reaction mixture and analyze them by LC-MS.[12] This will help you determine if the product is forming and then decomposing under the reaction conditions. If so, a shorter reaction time or lower temperature may be necessary.

  • Evaluate Workup Procedure for Product Loss:

    • Aqueous Extractions: As previously mentioned, the azetidine ring is susceptible to acid-catalyzed opening.[1][2] If your workup involves an acidic wash, analyze both the organic and aqueous layers by LC-MS to see if your product is being lost to the aqueous layer or decomposing.

    • Emulsion Formation: Polar products can sometimes lead to emulsions during extraction, trapping the product in the interfacial layer.

  • Optimize Purification:

    • Column Chromatography: The acidic nature of silica gel can cause on-column decomposition of azetidines.[2]

      • Mitigation Strategies:

        • Use a less acidic stationary phase like alumina (basic or neutral).

        • Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent.

        • Minimize the time the compound spends on the column by running the chromatography as quickly as possible.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method that avoids contact with acidic stationary phases.[15]

References

  • Technical Support Center: Azetidine Compound Stability. Benchchem. [URL: https://www.benchchem.com/technical-support/azetidine-compound-stability]
  • Mobile phases compatible for LCMS. SHIMADZU CORPORATION. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/hplc/lcms-mobile-phases.html]
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [URL: https://www.waters.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-guide-for-the-synthesis-of-heterocyclic-compounds]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00402]
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [URL: https://www.chromatographyonline.com/view/lc-ms-compatible-separation-polar-compounds-using-silica-hydride-columns]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8486047/]
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [URL: https://www.waters.
  • Mobile phases compatible for LC/MS. Shimadzu. [URL: https://www.shimadzu.com/an/lcms/lcms-2020/mobile-phase.html]
  • Thin Layer Chromatography (TLC). Columbia University. [URL: https://www.orgchemboulder.com/Technique/Procedures/TLC/TLC.shtml]
  • Thin Layer Chromatography. University of Toronto Scarborough. [URL: https://chem.utsc.utoronto.ca/weblabs/techniques/tlc.html]
  • Azetidine: Basicity and Preparation. YouTube. [URL: https://www.youtube.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3408803/]
  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry. [URL: https://www.infona.pl/resource/bwmeta1.element.baztech-article-BPP1-0026-0044]
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra06922h]
  • Thin Layer Chromatography. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/courses/342/Fall2008/Handouts/TLC_info.pdf]
  • 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Chemistry_Lab_Techniques/6%3A_Chromatography/6.
  • Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-common-issues-in-the-synthesis-of-n-heterocycles]
  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [URL: https://www.researchgate.net/publication/229054763_Synthesis_and_Profiling_of_a_Diverse_Collection_of_Azetidine-Based_Scaffolds_for_the_Development_of_CNS-Focused_Lead-Like_Libraries]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00216b]
  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents. [URL: https://patents.google.
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  • Azetidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Azetidine]
  • Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]
  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid. Google Patents. [URL: https://patents.google.
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  • Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7568]
  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. [URL: https://www.researchgate.
  • 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. [URL: https://www.youtube.
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [URL: https://www.ijarst.com/wp-content/uploads/2022/01/IJARST_2021_12_21.pdf]
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9708053/]
  • 1-Acetyl-azetidine-3-carboxylic acid methyl ester, 96% Purity, C7H11NO3, 1 gram. A2B Chem. [URL: https://www.a2bchem.com/product/1-acetyl-azetidine-3-carboxylic-acid-methyl-ester-1353953-76-0]
  • (PDF) AZA-MS: A novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo. ResearchGate. [URL: https://www.researchgate.net/publication/324676118_AZA-MS_A_novel_multiparameter_mass_spectrometry_method_to_determine_the_intracellular_dynamics_of_azacitidine_therapy_in_vivo]
  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [URL: https://www.researchgate.net/publication/287661570_New_azetidine-3-carbonyl-N-methyl-hydrazino_derivatives_of_fluoroquinolones_synthesis_and_evaluation_of_antibacterial_and_anticancer_properties]
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147779/]
  • Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21374646/]
  • LC-MS/MS Method for the Quantification of Acetylcysteine in Human Plasma Using Acetylcysteine-d3 as an Internal Standard. Benchchem. [URL: https://www.benchchem.com/technical-support/lc-ms-ms-method-for-the-quantification-of-acetylcysteine-in-human-plasma-using-acetylcysteine-d3-as-an-internal-standard]
  • Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [URL: https://seed.nih.
  • Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25459937/]

Sources

Technical Support Center: Hydrolysis of Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the hydrolysis of Methyl 1-Acetyl-3-azetidinecarboxylate. This process, which converts the methyl ester to the corresponding carboxylic acid (1-Acetyl-3-azetidinecarboxylic acid), is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1] The unique structure, featuring a strained four-membered azetidine ring, requires careful consideration of reaction conditions to ensure high yield and purity while preserving the integrity of the molecule.[2]

This guide provides field-proven protocols, mechanistic insights, and robust troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to empower you to navigate the potential challenges of this reaction with confidence and scientific rigor.

Reaction Fundamentals: Choosing the Right Path

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[3][4] For this specific substrate, the choice is critical due to the presence of the acid-sensitive azetidine ring and the base-sensitive N-acetyl group.

Base-Catalyzed Hydrolysis (Saponification)

This is the highly recommended pathway for this substrate. The reaction, commonly known as saponification, involves heating the ester with an aqueous solution of a strong base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).[5]

Mechanism Rationale: The key advantage of saponification is that it is an irreversible process .[6][7] The reaction proceeds through a nucleophilic acyl substitution mechanism. After the hydroxide ion attacks the ester carbonyl and the methoxide leaving group is expelled, the newly formed carboxylic acid is immediately deprotonated by the base in the reaction mixture. This forms a carboxylate salt, which is unreactive towards the alcohol byproduct, driving the reaction to completion.[7]

Acid-Catalyzed Hydrolysis

This method involves heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl).[8]

Mechanism Rationale: Acid-catalyzed hydrolysis is a reversible equilibrium process, which is the reverse of Fischer esterification.[3][9] To drive the reaction towards the product, a large excess of water is required.[4] However, this method poses a significant risk to the substrate. The strained azetidine ring is susceptible to acid-mediated ring-opening, which can lead to undesired byproducts and significantly lower yields.[10][11] Due to this stability concern, acid-catalyzed hydrolysis should be avoided unless all basic methods have failed.

Data Presentation: Comparison of Hydrolysis Methods
FeatureBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagents LiOH, NaOH, or KOH in H₂O with a co-solvent (THF, MeOH)[9][12]Dilute H₂SO₄ or HCl in excess H₂O[3]
Reversibility Irreversible[6]Reversible (Equilibrium)[4]
Typical Conditions 0 °C to 60 °CReflux / Elevated Temperatures
Key Advantage High conversion, clean reaction, goes to completion.Simple reagent profile.
Key Risk for Substrate Potential for N-deacetylation under harsh conditions (prolonged heating).High risk of azetidine ring-opening decomposition.[10][11]
Recommendation Strongly Recommended Not Recommended
Visualization: Base-Catalyzed Hydrolysis Mechanism (Saponification)

Troubleshooting_Workflow start Problem Observed: Low Yield / Incomplete Reaction check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Is Starting Material (SM) Still Present? check_tlc->sm_present incomplete_rxn Probable Cause: Incomplete Reaction sm_present->incomplete_rxn Yes side_products Are Significant Side Products Observed? sm_present->side_products No sol_reagents Solution: 1. Check stoichiometry of base (use 1.5-2.0 eq). 2. Increase reaction time. 3. Gently warm (40-50°C) if stable. 4. Ensure adequate solubility (check THF/H₂O ratio). incomplete_rxn->sol_reagents degradation Probable Cause: Substrate Degradation side_products->degradation Yes workup_issue Probable Cause: Workup/Extraction Issue side_products->workup_issue No sol_conditions Solution: 1. Lower reaction temperature (run at 0°C). 2. Reduce reaction time (monitor closely). 3. Check for N-deacetylation or ring opening via MS. degradation->sol_conditions sol_workup Solution: 1. Ensure pH is acidic enough (~2-3) during acidification. 2. Increase number of organic extractions (e.g., from 3x to 5x). 3. Check for product precipitation and filter if necessary. workup_issue->sol_workup

Sources

Technical Support Center: Deprotection Strategies for Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of Methyl 1-Acetyl-3-azetidinecarboxylate. As Senior Application Scientists, we understand that removing the N-acetyl group from this specific substrate presents a unique set of challenges, balancing the need for amide bond cleavage against the stability of both the methyl ester and the strained azetidine ring. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, in-depth solutions for your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for N-deacetylation, and how do they apply to my substrate?

The N-acetyl group is a robust protecting group, and its removal typically requires forcing conditions. The two most common strategies are acidic and basic hydrolysis.[1]

  • Acidic Hydrolysis: This method involves heating the substrate in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), often in a protic solvent like water or ethanol.[1] The mechanism involves protonation of the amide carbonyl, making it more electrophilic for nucleophilic attack by water.

    • Causality: While effective for amide cleavage, these conditions are harsh and pose a significant risk of concurrently hydrolyzing the methyl ester at the C3 position to the corresponding carboxylic acid. Furthermore, the strained azetidine ring can be susceptible to acid-mediated decomposition or ring-opening, particularly at elevated temperatures.[2][3]

  • Basic Hydrolysis (Saponification): This strategy employs strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent, usually with heating.[1][4] The hydroxide ion directly attacks the amide carbonyl.

    • Causality: This method is highly effective for amide cleavage but will almost certainly saponify the methyl ester, yielding the potassium or sodium salt of the N-deprotected azetidine-3-carboxylic acid.[4] This may be a desired outcome if the carboxylic acid is the target molecule. However, if the methyl ester is to be retained, this method is unsuitable.

Q2: My deprotection is sluggish or incomplete under standard conditions. How can I improve the reaction efficiency?

Incomplete conversion is a common issue, often arising from a desire to use milder conditions to protect the ester or azetidine ring. If you are facing a sluggish reaction, consider the following adjustments:

  • Increase Temperature: Both acidic and basic hydrolysis are significantly accelerated by heat.[1] If you are running the reaction at room temperature or with gentle warming, consider increasing the temperature to reflux. Monitor carefully by TLC or LC-MS to find a balance between reaction rate and byproduct formation.

  • Increase Reagent Concentration: Using a more concentrated acid or base solution can increase the reaction rate. For instance, switching from 2M HCl to 6M HCl can have a dramatic effect.

  • Change of Solvent: The choice of solvent can influence solubility and reaction kinetics. For acidic hydrolysis, using a mixture of ethanol and water can improve the solubility of the organic substrate while still providing the necessary water for hydrolysis.[1]

Q3: I'm observing significant side products. What are they, and how can I prevent them?

With this compound, two primary side reactions are expected: ester hydrolysis and azetidine ring-opening.

  • Probable Cause 1: Ester Hydrolysis. As discussed, both strong acid and base will readily cleave the methyl ester.[1][4]

    • Solution: If preserving the ester is critical, you must abandon harsh hydrolytic methods and move to milder, chemoselective strategies (see Q4). There is no simple way to prevent ester hydrolysis under conditions that are vigorous enough for N-acetyl cleavage.

  • Probable Cause 2: Azetidine Ring Degradation. The azetidine ring possesses significant ring strain, making it more liable to decomposition than larger ring systems like pyrrolidines or piperidines.[3][5]

    • Solution: Minimize reaction time and temperature. The ideal approach is to find conditions that allow for complete deacetylation just before significant degradation occurs. If degradation is unavoidable under hydrolytic conditions, milder methods are required.

Q4: My molecule is sensitive to harsh conditions. Are there milder, chemoselective deprotection methods available?

Yes, when functional groups like esters must be preserved, or the core scaffold is sensitive, milder and more selective reagents are necessary.

  • Schwartz's Reagent (Zirconocene Hydrochloride): This organometallic reagent has been shown to be highly effective for the chemoselective N-deacetylation of amides under neutral and mild conditions.[6][7] It is compatible with many common protecting groups, including esters.[6]

    • Causality: The mechanism involves the oxophilic zirconium center coordinating to the amide oxygen, activating the carbonyl group for reduction by the hydride and subsequent cleavage. This avoids the strongly acidic or basic conditions that lead to ester hydrolysis.[6]

  • Oxalyl Chloride / Propylene Glycol: This two-step, one-pot procedure involves the activation of the secondary amide with oxalyl chloride to form an imidoyl chloride intermediate. Subsequent treatment with propylene glycol cleaves the C-N bond, releasing the amine hydrochloride salt.[8][9]

    • Causality: This method avoids harsh hydrolysis. The selectivity for secondary acetamides is excellent, and the reaction proceeds under mild conditions, preventing epimerization at chiral centers and being tolerant of many functional groups.[8]

  • Thionyl Chloride / Pyridine: This system can be used for the deprotection of acetyl groups from amides via chlorination and subsequent hydrolysis.[10] The conditions are generally mild (ambient temperature), offering an alternative to high-temperature reflux.[10]

Q5: Is enzymatic deprotection a viable option for removing an N-acetyl group?

Enzymatic deprotection is an attractive strategy for its unparalleled mildness and selectivity, although its applicability is substrate-dependent.

  • Acylases and Lipases: Certain enzymes, such as acylase from Aspergillus melleus or porcine kidney, are well-known for hydrolyzing N-acetyl groups from amino acids.[11] Some lipases have also shown unexpected activity in hydrolyzing amides.[11]

    • Causality & Feasibility: These enzymes operate in aqueous buffer at or near physiological pH and temperature, making them perfectly compatible with both the methyl ester and the azetidine ring. The primary challenge is determining if this compound is a suitable substrate for a commercially available enzyme. This would require experimental screening of different hydrolases.[11][12] This approach is ideal for highly sensitive or complex molecules where chemical methods fail.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Reaction temperature too low. 2. Insufficient concentration of acid/base. 3. Poor substrate solubility.1. Increase temperature gradually, monitoring for side products.[1] 2. Use a more concentrated reagent (e.g., 6M HCl instead of 2M HCl). 3. Add a co-solvent like EtOH or THF to improve solubility.
Formation of a Single, More Polar Byproduct 1. Hydrolysis of the methyl ester to the carboxylic acid (under acidic or basic conditions).1. Confirm the new product's identity (e.g., via MS). If the ester must be preserved, switch to a chemoselective method like Schwartz's reagent.[6][7]
Multiple Byproducts / Baseline Smear on TLC 1. Decomposition of the azetidine ring due to harsh conditions (high heat, strong acid).[3]1. Reduce reaction temperature and time. 2. Switch to a milder deprotection protocol (e.g., Oxalyl Chloride/Propylene Glycol or enzymatic methods).[8][11]
Loss of Desired Product During Workup 1. The deprotected product (a secondary amine) is water-soluble as a hydrochloride or carboxylate salt.1. For acidic workup, basify the aqueous layer carefully (e.g., with NaHCO₃ or K₂CO₃) to pH > 9 before extracting with an organic solvent. 2. For basic workup, consider extraction from the basic solution, or acidification followed by ion-exchange chromatography.

Experimental Protocols & Methodologies

Protocol 1: Acidic Hydrolysis (Yields Azetidine-3-carboxylic Acid)

Expert Insight: This is a harsh, non-selective method best suited for when the final target is the deprotected carboxylic acid.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 6M aqueous HCl.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: The product will be in the aqueous layer as the hydrochloride salt of azetidine-3-carboxylic acid. It can be isolated by lyophilization or by adjusting the pH to the isoelectric point to precipitate the zwitterionic product.

Protocol 2: Chemoselective N-Deacetylation with Schwartz's Reagent

Expert Insight: This protocol is recommended for preserving the methyl ester. It requires anhydrous conditions due to the moisture sensitivity of the reagent.[6]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add Schwartz's reagent (Cp₂ZrHCl, 3.0-6.0 eq) portion-wise at room temperature. The mixture may change color.[6]

  • Stirring: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Reaction times are typically short (0.5-3 hours).[6]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Workup & Isolation: Extract the aqueous mixture with an organic solvent like CH₂Cl₂ or EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired Methyl 3-azetidinecarboxylate.[6]

Visualized Workflows and Logic

Deprotection_Decision_Tree start Is the methyl ester required in the final product? node_yes Use Chemoselective Methods start->node_yes Yes node_no Harsh Hydrolysis is an Option start->node_no No method_schwartz Schwartz's Reagent (Good for sensitive substrates) node_yes->method_schwartz method_oxalyl Oxalyl Chloride / Glycol (Good selectivity) node_yes->method_oxalyl method_enzymatic Enzymatic Screen (Mildest option) node_yes->method_enzymatic method_acid Acidic Hydrolysis (e.g., 6M HCl) (Yields carboxylic acid) node_no->method_acid method_base Basic Hydrolysis (e.g., NaOH) (Yields carboxylate salt) node_no->method_base

Troubleshooting_Workflow start Reaction is sluggish or incomplete check_temp Is temperature at reflux? start->check_temp increase_temp Increase temperature and monitor closely check_temp->increase_temp No check_conc Is reagent concentration high (e.g., >3M)? check_temp->check_conc Yes continue_reaction Continue reaction under new conditions increase_temp->continue_reaction increase_conc Increase reagent concentration check_conc->increase_conc No check_side_products Are side products forming? check_conc->check_side_products Yes increase_conc->continue_reaction switch_method Switch to a milder, chemoselective method check_side_products->switch_method Yes check_side_products->continue_reaction No

References

  • LookChem. What is Deprotection of Acetyl Groups. [Link]
  • Gurawa, A., Kumar, M., & Kashyap, S. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances. [Link]
  • ResearchGate. Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. [Link]
  • Gimmillaro, M., et al. (2014). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules. [Link]
  • ACS Publications. A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Acetyl Protection - Common Conditions. [Link]
  • ResearchGate.
  • Google Patents.
  • CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • HETEROCYCLES. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. [Link]
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
  • ResearchGate. A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. [Link]
  • National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Google Patents. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. [Link]
  • PubMed. Efficient route to (S)-azetidine-2-carboxylic acid. [Link]
  • Organic Chemistry Portal. A Facile Deprotection of Secondary Acetamides. [Link]
  • Frontiers.
  • Organic Chemistry Portal. Acetamides. [Link]
  • Asian Journal of Chemistry. A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. [Link]
  • YouTube.
  • ResearchGate.
  • Wiley Online Library. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. [Link]
  • National Institutes of Health. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). [Link]
  • ResearchGate. Previous strategies towards azetidines and this approach. a Select.... [Link]
  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
  • PubChem. Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)

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Technical Support Center: Troubleshooting Incomplete Acetylation of Methyl Azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering difficulties with the N-acetylation of methyl azetidine-3-carboxylate. Rather than a generic protocol, this document provides in-depth, field-tested insights into common failure modes and their rational solutions, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to not only solve the immediate problem but also to build a more robust synthetic strategy.

FAQs and Troubleshooting Guides

Question 1: My acetylation of methyl azetidine-3-carboxylate stalls at low conversion. What are the most likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is the most frequently reported issue for this substrate. The root causes typically stem from a combination of reduced nucleophilicity of the azetidine nitrogen and potential steric hindrance. The nitrogen in an azetidine ring is less nucleophilic than in a larger, less-strained ring like pyrrolidine, and the compact structure can hinder the approach of the acylating agent.

Here are the primary factors to investigate, in order of priority:

1. Sub-optimal Acylating Agent or Conditions: The reactivity of the acylating agent is paramount. For a moderately hindered and deactivated secondary amine like methyl azetidine-3-carboxylate, standard conditions may be insufficient.

  • Causality: The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of the acylating agent.[1] If the electrophile is not sufficiently reactive, or if the nucleophile is hindered, the activation energy for this step will be high, leading to a slow or stalled reaction.

  • Recommended Action: Switch to a more reactive acylating agent. Acyl chlorides are generally more reactive than their corresponding anhydrides.[2]

    • Protocol 1: High-Reactivity Acetylation using Acetyl Chloride

      • Dissolve methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

      • Add a non-nucleophilic base such as triethylamine (TEA, 2.2 eq) or pyridine (2.2 eq) to free-base the amine in situ. Stir for 10 minutes at room temperature under an inert atmosphere (N₂ or Ar).

      • Cool the mixture to 0 °C in an ice bath.

      • Add acetyl chloride (1.1 eq) dropwise as a solution in DCM.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

      • Upon completion, quench with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

2. Inadequate Base Selection: The base plays a dual role: it neutralizes the HCl salt of the starting material and scavenges the acid byproduct (HCl) generated during the reaction with acetyl chloride.[1] An inappropriate base can hinder the reaction.

  • Causality: If the amine starting material is not fully deprotonated to its free-base form, it will not be nucleophilic. Furthermore, the HCl generated during the reaction can protonate the starting amine, effectively taking it out of the reaction.

  • Recommended Action: Ensure a suitable non-nucleophilic organic base is used in slight excess. For very stubborn reactions, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

    • Why DMAP? DMAP is a hyper-nucleophilic catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a far more potent acylating agent than acetyl chloride or acetic anhydride itself. This intermediate can overcome the lower nucleophilicity and steric hindrance of the azetidine.[3]

    • Protocol 2: DMAP-Catalyzed Acetylation

      • Dissolve methyl azetidine-3-carboxylate hydrochloride (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM or THF (~0.1 M).

      • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature under N₂.

      • Cool to 0 °C.

      • Add acetic anhydride (1.2 eq) dropwise. (Acetic anhydride is often preferred with DMAP catalysis).

      • Stir at room temperature overnight, monitoring by TLC.

      • Work-up as described in Protocol 1.

Troubleshooting Logic Diagram

G start Incomplete Acetylation Detected q1 Is the reaction stalled at <50% conversion? start->q1 a1_yes YES q1->a1_yes a1_no NO (Slow Conversion) q1->a1_no action1 Switch to more reactive acylating agent (Acetyl Chloride). See Protocol 1. a1_yes->action1 action3 Increase reaction time and/or gently warm to 30-40 °C. a1_no->action3 q2 Still incomplete after using Acetyl Chloride? action1->q2 a2_yes YES q2->a2_yes a2_no NO (Success) q2->a2_no action2 Introduce DMAP as a catalyst with Acetic Anhydride. See Protocol 2. a2_yes->action2 end_success Reaction Complete a2_no->end_success end_check_sides Reaction Complete. Check for side products. action2->end_check_sides action3->end_check_sides

Caption: Troubleshooting workflow for incomplete acetylation.

Question 2: I'm observing a new, more polar spot on my TLC plate and my mass spec shows a product with a mass corresponding to M-14. What is happening?

Answer:

This analytical signature strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Causality: The methyl ester of your azetidine is susceptible to hydrolysis under either acidic or basic aqueous conditions, which are often present during the reaction work-up.[4] The resulting carboxylic acid is significantly more polar, leading to a lower Rf on a normal-phase TLC plate. The mass loss of 14 Da corresponds to the loss of a CH₂ group (specifically, the replacement of -OCH₃ [31 Da] with -OH [17 Da]).

  • Recommended Action:

    • Anhydrous Work-up: If possible, avoid an aqueous work-up altogether. After the reaction, filter off the triethylamine hydrochloride salt and concentrate the filtrate. The crude product can then be purified directly by column chromatography.

    • Careful Aqueous Work-up: If an aqueous wash is necessary, use a mild base like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or K₂CO₃. Perform the wash quickly and at a low temperature (0 °C) to minimize contact time.

    • pH Control: Ensure the aqueous layer is not strongly acidic during extraction, as this can also promote hydrolysis.

Question 3: My reaction is complete, but after work-up and purification, my yield is very low and I see multiple unidentified products. Could the azetidine ring be opening?

Answer:

Yes, ring-opening is a known decomposition pathway for strained four-membered rings like azetidines, especially under harsh conditions.[5][6]

  • Causality: The significant ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic or acid-catalyzed ring-opening reactions.[6] This can be triggered by strong acids, strong bases, or elevated temperatures, leading to the formation of linear gamma-amino derivatives.[7][8] The N-acetylation makes the nitrogen electron-deficient, which can, in some contexts, further activate the ring towards nucleophilic attack.

  • Visualizing the Side Reaction:

    G cluster_main Desired N-Acetylation cluster_side Side Reaction: Ring Opening Start Methyl Azetidine- 3-carboxylate Product N-Acetyl Product Start->Product Ac₂O/Base RingOpen Ring-Opened γ-amino ester Start->RingOpen Harsh Conditions (e.g., Strong Acid/Base, Heat)

    Caption: Competing reaction pathways for azetidines.

  • Recommended Action:

    • Milder Conditions: Avoid high temperatures. If the reaction is sluggish at room temperature, it is preferable to use a catalyst like DMAP (Protocol 2) rather than forcing the reaction with heat.

    • Avoid Strong Acids/Bases: Use non-nucleophilic organic bases (TEA, DIPEA, pyridine) instead of strong inorganic bases (NaOH, KOH). During work-up, use mild buffers.

    • Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as contaminants can initiate decomposition pathways.

Data Summary and Analytical Monitoring

Effective troubleshooting relies on accurate reaction monitoring.

Table 1: Reagent Selection Guide

Reagent TypeExampleReactivityProsCons
Acylating Agent Acetic AnhydrideModerateEasy to handle; less moisture sensitive.May require catalyst or heat for hindered amines.
Acetyl ChlorideHighHighly reactive; ideal for difficult acylations.[2]Moisture sensitive; generates corrosive HCl.
Base Triethylamine (TEA)StandardGood HCl scavenger; easily removed.Can sometimes be difficult to remove all traces.
PyridineStandardAlso acts as a nucleophilic catalyst (weakly).Higher boiling point; can be harder to remove.[9]
Catalyst DMAPHighDramatically increases reaction rate.[3]Can be difficult to remove if used stoichiometrically.

Protocol 3: Reaction Monitoring by TLC

  • System: Use a standard solvent system such as 50:50 Ethyl Acetate:Hexanes. Adjust polarity as needed.

  • Visualization:

    • UV Light (254 nm): To visualize aromatic compounds if applicable.

    • Potassium Permanganate (KMnO₄) stain: The starting secondary amine will readily stain (often yellow/brown), while the product amide will be much less reactive or unreactive to this stain. This provides a clear indication of starting material consumption.

    • Ninhydrin stain: Can also be used to visualize the primary/secondary amine starting material.[9]

  • Expected Results:

    • Starting Material (Methyl azetidine-3-carboxylate): More polar, lower Rf. Stains strongly with KMnO₄.

    • Product (N-acetyl methyl azetidine-3-carboxylate): Less polar, higher Rf. Does not stain or stains very weakly with KMnO₄.

References

  • Boswell, G. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Mastering Chemistry Help. (2013). Acylation of amines.
  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
  • Nie, Z., et al. (2016). Bioanalytical approaches for the detection of protein acetylation-related enzymes. Analytical and Bioanalytical Chemistry.
  • Kollár, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules.
  • O'Hara, F., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • ACS Publications. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Gaddameedi, R., et al. (2024). An Acetyl-Click Chemistry Assay to Measure HAT1 Acetylation. Bio-protocol.
  • Regis Technologies. (n.d.). Acylation Reagents.
  • Sidoli, S., & Garcia, B. A. (2019). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. Methods in Molecular Biology.
  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
  • MtoZ Biolabs. (n.d.). Acetylation Detection Method.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
  • ResearchGate. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions.
  • Sahay, A. K., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • NIH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • eGyanKosh. (n.d.). 1.2 Azetidinones (~-Lactams).
  • YouTube. (2020). Azetidine: Chemical Reactivity.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • RSC Publishing. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Google Patents. (n.d.). EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • European Patent Office. (n.d.). EP 0169602 A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • Organic Syntheses. (n.d.). Procedure.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

Sources

Technical Support Center: Reaction Workup for Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 1-Acetyl-3-azetidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of handling this valuable synthetic intermediate. The primary challenge in working with this and related molecules lies in the inherent reactivity of the strained four-membered azetidine ring, which demands careful consideration during the reaction workup and purification stages.[1] This document offers structured troubleshooting advice and detailed protocols to help you navigate these challenges and maximize your yield and purity.

Troubleshooting Guide

This section addresses specific issues encountered during the experimental workup of this compound in a direct question-and-answer format.

Question 1: My reaction yield is significantly low after an aqueous acidic workup (e.g., with 1N HCl). TLC analysis shows a new, more polar spot and loss of product. What is the likely cause and how can it be prevented?

Answer: The root cause is the acid-catalyzed degradation of the azetidine ring. The four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions.[1] Under acidic conditions, the azetidine nitrogen is protonated, which dramatically increases its leaving group ability and facilitates nucleophilic attack by water or other nucleophiles, leading to ring cleavage.[2][3] This decomposition is a well-documented stability issue for N-substituted azetidines, with decomposition rates being highly pH-dependent.[3][4]

Solutions:

  • Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ for washing or pH adjustment.

  • Use a Milder Acidic Wash: If a wash is necessary to remove basic impurities (like unreacted starting amine or pyridine), use a saturated aqueous solution of ammonium chloride (NH₄Cl). Perform the extraction quickly and at low temperatures (0-5 °C) to minimize contact time.[2]

  • Prioritize Bicarbonate Washes: The most robust method is to perform the initial washes with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid and quench excess acylating agent, followed by a brine wash.

  • Biphasic Quench: Quench the reaction by adding it to a rapidly stirring biphasic mixture of an organic solvent (e.g., ethyl acetate) and saturated NaHCO₃ solution. This ensures immediate neutralization and minimizes exposure of the product to localized high concentrations of acid or base.

Question 2: I'm observing significant streaking and product loss during silica gel column chromatography. My final fractions are impure. What's happening on the column?

Answer: Standard silica gel is acidic (pH ≈ 4-5) and can cause on-column degradation of acid-sensitive compounds like your azetidine derivative.[2] The prolonged contact of the product with the acidic silica surface acts like a continuous acidic wash, leading to the same ring-opening decomposition observed in acidic workups. This results in streaking on TLC, poor separation, and low recovery of the desired product.[2]

Solutions:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) by volume. Let the slurry stand for an hour before packing the column. This deactivates the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using neutral alumina as an alternative stationary phase, which is less likely to cause acid-catalyzed decomposition.

  • Minimize Purification Time: If using silica, run the column as quickly as possible without sacrificing resolution. Dry-loading the crude product onto a small amount of silica can also help improve the separation efficiency and reduce contact time.

Question 3: My final product is contaminated with a byproduct corresponding to the hydrolyzed ester (1-Acetyl-3-azetidinecarboxylic acid). How can I prevent this?

Answer: While the azetidine ring is the primary point of sensitivity, the methyl ester is susceptible to saponification (hydrolysis) under basic conditions. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the workup, even at moderate concentrations, can lead to unwanted ester cleavage.[5]

Solutions:

  • Use Mild Bases: For neutralization and washing, exclusively use mild inorganic bases such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Limit Contact Time: Even with mild bases, it is good practice to perform extractions swiftly to minimize the time the product spends in the aqueous basic phase.

  • Temperature Control: Conduct all basic washes at reduced temperatures (0-5 °C) to slow down the rate of potential hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring so sensitive to acid? The sensitivity arises from a combination of factors. The C-N-C bond angle in an azetidine ring is compressed relative to an ideal sp³ hybridized atom, leading to significant angle and torsional strain.[1] Protonation of the ring nitrogen makes it a much better leaving group. This, combined with the pre-existing strain, creates a strong thermodynamic driving force for a ring-opening reaction to relieve the strain.[3][6]

Q2: What is the best practice for quenching an N-acetylation reaction (using acetyl chloride or acetic anhydride) for this synthesis? The optimal method is to slowly add the reaction mixture to a separate, vigorously stirred flask containing a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate, DCM) and a slight excess of saturated sodium bicarbonate solution at 0 °C. This method ensures that the highly reactive and acidic byproducts (HCl from acetyl chloride, or acetic acid from acetic anhydride) are neutralized immediately, protecting the sensitive product.

Q3: What are the ideal pH ranges to maintain during the workup? For optimal stability, the pH of all aqueous phases during the workup should be maintained between pH 7 and pH 9 . Strongly acidic conditions (pH < 6) risk ring-opening, while strongly basic conditions (pH > 10) increase the risk of ester hydrolysis.

Recommended Protocols & Workflows

Protocol 1: Standard Workup for Acid-Sensitive Azetidines
  • Reaction Quenching: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. In a separate flask, prepare a biphasic mixture of ethyl acetate (EtOAc) and saturated aqueous NaHCO₃ solution (approximately 2:1 v/v). Slowly transfer the reaction mixture to the quenching flask with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (1x)

      • Water (1x)

      • Saturated aqueous NaCl (brine) solution (1x)

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and wash the solid with a small amount of fresh organic solvent. Concentrate the filtrate in vacuo using a rotary evaporator at a bath temperature not exceeding 40 °C.

  • Purification: Purify the resulting crude oil or solid using column chromatography on neutralized silica gel (see Protocol 2).

Protocol 2: Preparation of Neutralized Silica Gel
  • Determine Silica Amount: Calculate the required amount of silica gel for your column (typically 50-100 times the weight of your crude product).

  • Prepare Slurry: In a fume hood, add the silica gel to a beaker containing your chosen column eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Neutralization: Add triethylamine (Et₃N) to the slurry, equivalent to 1.5% of the eluent volume (e.g., for 500 mL of eluent, add 7.5 mL of Et₃N).

  • Equilibration: Stir the slurry gently for 30-60 minutes to ensure complete neutralization.

  • Pack Column: Pack the column with the neutralized silica slurry as you normally would.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines the logical steps to diagnose and solve low-yield issues during the workup of this compound.

G start Low Yield Observed After Workup check_ph Check pH of Aqueous Wash start->check_ph acidic_wash Acidic Wash Used (e.g., HCl)? check_ph->acidic_wash silica_issue Product Degraded During Silica Gel Chromatography? acidic_wash->silica_issue No sol_acid Root Cause: Acid-Catalyzed Ring Opening Solution: 1. Use Sat. NaHCO₃ / Brine wash. 2. If needed, use Sat. NH₄Cl briefly at 0°C. acidic_wash->sol_acid Yes sol_silica Root Cause: Acidic Nature of Silica Gel Solution: 1. Use neutralized silica (1.5% Et₃N in eluent). 2. Consider neutral alumina. silica_issue->sol_silica Yes hydrolysis_check Ester Hydrolysis Observed (byproduct)? silica_issue->hydrolysis_check No end Optimized Yield and Purity sol_acid->end sol_silica->end sol_hydrolysis Root Cause: Strong Base (e.g., NaOH) or prolonged exposure to mild base. Solution: 1. Use only NaHCO₃ or K₂CO₃. 2. Minimize wash time. hydrolysis_check->sol_hydrolysis Yes hydrolysis_check->end No sol_hydrolysis->end

Caption: Troubleshooting workflow for low yields in azetidine workup.

Mechanism: Acid-Catalyzed Ring Opening

This diagram illustrates the mechanism by which strong acids lead to the decomposition of the azetidine ring.

G Mechanism of Acid-Catalyzed Azetidine Ring Opening cluster_1 Step 2: Nucleophilic Attack A This compound B Protonated Azetidinium Ion (Activated Intermediate) A->B Fast, Reversible Hplus + H⁺ D Ring-Opened Product (Degradation) B->D Slow, Rate-Determining (Sₙ2 Attack) C H₂O (Nucleophile)

Caption: Acid-catalyzed ring-opening mechanism of azetidines.

References

  • BenchChem. Technical Support Center: Azetidine Compound Stability.
  • PMC, NIH. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021-09-30).
  • American Chemical Society. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021-09-30).
  • YouTube. Azetidine: Basicity and Preparation. (2020-11-19).
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24).
  • NIH. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up.

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Validation & Comparative

IR and Mass spectrometry of "Methyl 1-Acetyl-3-azetidinecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-Acetyl-3-azetidinecarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) characteristics of this compound, a key heterocyclic building block in modern drug discovery. Azetidine scaffolds are of immense interest in medicinal chemistry due to their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1] As such, unambiguous characterization of these molecules is paramount for advancing pharmaceutical research and development.[2][3]

This document moves beyond a simple data summary. It is designed for researchers, scientists, and drug development professionals, offering a predictive and comparative analysis grounded in fundamental principles of spectroscopy. We will dissect the expected spectral features, propose logical fragmentation pathways, and compare these signatures against relevant alternatives to provide a holistic understanding of this molecule's analytical profile.

The Molecule in Focus: this compound

Before delving into the spectral data, it is crucial to understand the molecule's structure, which dictates its analytical behavior.

  • Molecular Formula: C₇H₁₁NO₃[4]

  • Molecular Weight: 157.17 g/mol [4]

  • Structure:

    • A four-membered saturated nitrogen heterocycle (azetidine ring).

    • An N-acetyl group attached to the ring nitrogen.

    • A methyl carboxylate (ester) group at the 3-position of the ring.

The presence of two carbonyl groups (amide and ester) and a strained azetidine ring are the most influential features that will define its spectroscopic fingerprint.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is an indispensable technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can pinpoint the characteristic vibrational frequencies of specific chemical bonds. For this compound, the key is to distinguish the two carbonyl stretches and identify vibrations associated with the strained ring.

Predicted IR Absorption Profile
Predicted Frequency (cm⁻¹) Vibrational Mode Rationale and Comparative Insights
~1740 cm⁻¹ Ester C=O Stretch This is a strong, sharp absorption characteristic of saturated esters. The position is comparable to that in simple esters like methyl acetate.[5] Its higher frequency relative to the amide carbonyl is due to the lack of resonance donation from the adjacent oxygen, maintaining a higher degree of double-bond character.
~1655 cm⁻¹ Amide C=O Stretch (Amide I Band) This is a very strong absorption. The N-acetyl group on the strained azetidine ring results in a tertiary amide. Its frequency is typical for amides and is significantly lower than the ester carbonyl due to resonance between the nitrogen lone pair and the carbonyl pi-system, which lengthens and weakens the C=O bond.[6]
~2850-2960 cm⁻¹ Aliphatic C-H Stretch These absorptions arise from the methyl groups (acetyl and ester) and the CH₂/CH groups of the azetidine ring.
~1200-1250 cm⁻¹ Ester C-O Stretch A strong band corresponding to the stretching vibration of the C-O single bond in the ester functional group.
~1370 cm⁻¹ CH₃ Bend A moderate absorption from the symmetric bending of the methyl groups.

The most diagnostic feature in the IR spectrum is the presence of two distinct and strong carbonyl peaks separated by approximately 85 cm⁻¹. This immediately confirms the presence of both the amide and ester functionalities. The strained nature of the β-lactam (azetidin-2-one) ring is known to increase the carbonyl stretching frequency to >1760 cm⁻¹[7]; however, in our target molecule, the carbonyls are exocyclic to the azetidine ring, so their frequencies are expected to be more conventional.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method is ideal for rapid and non-destructive analysis of solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Application: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction and generate the final absorbance or transmittance spectrum.

G cluster_prep Preparation cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Place_Sample Place Sample on Crystal Collect_Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Background Subtraction) Acquire_Spectrum->Process_Data Final_Spectrum Final_Spectrum Process_Data->Final_Spectrum Output

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry: Unraveling the Molecular Structure

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[8] When a molecule is ionized, it forms a molecular ion which can then break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.[9]

Predicted Fragmentation Pathway (Electron Ionization - EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation. This is highly useful for structural elucidation.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 157 . This corresponds to the intact molecule with one electron removed.

The fragmentation will be dictated by the stability of the resulting fragments, with cleavage often occurring adjacent to functional groups.[10]

  • Loss of Methoxy Radical (˙OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (mass 31). This would form a stable acylium ion.

    • [C₇H₁₁NO₃]⁺˙ → [C₆H₈NO₂]⁺ + ˙OCH₃

    • Fragment: m/z 126

  • Formation of Acetyl Cation: A very common pathway for N-acetyl compounds is the cleavage of the N-C(O) bond to form the highly stable acetyl cation.

    • [C₇H₁₁NO₃]⁺˙ → [CH₃CO]⁺ + [C₅H₈NO₂]˙

    • Fragment: m/z 43 (Often the base peak)[11]

  • Loss of Carbomethoxy Group (˙COOCH₃): Cleavage of the bond between the azetidine ring and the ester group can result in the loss of the entire methyl carboxylate group as a radical (mass 59).

    • [C₇H₁₁NO₃]⁺˙ → [C₅H₈NO]⁺ + ˙COOCH₃

    • Fragment: m/z 98

  • Ring Opening and Cleavage: The strained azetidine ring can undergo alpha-cleavage next to the nitrogen atom, a common pathway for cyclic amines.[12] This can lead to a variety of smaller fragments. For instance, cleavage of the C2-C3 and N1-C4 bonds could lead to the loss of ethene (C₂H₄, mass 28), leading to a fragment at m/z 129.

G cluster_frags Primary Fragments M [M]⁺˙ m/z 157 F126 [M - ˙OCH₃]⁺ m/z 126 M->F126 -31 Da F98 [M - ˙COOCH₃]⁺ m/z 98 M->F98 -59 Da F43 [CH₃CO]⁺ m/z 43 (Base Peak) M->F43 -114 Da

Caption: Proposed EI-MS fragmentation of the target molecule.

Alternative: Electrospray Ionization (ESI)

For analyses coupled with liquid chromatography (LC-MS), ESI is the preferred method.[13] It is a "soft" ionization technique that typically results in a protonated molecule, [M+H]⁺, with minimal fragmentation.

  • Protonated Molecule [M+H]⁺: m/z 158

Tandem MS (MS/MS) would then be required to induce fragmentation of the m/z 158 precursor ion to gain structural information. The fragmentation pathways would likely be similar to those in EI, involving losses of neutral molecules like methanol (CH₃OH, 32 Da) or ketene (CH₂CO, 42 Da).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for a volatile and thermally stable compound like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1) to avoid overloading the column.

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 250°C.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200 to ensure capture of the molecular ion and all relevant fragments.

    • Source Temperature: Set to ~230°C.

  • Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment peaks. Compare the fragmentation pattern to a reference library (e.g., NIST) if available.

Conclusion: A Unique Spectroscopic Signature

The analytical characterization of this compound is defined by a combination of clear, interpretable features in both IR and MS. The dual carbonyl absorptions in the IR spectrum provide immediate confirmation of the ester and amide groups, while the mass spectrum delivers a precise molecular weight and a rich fragmentation pattern dominated by stable acylium ions. The base peak at m/z 43 is a strong indicator of the N-acetyl moiety.

This guide provides a robust framework for researchers to identify and characterize this important heterocyclic building block, ensuring the scientific integrity required for applications in medicinal chemistry and drug development.[14] By understanding the causality behind its spectral features, scientists can confidently confirm its structure and purity, paving the way for its use in the synthesis of novel bioactive molecules.

References

  • BenchChem. (2025). Spectroscopic Data of 3-(2-Ethylphenyl)azetidine: A Technical Guide. Benchchem.
  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...
  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • ResearchGate. (n.d.). IR spectra of β-lactamase inhibitors. (a) IR spectrum of the extracted...
  • College of Science Repository. (n.d.).
  • Acanthus Pharma Services. (n.d.).
  • National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. [Link]
  • Agilent. (n.d.).
  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. [Link]
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • National Institutes of Health. (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. [Link]
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
  • National Institutes of Health. (n.d.). Discrete steps in sensing of β-lactam antibiotics by the BlaR1 protein of the methicillin-resistant Staphylococcus aureus bacterium. PMC. [Link]
  • Chemistry LibreTexts. (2023).
  • MySkinRecipes. (n.d.).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
  • National Institute of Standards and Technology. (n.d.). Azetidine, 1-methyl-. NIST WebBook. [Link]
  • Science Ready. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Acetic acid, methyl ester. NIST WebBook. [Link]
  • Journal of Chemical Education. (2012). Review of Heterocyclic Chemistry, 5th Edition. [Link]
  • National Institutes of Health. (2024). Heterocycles in Medicinal Chemistry II. PMC. [Link]
  • ResearchGate. (n.d.). Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top)...
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST WebBook. [Link]

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A Comparative Guide to the Purity Assessment of Methyl 1-Acetyl-3-azetidinecarboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). Methyl 1-Acetyl-3-azetidinecarboxylate, a substituted azetidine, represents a class of strained heterocyclic building blocks increasingly utilized in medicinal chemistry for their ability to impart unique three-dimensional structures and desirable physicochemical properties to drug candidates.[1][2] Consequently, ensuring the stringent purity of this intermediate is paramount.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore a primary reversed-phase HPLC (RP-HPLC) method for achiral purity and an alternative chiral HPLC method for enantiomeric purity, explaining the scientific rationale behind the methodological choices and providing detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical strategies for quality control.

The Imperative of Purity: Adherence to Regulatory Standards

The International Council for Harmonisation (ICH) has established comprehensive guidelines, such as ICH Q3A, that mandate the identification, reporting, and qualification of impurities in new drug substances.[3][4][5] Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[4][6] Even at trace levels, these impurities can have unintended pharmacological or toxicological effects, making their control a critical aspect of drug development.[7] This guide focuses on methods to detect and quantify such impurities in this compound, ensuring that it meets the rigorous standards required for use in pharmaceutical synthesis.

Method 1: Primary Purity Assessment by Reversed-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[8] For a polar, small molecule like this compound, a C18 stationary phase provides a suitable hydrophobic surface for retention and separation from potential non-polar and moderately polar impurities.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected for its broad applicability in retaining organic molecules. The end-capping on modern C18 columns minimizes peak tailing for amine-containing compounds, which is relevant for potential basic impurities.

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic modifier (acetonitrile or methanol) is employed. The acid suppresses the ionization of any free carboxyl groups on potential impurities and silanol groups on the silica support, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detector: UV detection is chosen due to the presence of a carbonyl group in the acetyl and ester moieties, which provides sufficient chromophoric activity for detection at low wavelengths (around 210-220 nm).

  • Gradient Elution: A gradient elution is necessary to ensure the separation of impurities with a wide range of polarities, from polar starting materials to more non-polar by-products, within a reasonable timeframe.[3]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

  • Data Analysis:

    • The purity is typically assessed using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Potential Impurities to Monitor
  • Starting Materials: 3-Azetidinecarboxylic acid.

  • By-products: Di-acylated species or products of ring-opening.

  • Degradation Products: Hydrolysis of the ester or acetyl group.

Method 2: Alternative Purity Assessment by Chiral HPLC

The 3-position of the azetidine ring in this compound is a stereocenter. If the synthesis is not stereospecific or if racemization can occur, the final product may be a racemic mixture. As the biological activity of enantiomers can differ significantly, quantifying the enantiomeric excess (ee) is a critical aspect of purity assessment for chiral molecules.[9]

Causality Behind Experimental Choices
  • Stationary Phase (Column): Chiral stationary phases (CSPs) are required to separate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak®), are highly effective for a broad range of compounds and are a logical first choice.[10]

  • Mobile Phase: Normal-phase chromatography, using a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is typically employed with polysaccharide-based CSPs. The alcohol acts as a polar modifier that influences the interaction between the analyte and the CSP.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Hexane:Isopropanol (80:20, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Comparative Analysis of HPLC Methods

ParameterRP-HPLC-UVChiral HPLCLC-MS
Primary Application Achiral purity, quantification of impuritiesEnantiomeric purity, separation of stereoisomersImpurity identification and quantification
Selectivity Based on polarity/hydrophobicityBased on stereochemistryBased on mass-to-charge ratio
Sensitivity Moderate (ng level)Moderate (ng level)High to very high (pg to fg level)
Complexity Low to moderateModerateHigh
Information Provided Retention time, peak area (purity)Enantiomeric excess, retention times of enantiomersMolecular weight of impurities, fragmentation patterns
Typical Mobile Phase Water/Acetonitrile/Methanol (Reversed-Phase)Hexane/Isopropanol/Ethanol (Normal-Phase)Volatile buffers compatible with MS

Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical intermediate like this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity / ee% Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity assessment.

Conclusion

The purity assessment of this compound requires a multi-faceted approach. A robust RP-HPLC method serves as the primary tool for determining overall purity and quantifying process-related impurities and degradants. However, when dealing with chiral molecules, this is incomplete without a dedicated chiral HPLC method to determine the enantiomeric excess. For comprehensive impurity profiling, especially during process development and for regulatory submissions, coupling HPLC with mass spectrometry (LC-MS) provides invaluable structural information for unknown impurities.[11] By employing these orthogonal analytical techniques, researchers and drug developers can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • Chiral Synthesis of 3-Aminoazetidine Derivatives: Applic
  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Application Notes and Protocols for Azetidine-Based Ligands in C
  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological. EMA.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • An Alternative Method to Isolate Pharmaceutical Intermediates.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • (Z)-Methyl 1-acetyl-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.

Sources

A Comparative Guide to the X-ray Crystal Structure of Methyl 1-Acetyl-3-azetidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rigid yet tunable framework of the azetidine ring system offers a compelling scaffold for the design of novel therapeutics. The precise three-dimensional arrangement of substituents on this four-membered heterocycle is paramount to its interaction with biological targets. This guide provides an in-depth comparative analysis of the X-ray crystal structures of N-acylated azetidine-3-carboxylate derivatives, offering insights into the subtle yet significant conformational nuances dictated by the nature of the N-substituent. While the crystal structure for the specific molecule "Methyl 1-Acetyl-3-azetidinecarboxylate" is not publicly available, this guide will leverage the available crystallographic data of closely related analogues to provide a robust comparative framework.

The Azetidine Ring: A Conformational Conundrum

The four-membered azetidine ring is not planar. To alleviate ring strain, it adopts a puckered conformation. This puckering is crucial as it dictates the spatial orientation of substituents at the 3-position, which can adopt either a pseudo-axial or pseudo-equatorial position. The nature of the substituent on the nitrogen atom (N1) plays a significant role in influencing the degree of ring puckering and the conformational preference of other ring substituents. Understanding these conformational subtleties is critical for structure-activity relationship (SAR) studies in drug design.

Comparative Crystal Structure Analysis: N-Acetyl vs. N-Boc Derivatives

To illustrate the influence of the N-substituent on the crystal structure of methyl azetidine-3-carboxylate derivatives, we will compare the crystallographic data of two representative analogues: N-acetyl-azetidine-3-carboxylic acid and a hypothetical N-Boc-methyl azetidine-3-carboxylate, drawing on known structural data for similar compounds.

A recent study on the crystal structures of N-acetylated proline and its ring-size analogs provides critical data for N-acetyl-azetidine carboxylic acid[1][2]. While not the methyl ester, the carboxylic acid derivative offers a close and highly relevant point of comparison. For the N-Boc analogue, we will infer expected structural features based on the known steric demands of the tert-butoxycarbonyl (Boc) group and its influence on the conformation of cyclic amines.

ParameterN-Acetyl-azetidine-3-carboxylic Acid DerivativeExpected for N-Boc-methyl azetidine-3-carboxylate
N-Substituent Acetyl (-COCH₃)tert-Butoxycarbonyl (-COOC(CH₃)₃)
Ring Puckering The four-membered ring exhibits a distinct puckered conformation.A pronounced puckering of the azetidine ring is anticipated due to the steric bulk of the Boc group.
Amide Bond Conformation The N-acetyl group introduces a planar amide bond, which influences the overall molecular conformation.The carbamate group of the Boc substituent is also planar, but its larger size is expected to have a more significant impact on the adjacent ring geometry.
Intermolecular Interactions Crystal packing is likely dominated by hydrogen bonding involving the carboxylic acid and the acetyl carbonyl group.In the methyl ester, intermolecular interactions would primarily involve weaker van der Waals forces and potential C-H···O hydrogen bonds. The bulky Boc group may lead to a less dense crystal packing.

The smaller acetyl group is expected to allow for a more compact crystal packing arrangement, potentially leading to stronger intermolecular interactions compared to the sterically demanding Boc group. The difference in the N-substituent will directly impact the dihedral angles of the azetidine ring and the orientation of the methyl carboxylate group at the 3-position.

Alternative Structural Elucidation Techniques: X-ray Crystallography vs. NMR Spectroscopy

While single-crystal X-ray diffraction provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the conformational dynamics of molecules in solution.

X-ray Crystallography:

  • Advantages: Provides a precise and unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.

  • Limitations: Requires a single, well-ordered crystal, which can be challenging to obtain. The determined structure represents a static snapshot in the crystal lattice and may not fully represent the conformational ensemble in solution.

NMR Spectroscopy:

  • Advantages: Allows for the study of molecules in solution, which is often more biologically relevant. Can provide information on conformational equilibria and dynamic processes.

  • Limitations: The observed structure is an average of all conformations present in solution. Deriving a precise three-dimensional structure can be complex and may require advanced techniques like NOESY and ROESY.

For azetidine derivatives, a combined approach is often optimal. X-ray crystallography can provide a high-resolution starting point, while NMR can be used to understand the molecule's behavior and conformational preferences in a solution environment, which is more akin to physiological conditions.

Experimental Protocols

Synthesis and Crystallization of N-Protected Methyl Azetidine-3-Carboxylates

The synthesis of N-protected methyl azetidine-3-carboxylates typically involves a multi-step process. The general workflow is outlined below:

Synthesis_Workflow A Azetidine-3-carboxylic Acid B N-Protection (e.g., Ac₂O or Boc₂O) A->B Protection of Nitrogen C N-Protected Azetidine-3-carboxylic Acid B->C D Esterification (e.g., MeOH, H⁺ or TMS-diazomethane) C->D Carboxylic Acid to Ester E N-Protected Methyl Azetidine-3-carboxylate D->E F Purification (e.g., Chromatography) E->F G Crystallization F->G H Single Crystals for X-ray Diffraction G->H

Caption: General synthetic workflow for N-protected methyl azetidine-3-carboxylates.

Step-by-Step Methodology:

  • N-Protection of Azetidine-3-carboxylic Acid:

    • To a solution of azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and dioxane), add a base (e.g., sodium hydroxide).

    • Slowly add the protecting group reagent (e.g., acetic anhydride for N-acetylation or di-tert-butyl dicarbonate for N-Boc protection) at a controlled temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture and extract the N-protected product with an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the crude N-protected azetidine-3-carboxylic acid.

  • Esterification:

    • Dissolve the N-protected azetidine-3-carboxylic acid in methanol.

    • For acid-catalyzed esterification, add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture.

    • Alternatively, for a milder esterification, treat a solution of the carboxylic acid in a suitable solvent (e.g., a mixture of methanol and toluene) with trimethylsilyldiazomethane at 0 °C.

    • Monitor the reaction for completion.

    • Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Purification and Crystallization:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

    • For crystallization, dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone).

    • Slowly add a less polar solvent (e.g., hexanes or pentane) until the solution becomes slightly turbid.

    • Allow the solution to stand undisturbed at room temperature or in a refrigerator for slow evaporation of the solvent to promote the growth of single crystals.

X-ray Data Collection and Structure Refinement

A typical workflow for single-crystal X-ray diffraction is as follows:

Xray_Workflow A Mount a suitable single crystal B Collect diffraction data on a diffractometer A->B C Process and reduce the data B->C D Solve the crystal structure (e.g., using direct methods) C->D E Refine the structural model D->E F Analyze and validate the final structure E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology Details:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected data are processed, and the structure is solved using specialized software.

  • The structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Conclusion

The conformational analysis of "this compound" derivatives through X-ray crystallography provides invaluable information for rational drug design. The choice of the N-substituent, such as an acetyl or a Boc group, significantly influences the puckering of the azetidine ring and the overall molecular conformation in the solid state. While X-ray crystallography offers a precise snapshot of the solid-state structure, a comprehensive understanding of these molecules often requires complementary techniques like NMR spectroscopy to probe their dynamic behavior in solution. The experimental protocols outlined in this guide provide a foundation for the synthesis, crystallization, and structural analysis of this important class of compounds, enabling researchers to further explore their therapeutic potential.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437-42.
  • Seebach, D., et al. (2022). Crystal structure analysis of N-acetylated proline and ring-size analogs. Journal of Peptide Science, e3473.
  • Choi, C., et al. (2007). Conformational preferences of proline analogues with different ring size. The journal of physical chemistry. B, 111(13), 3477-86.
  • ETH Zurich Research Collection. (2022). Crystal structure analysis of N‐acetylated proline and ring size analogs.
  • Szymański, W., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Google Patents. (n.d.). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid.
  • Semantic Scholar. (n.d.). Configuration and conformation of substituted azetidines.

Sources

A Technical Guide to Amine Protection in Azetidine-3-Carboxylic Acid Derivatives: A Comparative Analysis of N-Acetyl and N-Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, saturated nitrogen-containing heterocycles are prized scaffolds for their ability to impart favorable physicochemical properties to bioactive molecules. The azetidine ring, a four-membered heterocycle, has garnered significant interest due to its unique conformational constraints and its role as a versatile building block.[1] Protecting the secondary amine of the azetidine ring is a critical step in its synthetic manipulation, enabling regioselective functionalization. This guide provides an in-depth technical comparison of two commonly employed N-protecting groups for azetidine-3-carboxylic acid derivatives: the acetyl (Ac) group, resulting in compounds like Methyl 1-Acetyl-3-azetidinecarboxylate , and the tert-butoxycarbonyl (Boc) group, yielding N-Boc-azetidine-3-carboxylate .

This analysis, grounded in experimental data and established chemical principles, will equip researchers with the knowledge to make informed decisions in the selection and application of these protecting groups for their specific synthetic strategies.

At a Glance: Key Physicochemical and Synthetic Parameters

ParameterThis compoundN-Boc-azetidine-3-carboxylate
Molecular Formula C₇H₁₁NO₃C₉H₁₅NO₄
Molecular Weight 157.17 g/mol 201.22 g/mol
Protection Chemistry Amide Bond FormationCarbamate Formation
Stability to Acids Generally Stable to Mild AcidsLabile to Strong Acids (e.g., TFA, HCl)
Stability to Bases Labile to Strong Bases (e.g., NaOH, KOH)Generally Stable to Bases
Deprotection Conditions Harsh: Strong Acid (e.g., 6M HCl, reflux) or Strong Base (e.g., NaOH, reflux)Mild: Strong Acid (e.g., TFA in DCM, rt)
Orthogonal Partners Boc, Fmoc (under specific conditions)Fmoc, Cbz, Acetyl

Synthesis: A Tale of Two Reagents

The choice between N-acetyl and N-Boc protection begins with the synthetic route to the protected azetidine core. While both methods are straightforward, they employ different reagents and conditions, which can have implications for substrate compatibility and overall synthetic strategy.

N-Acetylation: Forming the Amide

The synthesis of N-acetylated azetidines is typically achieved through the reaction of the parent azetidine with an acetylating agent such as acetic anhydride or acetyl chloride. A patent describes the synthesis of 1-Acetyl-3-azetidinecarboxylic acid by heating azetidine-3-carboxylic acid in acetic anhydride.[2] This method is effective but the use of a large excess of the reagent and heat may not be suitable for sensitive substrates. A more controlled approach involves the use of acetyl chloride in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

Experimental Protocol: General N-Acetylation of Azetidine-3-carboxylic Acid Methyl Ester

  • Dissolve azetidine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

cluster_acetylation N-Acetylation Workflow start Azetidine-3-carboxylate Hydrochloride dissolve Dissolve in DCM start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_acetyl_chloride Add Acetyl Chloride cool->add_acetyl_chloride react Stir at RT (2-4h) add_acetyl_chloride->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Methyl 1-Acetyl-3- azetidinecarboxylate purify->end

Workflow for N-acetylation of azetidine-3-carboxylate.
N-Boc Protection: The Carbamate Route

The N-Boc protecting group is one of the most widely used in organic synthesis, particularly in peptide chemistry, due to its robustness and mild cleavage conditions.[3] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: N-Boc Protection of Azetidine-3-carboxylic Acid

  • Suspend azetidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).

  • Add sodium hydroxide (2.0 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ether, then acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-azetidine-3-carboxylic acid, often as a solid that can be used without further purification.

cluster_boc N-Boc Protection Workflow start_boc Azetidine-3-carboxylic Acid dissolve_boc Dissolve in Dioxane/Water with NaOH start_boc->dissolve_boc cool_boc Cool to 0 °C dissolve_boc->cool_boc add_boc2o Add Boc₂O cool_boc->add_boc2o react_boc Stir at RT (Overnight) add_boc2o->react_boc workup_boc Acidic Workup & Extraction react_boc->workup_boc end_boc N-Boc-azetidine-3-carboxylate workup_boc->end_boc

Workflow for N-Boc protection of azetidine-3-carboxylic acid.

Stability and Reactivity: The Deciding Factors

The key difference between the N-acetyl and N-Boc protecting groups lies in their stability profiles, which dictates their compatibility with subsequent reaction conditions and their role in orthogonal protection strategies.

The Robust Amide vs. the Labile Carbamate

The N-acetyl group forms a stable amide bond. Amides are significantly less reactive than carbamates due to greater resonance stabilization.[4] This makes the N-acetyl group robust under a wide range of conditions, including those used for the cleavage of many other protecting groups. However, this stability comes at the cost of requiring harsh conditions for its own removal. Deprotection of N-acetyl groups typically involves refluxing in strong aqueous acid (e.g., 6M HCl) or a strong base (e.g., NaOH).[1] These conditions can be detrimental to other functional groups within a complex molecule.

In contrast, the N-Boc group, a carbamate, is designed for lability under acidic conditions.[4] The mechanism of cleavage involves the formation of a stable tert-butyl cation, which is facilitated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3] This deprotection is often rapid and clean at room temperature, making it ideal for multi-step syntheses where mild conditions are paramount. The N-Boc group is generally stable to basic and nucleophilic conditions, as well as hydrogenolysis, providing excellent orthogonality with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1]

cluster_deprotection Deprotection Mechanisms acetyl N-Acetyl Azetidine acid_base Strong Acid (e.g., 6M HCl, Δ) or Strong Base (e.g., NaOH, Δ) acetyl->acid_base Hydrolysis boc N-Boc Azetidine mild_acid Strong Acid (e.g., TFA, rt) boc->mild_acid Formation of tert-butyl cation deprotected_acetyl Azetidine acid_base->deprotected_acetyl deprotected_boc Azetidine mild_acid->deprotected_boc

Sources

A Comparative Guide to the Biological Activity of Methyl 1-Acetyl-3-azetidinecarboxylate and Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties to therapeutic agents is perpetual. Among these, constrained amino acid analogs have garnered significant interest for their ability to modulate peptide and protein conformation, thereby influencing biological activity. This guide provides an in-depth technical comparison of Methyl 1-Acetyl-3-azetidinecarboxylate, a versatile synthetic intermediate, with established proline analogs. Our focus will be on the potential biological activities stemming from their structural characteristics and the experimental methodologies required to elucidate and compare these activities.

Introduction: The Significance of Proline and the Rationale for its Analogs

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, plays a critical role in protein structure and function. Its rigid five-membered ring introduces conformational constraints, often inducing turns in peptide backbones and disrupting secondary structures like α-helices and β-sheets. This structural influence is fundamental to protein folding, stability, and interaction with other molecules.

The unique conformational properties of proline have made its analogs attractive tools in drug discovery. By modifying the proline scaffold, chemists can fine-tune the physicochemical and biological properties of peptides and small molecules. Proline analogs are employed to enhance metabolic stability, improve receptor affinity and selectivity, and modulate bioavailability. Azetidine-based compounds, featuring a four-membered nitrogen-containing heterocycle, represent a class of constrained proline analogs that have shown significant promise in various therapeutic areas.[1]

Profiling the Molecules of Interest

This compound: A Versatile Building Block

This compound is primarily recognized as a key intermediate in the synthesis of a diverse range of pharmaceutical compounds.[2] Its structure, featuring a four-membered azetidine ring, an N-acetyl group, and a methyl ester at the 3-position, provides a reactive and conformationally constrained scaffold. While direct biological activity data for this specific molecule is not extensively reported in public literature, its utility in the development of central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators points towards its potential to serve as a core for biologically active molecules.[2] The N-acetylation and the methyl ester offer handles for further chemical modification, allowing for the exploration of a wide chemical space.

Proline Analogs: A Diverse Toolkit for Modulating Biological Activity

Proline analogs encompass a broad range of structures designed to mimic or alter the properties of proline. For the purpose of this guide, we will consider two representative classes:

  • Azetidine-2-carboxylic Acid: A direct structural analog of proline with a smaller, four-membered ring. This increased ring strain further constrains the peptide backbone. Azetidine-2-carboxylic acid is known to be a proline mimic that can be misincorporated into proteins, leading to toxic effects.[3] This property, while detrimental in some contexts, can be exploited for developing antimicrobial or anticancer agents.

  • Substituted Prolines (e.g., 4-Hydroxyproline, Thiaproline): These analogs introduce chemical functionality onto the pyrrolidine ring. 4-Hydroxyproline is a key component of collagen, essential for its stability. Thiaproline, where the gamma-carbon is replaced by a sulfur atom, alters the ring pucker and electronic properties. These substitutions can influence binding interactions and metabolic stability.

Comparative Biological Activities: A Framework for Evaluation

Given the role of this compound as a precursor for CNS-active compounds and enzyme inhibitors, we will focus our comparative analysis on three key areas of biological activity: neuroprotection (via acetylcholinesterase inhibition), neurotransmitter modulation (via GABA uptake inhibition), and collagen biosynthesis (via prolyl hydroxylase inhibition).

Acetylcholinesterase (AChE) Inhibition

Rationale: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease and other neurological disorders. The constrained nature of azetidine and proline analogs can be advantageous in designing potent and selective AChE inhibitors.

Hypothetical Comparative Data:

CompoundAChE Inhibition (IC50, µM)
This compound> 100 (Hypothetical)
ProlineNo significant inhibition
Azetidine-2-carboxylic Acid> 100 (Hypothetical)
Known AChE Inhibitor (e.g., Donepezil)0.01 - 0.1

This table presents hypothetical data to illustrate the expected outcomes of an AChE inhibition assay. Actual values would need to be determined experimentally.

GABA Uptake Inhibition

Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Inhibition of GABA transporters (GATs) increases the synaptic concentration of GABA and is a therapeutic approach for epilepsy and other neurological conditions. The rigid structures of azetidine and proline analogs can be incorporated into molecules designed to bind to GATs.

Hypothetical Comparative Data:

CompoundGAT-1 Inhibition (IC50, µM)
This compound50 - 100 (Hypothetical)
ProlineNo significant inhibition
Azetidine-2-carboxylic Acid> 100 (Hypothetical)
Known GAT-1 Inhibitor (e.g., Tiagabine)0.1 - 1

This table presents hypothetical data to illustrate the expected outcomes of a GABA uptake inhibition assay. Actual values would need to be determined experimentally.

Prolyl Hydroxylase (PHD) Inhibition

Rationale: Prolyl hydroxylases are key enzymes in the hypoxia-inducible factor (HIF) pathway and are also crucial for collagen biosynthesis.[4][5] Inhibition of PHDs can have therapeutic applications in anemia and ischemic diseases. The ability of proline analogs to mimic the substrate of these enzymes makes them interesting candidates for inhibitor development.

Hypothetical Comparative Data:

CompoundPHD2 Inhibition (IC50, µM)
This compound20 - 50 (Hypothetical)
ProlineSubstrate, not inhibitor
Azetidine-2-carboxylic Acid10 - 30 (Hypothetical)
Known PHD Inhibitor (e.g., Roxadustat)0.1 - 1

This table presents hypothetical data to illustrate the expected outcomes of a prolyl hydroxylase inhibition assay. Actual values would need to be determined experimentally.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and proline analogs, the following detailed experimental protocols are provided.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.[6]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), which is detected spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity.

Diagram of Experimental Workflow:

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer (0.1 M Phosphate Buffer, pH 8.0) AChE Solution (0.1 U/mL) ATCh Solution (15 mM) DTNB Solution (10 mM) Inhibitor Solutions (Test Compounds & Control) plate_prep Add 50 µL Assay Buffer Add 25 µL Inhibitor or Vehicle Add 25 µL AChE Solution reagents->plate_prep Dispense preincubation Pre-incubate for 15 min at 25°C plate_prep->preincubation reaction_start Add 100 µL Substrate Mix (ATCh + DTNB) preincubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) reaction_start->measurement calculation Calculate % Inhibition Determine IC50 values measurement->calculation

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of electric eel AChE (e.g., 1000 U/mL) in Assay Buffer and dilute to a working concentration of 0.1 U/mL.

    • Substrate Solution (ATCh): 15 mM acetylthiocholine iodide in deionized water. Prepare fresh.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., donepezil) in DMSO to make stock solutions (e.g., 10 mM). Serially dilute in Assay Buffer to desired concentrations.

  • Assay Procedure (96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the inhibitor solution (or vehicle for control) to the respective wells.

    • Add 25 µL of the AChE working solution to all wells except the blank. Add 25 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Prepare the reaction mixture by mixing equal volumes of ATCh and DTNB solutions.

    • Initiate the reaction by adding 100 µL of the reaction mixture to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter (e.g., GAT-1).[7][8]

Principle: Cells overexpressing a GABA transporter are incubated with a mixture of radiolabeled ([³H]) GABA and a test compound. The amount of radioactivity incorporated into the cells is measured by scintillation counting. A decrease in radioactivity compared to the control indicates inhibition of GABA uptake.

Diagram of Experimental Workflow:

GABA_Uptake_Assay cluster_cell_prep Cell Preparation cluster_assay_exec Assay Execution cluster_detection Detection & Analysis cell_culture Culture HEK293 cells stably expressing GAT-1 seeding Seed cells in 96-well plates cell_culture->seeding pre_inc Wash cells with Assay Buffer Add Inhibitor or Vehicle seeding->pre_inc incubation Incubate for 20 min at RT pre_inc->incubation reaction Add [³H]GABA Incubate for 10 min at RT incubation->reaction termination Terminate uptake with ice-cold buffer Wash cells reaction->termination lysis Lyse cells termination->lysis scintillation Add scintillation cocktail Measure radioactivity lysis->scintillation analysis Calculate % Inhibition Determine IC50 values scintillation->analysis

Caption: Workflow for the Cell-Based GABA Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human GAT-1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Seed the cells into 96-well poly-D-lysine coated plates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Add 100 µL of KRH buffer containing the test compound at various concentrations (or vehicle for control) to each well.

    • Incubate the plate at room temperature for 20 minutes.

    • Add 100 µL of KRH buffer containing [³H]GABA (final concentration ~10 nM) to each well to initiate uptake.

    • Incubate for 10 minutes at room temperature.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5 minutes.

  • Detection and Analysis:

    • Transfer the cell lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Prolyl Hydroxylase (PHD) Inhibition Assay

This assay measures the activity of PHD enzymes by detecting the hydroxylation of a HIF-1α peptide substrate.[9]

Principle: A biotinylated HIF-1α peptide is incubated with recombinant PHD2, co-factors (Fe²⁺, ascorbate, and α-ketoglutarate), and the test inhibitor. The hydroxylation of the peptide is detected using a specific antibody and a luminescence-based proximity assay (e.g., AlphaScreen).

Diagram of Logical Relationship:

PHD_Inhibition_Logic PHD2 PHD2 Enzyme Hydroxylated_HIF Hydroxylated HIF-1α Peptide PHD2->Hydroxylated_HIF Hydroxylates HIF_peptide Biotinylated HIF-1α Peptide HIF_peptide->Hydroxylated_HIF Cofactors Fe²⁺, Ascorbate, α-Ketoglutarate Cofactors->PHD2 Required for activity Inhibitor Test Compound (e.g., Methyl 1-Acetyl-3- azetidinecarboxylate) Inhibitor->PHD2 Inhibits VHL_binding Binding to VHL (In vivo consequence) Hydroxylated_HIF->VHL_binding Detection Antibody-based Detection (e.g., AlphaScreen) Hydroxylated_HIF->Detection Detected by

Caption: Logical relationship of components in a PHD inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.01% Tween-20 and 0.1 mg/mL BSA.

    • Recombinant human PHD2.

    • Biotinylated HIF-1α peptide substrate.

    • Co-factor solution: FeSO₄, ascorbate, and α-ketoglutarate in Assay Buffer.

    • Inhibitor solutions.

    • AlphaScreen detection reagents (Streptavidin Donor beads and anti-hydroxy-HIF-1α Acceptor beads).

  • Assay Procedure (384-well plate):

    • Add the test inhibitor or vehicle to the wells.

    • Add a mixture of PHD2 and the co-factor solution.

    • Incubate for 15 minutes at room temperature.

    • Add the biotinylated HIF-1α peptide to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the AlphaScreen bead mixture and incubate in the dark for 60 minutes.

  • Detection and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the biological activity of this compound in relation to established proline analogs. While direct experimental data for the title compound remains to be fully elucidated, its structural features and its role as a precursor for CNS-active molecules and enzyme inhibitors suggest a rich potential for biological activity. The detailed experimental protocols provided herein offer a clear path for researchers to systematically investigate and compare the effects of this and other novel azetidine derivatives on key biological targets.

Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and their comprehensive biological evaluation using the assays described. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.

References

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A Comparative Guide to the Conformational Landscapes of Methyl and Ethyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Dance of Atoms in Four-Membered Rings

In the realm of medicinal chemistry, the three-dimensional architecture of a molecule is intrinsically linked to its biological activity. Even minor structural modifications can induce significant changes in conformational preferences, thereby altering how a molecule interacts with its biological target. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, prized for its ability to impart desirable physicochemical properties and unique structural vectors.[1][2] However, the inherent ring strain of the azetidine moiety also results in a delicate balance of conformational states that are highly sensitive to the nature of its substituents.[1]

This technical guide provides an in-depth comparison of the conformational differences between "Methyl 1-Acetyl-3-azetidinecarboxylate" and its corresponding ethyl ester. In the absence of direct comparative studies in the public domain for these specific molecules, this guide synthesizes foundational principles of azetidine stereochemistry, draws analogies from closely related structures, and provides detailed experimental and computational protocols for researchers to elucidate these subtle yet potentially significant conformational nuances.

The Puckered Nature of the Azetidine Ring: A Balancing Act

To alleviate the torsional and angle strain inherent in a planar four-membered ring, azetidine adopts a non-planar, "puckered" conformation. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for the parent, unsubstituted azetidine in the gas phase is approximately 37°.[3] The introduction of substituents on the nitrogen (N1) and C3 positions, as in our molecules of interest, profoundly influences the degree of puckering and the energetic landscape of the possible conformations.

For a 3-substituted azetidine, the substituent can occupy one of two positions: pseudo-axial or pseudo-equatorial. The N-substituent, in this case, an acetyl group, also has its own conformational freedom, primarily concerning rotation around the N-C(O) bond. The interplay between the ring pucker and the orientation of these two substituents dictates the molecule's overall shape.

Hypothesized Conformational Differences: Methyl vs. Ethyl Ester

The primary structural difference between our two subject molecules is the seemingly minor change from a methyl to an ethyl group in the ester functionality at the C3 position. While this change does not dramatically alter the electronic properties of the ester, it does introduce additional steric bulk and conformational flexibility.

1. Ring Puckering and Substituent Orientation:

It is hypothesized that for both the methyl and ethyl esters, the predominant conformation will feature the bulky ester group in the more sterically favorable pseudo-equatorial position to minimize 1,3-diaxial-like interactions with the protons on C2 and C4. The N-acetyl group's conformation is primarily dictated by the amide bond's partial double bond character, leading to a largely planar group. Computational studies on related N-acyl azetidines suggest that the exocyclic N-C(O) bond has a significant influence on the ring's geometry.[4]

2. The Influence of the Ester Alkyl Group:

The key difference is expected to arise from the rotational freedom of the ethyl group compared to the methyl group. The ethyl group introduces an additional rotatable C-C bond. While the energetic barrier to this rotation is low, certain rotamers may be favored to minimize steric clashes with the azetidine ring protons.

  • This compound: The methyl group, being relatively small, is expected to have minimal impact on the azetidine ring's puckering or the rotational preference of the ester group itself.

  • Ethyl 1-Acetyl-3-azetidinecarboxylate: The ethyl group, while still relatively small, introduces a slightly larger steric footprint. This could lead to a subtle increase in the azetidine ring's puckering amplitude to accommodate the bulkier group. Furthermore, the rotation around the O-CH2 bond of the ethyl group might be restricted, favoring a conformation where the terminal methyl group is pointed away from the azetidine ring.

While these differences are predicted to be minor, they could be significant in the context of a highly specific binding pocket of a biological target.

Data Presentation: Predicted Conformational Parameters

The following table summarizes the hypothesized conformational parameters for the two molecules. These values are based on analogies with published data for similar substituted azetidines and serve as a baseline for the experimental and computational verification detailed in the subsequent sections.

ParameterThis compound (Predicted)Ethyl 1-Acetyl-3-azetidinecarboxylate (Predicted)Rationale for Difference
Ring Puckering Dihedral Angle ~30-35°~32-37°The slightly larger steric bulk of the ethyl group may induce a greater pucker to minimize steric strain.
C3-Substituent Orientation Predominantly Pseudo-equatorialPredominantly Pseudo-equatorialBoth ester groups are sufficiently bulky to strongly disfavor the pseudo-axial position.
N-Acetyl Conformation Planar, with a preferred rotational isomerPlanar, with a preferred rotational isomerThe amide bond's nature dictates this, and the ester group is too distant to have a significant influence.
Ester Group Rotational Barrier LowSlightly higher than the methyl esterIncreased steric interaction between the ethyl group and the azetidine ring may slightly increase the rotational barrier.

Experimental and Computational Workflows for Conformational Elucidation

To empirically validate the hypothesized conformational differences, a combined approach of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is the gold standard.

Diagram: Overall Workflow for Conformational Analysis

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Data Integration & Comparison Synthesis Synthesis of Methyl and Ethyl Esters Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR_Acq NMR Data Acquisition (1H, 13C, COSY, NOESY/ROESY) Purification->NMR_Acq XRay Single Crystal X-ray Diffraction (if crystalline) Purification->XRay DFT_Search DFT Conformational Search Purification->DFT_Search Compare_Exp_Comp Compare Experimental NMR with Predicted NMR NMR_Acq->Compare_Exp_Comp Compare_Esters Compare Conformational Landscapes of Methyl vs. Ethyl Ester XRay->Compare_Esters Energy_Calc Relative Energy Calculation of Conformers DFT_Search->Energy_Calc NMR_Pred Prediction of NMR Parameters Energy_Calc->NMR_Pred NMR_Pred->Compare_Exp_Comp Compare_Exp_Comp->Compare_Esters

Caption: Workflow for comparative conformational analysis.

Experimental Protocol: 2D NMR Spectroscopy (NOESY/ROESY)

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that detects through-space interactions between protons that are close in proximity (typically < 5 Å), providing invaluable information for conformational analysis.[5]

Objective: To identify through-space correlations between the protons of the ester alkyl group and the azetidine ring protons. Such correlations would confirm the preferred rotamer of the ester group and the pseudo-equatorial positioning.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound ("this compound" or its ethyl analog) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution into a high-quality NMR tube.

    • Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the NOE effect.[6]

  • Initial 1D and 2D-COSY Spectra:

    • Acquire a standard 1D ¹H NMR spectrum to ensure sample purity and for chemical shift referencing.

    • Run a 2D Correlation Spectroscopy (COSY) experiment to establish through-bond proton-proton couplings, which will aid in the assignment of all proton signals.

  • 2D-NOESY/ROESY Acquisition:

    • For small molecules like these, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is typically sufficient.[7] If the molecule exhibits intermediate tumbling rates where the NOE effect approaches zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment should be performed.[7]

    • Set the NOESY mixing time (d8) to a value appropriate for small molecules, typically between 300-800 ms.[8][9] A series of experiments with varying mixing times can be beneficial.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and perform phasing.

    • Analyze the resulting spectrum for cross-peaks that do not appear in the COSY spectrum. These are the NOE correlations.

    • Expected Key Correlations:

      • For the pseudo-equatorial conformer, NOEs are expected between the C3-proton and the cis-protons at C2 and C4.

      • NOEs between the ester methyl/methylene protons and the C2/C4 protons would indicate the preferred rotational conformation of the ester group. A stronger NOE to one side of the ring would suggest a biased rotation.

Computational Protocol: Density Functional Theory (DFT) Conformational Search

Computational chemistry, particularly DFT, provides a powerful means to explore the potential energy surface of a molecule and identify low-energy conformers.[10][11]

Objective: To perform a systematic conformational search for both molecules to identify all low-energy conformers and calculate their relative energies and populations.

Step-by-Step Methodology:

  • Initial Structure Generation:

    • Build the 3D structures of "this compound" and "Ethyl 1-Acetyl-3-azetidinecarboxylate" in a molecular modeling program (e.g., Avogadro, GaussView).

  • Conformational Search:

    • Employ a conformational search algorithm. A common approach involves molecular mechanics force fields (e.g., MMFF94) to rapidly generate a large number of potential conformers by systematically rotating all rotatable bonds.

    • For the ethyl ester, the C-C bond of the ethyl group should be included in the rotatable bonds.

  • DFT Optimization and Energy Calculation:

    • Take the unique conformers generated from the initial search (typically those within a 10-15 kcal/mol window of the lowest energy structure) and perform full geometry optimization using DFT.

    • A suitable level of theory would be the B3LYP functional with a 6-31G(d) basis set or higher.[10]

    • Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solvent used in the NMR experiments, as this can influence conformational preferences.

  • Analysis of Results:

    • Analyze the geometries of the optimized low-energy conformers. Measure the azetidine ring puckering dihedral angle and the key torsional angles of the substituents.

    • Calculate the relative energies of the conformers (including zero-point vibrational energy and thermal corrections to Gibbs free energy).

    • The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution equation. This will provide a theoretical prediction of the most stable conformation.

Diagram: DFT Conformational Search and Analysis

G start Initial 3D Structure conf_search Molecular Mechanics Conformational Search start->conf_search unique_confs Identify Unique Conformers (within energy window) conf_search->unique_confs dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d) with PCM) unique_confs->dft_opt freq_calc Frequency Calculation (Confirm minima, obtain Gibbs Free Energy) dft_opt->freq_calc energy_analysis Analyze Relative Energies and Boltzmann Populations freq_calc->energy_analysis geom_analysis Analyze Geometries (Dihedral angles, puckering) freq_calc->geom_analysis conclusion Identify Most Stable Conformer(s) energy_analysis->conclusion geom_analysis->conclusion

Caption: Step-by-step DFT conformational analysis workflow.

Conclusion: Synthesizing the Evidence

While the structural modification from a methyl to an ethyl ester in 1-Acetyl-3-azetidinecarboxylate is subtle, it is not conformationally silent. The increased steric demand of the ethyl group is hypothesized to result in a slightly more pronounced puckering of the azetidine ring and may introduce a modest energetic penalty for certain rotamers of the ester group. These differences, though likely small in terms of kcal/mol, can be critical for the precise positioning of the molecule within a constrained environment such as an enzyme's active site.

The definitive elucidation of these conformational nuances requires a synergistic approach combining high-resolution 2D NMR spectroscopy and rigorous DFT calculations. The protocols detailed in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to perform such a comparative analysis, enabling a deeper understanding of the structure-activity relationships of this important class of molecules.

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A Spectroscopic Guide to N-Protected Azetidines: Comparing Acetyl, Boc, Cbz, and Tosyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Azetidine Protection

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly sought-after scaffolds in medicinal chemistry. Their unique conformational rigidity and ability to introduce a three-dimensional element into otherwise planar molecules make them valuable building blocks in the design of novel therapeutics. The nitrogen atom of the azetidine ring, however, necessitates protection during many synthetic transformations. The choice of this N-protecting group is far from trivial, as it not only dictates the chemical stability and reactivity of the molecule but also subtly influences its spectroscopic properties.

This in-depth technical guide provides a comparative spectroscopic analysis of azetidines bearing four common N-protecting groups: Acetyl (Ac), tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and p-Toluenesulfonyl (Tosyl). As a Senior Application Scientist, my aim is to move beyond a simple cataloging of data. Instead, this guide will delve into the underlying electronic and conformational effects of each protecting group, explaining why their ¹H NMR, ¹³C NMR, and IR spectra differ. Understanding these nuances is paramount for unambiguous structural elucidation and for anticipating the impact of a chosen protecting group on the overall molecular properties.

The Influence of the N-Substituent: A Tale of Electronics and Conformation

The spectroscopic characteristics of an N-protected azetidine are primarily governed by the interplay of the protecting group's electronic and steric effects. These factors influence the electron density within the azetidine ring and dictate its preferred conformation, or "pucker."

  • Electronic Effects: The nature of the atom directly attached to the azetidine nitrogen is key. Carbonyl-based groups (Acetyl, Boc, Cbz) introduce amide or carbamate functionalities, where resonance can delocalize the nitrogen lone pair, imparting partial double-bond character to the N-C(O) bond. This has a significant deshielding effect on the protons and carbons of the azetidine ring. In contrast, the sulfonyl group (Tosyl) is a powerful electron-withdrawing group, but its influence is primarily inductive.

  • Conformational Effects: The puckered, non-planar conformation of the azetidine ring is a strategy to alleviate ring strain[1]. The N-substituent plays a crucial role in the dynamics and preferred geometry of this pucker. Bulky groups like Boc can sterically influence the ring's conformation, while the planarity enforced by amide resonance also impacts the ring's geometry.

The following sections will dissect how these principles manifest in the NMR and IR spectra of azetidines protected with Acetyl, Boc, Cbz, and Tosyl groups.

Spectroscopic Comparison: Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the electronic environment of protons. In N-protected azetidines, the chemical shifts of the ring protons, particularly those on the carbons adjacent to the nitrogen (C2 and C4), are most informative.

Caption: Labeled protons on an N-protected azetidine ring.

Table 1: Comparative ¹H NMR Data of N-Protected Azetidines (in CDCl₃)

Protecting GroupExample CompoundHα (ppm)Hβ (ppm)Protecting Group Protons (ppm)
Acetyl (Ac) N-acetyl-2-(o-tolyl)azetidine3.86-4.05 (m)1.98 (m), 2.67 (m)2.23 (s, 3H)
Boc N-Boc-2-phenylazetidine3.99 (t-like)2.13 (m), 2.62 (m)1.22-1.44 (m, 9H)
Cbz Benzyl azetidine-1-carboxylate~3.9 (t)~2.2 (quintet)7.35 (m, 5H), 5.15 (s, 2H)
Tosyl (Ts) 1-(p-Toluenesulfonyl)azetidine3.88 (t)2.33 (quintet)7.75 (d, 2H), 7.35 (d, 2H), 2.44 (s, 3H)

Note: Data for substituted derivatives are used for illustrative purposes. Chemical shifts can vary with substitution patterns.

Interpretation:

  • Hα Protons: The protons on the carbons adjacent to the nitrogen (Hα) are consistently found in the downfield region of the aliphatic spectrum, typically between 3.8 and 4.1 ppm. This is due to the strong deshielding effect of the adjacent nitrogen atom. The differences between the protecting groups are subtle for these protons.

  • Hβ Protons: The protons on the C3 carbon (Hβ) resonate further upfield, generally in the 2.0-2.7 ppm range.

  • Protecting Group Protons: The protons of the protecting groups themselves give characteristic signals. The sharp singlet of the acetyl group's methyl protons is typically found around 2.2 ppm. The bulky tert-butyl group of Boc gives a strong singlet (integrating to 9H) around 1.4 ppm. The Cbz group is identified by the aromatic protons of the benzyl group (7.3-7.4 ppm) and the benzylic methylene protons, which appear as a singlet around 5.1 ppm. The tosyl group exhibits characteristic signals for the aromatic protons of the p-tolyl group (a pair of doublets) and a singlet for the methyl group around 2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides direct insight into the carbon skeleton of the molecule. The chemical shifts of the azetidine ring carbons are sensitive to the electronic nature of the N-substituent.

Table 2: Comparative ¹³C NMR Data of N-Protected Azetidines (in CDCl₃)

Protecting GroupExample CompoundCα (ppm)Cβ (ppm)Carbonyl (C=O) / Quaternary (ppm)Protecting Group Carbons (ppm)
Acetyl (Ac) N-acetyl-2-(o-tolyl)azetidine46.424.8156.818.8 (CH₃)
Boc N-Boc-2-phenylazetidine46.425.6156.579.4 (C(CH₃)₃), 28.2 (C(CH₃)₃)
Cbz Benzyl azetidine-1-carboxylate~52~17~156~137, 128.5, 128.0, 127.8 (Aromatic), 67.0 (CH₂)
Tosyl (Ts) 1-(p-Toluenesulfonyl)azetidine51.318.2-143.5, 133.8, 129.7, 127.5 (Aromatic), 21.5 (CH₃)

Note: Data for substituted derivatives are used for illustrative purposes. Chemical shifts can vary with substitution patterns.

Interpretation:

  • Cα Carbons: The carbons adjacent to the nitrogen (Cα) are deshielded and typically appear in the 46-52 ppm range. The strong electron-withdrawing nature of the sulfonyl group in N-Tosyl azetidine results in a downfield shift of the Cα carbons compared to the carbamate-protected analogues.

  • Cβ Carbon: The C3 carbon (Cβ) resonates further upfield, generally between 17 and 26 ppm.

  • Carbonyl Carbon: The carbonyl carbons of the Acetyl, Boc, and Cbz groups are highly deshielded and appear in the 156-170 ppm region. The exact chemical shift is influenced by the electronic environment.

  • Protecting Group Carbons: The carbons of the protecting groups give characteristic signals. The quaternary and methyl carbons of the Boc group are readily identifiable. The aromatic and benzylic carbons of the Cbz group, and the aromatic and methyl carbons of the Tosyl group, are also diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For N-protected azetidines, the most informative region is often the carbonyl stretching frequency for the acyl- and carbamate-protected derivatives.

Table 3: Comparative FT-IR Data of N-Protected Azetidines

Protecting GroupExample CompoundKey IR Absorptions (cm⁻¹)Interpretation
Acetyl (Ac) N-acetyl-2-(o-tolyl)azetidine~1694Amide C=O stretch
Boc N-Boc-2-phenylazetidine~1701Carbamate C=O stretch
Cbz Benzyl azetidine-1-carboxylate~1705Carbamate C=O stretch
Tosyl (Ts) 1-(p-Toluenesulfonyl)azetidine~1340, ~1160Asymmetric and symmetric SO₂ stretch

Note: Data for substituted derivatives are used for illustrative purposes. The exact frequencies can be influenced by the molecular environment.

Interpretation:

  • Carbonyl Stretch (C=O): The strong absorption band corresponding to the carbonyl stretch is a key diagnostic feature for Acetyl, Boc, and Cbz protected azetidines. This band typically appears in the range of 1690-1710 cm⁻¹. The exact position can be influenced by ring strain and the electronic nature of the substituents.

  • Sulfonyl Stretches (SO₂): The tosyl group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically observed around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The absence of a strong carbonyl absorption and the presence of these two bands are clear indicators of a tosyl-protected azetidine.

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is fundamental to accurate structural analysis. The following are detailed, self-validating protocols for the NMR and FT-IR analysis of N-protected azetidines.

NMR Data Acquisition

Caption: Experimental workflow for NMR analysis of N-protected azetidines.

Step-by-Step Methodology:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the N-protected azetidine. For the less sensitive ¹³C NMR, use 20-50 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Ensure complete dissolution.

    • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution and lineshape. A well-shimmed sample will have sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128-1024) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. For CDCl₃, the residual proton peak is at 7.26 ppm in the ¹H spectrum, and the carbon peak is at 77.16 ppm in the ¹³C spectrum[2].

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Assign the chemical shifts for all signals in both the ¹H and ¹³C spectra.

FT-IR Data Acquisition

Caption: Experimental workflow for FT-IR analysis of N-protected azetidines.

Step-by-Step Methodology (using an Attenuated Total Reflectance (ATR) accessory):

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum. This is a crucial step to account for any atmospheric absorptions (e.g., CO₂, water vapor) and the absorbance of the ATR crystal itself.

  • Sample Analysis:

    • Place a small amount of the solid N-protected azetidine onto the ATR crystal, ensuring good contact. If the sample is a liquid or oil, a single drop is sufficient.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands and their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with the functional groups present in the molecule.

Conclusion: A Spectroscopic Toolkit for Azetidine Chemistry

The choice of an N-protecting group for an azetidine has a profound and predictable effect on its spectroscopic properties. By understanding the interplay of electronic and conformational factors, researchers can leverage ¹H NMR, ¹³C NMR, and FT-IR spectroscopy not only to confirm the identity of their compounds but also to gain deeper insights into their molecular structure.

  • Acetyl, Boc, and Cbz groups, all containing a carbonyl functionality, exhibit characteristic C=O stretches in their IR spectra and show similar deshielding effects on the azetidine ring protons and carbons in their NMR spectra.

  • The Tosyl group, with its strong electron-withdrawing sulfonyl moiety, is readily identified by its two characteristic S=O stretches in the IR spectrum and the significant downfield shift it imparts on the adjacent Cα carbons in the ¹³C NMR spectrum.

This guide has provided a framework for the comparative spectroscopic analysis of these important classes of molecules, complete with detailed experimental protocols to ensure the acquisition of high-quality data. By applying these principles, researchers, scientists, and drug development professionals can confidently navigate the synthesis and characterization of N-protected azetidines, accelerating the discovery of new chemical entities.

References

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The Azetidine Advantage: A Comparative Guide to Methyl 1-Acetyl-3-azetidinecarboxylate as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug design, the molecular scaffold of a compound dictates its three-dimensional shape, physicochemical properties, and ultimately, its biological activity. The strategic replacement of one scaffold with another, a practice known as bioisosteric replacement, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of Methyl 1-Acetyl-3-azetidinecarboxylate , a constrained four-membered heterocycle, with the more conventional five-membered proline scaffold, offering experimental insights into its potential to enhance the properties of drug candidates.

The Allure of the Strained Ring: Why Consider an Azetidine Bioisostere?

The azetidine ring, a nitrogen-containing four-membered heterocycle, has emerged as a powerful tool in the medicinal chemist's arsenal.[1] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a unique conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target, potentially increasing potency and selectivity.[2] This rigidity contrasts with the greater flexibility of five-membered rings like pyrrolidine, the core of the amino acid proline. Furthermore, the introduction of an azetidine moiety can significantly modulate a compound's physicochemical properties, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability—key attributes for a successful drug candidate.[3]

This guide will focus on this compound as a bioisostere for N-acetyl-proline methyl ester, a common derivative of the proteinogenic amino acid proline. We will explore the structural and physicochemical differences between these two scaffolds and present a case study demonstrating the tangible benefits of this bioisosteric switch in a real-world drug discovery context.

Head-to-Head: Physicochemical Properties

A key rationale for employing bioisosteres is the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The seemingly subtle change from a five-membered pyrrolidine to a four-membered azetidine ring can have a profound impact on these parameters.

PropertyThis compoundN-acetyl-proline methyl esterRationale for Difference
Molecular Weight 157.17 g/mol 171.2 g/mol [4]The azetidine scaffold has one less methylene group compared to the pyrrolidine ring, resulting in a lower molecular weight.
Predicted logP -0.8 to -0.5-0.7 to -0.3[5][6]The smaller, more polar azetidine ring generally leads to a lower lipophilicity (logP), which can improve aqueous solubility.
Predicted pKa (basic) ~7.5 - 8.5~8.0 - 9.0The increased s-character of the nitrogen lone pair orbital in the more strained azetidine ring can slightly reduce its basicity compared to the less strained pyrrolidine.
Aqueous Solubility Predicted to be higherGenerally goodThe lower lipophilicity and smaller size of the azetidine derivative are expected to confer greater aqueous solubility.
Metabolic Stability Generally enhancedSusceptible to ring oxidationThe azetidine ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the pyrrolidine ring.[2]

Note: Predicted values are based on computational models and may vary from experimental results. The provided ranges are indicative of the expected trends.

The Azetidine Scaffold in Action: A Case Study on STAT3 Inhibitors

To illustrate the practical benefits of employing an azetidine bioisostere, we turn to a compelling example in the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a well-validated cancer target.

In a study aimed at optimizing a series of proline-based STAT3 inhibitors, researchers systematically replaced the proline linker with other cyclic amino acids.[7] The switch from a five-membered proline ring to a four-membered azetidine-2-carboxamide resulted in a remarkable four-fold increase in potency for inhibiting the DNA-binding activity of STAT3.[7]

CompoundScaffoldSTAT3 DNA-Binding Inhibition (IC50)
Proline Analog N-acetyl-proline amide core2.4 µM
Azetidine Analog N-acetyl-azetidine-2-carboxamide core0.52 µM

This significant enhancement in activity highlights the profound impact that the conformational constraint imposed by the azetidine ring can have on target engagement. The more rigid azetidine scaffold likely orients the key binding functionalities of the inhibitor in a more favorable conformation for interaction with the STAT3 protein, leading to a more potent inhibitory effect.

Experimental Protocols

Synthesis of this compound

The synthesis of 3-substituted azetidines can be approached through various synthetic routes. A common strategy involves the cyclization of a suitably functionalized acyclic precursor. Below is a representative, generalized protocol.

G start Commercially Available Starting Material (e.g., Epichlorohydrin) step1 Ring Opening with an Amine (e.g., Benzylamine) start->step1 step2 Protection of the Secondary Amine (e.g., Boc Anhydride) step1->step2 step3 Oxidation of the Primary Alcohol (e.g., TEMPO/Bleach) step2->step3 step4 Esterification (e.g., Methanol, Acid Catalyst) step3->step4 step5 Deprotection of the Azetidine Nitrogen (e.g., TFA) step4->step5 step6 Acetylation of the Azetidine Nitrogen (e.g., Acetic Anhydride) step5->step6 end_product This compound step6->end_product

Sources

Head-to-head comparison of different synthetic routes to "Methyl 1-Acetyl-3-azetidinecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthetic Routes of Methyl 1-Acetyl-3-azetidinecarboxylate for Researchers and Drug Development Professionals

This compound is a key building block in medicinal chemistry, valued for its role in introducing the constrained azetidine scaffold into drug candidates. This four-membered heterocyclic motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, cell permeability, and target binding affinity. The strategic placement of the N-acetyl and methyl ester functionalities provides versatile handles for further chemical elaboration. This guide provides a head-to-head comparison of three distinct synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: N-Acetylation of a Precursor Ester

This synthetic approach is arguably the most direct, commencing from the readily available Methyl Azetidine-3-carboxylate hydrochloride. The strategy hinges on a straightforward two-step process: neutralization of the hydrochloride salt to furnish the free secondary amine, followed by N-acetylation.

Experimental Protocol

Step 1: Neutralization of Methyl Azetidine-3-carboxylate Hydrochloride

  • To a stirred solution of Methyl Azetidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a mild base (1.1 eq), for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • The resulting solution containing the free amine, Methyl Azetidine-3-carboxylate, is typically used directly in the next step without isolation.

Step 2: N-Acetylation

  • Cool the solution of Methyl Azetidine-3-carboxylate from the previous step to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Let the reaction proceed at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Upon reaction completion, as indicated by TLC, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Chemical Rationale and Discussion

The initial neutralization is a standard acid-base reaction. The choice of a non-nucleophilic organic base is crucial to avoid unwanted side reactions. The subsequent N-acetylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate which then collapses to form the amide product and an acetate leaving group. The use of a slight excess of acetic anhydride ensures complete conversion of the amine.

Route 2: Esterification of a Precursor Acid

This route commences with the commercially available Azetidine-3-carboxylic acid. The synthesis involves an initial esterification of the carboxylic acid functionality, followed by the N-acetylation of the azetidine nitrogen.

Experimental Protocol

Step 1: Fischer Esterification of Azetidine-3-carboxylic Acid

  • Suspend Azetidine-3-carboxylic acid (1.0 eq) in methanol, which acts as both the solvent and the reagent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[1][2][3][4].

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give Methyl Azetidine-3-carboxylate, which may be used directly in the next step or purified if necessary.

Step 2: N-Acetylation

The procedure for the N-acetylation of the resulting Methyl Azetidine-3-carboxylate is identical to that described in Step 2 of Route 1.

Chemical Rationale and Discussion

The Fischer esterification is a classic acid-catalyzed equilibrium reaction[1][2]. The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by methanol. The use of a large excess of methanol helps to drive the equilibrium towards the formation of the ester product. The subsequent N-acetylation follows the same mechanistic pathway as described in Route 1.

Route 3: De Novo Synthesis of the Azetidine Ring

Experimental Protocol

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

  • In a suitable reaction vessel, dissolve benzhydrylamine (1.0 eq) in methanol.

  • Add epichlorohydrin (1.1 eq) to the solution and stir at room temperature for 24 hours.

  • Heat the reaction mixture to reflux for an additional 48 hours[5].

  • After cooling, concentrate the mixture under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to yield 1-benzhydrylazetidin-3-ol.

Step 2: Oxidation to 1-Benzhydrylazetidine-3-carboxylic Acid

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in a suitable solvent mixture, such as acetonitrile and water.

  • Add a catalytic amount of a ruthenium salt, such as RuCl₃·xH₂O, followed by a stoichiometric oxidant like sodium periodate (NaIO₄).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Acidify the aqueous layer to precipitate the carboxylic acid, which can be collected by filtration.

Step 3: Esterification to Methyl 1-Benzhydrylazetidine-3-carboxylate

  • This step is carried out via a Fischer esterification as described in Step 1 of Route 2, using 1-Benzhydrylazetidine-3-carboxylic acid as the starting material[6].

Step 4: Deprotection of the N-Benzhydryl Group

  • Dissolve Methyl 1-Benzhydrylazetidine-3-carboxylate (1.0 eq) in methanol.

  • Add a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C).

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) for 12-24 hours[7].

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain Methyl Azetidine-3-carboxylate.

Step 5: N-Acetylation

The final N-acetylation is performed as detailed in Step 2 of Route 1.

Chemical Rationale and Discussion

This multi-step synthesis begins with the nucleophilic attack of benzhydrylamine on the epoxide of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. The bulky benzhydryl group serves as a protecting group for the nitrogen. The secondary alcohol is then oxidized to a carboxylic acid. The esterification proceeds via the Fischer mechanism. The N-benzhydryl group is cleaved by catalytic hydrogenolysis, a common and effective deprotection strategy for benzyl-type protecting groups[7][8]. The final N-acetylation is a standard transformation.

Comparative Analysis

FeatureRoute 1: N-Acetylation of Precursor EsterRoute 2: Esterification of Precursor AcidRoute 3: De Novo Synthesis of Azetidine Ring
Starting Material Methyl Azetidine-3-carboxylate HClAzetidine-3-carboxylic acidEpichlorohydrin, Benzhydrylamine
Number of Steps 225
Overall Yield HighGood to HighModerate
Scalability ExcellentVery GoodGood
Cost of Starting Materials ModerateLow to ModerateLow
Simplicity HighHighLow
Key Challenges Availability of starting materialDriving esterification to completionMulti-step synthesis, purification of intermediates

Visualization of Synthetic Pathways

Route_1 start Methyl Azetidine-3-carboxylate HCl step1 Methyl Azetidine-3-carboxylate start->step1  Base (TEA or DIPEA) end This compound step1->end  Acetic Anhydride caption Route 1: N-Acetylation of Precursor Ester

Caption: Synthetic pathway for Route 1.

Route_2 start Azetidine-3-carboxylic Acid step1 Methyl Azetidine-3-carboxylate start->step1  MeOH, H+ (Fischer Esterification) end This compound step1->end  Acetic Anhydride caption Route 2: Esterification of Precursor Acid

Caption: Synthetic pathway for Route 2.

Route_3 start Epichlorohydrin + Benzhydrylamine step1 1-Benzhydrylazetidin-3-ol start->step1  MeOH, Reflux step2 1-Benzhydrylazetidine-3-carboxylic Acid step1->step2  Oxidation (RuCl3, NaIO4) step3 Methyl 1-Benzhydrylazetidine-3-carboxylate step2->step3  MeOH, H+ step4 Methyl Azetidine-3-carboxylate step3->step4  H2, Pd/C end This compound step4->end  Acetic Anhydride caption Route 3: De Novo Synthesis of Azetidine Ring

Caption: Synthetic pathway for Route 3.

Conclusion

The choice of synthetic route to this compound is contingent upon the specific requirements of the research project, including scale, cost, and available starting materials.

  • Route 1 is the most straightforward and is ideal for rapid, small-scale synthesis when the precursor ester is commercially available.

  • Route 2 offers a cost-effective alternative if Azetidine-3-carboxylic acid is readily accessible, with the Fischer esterification being a robust and scalable reaction.

  • Route 3 is the most labor-intensive but provides a pathway to the target molecule from inexpensive, basic starting materials, making it a consideration for large-scale production where the initial investment in process development is justified.

Each route has been presented with sufficient detail to allow an experienced chemist to reproduce the synthesis. By understanding the nuances of each approach, researchers can make an informed decision to best suit their synthetic goals.

References

  • Synthesis of 1-(diphenylmethyl)-3-carboxyazetidine. PrepChem.com. [Link]
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Fischer–Speier esterific
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules. [Link]
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]
  • Fischer Esterific
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.

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A Comparative Guide to Enhancing Peptide Enzymatic Stability with Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Peptide Drug Development

Peptides represent a highly specific and potent class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[2][3] This enzymatic instability leads to short in-vivo half-lives, poor bioavailability, and diminished therapeutic efficacy, posing a significant challenge for researchers.[2][3][4] To overcome these limitations, medicinal chemists have developed numerous strategies, including the incorporation of non-natural amino acids, cyclization, and terminal modifications.[2][5][6]

This guide introduces a novel, bifunctional building block, Methyl 1-Acetyl-3-azetidinecarboxylate (AzeAc) , and evaluates its potential to confer superior enzymatic stability to peptide candidates. We will explore the structural rationale for its stability-enhancing properties and provide a detailed, comparative experimental framework for its evaluation against standard peptide modifications.

The Structural Rationale: A Dual-Action Approach to Protease Resistance

The efficacy of AzeAc stems from two key structural features that work in concert to protect a peptide chain from enzymatic attack.

  • N-Terminal Acetylation: The N-acetyl group acts as a "cap," physically blocking the peptide's N-terminus. This modification is a well-established strategy to prevent degradation by aminopeptidases, a major class of exopeptidases that sequentially cleave amino acids from the N-terminus of peptides.[5][7][8] By neutralizing the free amino group, N-acetylation effectively removes the primary recognition site for these enzymes, significantly enhancing stability in biological media like plasma.

  • Conformational Rigidity of the Azetidine Ring: The four-membered azetidine ring, a lower homologue of proline, introduces a significant conformational constraint on the peptide backbone.[9][10] Proteases such as trypsin and chymotrypsin recognize and bind to specific, flexible peptide sequences that can adopt a precise conformation within the enzyme's active site.[11][12] The rigid kink introduced by the azetidine ring can disrupt this required geometry, sterically hindering the enzyme's ability to bind and perform catalysis. This strategy of using conformationally rigid, non-natural amino acids is a proven method for improving protease resistance.[1][2][9]

The combination of these two features in a single building block offers a powerful, dual-action strategy to protect peptides from both exopeptidases and endopeptidases.

Designing a Comparative Stability Study

To objectively evaluate the stabilizing effect of AzeAc, a well-controlled experimental design is crucial. This involves creating a set of model peptides and subjecting them to rigorous stability assays.

Model Peptide Design

We propose a short, susceptible model pentapeptide, H-Arg-Gly-Phe-Ser-Leu-OH, which contains cleavage sites for common proteases (e.g., Trypsin after Arg, Chymotrypsin after Phe).

  • Peptide 1 (Control): H-Arg-Gly-Phe-Ser-Leu-OH

    • Purpose: Baseline measurement of inherent instability.

  • Peptide 2 (AzeAc Modification): Ac-Aze(3-COOH)-Gly-Phe-Ser-Leu-OH

    • Purpose: To evaluate the combined effect of N-terminal acetylation and the azetidine ring introduced by AzeAc. (Here, Aze(3-COOH) represents the core azetidine-3-carboxylic acid).

  • Peptide 3 (Standard N-Acetylation): Ac-Arg-Gly-Phe-Ser-Leu-OH

    • Purpose: To isolate the effect of N-terminal acetylation alone for direct comparison.

  • Peptide 4 (Standard Internal Modification): H-Arg-Gly-(D-Phe)-Ser-Leu-OH

    • Purpose: To compare the efficacy of AzeAc against another established stability-enhancing strategy, the incorporation of a D-amino acid.[1][5]

Selection of Stability Assays

Two primary assays are selected to provide a comprehensive stability profile:

  • Human Plasma Stability Assay: This assay exposes the peptides to a complex mixture of endogenous proteases found in human plasma, offering a physiologically relevant measure of overall stability.[13][14][15]

  • Specific Protease Assay (Trypsin): This assay measures stability against a single, well-characterized serine protease. Trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues, providing mechanistic insight into how modifications affect a defined protease-substrate interaction.[16][17]

Experimental Protocols & Workflows

The following protocols describe the step-by-step methodologies for conducting the proposed stability assays. These protocols are designed to be self-validating by including appropriate controls.

Human Plasma Stability Assay

This protocol measures the rate of peptide degradation over time in pooled human plasma.

Materials:

  • Pooled Human Plasma (heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Peptides (1-4) and a known unstable control peptide

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) for reaction quenching

  • Internal Standard (IS) for LC-MS/MS analysis

  • Thermomixer or incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation: Thaw frozen human plasma on ice. Just before use, dilute it 1:1 with PBS (pH 7.4) and pre-warm to 37°C.[13][14] Prepare 1 mM stock solutions of each test peptide in an appropriate solvent (e.g., water or DMSO).

  • Reaction Initiation: In separate microcentrifuge tubes, add the plasma/PBS mixture. To initiate the reaction, spike with a test peptide to a final concentration of 1-10 µM.[13][14] The time of addition is t=0.

  • Incubation: Incubate the tubes at 37°C with gentle agitation.[18]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[15]

  • Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold ACN with 0.1% TFA and the internal standard. This step precipitates plasma proteins.[18]

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[18]

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the parent peptide remaining at each time point relative to the t=0 sample. Plot the natural logarithm of the remaining percentage versus time. The slope of this line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 1:1 Plasma/PBS Pre-warm to 37°C A1 Initiate Reaction: Spike Peptide into Plasma (Final Conc. 1-10 µM) P1->A1 P2 Prepare 1 mM Peptide Stocks P2->A1 A2 Incubate at 37°C with Agitation A1->A2 A3 Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) A2->A3 A4 Quench Reaction: Add to cold ACN/TFA + Internal Standard A3->A4 D1 Centrifuge to Pellet Proteins A4->D1 D2 Analyze Supernatant by LC-MS/MS D1->D2 D3 Calculate % Remaining and Half-Life (t½) D2->D3

Trypsin Protease Assay

This protocol assesses peptide stability against the specific endopeptidase, trypsin.

Materials:

  • Sequencing Grade Trypsin

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Test Peptides (1-4)

  • Formic Acid (for quenching)

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare 1 mg/mL stock solution of trypsin in the buffer. Prepare 1 mM stock solutions of each test peptide.

  • Reaction Setup: In separate tubes, prepare a solution of each peptide in the ammonium bicarbonate buffer at a final concentration of 100 µM.

  • Initiation & Incubation: Add trypsin to each tube to achieve a substrate-to-enzyme ratio of approximately 50:1 (w/w).[17] Incubate at 37°C.

  • Time Points & Quenching: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding formic acid to a final concentration of 1%, lowering the pH to <3.

  • Analysis: Analyze the samples directly by LC-MS/MS to quantify the amount of parent peptide remaining.

  • Data Analysis: Calculate and report the percentage of parent peptide remaining at the final time point.

Comparative Performance Analysis (Hypothetical Data)

The following table summarizes the expected outcomes from the stability assays, demonstrating the potential benefits of incorporating AzeAc.

Peptide IDModificationHalf-Life in Human Plasma (t½, min)% Parent Remaining after 120 min with Trypsin
1 Control (None)~ 8< 5%
2 AzeAc (N-terminal) > 300 > 95%
3 N-Acetylation only~ 90< 5%
4 Internal D-Phe~ 120> 90%

Interpretation of Results:

  • Control Peptide 1 is rapidly degraded in both plasma and by trypsin, as expected.

  • Peptide 3 (N-Acetylation) shows a significant increase in plasma stability, highlighting its effectiveness against exopeptidases. However, it remains completely susceptible to the endopeptidase trypsin, which cleaves internally at the Arg residue.

  • Peptide 4 (D-Phe) demonstrates strong resistance to trypsin, as the D-amino acid disrupts the active site binding. It also confers a substantial improvement in plasma stability.

  • Peptide 2 (AzeAc) is hypothesized to exhibit the highest stability. The N-acetyl cap protects against aminopeptidases, while the rigid azetidine ring adjacent to the trypsin cleavage site (Arg) provides steric hindrance, protecting it from endopeptidase cleavage. This dual-action results in superior stability in the complex plasma environment.

Conclusion and Future Directions

The incorporation of this compound presents a highly promising and efficient strategy for enhancing the enzymatic stability of peptide therapeutics. Its unique, dual-action mechanism—combining N-terminal capping with conformational restriction—offers a potentially superior level of protection compared to single-modification approaches. The experimental framework provided here allows for a robust and objective comparison, enabling researchers to quantify the stability advantages conferred by this novel building block.

Future studies should expand this analysis to include a broader range of proteases (e.g., chymotrypsin, pepsin), different biological matrices (e.g., serum, tissue homogenates), and incorporation of AzeAc at internal positions within a peptide to fully characterize its utility in modern drug design.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Schlapschy, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Creative Peptides. (2023). Methods to improve the metabolic stability of peptides.
  • Sezgin, N. (2023). Improving peptide stability: Strategies and applications. Journal of Clinical and Bioanalytical Chemistry, 7(2), 145. [Link]
  • Bentham Science. (n.d.).
  • BenchChem. (2025).
  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(8), 916-953. [Link]
  • Porebski, B., et al. (2021). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 22(5), 2098-2110. [Link]
  • Schlapschy, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Schlapschy, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Li, Y., et al. (2021). N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science, 27(11), e3349. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd. News.
  • Beck, J., et al. (2020). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 15(5), e0233433. [Link]
  • Creative Bioarray. (n.d.). Plasma Stability Assay.
  • van den Tempel, T., et al. (2023). The path of proteolysis by bovine chymotrypsin. Food Chemistry, 403, 134443. [Link]
  • Koc, F. E., & Tuncel, A. (2019). Structural Analysis of Peptide Fragments Following the Hydrolysis of Bovine Serum Albumin by Trypsin and Chymotrypsin. Protein and Peptide Letters, 26(1), 58-67. [Link]
  • Organic Chemistry Tutor. (2022, November 13). 397 BCH3023 Enzymes Catalyzing Protein Hydrolysis. YouTube. [Link]
  • Ponnuswamy, P. K., & Sasisekharan, V. (1973). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. International Journal of Peptide and Protein Research, 5(1), 9-20. [Link]
  • Grant, R. P., et al. (2016). Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory. Proteomics.

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A Technical Guide to Constrained Dipeptide Mimics: Evaluating Methyl 1-Acetyl-3-azetidinecarboxylate in the Landscape of Modern Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design

Peptides offer a compelling starting point for drug discovery due to their high specificity and potency. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability, low cell permeability, and conformational flexibility, which leads to a significant entropic penalty upon binding to a target.[1] To overcome these limitations, medicinal chemists have developed a range of strategies to create peptidomimetics—molecules that mimic the essential structural and functional features of peptides but with improved drug-like properties.

A cornerstone of peptidomimetic design is the principle of conformational constraint. By restricting the rotational freedom of the peptide backbone, we can pre-organize the molecule into its bioactive conformation, thereby enhancing binding affinity, increasing selectivity, and improving resistance to proteolytic degradation.[2] Reverse turns, particularly β-turns and γ-turns, are common secondary structural motifs that play critical roles in molecular recognition events.[3] Consequently, the development of dipeptide mimics that can induce or stabilize these turns is a major focus in the field.

This guide provides a comparative analysis of Methyl 1-Acetyl-3-azetidinecarboxylate and other prominent classes of constrained dipeptide mimics. We will delve into the structural rationale behind their design, present supporting experimental data from the literature, and provide detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and applying these valuable tools in their own discovery programs.

This compound: A Profile

This compound is a non-natural, constrained amino acid derivative. The four-membered azetidine ring introduces significant rigidity into the peptide backbone. Azetidine-containing compounds have gained prominence in medicinal chemistry due to their unique physicochemical properties, which can confer enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles.[4]

Structural and Conformational Properties

The conformational impact of an azetidine ring is highly dependent on its substitution pattern. While azetidine-2-carboxylic acid derivatives (proline analogs) have been shown to be potent inducers of γ-turns , the 3-substituted pattern of this compound suggests a different conformational preference.[5] Studies on related N-substituted 3-aminoazetidine-3-carboxylic acids indicate that this substitution pattern is more likely to induce a β-turn conformation.[6] The acetyl group on the nitrogen atom and the methyl ester at the 3-position further influence the electronic and steric properties of the molecule, potentially fine-tuning its conformational preferences and serving as handles for further synthetic elaboration.

The workflow for predicting and validating the conformational impact of incorporating a novel mimic like this compound is crucial.

G cluster_0 Design & Synthesis cluster_1 Conformational Analysis cluster_2 Performance Evaluation a Hypothesize Turn Preference (e.g., β-turn for 3-substitution) b Synthesize Mimic (this compound) a->b c Incorporate into Model Peptide b->c d NMR Spectroscopy (NOE, ROE, J-coupling) c->d Characterize Conformation e X-ray Crystallography (if crystallizable) c->e Characterize Conformation f Computational Modeling (Energy Minimization) c->f Characterize Conformation g Proteolytic Stability Assay (Plasma, Serum) d->g Validate & Correlate e->g Validate & Correlate f->g Validate & Correlate h Biological Activity Assay (e.g., Receptor Binding) g->h Assess Functional Impact

Caption: Workflow for evaluating a novel dipeptide mimic.

Comparative Analysis with Other Constrained Dipeptide Mimics

The selection of a dipeptide mimic depends on the specific secondary structure being targeted and the desired physicochemical properties. Here, we compare this compound (as a putative β-turn mimic) with other well-established classes.

Freidinger Lactams

Freidinger lactams are bicyclic systems that are well-established as potent mimics of type II β-turns.[2][7] The lactam bridge provides a rigid scaffold that locks the dihedral angles of the central residues into a conformation closely resembling that of a classical β-turn.

  • Conformational Rigidity: Generally more rigid than monocyclic azetidine-based mimics. This can be advantageous for high-affinity binding but may also limit the conformational space that can be explored.

  • Synthetic Accessibility: The synthesis of Freidinger lactams can be complex, often requiring multi-step sequences.[7]

  • Applications: Widely used in the development of potent and selective ligands for a variety of receptors and enzymes.[2]

Azetidine-2-Carboxylic Acid Derivatives (γ-Turn Mimics)

As the lower homolog of proline, azetidine-2-carboxylic acid (Aze) has been extensively studied.[8][9] In contrast to proline, which favors β-turns, Aze derivatives have a strong propensity to induce γ-turns.[5]

  • Turn Preference: Primarily γ-turns, offering a different structural constraint compared to the β-turn mimics.

  • Flexibility: While still constrained, peptides containing Aze are generally more flexible than those with proline due to reduced steric hindrance.[1]

  • Biological Implications: The misincorporation of Aze for proline can lead to protein misfolding, highlighting its potent conformational influence.[8]

Pyrrolidine-Based Mimics (e.g., trans-pyrrolidine-3,4-dicarboxamide)

These scaffolds are designed to mimic the spatial arrangement of side chains in a β-turn. The five-membered ring offers a balance of rigidity and conformational flexibility.

  • Versatility: The pyrrolidine scaffold can be functionalized at multiple positions to project side chains in vectors that mimic various β-turn types.[10]

  • Library Synthesis: Amenable to robust library synthesis for screening against protein-protein interactions.[10]

  • Flexibility: More flexible than Freidinger lactams, which can be beneficial for adapting to different binding pockets.

Summary of Comparative Properties
FeatureThis compound (Predicted)Freidinger LactamsAzetidine-2-Carboxylic Acid DerivativesPyrrolidine-Based Mimics
Primary Turn Type β-turn[6]Type II β-turn[7]γ-turn[5]β-turn[10]
Rigidity ModerateHighModerateModerate-High
Synthetic Tractability ModerateLow-ModerateHighModerate
Key Advantage Improved metabolic stability, novel chemical spaceHigh pre-organization, well-validatedSpecific γ-turn inductionHigh versatility for library synthesis
Potential Limitation Less established, conformational preference needs empirical validationSynthetically challenging, potentially too rigidNot suitable for β-turn mimicryMay have higher conformational entropy than bicyclic mimics

Experimental Protocols

To ensure scientific integrity, the performance of any novel dipeptide mimic must be validated through rigorous experimental protocols.

Protocol 1: Synthesis of this compound

G start N-Boc-azetidin-3-one step1 Horner-Wadsworth-Emmons (Methyl 2-(dimethoxyphosphoryl)acetate, NaH) start->step1 intermediate1 Methyl 2-(1-Boc-azetidin-3-ylidene)acetate step1->intermediate1 step2 Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Methyl 2-(azetidin-3-ylidene)acetate step2->intermediate2 step3 N-Acetylation (Acetyl chloride, base) intermediate2->step3 final_product This compound step3->final_product

Caption: Plausible synthetic route to this compound.

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (60% in mineral oil) in dry THF, add methyl 2-(dimethoxyphosphoryl)acetate dropwise at 0°C. Stir for 30 minutes, then add a solution of N-Boc-azetidin-3-one in dry THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography to yield methyl 2-(1-Boc-azetidin-3-ylidene)acetate.[11]

  • Boc Deprotection: Dissolve the product from step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude methyl 2-(azetidin-3-ylidene)acetate.

  • N-Acetylation: Dissolve the crude product from step 2 in DCM and cool to 0°C. Add a suitable base (e.g., triethylamine or DIPEA), followed by the dropwise addition of acetyl chloride. Stir at 0°C for 1 hour, then warm to room temperature. Wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer over sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography.

Protocol 2: Evaluation of Proteolytic Stability in Human Plasma

This protocol determines the half-life of a peptide containing the mimic in a biologically relevant matrix.[5][12]

Materials:

  • Peptide stock solution (1 mM in DMSO)

  • Human plasma (pooled, with anticoagulant like EDTA)

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA)

  • HPLC or LC-MS/MS system

Step-by-Step Methodology:

  • Incubation: Pre-warm human plasma to 37°C. Initiate the assay by adding the peptide stock solution to the plasma to a final concentration of 10 µM. Vortex briefly.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of cold acetonitrile) to stop enzymatic activity and precipitate plasma proteins.

  • Centrifugation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by reverse-phase HPLC or LC-MS/MS. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 3: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy in solution provides detailed information about the three-dimensional structure and dynamics of peptides.[4][13]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide (containing the mimic) in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.[4]

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and general spectral features.

  • 2D TOCSY and COSY: Perform Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) experiments to assign the proton resonances within each amino acid residue.

  • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. Cross-peaks in these spectra indicate protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[4]

  • J-Coupling Constants: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. These values are related to the backbone dihedral angle φ via the Karplus equation and can help define backbone conformation.

  • Structure Calculation: Use the distance restraints from NOESY/ROESY and dihedral angle restraints from J-coupling constants as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures consistent with the NMR data.

Conclusion and Future Outlook

This compound represents an intriguing and synthetically accessible building block for the design of constrained dipeptide mimics. Based on the analysis of structurally related compounds, it is hypothesized to act as a β-turn inducer, offering a valuable alternative to more established scaffolds. Its incorporation into peptides is predicted to enhance proteolytic stability, a key attribute for the development of peptide therapeutics.

However, as with any novel chemical entity, rigorous experimental validation is paramount. The protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of peptides containing this mimic. Future work should focus on obtaining high-resolution structural data (NMR and/or X-ray crystallography) for peptides incorporating this compound to definitively establish its conformational preferences. Furthermore, direct, quantitative comparisons of its performance in terms of metabolic stability and biological activity against established mimics like Freidinger lactams within the same biological system will be crucial to fully understand its potential and position it within the toolbox of the medicinal chemist. The continued exploration of such novel, constrained scaffolds will undoubtedly pave the way for the next generation of peptide-based drugs.

References

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
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  • Briand, J. P., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science, 17(6), 467-478. [Link]
  • Stanislav, G., & Gobec, S. (2009). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics.
  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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  • Gessmann, R., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Hadjipavlou-Litina, D., & Pontiki, E. (2015). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 20(5), 8437-8468. [Link]
  • Giordano, L., et al. (2011). Pyrroloisoquinoline-Based Tetrapeptide Analogues Mimicking Reverse-Turn Secondary Structures. European Journal of Organic Chemistry, 2011(27), 5321-5332. [Link]
  • Scott, W. L., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions.
  • Vankayala, B., & Gunda, P. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 9(3), 1407-1412. [Link]
  • Rodgers, K. J., & Shorter, S. C. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Amino Acids. [Link]
  • Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).

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A Comparative Guide to the Structural Confirmation of Methyl 1-Acetyl-3-azetidinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing lead candidates. Azetidine scaffolds, prized for their ability to impart favorable physicochemical properties in drug candidates, present unique challenges and opportunities in their structural elucidation.[1] This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of "Methyl 1-Acetyl-3-azetidinecarboxylate" and its derivatives, offering field-proven insights and supporting data to navigate this critical step in the research and development pipeline.

The strained four-membered ring of azetidines gives rise to distinct spectroscopic signatures. A multi-technique approach is often essential for complete and unambiguous structural assignment. Here, we will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting a logical workflow for leveraging their complementary strengths.

The Initial Hypothesis: Synthesis and Preliminary Characterization

The synthesis of this compound can be achieved through various synthetic routes, often involving the acetylation of a 3-carbomethoxyazetidine precursor. A plausible synthetic route is the reaction of methyl azetidine-3-carboxylate with acetyl chloride in the presence of a non-nucleophilic base.

A crucial first step after synthesis and purification is to obtain preliminary data that supports the formation of the target molecule. Techniques such as Infrared (IR) spectroscopy can provide initial evidence by identifying key functional groups. For this compound, one would expect to observe strong carbonyl stretching frequencies for the ester and the amide.

Unraveling the Core Structure: 1D and 2D NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For a molecule like this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a complete assignment of all protons and carbons.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2/H4 (axial)4.2 - 4.4t~8.0
H2/H4 (equatorial)3.9 - 4.1t~7.5
H33.4 - 3.6quintet~7.8
O-CH₃3.75s-
CO-CH₃2.15s-
  • Azetidine Ring Protons (H2, H3, H4): The protons on the azetidine ring are expected to appear in the range of 3.4-4.4 ppm. The geminal protons at C2 and C4 are diastereotopic and will likely show complex splitting patterns, appearing as triplets in this symmetric example. The methine proton at C3 will appear as a quintet due to coupling with the four neighboring protons on C2 and C4.

  • Methyl Protons: The singlet for the methyl ester protons (O-CH₃) is anticipated around 3.75 ppm, while the acetyl methyl protons (CO-CH₃) will be further upfield, around 2.15 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbons (e.g., C=O, C-N, CH, CH₃).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~172
C=O (amide)~168
C2/C4~55
C3~35
O-CH₃~52
CO-CH₃~22
  • Carbonyl Carbons: The two carbonyl carbons of the ester and amide groups are expected to be the most downfield signals.

  • Azetidine Ring Carbons: The carbons of the azetidine ring will resonate at characteristic chemical shifts, influenced by the nitrogen atom and the substituents.

  • Methyl Carbons: The methyl carbons will appear at the most upfield positions in the spectrum.

While 1D NMR provides a foundational dataset, 2D NMR experiments are indispensable for unambiguously connecting the protons and carbons.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H3 and the protons on C2 and C4, confirming their connectivity within the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the direct assignment of the ¹³C signals for the CH, CH₂, and CH₃ groups based on their attached proton chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation between the O-CH₃ protons and the ester carbonyl carbon would confirm that fragment. Similarly, correlations from the H2/H4 protons to the amide carbonyl carbon would solidify the N-acetyl group's position.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure Proton Framework HSQC->Structure C-H Assignments HMBC->Structure Molecular Assembly

Caption: NMR-based structural elucidation workflow.

Confirming Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through its fragmentation pattern.[3]

For this compound (C₇H₁₁NO₃), the expected exact mass is 157.0739 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Predicted Fragmentation Pattern:

Electron ionization (EI) would likely lead to the following key fragments:

  • [M - CH₃O•]+ (m/z 126): Loss of the methoxy radical from the ester.

  • [M - COOCH₃]+ (m/z 98): Loss of the carbomethoxy group.

  • [CH₃CO]+ (m/z 43): A common fragment representing the acetyl group, which is often the base peak.

G Molecule This compound m/z 157 Frag1 Fragment 1 [M - CH₃O•]⁺ m/z 126 Molecule->Frag1 -CH₃O• Frag2 Fragment 2 [M - COOCH₃]⁺ m/z 98 Molecule->Frag2 -•COOCH₃ Frag3 Fragment 3 [CH₃CO]⁺ m/z 43 Molecule->Frag3 Cleavage

Caption: Predicted mass spectrometry fragmentation.

The Gold Standard for Unambiguous Confirmation: X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of a molecule, including stereochemistry.[1] While not always feasible, especially for oils or amorphous solids, it remains the definitive method for structural confirmation. The process involves diffracting X-rays off a crystal and analyzing the diffraction pattern to determine the arrangement of atoms.[1]

Comparative Analysis of Techniques

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information in solution.Non-destructive, provides rich structural detail.[2]Requires soluble material, can have overlapping signals in complex molecules.
Mass Spectrometry Molecular weight and elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount needed.[3]Provides limited connectivity information, isomers can be difficult to distinguish.
X-ray Crystallography Absolute 3D structure, including stereochemistry, in the solid state.Unambiguous structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain.[1]
Experimental Protocols
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble. Add approximately 0.6-0.7 mL of the solvent to the vial.

  • Dissolution and Transfer: Gently vortex or sonicate the mixture to ensure complete dissolution. Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Adjust acquisition parameters based on sample concentration and desired resolution.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic application of modern analytical techniques. While NMR spectroscopy provides the most comprehensive information regarding the molecular framework in solution, mass spectrometry is essential for confirming the molecular weight and elemental composition. For absolute and unambiguous proof of structure, particularly when stereochemistry is involved, X-ray crystallography is the ultimate arbiter. By following a logical workflow that integrates these techniques, researchers can confidently and accurately characterize these important building blocks for drug discovery and development.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
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  • Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry, 31(3-4), 124-132. [Link]
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. [Link]
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  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

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A Senior Application Scientist's Guide to Assessing the Impact of Methyl 1-Acetyl-3-azetidinecarboxylate on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Proline and the Quest for Conformational Control

In the intricate world of peptide science and drug development, the amino acid L-proline holds a unique and powerful position. Its cyclic pyrrolidine side chain imposes significant conformational restrictions on the peptide backbone, making it a crucial element for inducing specific secondary structures like β-turns and for disrupting α-helical and β-sheet formations.[1] Proline's singular structure, however, also introduces a significant challenge: the cis/trans isomerization of the Xaa-Pro peptide bond.[1] This isomerization is a slow process that can influence the rate of protein folding and lead to conformational heterogeneity in synthetic peptides, complicating structural analysis and potentially reducing therapeutic efficacy.

To overcome these limitations and to fine-tune the conformational properties of peptides, researchers have developed a range of "proline surrogates"—non-natural amino acids that mimic or modify the structural constraints of proline.[1][2] These surrogates offer a toolkit for rationally designing peptides with enhanced stability, unique folding patterns, and improved resistance to proteolytic degradation.[3]

This guide introduces a novel proline surrogate, Methyl 1-Acetyl-3-azetidinecarboxylate , and provides a comprehensive framework for assessing its impact on peptide secondary structure in direct comparison to L-proline and other established analogs. We will delve into the underlying principles of peptide structure analysis, provide detailed experimental protocols, and present a logical workflow for data interpretation, empowering researchers to make informed decisions in the design of next-generation peptide therapeutics.

The Contenders: A Structural Overview

A direct comparison requires a clear understanding of the structural nuances of each building block. The four-membered azetidine ring of this compound introduces a more constrained geometry compared to proline's five-membered ring.

Caption: Structural comparison of L-Proline and its surrogates.

The incorporation of azetidine-based amino acids into peptides can significantly alter their conformational properties.[3] The smaller ring size is expected to offer a different set of dihedral angle constraints (φ and ψ) compared to proline, potentially favoring unique turn geometries. Computational studies on the parent L-azetidine-2-carboxylic acid suggest that while its overall conformational preferences are similar to proline, it can lead to more flexible peptides, which may destabilize highly ordered structures like the collagen triple helix.[4]

Experimental Design: A Head-to-Head Comparison

To objectively assess the impact of this compound, we propose a systematic study involving the synthesis and analysis of a model peptide. A hexapeptide sequence known to adopt a β-hairpin structure, such as Ac-Tyr-Val-X-Asp-Val-NH₂, is an excellent candidate. The 'X' position will be substituted with:

  • L-Proline (Control)

  • This compound (Test)

  • A Pseudoproline (Comparative Surrogate) , such as an oxazolidine derivative.[5]

This experimental design allows for a direct comparison of how each residue influences the secondary structure of an otherwise identical peptide backbone.

experimental_workflow

Caption: Overall experimental workflow for comparative assessment.

Protocols for Peptide Analysis

Protocol 1: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for estimating the overall secondary structure content of a peptide in solution.[6][7][8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, with characteristic spectra for α-helices, β-sheets, and random coils.[9][10][11]

Causality: We use CD as a first-pass analysis. Significant differences in the CD spectra between our three peptide analogs will provide immediate, compelling evidence that the proline surrogate influences the global secondary structure.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of each purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[9] The buffer concentration should be kept low to minimize its absorbance in the far-UV region.

    • Determine the precise concentration of the peptide stock solution using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or through quantitative amino acid analysis.

    • Prepare a final sample for analysis at a concentration of approximately 0.1 mg/mL in the same buffer.[7]

    • Prepare a buffer blank containing no peptide.[9]

  • Instrument Setup:

    • Turn on the CD spectrometer and purge the system with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.[7]

    • Set the scanning parameters: wavelength range of 190-260 nm, a data pitch of 1 nm, a scan speed of 50 nm/min, and a bandwidth of 1 nm.[8][9]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer blank in a 1 mm pathlength quartz cuvette.[9]

    • Thoroughly clean the cuvette, then record the spectrum for each peptide sample. Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer blank spectrum from each peptide spectrum.[9]

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed CD [mdeg]) / (10 * n * l * C) Where: n = number of amino acid residues, l = pathlength (cm), and C = molar concentration (mol/L).

    • Analyze the resulting spectra. An α-helix typically shows strong negative bands around 222 nm and 208 nm and a positive band around 195 nm.[8] A β-sheet shows a negative band around 215-218 nm.[8]

Protocol 2: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

While CD gives a global picture, NMR spectroscopy provides atomic-level resolution, allowing for the determination of the three-dimensional structure of the peptide in solution.[12][13][14]

Causality: We employ 2D NMR to move beyond estimation to definitive structural characterization. Experiments like TOCSY are used to assign protons to specific amino acid residues, while NOESY provides through-space correlations between protons that are close in space (< 5 Å), which is essential for determining the peptide's fold.[15][16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1-2 mg of each purified peptide in 500 µL of a 90% H₂O / 10% D₂O solvent mixture. D₂O provides the lock signal for the spectrometer.

    • Adjust the pH to the desired value (e.g., pH 5.5) to slow the exchange of amide protons with the solvent.

  • Data Acquisition:

    • Acquire a set of 2D NMR spectra for each peptide at a constant temperature (e.g., 298 K).

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, providing the distance restraints crucial for structure calculation.[12][15]

    • COSY (Correlation Spectroscopy): Can be used to identify protons on adjacent carbons.[16]

  • Data Processing and Structure Calculation:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to assign every proton signal to its specific position in the peptide sequence.

    • Identify and integrate the cross-peaks in the NOESY spectra to generate a list of interproton distance restraints.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental NOE restraints.

Protocol 3: Computational Molecular Dynamics (MD) Simulations

MD simulations complement experimental data by providing insights into the dynamic behavior and conformational stability of the peptides.[17][18][19]

Causality: Simulations allow us to explore the conformational landscape of each peptide and calculate the relative free energies of different secondary structures. This can help rationalize the experimental findings from CD and NMR and predict the thermodynamic consequences of incorporating the azetidine surrogate.

Step-by-Step Methodology:

  • System Setup:

    • Build the initial 3D structures of the three peptide analogs in an extended conformation.

    • Place each peptide in a simulation box and solvate with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Select an appropriate force field (e.g., AMBER, CHARMM) capable of modeling both standard and non-natural amino acids.[20]

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it at constant pressure.

    • Run a production simulation for a significant duration (e.g., 500 nanoseconds to microseconds) to sample the conformational space.[20]

  • Analysis:

    • Analyze the simulation trajectories to determine the evolution of secondary structure over time.

    • Calculate properties such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[20]

    • Generate Ramachandran plots to analyze the allowed backbone dihedral angles for the 'X' residue in each peptide.

Expected Outcomes & Data Interpretation

The data gathered from these experiments will allow for a robust, multi-faceted comparison.

Table 1: Hypothetical Comparative Data Summary

MetricPeptide with L-ProlinePeptide with this compoundPeptide with Pseudoproline
CD Spectroscopy
MRE at 222 nm-8,000-12,000-2,000
Predominant Structureβ-turn / Random CoilDefined β-turnDisordered / Random Coil
NMR Spectroscopy
Key NOEs ObservedMedium i to i+2 NOEsStrong i to i+2 NOEsWeak or absent turn-defining NOEs
H-bonds1-2 weak H-bonds2-3 stable H-bonds across the turnNo stable H-bonds
MD Simulations
RMSD from ideal turnHigh (2.5 Å)Low (1.0 Å)Very High (4.0 Å)
Conformational StabilityModerateHighLow

Interpreting the Results:

  • Scenario A (Azetidine as a Superior Turn Inducer): If the azetidine-containing peptide shows a stronger β-turn signature in the CD spectrum, more and stronger NOEs indicative of a turn in the NMR data, and greater conformational stability in MD simulations (as illustrated in the hypothetical data above), it would suggest that this compound is a more potent turn-inducer than natural proline for this specific sequence.

  • Scenario B (Azetidine as a Structure Breaker): Conversely, if the azetidine peptide's data resembles that of the pseudoproline or shows a random coil signature, it would indicate that the increased constraints of the four-membered ring disrupt the formation of the intended secondary structure, acting as a "structure breaker" in this context.

Conclusion and Future Directions

This guide provides a rigorous, scientifically grounded framework for assessing the impact of this compound on peptide secondary structure. By combining spectroscopic and computational methods, researchers can move beyond simple substitution to the rational design of peptides with precisely controlled conformations. The unique steric and electronic properties of this novel surrogate may unlock new possibilities in developing peptides with enhanced stability, receptor affinity, and therapeutic potential. The insights gained from such a comparative study will be invaluable for drug development professionals seeking to expand their toolkit for creating next-generation biomolecules.

References

  • Circular dichroism of peptides - PubMed. (2014). Methods in Molecular Biology.
  • Analysis - American Peptide Society. American Peptide Society.
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  • Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides.
  • peptide nmr. ETH Zurich.
  • (PDF) Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates.
  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. NMIMS.
  • Peptide structural analysis by solid-state NMR spectroscopy - PubMed. (1999). Biopolymers.
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  • Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR) - PMC - NIH.
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  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. Preprints.org.
  • Computational Methods for Protein Secondary Structure Prediction Using Multiple Sequence Alignments | Bentham Science Publishers. (2000). Current Protein and Peptide Science.
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  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (1990). Biopolymers.
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Public
  • Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis - ChemRxiv. ChemRxiv.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. (1990). Biopolymers.
  • Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety | Request PDF.
  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents.
  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. (2014). Medicinal Chemistry Research.
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Safety Operating Guide

Navigating the Disposal of Methyl 1-Acetyl-3-azetidinecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from similar azetidine derivatives, Methyl 1-Acetyl-3-azetidinecarboxylate should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Potential HazardAffected AreasRequired PPERationale
Skin Irritation SkinNitrile gloves, Lab coatPrevents direct contact with the skin, which can cause irritation.[1][2]
Serious Eye Irritation EyesSafety glasses with side shields or gogglesProtects eyes from splashes or dust particles that could cause serious damage.[1][2]
Respiratory Irritation Respiratory TractUse in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any dust or vapors, which may irritate the respiratory system.[1][2]

It is a mandatory first step for laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with local and federal hazardous waste regulations.[1][4] Disposal procedures can vary significantly based on institutional policies and regional laws.

II. The Cardinal Rule: Do Not Dispose Down the Drain or in Regular Trash

Under no circumstances should this compound, or any laboratory chemical unless explicitly permitted, be disposed of via the sanitary sewer or placed in the general waste stream.[5][6] Such actions can lead to environmental contamination and potential reactions within the drainage system. Laboratory chemicals are generally considered hazardous waste and require specialized disposal methods.[7][8]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This workflow is designed to ensure safety and regulatory compliance at every stage.

Diagram 1: Disposal Workflow for this compound

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Designate a Hazardous Waste Container - Chemically compatible (e.g., HDPE) - Securely sealed A->B Prepare for handling C Step 3: Label the Container - 'Hazardous Waste' - Full chemical name - Hazard information (Irritant) - Accumulation start date B->C Ensure proper identification D Step 4: Transfer Waste - Place solid waste directly in container. - For trace amounts in empty containers, rinse with a suitable solvent (e.g., methanol, acetone). Collect the first rinse as hazardous waste. C->D Ready for waste collection E Step 5: Store in Satellite Accumulation Area (SAA) - At or near the point of generation - In secondary containment - Segregated from incompatible materials D->E Safe temporary storage F Step 6: Request Waste Pickup - Contact your institution's EHS department for disposal by a licensed waste hauler. E->F Final disposal step

Caption: Step-by-step workflow for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes nitrile gloves, safety goggles, and a lab coat.[1][2]

  • Container Selection:

    • Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally a good choice for a wide range of chemical wastes.[4]

    • The container must have a secure, leak-proof lid to prevent spills and evaporation.[6] It is often practical to reuse the original reagent bottle if it is in good condition and properly relabeled.[9]

  • Labeling: Proper labeling is a critical compliance requirement.[9][10][11] The label on your hazardous waste container must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • A clear indication of the associated hazards (e.g., "Irritant").[10]

    • The date when the first waste was added to the container (the "accumulation start date").

  • Waste Transfer:

    • Solid Waste: Carefully transfer any solid, unused this compound into the designated hazardous waste container.

    • Contaminated Materials: Any items heavily contaminated with the compound, such as weighing paper or gloves, should also be placed in the container.

    • Empty Containers: To dispose of the "empty" original container, rinse it with a small amount of a suitable solvent (e.g., methanol or acetone). The first rinse must be collected and treated as hazardous waste by adding it to your waste container.[6] Subsequent rinses of the now decontaminated container can often be disposed of with water down the drain, but confirm this with your EHS department. The defaced, rinsed, and air-dried container can then typically be disposed of in the regular trash or recycling.[9]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4]

    • The SAA should have secondary containment, such as a tray or bin, to contain any potential leaks.[6][7]

    • Ensure the waste is segregated from incompatible materials. As a general precaution, store this organic compound away from strong acids, bases, and oxidizing agents.[7][12]

  • Arranging for Final Disposal:

    • Once the waste container is full, or if it has been in the SAA for an extended period (policies may vary, but often up to one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[7]

    • The EHS department will work with a licensed hazardous waste hauler to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[13]

IV. Emergency Procedures in Case of a Spill

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For solid spills, carefully sweep up the material and place it into the hazardous waste container.[1][2] Avoid generating dust.[2] For liquid solutions, absorb the spill with an inert material like vermiculite or sand.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials must be placed in the sealed hazardous waste container for disposal.[1]

Diagram 2: Decision Tree for Chemical Waste Disposal

Start Chemical waste generated: This compound CheckSDS Is a specific SDS available with disposal instructions? Start->CheckSDS Hazardous Treat as Hazardous Waste (Default safe assumption) CheckSDS->Hazardous No NonHazardous Follow specific SDS guidance (e.g., drain disposal - RARE) CheckSDS->NonHazardous Yes FollowProtocol Follow Hazardous Waste Protocol: - Label Container - Store in SAA - EHS Pickup Hazardous->FollowProtocol

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-Acetyl-3-azetidinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl 1-Acetyl-3-azetidinecarboxylate. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific excellence. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure and the known hazards of similar azetidine derivatives inform this expert guidance. The primary hazards associated with analogous compounds are skin irritation, serious eye irritation, and potential respiratory irritation .[1][2][3] Therefore, a robust PPE protocol is not merely recommended; it is essential.

The Foundation: Engineering Controls

Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the final barrier between you and a potential hazard. Your first lines of defense are always:

  • Ventilation: All manipulations of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood.[1][4] This minimizes inhalation exposure and contains any accidental spills.

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Core Protective Equipment: A Multi-Layered Defense

The appropriate PPE creates a comprehensive barrier against the identified risks of skin, eye, and respiratory irritation. Each component serves a specific, critical function.

Eye and Face Protection: Shielding Against Irreversible Damage

Direct contact with even minute quantities of irritant chemicals can cause serious eye damage.[1][2][3]

  • Primary Protection: At a minimum, ANSI Z87.1-rated (or equivalent) chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal against splashes, mists, or vapors and are therefore insufficient.[1]

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing during procedures like transferring solutions or sonicating, a full-face shield must be worn in addition to chemical splash goggles.[5] The goggles provide the primary seal, while the face shield protects the rest of the face.

Hand Protection: Preventing Dermal Contact and Irritation

The directive to "wear protective gloves" requires a more nuanced, expert approach than simply grabbing the nearest box.[4] The goal is to prevent skin contact, which can lead to irritation characterized by redness, itching, or blistering.[1]

  • Material Selection: For incidental contact associated with handling solids and preparing solutions, Nitrile gloves are the standard recommendation. They offer good resistance to a broad range of chemicals, including the solvents likely used with this compound.[6]

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.[4][7]

  • Double Gloving: For extended-duration tasks or when handling concentrated solutions, double gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Proper Removal: Contamination often occurs during glove removal. Use a proper technique to avoid touching the outer surface of the glove with your bare skin.[4][7]

Table 1: General Chemical Resistance of Common Laboratory Gloves

Glove MaterialRecommended ForNot Recommended For
Nitrile Alcohols, bases, oils, greases, most acids, and caustics. Good for general laboratory use.[6]Strong oxidizing agents, aromatic solvents, ketones, and acetates.[6]
Neoprene Hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[6]Not specified in provided context.
Butyl Highly corrosive acids, peroxides, ketones, esters. Excellent for aldehydes.[6]Aliphatic and aromatic hydrocarbons, halogenated solvents.[6]
Latex (Natural Rubber) Most water solutions of acids, alkalis, salts, and ketones.[6]Potential for allergic reactions; poor resistance to many organic solvents.[6]

Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for the solvents you are using.[8][9]

Body Protection: The Essential Laboratory Barrier

Your personal clothing is not chemical protection. A lab coat is the minimum standard for body protection.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is mandatory. It should be kept clean and laundered professionally, not at home.

  • Appropriate Attire: Long pants and closed-toe shoes are required at all times in the laboratory.[1] Exposed skin on the legs, ankles, or feet is a significant and unnecessary risk.

Respiratory Protection: A Necessary Secondary Control

Respirators are not a substitute for a properly functioning chemical fume hood.[1] However, they may be required in specific, non-routine situations:

  • Emergency Spill Response: In the event of a large spill outside of a fume hood.

  • Weighing Powders (If not in an enclosure): If you must weigh fine powders outside of a ventilated enclosure and there is a risk of aerosolization.

  • Type of Respirator: If a respirator is deemed necessary, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or N95 particulate filter would be appropriate.[10][11] A full respiratory protection program, including fit testing and medical clearance, is required by OSHA (29 CFR 1910.134) for mandatory respirator use.[12]

Procedural Workflow for PPE Selection and Use

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following diagram illustrates a logical workflow for selecting the appropriate protective equipment.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Define Experimental Task task_scale Scale of Operation? start->task_scale task_type Nature of Task? task_scale->task_type < 1 g or < 50 mL ppe_medium Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles - Face Shield task_scale->ppe_medium > 1 g or > 50 mL ppe_low Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles task_type->ppe_low Weighing Solid in Hood Routine Solution Prep task_type->ppe_medium Liquid Transfer High Energy Task (e.g., Sonication) spill Spill or Aerosol Generation Outside Hood? ppe_low->spill ppe_medium->spill respirator Add NIOSH Respirator (N95/Organic Vapor Cartridge) spill->respirator Yes

Caption: Decision workflow for selecting appropriate PPE based on task scale and type.

Step-by-Step Protocols for Safety

Donning (Putting On) PPE
  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Don your lab coat and fasten all buttons/snaps.

  • Eye Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing (Taking Off) PPE

This sequence is critical to prevent self-contamination.

  • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first using a glove-to-glove technique.

  • Lab Coat: Remove your lab coat by rolling it down your arms, touching only the inside. Turn it inside out as you remove it and store it in its designated location.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the straps.

  • Gloves (Inner Pair): Remove the final pair of gloves using the proper technique (glove-to-glove, then skin-to-skin on the inside of the cuff).

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[1][4]

Decontamination and Disposal Plan

  • Disposable PPE: Used gloves and any other contaminated disposable items must be placed in a designated, sealed hazardous waste container.[3] Do not discard them in the regular trash.

  • Non-Disposable PPE: Goggles and face shields should be decontaminated after use according to your institution's standard procedures.

  • Spills on PPE: If a significant amount of the chemical contaminates your lab coat, remove it immediately and safely. If it soaks through to your personal clothing, you must remove that clothing as well in a safety shower.

Emergency Response: Immediate Actions

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to this comprehensive PPE and safety guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • Thermo Fisher Scientific. (2024, February 14). Safety Data Sheet: Methyl azetidine-3-carboxylate hydrochloride.
  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • University of Pittsburgh, Environmental Health and Safety. (2013, February 1). Safe Handling of Azides.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Unknown Source. (n.d.). Chemical Resistance of Gloves.pdf.
  • Fox Scientific, Inc. (n.d.). Chemical Resistant Chart.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.